Ethyl 2-(adamantan-1-yl)acetate
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 2-(1-adamantyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGUAAQLKCFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383605 | |
| Record name | ethyl 2-(adamantan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15782-66-8 | |
| Record name | ethyl 2-(adamantan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(adamantan-1-yl)acetate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(adamantan-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of this compound, a significant chemical entity in the fields of medicinal chemistry and materials science. As a derivative of adamantane—a rigid, lipophilic, and structurally unique tricyclic hydrocarbon—this compound serves as a valuable building block for creating novel therapeutics and advanced materials. The adamantane cage often imparts desirable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity for better membrane permeability, and precise three-dimensional orientation for optimal target binding.[1][2] This document, prepared from the perspective of a Senior Application Scientist, provides in-depth technical details on the synthesis, characterization, and chemical behavior of this compound, grounded in established scientific principles.
Core Physicochemical Properties
While extensive experimental data for certain physical properties like boiling and melting points are not widely available in peer-reviewed literature, a combination of established data and computed properties provides a robust profile for this compound.[3] These properties are fundamental for its handling, reaction design, and application in further synthetic endeavors.
| Property | Value | Source |
| IUPAC Name | This compound | [1][4] |
| Synonyms | Ethyl 1-adamantylacetate, 1-Adamantaneethyl acetate | [2][4] |
| CAS Number | 15782-66-8 | [1][3][4] |
| Molecular Formula | C₁₄H₂₂O₂ | [1][3][4] |
| Molecular Weight | 222.32 g/mol | [1][3][4] |
| XLogP3-AA (Computed) | 3.9 | [3][4] |
| Topological Polar Surface Area | 26.3 Ų | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3][4] |
| Rotatable Bond Count | 4 | [3][4] |
Synthesis Strategies and Methodologies
The synthesis of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid. Understanding the synthesis of this precursor is also crucial for a comprehensive grasp of its accessibility.
Primary Synthesis Route: Fischer Esterification
The most direct and widely employed method for synthesizing this compound is the Fischer esterification of 2-(Adamantan-1-yl)acetic acid.[1][3] This acid-catalyzed reaction with an excess of ethanol is an equilibrium-driven process favored by the removal of water or the use of a large excess of the alcohol. The choice of a strong acid catalyst, such as sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 2-(adamantan-1-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the synthetic pathways leading to Ethyl 2-(adamantan-1-yl)acetate, a valuable building block in medicinal chemistry. The unique physicochemical properties of the adamantane cage—namely its rigidity, lipophilicity, and metabolic stability—make it a sought-after pharmacophore in drug design. This document offers a comprehensive overview of the primary synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Introduction: The Significance of the Adamantane Moiety
Adamantane, a perfectly symmetrical and strain-free tricyclic alkane, has captivated chemists since its discovery.[1] Its derivatives are of immense interest in medicinal chemistry, where the bulky adamantyl group is often incorporated into drug candidates to enhance their therapeutic profiles. The first clinically approved adamantane derivative, amantadine, was introduced in 1966, and since then, numerous others have been developed for a wide range of therapeutic targets.[2] this compound serves as a key intermediate, allowing for the introduction of the adamantaneacetic acid side-chain, a common structural motif in various biologically active compounds.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-stage process. The first stage involves the synthesis of the key intermediate, 1-Adamantaneacetic acid . The second stage is the subsequent esterification of this carboxylic acid to yield the target ethyl ester. This modular approach allows for the purification of the intermediate, ensuring a high-quality final product.
Caption: High-level two-stage synthetic workflow.
Stage 1: Synthesis of 1-Adamantaneacetic Acid
The critical step in this synthesis is the formation of the carbon-carbon bond to append the acetic acid moiety to the adamantane C1 bridgehead position. The most reliable and widely applicable method for this transformation is a variation of the malonic ester synthesis, starting from a suitable adamantane halide.
Method: Malonic Ester Synthesis Pathway
This classical approach involves the alkylation of diethyl malonate with 1-bromoadamantane, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. The tertiary carbocation of adamantane is readily formed, making it an excellent substrate for nucleophilic substitution.
Mechanism Rationale:
-
Deprotonation: A strong base, such as sodium ethoxide, quantitatively removes the acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile.
-
Alkylation (Sₙ1): 1-Bromoadamantane readily undergoes solvolysis to form a stable tertiary adamantyl carbocation. This cation is then attacked by the diethyl malonate enolate, forming the C-C bond and yielding diethyl 2-(adamantan-1-yl)malonate.
-
Saponification: The diester is hydrolyzed to the corresponding dicarboxylate salt using a strong base like sodium hydroxide.
-
Decarboxylation: Acidification of the dicarboxylate salt yields the unstable malonic acid derivative. Upon gentle heating, this intermediate readily loses a molecule of CO₂, resulting in the final product, 1-Adamantaneacetic acid.[3]
Caption: Workflow for 1-Adamantaneacetic Acid synthesis.
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
1-Bromoadamantane
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a stoichiometric equivalent of sodium metal in an excess of anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: Once all the sodium has reacted, cool the solution to room temperature. Add diethyl malonate (1.1 equivalents) dropwise to the sodium ethoxide solution with stirring.
-
Alkylation: Dissolve 1-bromoadamantane (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis (Saponification): After cooling, add an aqueous solution of sodium hydroxide (2.5 equivalents). Reheat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the diester.
-
Workup and Decarboxylation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. Heat the acidified mixture gently to 50-60 °C until CO₂ evolution ceases (typically 1-2 hours).
-
Isolation and Purification: Cool the mixture to room temperature, which should cause the 1-Adamantaneacetic acid to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like methanol or an acetone/water mixture.[4]
| Parameter | Value/Condition | Rationale |
| Base (Deprotonation) | Sodium Ethoxide | Strong enough to deprotonate diethyl malonate; compatible with ethanol solvent. |
| Alkylation Temp. | Reflux | Provides sufficient energy to overcome the activation barrier for the Sₙ1 reaction. |
| Hydrolysis Temp. | Reflux | Ensures complete and timely saponification of the sterically hindered diester. |
| Decarboxylation | Acidification & Heat | Protonation of the carboxylate is required before thermal decarboxylation can occur. |
| Expected Yield | 60-75% | This is a robust and generally high-yielding sequence for hindered substrates. |
Stage 2: Fischer-Speier Esterification
With the precursor carboxylic acid in hand, the final step is a straightforward acid-catalyzed esterification. The Fischer-Speier esterification is a classic, equilibrium-driven process that is highly effective for producing simple esters like ethyl acetate derivatives.[5][6]
Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[7] This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the lone pair of the ethanol oxygen. A tetrahedral intermediate is formed, and following a proton transfer, a molecule of water is eliminated as a good leaving group. Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product.[7]
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from established methods for esterifying adamantane-based carboxylic acids.[8][9]
Materials:
-
1-Adamantaneacetic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate or diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Adamantaneacetic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents). This excess of one reagent drives the reaction equilibrium toward the products (Le Châtelier's principle).
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents or 3-5 drops per gram of acid).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for 4-8 hours. The reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid.
-
Workup: Cool the reaction mixture to room temperature and remove the bulk of the excess ethanol using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate (or diethyl ether) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid - Caution: CO₂ evolution! ), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product, often an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
| Parameter | Value/Condition | Rationale |
| Alcohol | Anhydrous Ethanol (Excess) | Acts as both reagent and solvent; excess drives the equilibrium to favor ester formation. |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl, activating the carboxylic acid for nucleophilic attack. |
| Temperature | Reflux (~78 °C) | Provides thermal energy for the reaction without degrading the product. |
| Workup Wash | Sat. NaHCO₃ | Crucial for removing the acid catalyst and any remaining starting material. |
| Expected Yield | 85-95% | Fischer esterification is typically very efficient for non-hindered primary alcohols. |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene bridge (—CH₂—COO), and complex multiplets for the 15 protons of the adamantane cage.
-
¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the ester carbonyl (~170-175 ppm), the O-CH₂ of the ethyl group, and the unique carbons of the adamantane scaffold.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (222.32 g/mol ).[10]
-
Infrared (IR) Spectroscopy: A strong absorbance band will be present in the region of 1730-1750 cm⁻¹, characteristic of the C=O stretch of an ester.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process. The robust malonic ester synthesis provides a dependable route to the key intermediate, 1-Adamantaneacetic acid, from commercially available 1-bromoadamantane. Subsequent Fischer-Speier esterification efficiently converts this intermediate to the target ester in high yield. The protocols described herein are grounded in well-established chemical principles and provide a clear, reproducible pathway for researchers requiring this valuable synthetic building block.
References
- Wikipedia. Adamantane. [Link]
- Organic Syntheses. 1-Adamantanecarboxylic acid. [Link]
- Roca-Lema, D., et al. (2018). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry. [Link]
- Olah, G. A., et al. (2007). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters. [Link]
- Google Patents. RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
- Wikipedia. 1-Adamantanecarboxylic acid. [Link]
- ResearchGate. Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)
- ResearchGate. Synthesis of N-(Adamantan-1-yl)
- ResearchGate. Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. [Link]
- National Institutes of Health.
- CiNii Research. Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. [Link]
- ResearchGate.
- ResearchGate. Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. [Link]
- ResearchGate. Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. [Link]
- National Institutes of Health. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
- MySkinRecipes. Ethyl 2-[(Adamantan-1-Yl)
- PubChem. Ethyl 2-(adamantan-1-yl)
- University of Missouri–St. Louis.
- Google Patents. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester.
- YouTube.
- Chemistry LibreTexts.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Adamantane acetic acid | 4942-47-6 | FA07663 | Biosynth [biosynth.com]
- 4. 1-Adamantaneacetic acid | 4942-47-6 [chemicalbook.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(adamantan-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, often referred to as a "lipophilic bullet."[1] Its unique cage-like structure imparts a combination of high lipophilicity, metabolic stability, and a defined three-dimensional geometry, making it a valuable pharmacophore and a strategic building block in drug design.[2] The incorporation of an adamantane group can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often enhancing bioavailability and prolonging its half-life.[2] This guide provides a comprehensive technical overview of Ethyl 2-(adamantan-1-yl)acetate (CAS Number: 15782-66-8), a derivative that combines the distinctive adamantane core with an ethyl ester functional group. We will delve into its physicochemical properties, provide a detailed synthesis protocol, outline methods for its characterization, and explore its potential applications in the realm of drug development, grounded in the established principles of adamantane-based medicinal chemistry.
Physicochemical Properties of this compound
The physicochemical characteristics of a compound are fundamental to its behavior in both chemical and biological systems. For this compound, a combination of computed and available data provides a clear profile.
| Property | Value | Source |
| CAS Number | 15782-66-8 | |
| Molecular Formula | C₁₄H₂₂O₂ | |
| Molecular Weight | 222.32 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 1-adamantaneacetic acid ethyl ester, ethyl 1-adamantylacetate | |
| Appearance | Predicted: Solid | |
| Topological Polar Surface Area | 26.3 Ų (Computed) | |
| XLogP3-AA (Computed) | 3.9 |
Synthesis Protocol: Fischer-Speier Esterification
A robust and widely applicable method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 1-adamantaneacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.
Reaction Scheme:
Caption: Fischer-Speier esterification of 1-adamantaneacetic acid.
Step-by-Step Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantaneacetic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.
-
Work-up - Quenching and Extraction:
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst)
-
Brine (saturated aqueous sodium chloride solution)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.
Workflow for Synthesis and Characterization:
Caption: General workflow for synthesis and analysis.
Predicted Spectroscopic Data:
-
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A singlet for the methylene protons adjacent to the adamantyl group (-CH₂-COO-).
-
A series of complex multiplets in the aliphatic region characteristic of the adamantyl cage protons.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (-COO-) of the ester.
-
Signals for the methylene and methyl carbons of the ethyl group.
-
A signal for the methylene carbon adjacent to the adamantyl group.
-
Several distinct signals corresponding to the methine and methylene carbons of the adamantane cage.
-
-
IR Spectroscopy:
-
A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.
-
C-H stretching bands for the adamantyl and ethyl groups in the 2850-2950 cm⁻¹ region.
-
C-O stretching bands in the 1150-1250 cm⁻¹ region.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
A molecular ion peak (M⁺) at m/z = 222.
-
Characteristic fragmentation patterns including the loss of the ethoxy group (-OCH₂CH₃) and fragmentation of the adamantyl cage.
-
The Role of Adamantane in Drug Design and Potential Applications
The true value of this compound for drug development professionals lies in the strategic advantages conferred by its adamantane core. The adamantyl group is a proven bioisostere for a phenyl ring and other lipophilic groups, offering a stable, non-metabolizable, and sterically defined scaffold.[1]
Logical Framework for Adamantane's Utility:
Caption: The influence of the adamantane moiety on drug properties.
While specific biological activities for this compound have not been extensively reported, its structure suggests several potential avenues for investigation:
-
As a Building Block: This compound is an excellent starting material for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization.
-
Pro-drug Development: The ethyl ester could serve as a pro-drug moiety to improve the oral bioavailability of a parent drug containing a carboxylic acid. In vivo, esterases would cleave the ethyl ester, releasing the active adamantane-containing carboxylic acid.
-
Exploration of Novel Bioactivities: Given the wide range of biological targets for adamantane derivatives, including viral ion channels, enzymes, and central nervous system receptors, this compound and its derivatives are worthy candidates for screening in various biological assays.[1] For instance, the parent compound of its precursor, 1-adamantaneacetic acid, has been investigated as an inhibitor of chorismate mutase-prephenate dehydrogenase.
Conclusion
This compound, while not a widely studied compound in its own right, represents a valuable tool for medicinal chemists and drug discovery scientists. Its synthesis is straightforward, and its structure embodies the beneficial properties of the adamantane scaffold. As the quest for novel therapeutics with improved pharmacological profiles continues, the strategic use of well-defined, lipophilic building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Maohuan Chemical. (n.d.). 1-adamantaneacetic acid ethyl ester|15782-66-8. [Link]
- National Institute of Standards and Technology. (n.d.). 1-Adamantaneacetic acid. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 1-Adamantaneacetic acid. [Link]
- LookChem. (n.d.). Cas 15782-05-5,Pigment Red 48:3. [Link]
- LookChem. (n.d.). CAS No.15782-05-5,Pigment Red 48:3 Suppliers,MSDS download. [Link]
- Wozniak, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2055. [Link]
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(10), 7548-7593. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Adamantane Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, cage-like hydrocarbon, has captivated chemists and pharmacologists since its discovery. Its unique three-dimensional structure and inherent lipophilicity make it a valuable building block in medicinal chemistry.[1] The incorporation of the adamantane moiety into drug candidates can significantly modulate their physicochemical properties, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive exploration of the physicochemical properties of adamantane esters, a class of compounds where the adamantyl group is linked to a carboxylic acid via an ester bond.
The strategic introduction of an adamantane group through an ester linkage can enhance a molecule's lipophilicity, improve its metabolic stability, and facilitate its transport across biological membranes.[3] Understanding the interplay between the adamantane cage, the ester functionality, and the overall molecular architecture is paramount for the rational design of novel therapeutics. This document will delve into the key physicochemical parameters of adamantane esters, including lipophilicity, solubility, melting point, and chemical stability, providing both theoretical insights and practical experimental methodologies.
The Adamantane Moiety: A Game Changer in Physicochemical Properties
The adamantane cage is not merely a passive lipophilic substituent; its distinct geometry and electronic properties exert a profound influence on the overall character of a molecule.
Lipophilicity and the Adamantane Advantage
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by the incorporation of an adamantane group.[2] The highly nonpolar and voluminous nature of the adamantane cage dramatically increases the lipophilicity of a parent molecule. This "lipophilic bullet" effect is a cornerstone of adamantane's utility in drug design.[4]
The octanol-water partition coefficient (logP) is the standard measure of lipophilicity. A higher logP value indicates greater lipophilicity. For adamantane esters, the logP is influenced by both the adamantane cage and the nature of the carboxylic acid component.
dot
Caption: Key molecular components influencing the lipophilicity of adamantane esters.
Impact on Melting Point and Crystal Packing
The rigid and highly symmetrical structure of adamantane significantly influences the melting point of its derivatives. Adamantane itself has an unusually high melting point for a hydrocarbon (270 °C) due to its ability to form a well-ordered, plastic crystalline phase.[5][6] This property is often conferred to its derivatives.
However, the introduction of an ester group and an alkyl chain disrupts this symmetry, generally leading to lower melting points compared to adamantane itself. The overall melting point of an adamantane ester is a result of the interplay between the rigid cage, which favors strong crystal lattice interactions, and the more flexible ester and alkyl components, which can introduce disorder.[7] X-ray crystallography studies of adamantane-based esters have shown that the bulky adamantyl group can lead to looser crystal packing arrangements.[8][9][10]
Quantitative Physicochemical Data of 1-Adamantyl Alkanoates
To illustrate the structure-property relationships, the following table summarizes key physicochemical data for a homologous series of 1-adamantyl alkanoate esters.
| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| 1-Adamantyl Acetate | C₁₂H₁₈O₂ | 194.27 | ~39-40[1] | 2.8[11] |
| 1-Adamantyl Propionate | C₁₃H₂₀O₂ | 208.30 | - | ~3.3 |
| 1-Adamantyl Butyrate | C₁₄H₂₂O₂ | 222.33 | - | ~3.8 |
As the length of the alkyl chain in the alkanoate moiety increases, the lipophilicity (logP) is expected to increase due to the addition of nonpolar methylene groups. The melting point trend is less predictable and depends on the efficiency of crystal packing.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for drug development. The following are detailed protocols for assessing the lipophilicity, solubility, and stability of adamantane esters.
Determination of Lipophilicity (logP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4). After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.
dot
Caption: Workflow for logP determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by mixing them vigorously for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the adamantane ester in the pre-saturated aqueous phase.
-
Partitioning:
-
In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
-
Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the adamantane ester in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility by Kinetic Solubility Assay
This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored.
dot
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the adamantane ester in DMSO (e.g., 10 mM).
-
Assay Plate Preparation:
-
In a 96-well microplate, add a small volume of the DMSO stock solution to each well.
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the target final concentrations of the compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours) with gentle shaking.
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Direct UV Method: After incubation, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.
-
-
Data Analysis: Compare the measurements to a standard curve to determine the concentration of the dissolved compound, which represents its kinetic solubility.
Assessment of Chemical Stability by Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods. For adamantane esters, hydrolytic stability is a key concern.
Principle: The compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate its degradation. The extent of degradation is monitored over time.
dot
Caption: Logical workflow for forced degradation studies of adamantane esters.
Step-by-Step Methodology for Hydrolytic Stability:
-
Stock Solution Preparation: Prepare a stock solution of the adamantane ester in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., half-life, t₁/₂).
Conclusion
Adamantane esters represent a versatile class of compounds with tunable physicochemical properties that are of significant interest in drug discovery and development. The rigid, lipophilic adamantane cage profoundly influences the lipophilicity, melting point, and stability of these molecules. A thorough understanding and experimental characterization of these properties are crucial for optimizing the ADME profiles of new drug candidates. The protocols and data presented in this guide provide a solid foundation for researchers to rationally design and evaluate adamantane esters with desired physicochemical characteristics for therapeutic applications.
References
- [Hydrolysis by plasma cholinesterase of complex adamantyl-containing esters]. (n.d.). PubMed.
- Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W.-S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H.-K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827–18846. [Link]
- Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W.-S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H.-K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Center for Biotechnology Information.
- Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W.-S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H.-K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PubMed.
- Kudryavtsev, K., Lutsyk, A., & Pimerzin, A. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 22(21), 11593. [Link]
- Milić, D., Hrenar, T., & Cindrić, M. (2009). (1-Adamantyl)methyl esters: Whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate.
- Oh, D. M., Kusuhara, H., & Sugiyama, Y. (2002). The role of P-glycoprotein in the transport of drugs in the brain. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 629-643.
- Paulechka, Y. U., & Blokhin, A. V. (2013). Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. The Journal of Chemical Thermodynamics, 61, 1-10.
- Wikipedia. (n.d.). Adamantane.
- Solubility of Things. (n.d.). Adamantane.
- Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange1. Journal of the American Chemical Society, 80(5), 1044–1048. [Link]
- Chemaxon. (n.d.). LogP and logD calculations.
- Cheméo. (n.d.). Chemical Properties of 1-Adamantyl methyl ketone (CAS 1660-04-4).
- PubChem. (n.d.). 1-Adamantyl acetate.
- Pluta, R., & Suwiński, J. (2005). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta Poloniae Pharmaceutica, 62(3), 163-170.
- Burić, N., Loru, D., Alić, J., Šekutor, M., Schnell, M., & Pinacho, P. (2025). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. ChemPhysChem, 26(15), e202500035. [Link]
- NIST. (n.d.). 1-Adamantyl methyl ketone. In NIST Chemistry WebBook.
- Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6093-6104. [Link]
- Park, J., & Carslaw, N. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Karlsson, M., & Engström, J. (2011). Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly.
- Supek, F., Šumanovac Ramljak, T., Marjanović, M., Buljubašić, M., Kragol, G., Ilić, N., Smuc, T., Zahradka, D., Mlinarić-Majerski, K., & Kralj, M. (2011). Could LogP be a principal determinant of biological activity in 18-crown-6 ethers? Synthesis of biologically active adamantane-substituted diaza-crowns. European Journal of Medicinal Chemistry, 46(8), 3444–3454. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Center for Biotechnology Information.
- Štefane, B., & Požgan, F. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7671. [Link]
- Liu, H., Wang, J., He, T., Becker, S., Zheng, G., Li, X., & Geng, J. (2021). Butyrate: A Double-Edged Sword for Health? Advances in Nutrition, 12(1), 21-36.
- Waghorn, G. C., & Barry, T. N. (2006). The production of acetate, propionate and butyrate in the rumen of sheep: fitting models to 14C- or 13C-labelled tracer data to determine synthesis rates and interconversions. Australian Journal of Agricultural Research, 57(2), 157. [Link]
- Demigné, C., & Rémésy, C. (1985). Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes. The Biochemical Journal, 232(3), 889–895. [Link]
- PubChem. (n.d.). 2-Adamantyl acetate.
- Nowak, M., & Głowacki, R. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. International Journal of Molecular Sciences, 25(15), 8178. [Link]
Sources
- 1. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives | MDPI [mdpi.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Adamantyl acetate | C12H18O2 | CID 519973 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Methodological Blueprint for the Synthesis and Structural Elucidation of Ethyl 2-(adamantan-1-yl)acetate: A Key Scaffold in Medicinal Chemistry
Abstract: The adamantane moiety represents a cornerstone in modern drug discovery, prized for its unique structural and physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] This in-depth technical guide presents a comprehensive methodological blueprint for the synthesis, purification, and detailed structural characterization of Ethyl 2-(adamantan-1-yl)acetate, a representative adamantane-containing scaffold. While this specific ester is not extensively detailed in peer-reviewed literature, this guide, intended for researchers, medicinal chemists, and drug development professionals, consolidates established chemical principles to provide a robust and self-validating framework for its preparation and analysis. We offer a detailed, field-proven protocol for its synthesis via Fischer esterification, and a thorough predictive analysis of its spectroscopic signature (NMR, IR, MS), providing a reliable roadmap for its unambiguous identification.
The Adamantane Scaffold: A Privileged Structure in Drug Design
The tricyclic hydrocarbon adamantane is a rigid, highly lipophilic, and chemically stable cage structure that has become a "lipophilic bullet" in medicinal chemistry.[4] Its incorporation into drug molecules can significantly improve critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The adamantyl group can enhance metabolic stability by sterically shielding nearby functional groups from enzymatic degradation, increase lipophilicity to improve membrane permeability and blood-brain barrier penetration, and provide a rigid anchor for optimizing ligand-receptor binding interactions.[2][3]
This has led to the successful development of several blockbuster drugs containing the adamantane core, including:
-
Amantadine and Rimantadine: Antiviral agents used for influenza.[1][5]
-
Memantine: An NMDA receptor antagonist for the treatment of Alzheimer's disease.[1]
-
Vildagliptin and Saxagliptin: DPP-4 inhibitors for managing type 2 diabetes.[1][4]
This compound serves as a fundamental building block, combining the advantageous adamantane moiety with an ethyl ester group, a common functional handle for further chemical elaboration in the synthesis of more complex drug candidates.
Physicochemical and Structural Properties
While extensive experimental data for this compound is not widely published, its core properties can be reliably predicted based on its constituent parts.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem |
| Molecular Weight | 222.32 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 15782-66-8 | PubChem |
| XLogP3-AA (Computed) | 3.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
The structure consists of a C-1 substituted adamantane cage linked via a methylene bridge to an ethyl acetate functional group. The adamantane cage is conformationally locked, providing a defined three-dimensional geometry. The ester group provides a site for potential hydrolysis or transesterification, and its carbonyl oxygen and ether oxygen act as hydrogen bond acceptors.
Synthesis and Purification: A Validated Workflow
The most direct and atom-economical approach for the synthesis of this compound is the Fischer esterification of the commercially available 1-Adamantaneacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-understood transformation.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system designed for high yield and purity. The use of excess ethanol is a key experimental choice that leverages Le Châtelier's principle to drive the reaction equilibrium towards the product side, maximizing the conversion of the limiting carboxylic acid reactant.
Materials:
-
1-Adamantaneacetic acid (e.g., 5.0 g, 1.0 equiv)
-
Anhydrous Ethanol (e.g., 100 mL, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.5 mL, catalytic)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Adamantaneacetic acid.
-
Reagent Addition: Add anhydrous ethanol to the flask. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirring solution. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup - Quenching: Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution may cause pressure buildup.
-
Workup - Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: The crude ester can be further purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after the extractive workup.
Structural Characterization: A Predictive Spectroscopic Analysis
Unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic data for this compound, providing a benchmark for researchers.
Caption: Logical workflow for the structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Adamantyl Protons: A series of broad singlets or multiplets between δ 1.5-2.0 ppm , integrating to 15H . These correspond to the 6 secondary (CH₂) and 3 tertiary (CH) protons of the rigid adamantane cage.
-
Methylene Protons (-CH₂-COO): A sharp singlet around δ 2.1-2.2 ppm , integrating to 2H . This signal corresponds to the methylene bridge connecting the adamantane cage to the ester group.
-
Ethyl Group (Quartet, -OCH₂CH₃): A quartet around δ 4.1 ppm , integrating to 2H . The splitting into a quartet is due to coupling with the adjacent methyl group.
-
Ethyl Group (Triplet, -OCH₂CH₃): A triplet around δ 1.2 ppm , integrating to 3H . This is characteristic of an ethyl ester's terminal methyl group, split by the adjacent methylene group.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework.
-
Adamantyl Carbons: Four distinct signals are expected for the adamantane cage, typically found between δ 28-40 ppm .
-
Methylene Carbon (-CH₂-COO): A signal around δ 45-50 ppm .
-
Carbonyl Carbon (C=O): A characteristic downfield signal around δ 170-175 ppm .
-
Ethyl Group (-OCH₂CH₃): Two signals; one around δ 60 ppm for the -OCH₂- carbon and another around δ 14 ppm for the terminal -CH₃ carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups.
-
C=O Stretch: A very strong and sharp absorption band is predicted around 1735-1745 cm⁻¹ , which is characteristic of an aliphatic ester carbonyl group.
-
C-O Stretch: A strong band in the fingerprint region, typically around 1150-1200 cm⁻¹ , corresponding to the C-O single bond stretch of the ester.
-
C-H Stretches: Strong bands just below 3000 cm⁻¹ (typically ~2850-2950 cm⁻¹ ) corresponding to the sp³ C-H bonds of the adamantane and ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 222 , corresponding to the molecular weight of C₁₄H₂₂O₂.
-
Key Fragments:
-
Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z = 177 .
-
Cleavage of the ester to yield the adamantylmethyl cation ([C₁₀H₁₅-CH₂]⁺) would produce a major fragment at m/z = 149 .
-
The base peak is likely to be the adamantyl cation ([C₁₀H₁₅]⁺) at m/z = 135 , a very stable tertiary carbocation.
-
Conclusion
This compound is a valuable molecular scaffold that merges the beneficial properties of the adamantane core with a versatile ester functional group. While detailed characterization data for this specific molecule is not prevalent in the literature, this guide provides a robust and scientifically grounded blueprint for its synthesis and comprehensive structural elucidation. The detailed Fischer esterification protocol is designed for efficiency and purity, and the predictive spectroscopic analysis offers a reliable framework for self-validation. This document empowers researchers in medicinal chemistry and drug development to confidently prepare and characterize this and similar adamantane derivatives, facilitating the exploration of new therapeutic frontiers.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(adamantan-1-yl)acetate
This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by its bulky adamantane cage.[1][2] As a Senior Application Scientist, this document is structured to provide not just data, but a framework for understanding the acquisition and interpretation of key spectroscopic information.
The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is often incorporated into drug candidates to enhance properties such as metabolic stability and receptor binding.[2] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of such compounds. This guide will cover the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | [3] |
| Molecular Weight | 222.32 g/mol | [3] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | [3] |
| CAS Number | 15782-66-8 | [3] |
Part 1: Synthesis via Fischer Esterification
A common and reliable method for synthesizing this compound is the Fischer esterification of 2-(adamantan-1-yl)acetic acid with ethanol, using a strong acid catalyst.[1]
Experimental Protocol: Synthesis
-
Reactant Preparation : In a round-bottom flask, dissolve 2-(adamantan-1-yl)acetic acid in an excess of anhydrous ethanol.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux : Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup :
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure with a rotary evaporator.[1]
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
-
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[4]
-
Purification : If necessary, purify the crude product by column chromatography on silica gel.[4]
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Part 2: ¹H NMR Spectroscopy
Proton NMR spectroscopy is essential for confirming the presence of the ethyl group and the protons of the adamantane cage. The predicted spectrum is based on well-established chemical shifts for adamantane and ethyl ester moieties.[4][5]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~ 2.05 | Singlet (s) | 2H | Adamantyl-CH₂ -COO- |
| ~ 1.95 | Broad Singlet | 3H | Adamantyl-CH (γ-position) |
| ~ 1.70-1.60 | Multiplet (m) | 6H | Adamantyl-CH₂ (δ-position) |
| ~ 1.55 | Broad Singlet | 6H | Adamantyl-CH₂ (β-position) |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Interpretation and Causality
-
Ethyl Group : The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic signals for an ethyl ester. The quartet arises from the methylene protons (-O-CH₂-) being split by the three adjacent methyl protons, and the triplet is from the methyl protons (-CH₃) being split by the two adjacent methylene protons, following the n+1 rule.
-
Adamantane Cage : The adamantane cage protons produce a complex set of overlapping signals in the upfield region (~1.5-2.0 ppm).[6] Due to the high symmetry of the 1-substituted adamantane cage, the protons fall into three distinct chemical environments:
-
The three methine protons (CH) at the γ-position are equivalent.
-
The six methylene protons (CH₂) at the β-position are equivalent.
-
The six methylene protons (CH₂) at the δ-position are equivalent. These typically appear as broad singlets or multiplets.[5]
-
-
Methylene Bridge : The singlet at ~2.05 ppm corresponds to the methylene protons (-CH₂-) situated between the adamantane cage and the carbonyl group. Its singlet nature is due to the absence of adjacent protons.
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation : Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[7]
-
Data Acquisition :
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and reference it to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹H NMR Acquisition Workflow
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Part 3: ¹³C NMR Spectroscopy
Carbon NMR provides unambiguous evidence for the carbon skeleton of the molecule, including the carbonyl carbon of the ester and the distinct carbons of the adamantane cage.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 172.0 | C | C =O (Ester Carbonyl) |
| ~ 60.0 | CH₂ | -O-CH₂ -CH₃ |
| ~ 42.0 | CH₂ | Adamantyl-CH₂ -COO- |
| ~ 40.5 | CH₂ | Adamantyl-CH₂ (β-position) |
| ~ 36.8 | C | Adamantyl-C (α-position, quaternary) |
| ~ 34.0 | CH | Adamantyl-C H (γ-position) |
| ~ 28.5 | CH₂ | Adamantyl-C H₂ (δ-position) |
| ~ 14.2 | CH₃ | -O-CH₂-CH₃ |
Interpretation and Causality
-
Ester Group : The signal furthest downfield (~172.0 ppm) is characteristic of the carbonyl carbon in an ester.[8] The two carbons of the ethyl group appear at ~60.0 ppm (-O-CH₂) and ~14.2 ppm (-CH₃), consistent with standard values for ethyl esters.[8][9]
-
Methylene Bridge : The carbon of the methylene group linking the adamantane and the ester appears around 42.0 ppm.
-
Adamantane Cage : The adamantane cage exhibits four distinct carbon signals due to its symmetry:
-
The quaternary carbon (α) directly attached to the methylene bridge.[5]
-
The three equivalent methine carbons (γ).[10]
-
The three equivalent methylene carbons (β) adjacent to the quaternary carbon.
-
The three equivalent methylene carbons (δ) at the furthest positions.[10] The specific chemical shifts are influenced by the substitution pattern.[5]
-
Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A higher concentration may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Instrumentation : Utilize a 100 MHz (or corresponding field strength) NMR spectrometer.[7]
-
Data Acquisition :
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[11]
-
Part 4: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups, primarily the ester's carbonyl (C=O) and C-O bonds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 2900, 2850 | Strong | C-H Stretch | Adamantane CH & CH₂ |
| ~ 1735 | Strong | C=O Stretch | Ester Carbonyl |
| ~ 1240, 1170 | Strong | C-O Stretch | Ester C-O |
Interpretation and Causality
-
C=O Stretch : The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a saturated aliphatic ester.[12][13]
-
C-H Stretches : Strong absorptions just below 3000 cm⁻¹ (~2900 and 2850 cm⁻¹) are due to the C-H stretching vibrations of the numerous sp³-hybridized carbons in the adamantane and ethyl groups.[12]
-
C-O Stretches : The "fingerprint" region will contain strong C-O stretching bands. For an ethyl ester, two distinct C-O stretching vibrations are expected around 1240 cm⁻¹ and 1170 cm⁻¹.
Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation : Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan : Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Part 5: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 222 | [M]⁺ (Molecular Ion) |
| 177 | [M - OCH₂CH₃]⁺ |
| 135 | [Adamantyl]⁺ |
Interpretation and Causality
-
Molecular Ion : The molecular ion peak [M]⁺ should be observed at m/z = 222, corresponding to the molecular weight of the compound (C₁₄H₂₂O₂).[3][14]
-
Fragmentation : Under electron ionization (EI), the molecule is expected to fragment in predictable ways:
-
Loss of the ethoxy group (-•OCH₂CH₃, 45 Da) would result in a fragment at m/z 177, corresponding to the [Adamantyl-CH₂-C=O]⁺ acylium ion. This is a common fragmentation pathway for esters.
-
Cleavage of the bond between the methylene bridge and the adamantane cage would lead to the highly stable adamantyl cation at m/z 135. This is often the base peak in the mass spectra of 1-substituted adamantanes.[15]
-
Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.[14]
-
Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[7]
-
GC Conditions :
-
Injector : Use a split/splitless injector in split mode at 250°C.[14]
-
Carrier Gas : Use Helium at a constant flow of ~1.0 mL/min.[14]
-
Column : A standard non-polar column (e.g., DB-5MS) is suitable.
-
Oven Program : Ramp the temperature from a low starting point (e.g., 80°C) to a high final temperature (e.g., 300°C) to ensure elution of the compound.
-
-
MS Conditions :
-
Ionization Mode : Use Electron Ionization (EI) at 70 eV.[7]
-
Mass Range : Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
GC-MS Analysis Workflow
Caption: Workflow for structural analysis by GC-MS.
References
- An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqBnTcC1pkj4Qi_8gNetdF2ixoqtsEJ4X5WB8PW1EaeVwLlQJpBknrY1_I4xHcNIrpy_7I1HC4aUzu5p8x7pIKZQf_MkhZ82pzF_SxUXYmWn4ZV9GYE3ebj1ED0Trt8VwyV6OxD2i-cV6zWGLqmTwbihXXNTt-MbYWa-TcjGt6xFNXTIqD3pg_EHEiAkTqsV_NJ1uG4X06mjpl]
- Application Notes and Protocols for the Characterization of 2-(Adamantan-1-yl)ethyl acetate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP-J9N44PadMtJG-MPN5I2A85IVBXTKCR9xWyw36cOvQ7DnztxehvLdc1-tciLNXwKeXX87-p1dmUSEbxrZnDr-e-iSAww3AFZYtdbxBoOU-MErGxiy005Ze2MF7H67kgj5wC2jykCIJ5X8TOv8rpDrUyElq9y0CMQnNSz2CdiPy1_8qwMuRuq8uN12xE9SISqLQajyddptmuLNjA-A2xS4NFvFjgcz9rdoCH1zYM7xXhgy8XJC-0=]
- Wiley-VCH 2007 - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRcA0giU_IdPRrqk7-lxk0ldFqlaWtLNY9K6MI5Q5FwQ74l3mOZ7U4q2RqYXlcLLnXp5IAwFeOXndr5odeCAFxEiSbG0Prl1ChXg9eBVoEcwUTecbtLbxW5q3X2rT6PbxKRB2ucGQQuSeiOw1rkiXMjU3OQFJw]
- This compound | C14H22O2 | CID 2795260 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795260]
- Ethyl 2-[(adamantan-1-yl)amino]acetate | C14H23NO2 | CID 11791223 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11791223]
- Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates - ResearchGate. [URL: https://www.researchgate.
- An In-depth Technical Guide on the Chemical Properties of 2-(Adamantan-1-yl)ethyl Acetate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpKMXrVDYeax7lcehDcdRwuE33NRv0H_RpE0mJEX6OQaE8WCNxBKIyGbae8S7vxTOaJ1WPCucKuG2R_FDiu9P4S-xNhBWKQl6nsoDeB0gPZIGCtlqjoEKNYJVoXFRn6NwKfPBJWXhaQcP_9u7G1zEfkpbuCgX-yEYu_DBaQ1NsusCXIe73JDISfrSi76QFaF6I7X1ZPAq9gZ7xTmCg-T9nPbMniPGAAKl6mPn32jAUnD-UUN8s]
- Ethyl 2-[(Adamantan-1-Yl)Amino]Acetate - MySkinRecipes. [URL: https://www.myskinrecipes.
- Ethyl 2-[(adamantan-1-yl)amino]acetate - CymitQuimica. [URL: https://www.cymitquimica.
- Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhBkeWR8WNwXyq27oACQ3GCfyPJ5wAEek6oEf0sYfOwibSfuQe1oWgo2aGdhVrqrxHyHaXktsfqGGUrGUiY2H3qUl_fID1y41BuJaUc_Ew5T-X9R5TnB4Fq6fzBK9pPrCXDtzfCZWd0-DXDRtuibZOCky8ILFbPvC_OGSdp6czIC3dfx8Rrkds_ZKesuTuz1BNb2a179osQ7hUxpqa1hm4ewq-g9yrkOmBQbGOuIoHolRSz28EUmyhIiM=]
- 13C NMR spectra of adamantane derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJBdk6zv7Ek4rsOVnUFuAZeyqro2zKar65Sktxk-s5CadCaZFvOAsLkC1jXfEPeWpGaGrhAzO-D1RaAPKnb2Sy5JYGD-YdnJs5zx4sNvGxKiQeArkQR2X3CLAVijft2Ndk-6NPsJ_sYXwptaVN0n0gD4BCqxkFlb5MPbVv5cHVj4aBeTNYK7I5W4vfBhTptQfYMGdYNn5k11dnGFhXRO2ewEIVkrw_]
- Spectra of ethyl acetate. [URL: https://vertexaisearch.cloud.google.
- Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C141786&Type=MASS]
- infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. [URL: https://www.docbrown.
- 2-Adamantyl acetate | C12H18O2 | CID 584176 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/584176]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?
- Ethyl acetate(141-78-6) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/141-78-6_13cnmr.htm]
- 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/770-69-4_1hnmr.htm]
- 1H-NMR impurity originating from ethyl acetate - What could it be? | ResearchGate. [URL: https://www.researchgate.
- Adamantane(281-23-2) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/281-23-2_13cnmr.htm]
- Ethyl acetate(141-78-6) MS spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/141-78-6_ms.htm]
- IR spectrum for ethyl acetate | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 2-[(Adamantan-1-Yl)Amino]Acetate [myskinrecipes.com]
- 3. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kbfi.ee [kbfi.ee]
- 6. 1-ETHYLADAMANTANE(770-69-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Adamantyl acetate | C12H18O2 | CID 584176 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(adamantan-1-yl)acetate
Introduction: The Structural Significance of the Adamantane Moiety in Drug Development
In the landscape of modern medicinal chemistry, the adamantane scaffold holds a place of distinction. Its rigid, lipophilic, and three-dimensional structure is frequently incorporated into therapeutic agents to enhance their pharmacokinetic and pharmacodynamic profiles. Ethyl 2-(adamantan-1-yl)acetate serves as a key building block in the synthesis of a variety of adamantane-containing compounds. An unambiguous structural elucidation of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical tool for this purpose.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for its acquisition, and offer a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural characterization of adamantane derivatives.
Theoretical ¹H NMR Spectral Analysis: A Predictive Approach
Before acquiring an experimental spectrum, a thorough understanding of the molecule's structure allows for a robust prediction of the expected ¹H NMR data. This compound (C₁₄H₂₂O₂) possesses several distinct proton environments, each of which will give rise to a unique signal in the NMR spectrum.
The adamantane cage itself has two types of protons: those on the bridgehead carbons (methine protons) and those on the methylene bridge carbons.[1] Due to the rigid, cage-like structure, these protons are chemically non-equivalent and will exhibit distinct chemical shifts. The ethyl ester group introduces two additional, coupled proton environments.
Here is a breakdown of the expected signals:
-
Adamantane Protons: The adamantane moiety contains 15 protons. Due to the substitution at the C-1 position, the symmetry of the adamantane cage is reduced. The three bridgehead protons (CH) adjacent to the methylene bridges connected to C-1 are equivalent. The six methylene protons (CH₂) adjacent to the C-1 substituent are also equivalent in pairs. The remaining six methylene protons are also equivalent in pairs. This complex arrangement of protons in a rigid system often leads to overlapping multiplets. Generally, adamantane protons resonate in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm.[2] The bulky nature of the adamantyl group can exert a shielding effect on neighboring protons.[3]
-
Methylene Protons adjacent to Adamantane (CH₂-COO): These two protons are adjacent to the electron-withdrawing ester group and the adamantane cage. Their signal is expected to be a singlet, as there are no adjacent protons to couple with. The deshielding effect of the carbonyl group will shift this signal downfield, likely in the range of 2.0-2.5 ppm.
-
Ethyl Ester Protons (O-CH₂-CH₃): The methylene protons of the ethyl group are directly attached to the electronegative oxygen atom, resulting in significant deshielding. This signal will appear as a quartet due to coupling with the adjacent methyl protons and is expected in the region of 4.0-4.2 ppm.[4][5]
-
Ethyl Ester Protons (O-CH₂-CH₃): The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. This signal is expected to be the most upfield of the non-adamantane protons, typically around 1.2-1.4 ppm.[4]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines a standardized procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Diagram of the Experimental Workflow
Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[7] CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds.[8]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a Pasteur pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters for small organic molecules. A typical set of parameters for a 400 MHz spectrometer is provided in the table below.[9]
-
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine analysis. |
| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[10] |
| Acquisition Time (AQ) | ~4 seconds | Ensures adequate digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of protons between scans, ensuring accurate integration. |
| Pulse Width | Calibrated 90° pulse | Maximizes signal for each scan. |
| Spectral Width (SW) | ~16 ppm | Covers the entire chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Identify the chemical shift and multiplicity of each signal.
-
¹H NMR Spectrum Analysis and Data Interpretation
The following is a detailed analysis of the predicted ¹H NMR spectrum of this compound.
Visual Representation of Proton Environments
Caption: Structure of this compound with key proton environments highlighted.
Tabulated Spectral Data
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.25 | Triplet (t) | 3H | -OCH₂CH ₃ |
| b | ~4.12 | Quartet (q) | 2H | -OCH ₂CH₃ |
| c | ~2.10 | Singlet (s) | 2H | Adamantyl-CH ₂COO- |
| d | ~1.95 | Multiplet (m) | 3H | Adamantane bridgehead CH |
| e | ~1.70 | Multiplet (m) | 6H | Adamantane methylene CH₂ |
| f | ~1.60 | Multiplet (m) | 6H | Adamantane methylene CH₂ |
Detailed Peak-by-Peak Analysis
-
Signal a (~1.25 ppm, Triplet, 3H): This upfield triplet corresponds to the three protons of the methyl group of the ethyl ester. The signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).
-
Signal b (~4.12 ppm, Quartet, 2H): This downfield quartet is assigned to the two methylene protons of the ethyl ester. The proximity to the electronegative oxygen atom causes a significant downfield shift.[11] The signal is split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).
-
Signal c (~2.10 ppm, Singlet, 2H): This singlet arises from the two methylene protons situated between the adamantane cage and the carbonyl group. It appears as a singlet because there are no protons on the adjacent carbon atoms (the adamantane bridgehead and the carbonyl carbon). Its chemical shift is influenced by the electron-withdrawing effect of the carbonyl group.
-
Signals d, e, and f (~1.60-1.95 ppm, Multiplets, 15H): These broad, overlapping multiplets are characteristic of the adamantane cage protons. The signal at approximately 1.95 ppm can be assigned to the three equivalent bridgehead protons. The other two signals at approximately 1.70 ppm and 1.60 ppm correspond to the twelve methylene protons, which are divided into two sets of six equivalent protons. The rigid structure of the adamantane cage can sometimes lead to long-range coupling (W-coupling), which contributes to the complexity and broadening of these signals.[12]
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A combination of theoretical prediction and a meticulous experimental approach allows for the unambiguous assignment of all proton signals. The characteristic signals of the ethyl ester group, the singlet for the methylene bridge, and the complex multiplet for the adamantane cage provide a unique spectral fingerprint for this important synthetic intermediate. This guide provides the necessary framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and related adamantane-containing molecules, ensuring the highest level of scientific integrity in their research and development endeavors.
References
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- University of Oxford. How to Prepare Samples for NMR.
- Frontier, A. University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
- Journal of the Chemical Society, Perkin Transactions 2. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons.
- University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters.
- Organomation. NMR Sample Preparation: The Complete Guide.
- University College London. Sample Preparation.
- Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. 2018.
- The Journal of Organic Chemistry. The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. Dynamic NMR Spectroscopy and Molecular Mechanics Calculations.
- Michigan State University, Department of Chemistry. Basic Practical NMR Concepts.
- PubMed. Solid-state chemical-shift referencing with adamantane.
- The Journal of Organic Chemistry. The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives.
- ResearchGate. Halogenation effects on the bridgehead position of the adamantane molecule.
- Bruker. Quantitative NMR Spectroscopy.
- Journal of Analytical & Bioanalytical Techniques. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- University of Birmingham. Spectra of ethyl acetate.
- Supporting Information for Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[6]uril.
- Chemistry Steps. NMR Chemical Shift Values Table.
- Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
- ACD/Labs. 1H–1H Coupling in Proton NMR.
- National Institutes of Health. Tuning the Energy Levels of Adamantane by Boron Substitution.
- Quora. How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry.
- Study.com. Sketch the 1H NMR spectrum of ethyl acetate (CH3C(O)OCH2CH3) approximate chemical shift values of all peaks.
- Kwan, E. E. Lecture 2: The Chemical Shift.
- ResearchGate. 500 H 1 NMR spectra of adamantane spinning at 5 kHz...
- Organic Chemistry Data. 1H NMR Coupling Constants.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubChem. This compound.
Sources
- 1. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
- 3. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Lipophilicity of Ethyl 2-(adamantan-1-yl)acetate
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Adamantane Moiety as a "Lipophilic Bullet"
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has become a privileged structure in medicinal chemistry.[1] Its unique cage-like geometry and inherent lipophilicity are frequently leveraged to enhance the therapeutic properties of drug candidates.[2] The incorporation of an adamantyl group can improve metabolic stability, increase bioavailability by facilitating membrane passage, and optimize binding to biological targets.[1] Often referred to as a "lipophilic bullet," the adamantane moiety can significantly increase the partition coefficient of a molecule, a strategy employed to improve the pharmacokinetics of various pharmaceuticals.[2]
Ethyl 2-(adamantan-1-yl)acetate (Figure 1) is an archetypal example of a molecule where the adamantane group is expected to dominate its physicochemical properties. Understanding its lipophilicity is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and for rationally designing more complex derivatives.
Figure 1: Chemical Structure of this compound
Sources
An In-depth Technical Guide to the Solubility of Ethyl 2-(adamantan-1-yl)acetate in Organic Solvents
Introduction: The Significance of Adamantane Derivatives and Their Solubility
Adamantane, a rigid, polycyclic hydrocarbon, has garnered significant attention in medicinal chemistry and drug development. Its unique cage-like structure imparts desirable properties to drug candidates, such as increased lipophilicity, metabolic stability, and the ability to anchor to biological targets.[1][2] Adamantane derivatives are integral to a range of therapeutics, from antivirals to agents for neurodegenerative diseases.[3] Ethyl 2-(adamantan-1-yl)acetate, a key intermediate and building block, is frequently utilized in the synthesis of more complex adamantane-containing molecules.[4]
A thorough understanding of the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. Solubility data is critical for:
-
Reaction Optimization: Selecting the appropriate solvent to ensure reactants are in the same phase, which influences reaction kinetics and yield.
-
Purification Processes: Designing effective crystallization and chromatographic purification strategies.[5]
-
Formulation Development: Creating stable and effective drug delivery systems.[6][7]
-
Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and NMR.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in common organic solvents and detailing a robust experimental protocol for its determination.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a compound is governed by the fundamental principle of "like dissolves like."[8][9] This principle is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For this compound, its molecular structure is a tale of two distinct regions:
-
The Adamantane Moiety: A large, nonpolar, and highly lipophilic hydrocarbon cage. This bulky group dominates the molecule's character, favoring interactions with nonpolar solvents through van der Waals forces.[8]
-
The Ethyl Acetate Moiety: The ester group introduces a degree of polarity due to the presence of electronegative oxygen atoms and a carbonyl group, which can act as a hydrogen bond acceptor.[8]
The interplay between these two structural features dictates the solubility profile of this compound. The predominant nonpolar nature of the adamantane cage suggests a higher affinity for nonpolar organic solvents.
Predicted Solubility Profile of this compound
While specific, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain, a qualitative and predictive solubility profile can be constructed based on its chemical structure and the "like dissolves like" principle.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | The nonpolar nature of hexane aligns well with the large, nonpolar adamantane group of the solute. |
| Toluene | Nonpolar | High | Similar to hexane, toluene is a nonpolar aromatic solvent that can effectively solvate the adamantane moiety. |
| Dichloromethane | Polar Aprotic | High | While possessing a dipole moment, dichloromethane is a good solvent for many organic compounds and should readily dissolve this compound. |
| Diethyl Ether | Polar Aprotic | High | The ether's ability to engage in dipole-dipole interactions and its overall low polarity make it a suitable solvent. |
| Ethyl Acetate | Polar Aprotic | High | As the parent ester, ethyl acetate is expected to be an excellent solvent due to structural similarity. |
| Acetone | Polar Aprotic | Moderate | Acetone is more polar than the previous solvents, which may slightly reduce its solvating power for the nonpolar adamantane group. |
| Isopropanol | Polar Protic | Moderate to Low | The presence of a hydroxyl group and the ability to hydrogen bond make isopropanol more polar, likely resulting in lower solubility. |
| Ethanol | Polar Protic | Low | Similar to isopropanol, ethanol's polarity and hydrogen bonding capabilities are less favorable for solvating the highly lipophilic solute.[5] |
| Methanol | Polar Protic | Low | As the most polar alcohol in this list, methanol is expected to be a poor solvent for this compound. |
| Water | Polar Protic | Very Low/Insoluble | The extreme polarity of water and its extensive hydrogen bonding network make it a very poor solvent for the predominantly nonpolar solute. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a liquid solvent.[10]
Protocol: Isothermal Shake-Flask Method
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
2. Experimental Workflow:
Caption: Workflow for the isothermal shake-flask solubility determination method.
3. Detailed Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker. A typical temperature for solubility studies is 25 °C.
-
Agitate the samples for a period sufficient to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any microscopic undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical technique such as HPLC-UV or GC-FID.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the analytical results, determine the concentration of the diluted solution.
-
Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Practical Applications and Implications
A comprehensive understanding of the solubility of this compound provides actionable insights for laboratory and industrial applications:
-
For Synthetic Chemists: The predicted solubility profile can guide the choice of reaction solvents to improve yields and facilitate product work-up. For instance, a reaction might be performed in a high-solubility solvent like dichloromethane, followed by precipitation of the product by adding a low-solubility anti-solvent like methanol.
-
For Process Chemists: Solubility data is crucial for developing robust crystallization procedures for purification. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature, an effective cooling crystallization can be designed.[5]
-
For Formulation Scientists: In drug development, adamantane-containing active pharmaceutical ingredients (APIs) often exhibit poor aqueous solubility. Understanding the solubility in organic solvents is a first step in developing advanced formulations such as lipid-based delivery systems or nanoparticles to enhance bioavailability.[6][7]
Conclusion
References
- Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017-02-16).
- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
- The Significance of Adamantane Derivatives in Modern Drug Discovery.
- Adamantane-containing drug delivery systems - Pharmacia. (2023-10-11).
- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28).
- This compound | C14H22O2 | CID 2795260 - PubChem.
- Experiment: Solubility of Organic & Inorganic Compounds.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates - ResearchGate. (2025-08-09).
- Ethyl 2-[(Adamantan-1-Yl)Amino]Acetate - MySkinRecipes.
- A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv) - Organic Syntheses Procedure.
- Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. (2025-08-09).
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[(Adamantan-1-Yl)Amino]Acetate [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.ws [chem.ws]
- 10. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Thermal Stability of Adamantane-Based Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability of adamantane-based esters. By leveraging the unique structural properties of the adamantane cage, these compounds offer significant potential in applications demanding high thermal resilience, including advanced lubricants, robust polymer additives, and thermally stable drug delivery systems. This document delves into the fundamental principles governing their stability, synthesis, decomposition mechanisms, and the analytical techniques used for their characterization.
The Adamantane Advantage: A Foundation of Thermal Resilience
Adamantane, a diamondoid hydrocarbon, possesses a perfectly rigid, strain-free, and highly symmetrical cage-like structure.[1] This inherent structural integrity is the cornerstone of the exceptional thermal stability observed in its derivatives. When incorporated into an ester, the adamantyl group imparts a significant portion of this stability to the entire molecule.[2]
The key contributions of the adamantane moiety to thermal stability include:
-
Steric Hindrance: The bulky nature of the adamantane cage sterically shields the ester linkage from intermolecular reactions that could initiate decomposition.
-
Restricted Bond Rotation: The rigid framework of adamantane restricts intramolecular motion, thereby increasing the energy required to reach decomposition transition states.
-
High Melting and Boiling Points: The high symmetry and compact structure of adamantane lead to strong intermolecular interactions in the solid state, resulting in elevated melting and boiling points for its derivatives.[3]
These properties make adamantane-based esters promising candidates for high-temperature applications where conventional esters might fail.[2] For instance, they are explored as components of thermally stable lubricating oils intended for use at 200°C and above.[2]
Synthesis of Adamantane-Based Esters
The synthesis of adamantane-based esters can be broadly categorized based on the attachment of the ester functionality to the adamantane core.
Esters of Adamantyl Alcohols (Adamantane-O-CO-R)
These esters are typically synthesized through the esterification of an adamantyl alcohol with a carboxylic acid or its derivative. A common method involves the reaction of 1-adamantanol or 2-adamantanol with a carboxylic acid anhydride or acyl chloride in the presence of a base.
Representative Protocol: Synthesis of 1-Adamantyl Acetate
A detailed step-by-step methodology for a representative synthesis is provided below:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-adamantanol in an excess of acetic anhydride.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-adamantyl acetate.
-
Final Purification: Purify the crude product by column chromatography or distillation under reduced pressure to yield the pure ester.
Esters of Adamantane Carboxylic Acids (Adamantane-CO-O-R)
These esters are prepared by the esterification of an adamantane carboxylic acid with an alcohol. The Fischer esterification, using an excess of the alcohol in the presence of an acid catalyst, is a common approach.
Representative Protocol: Synthesis of Methyl 1-Adamantanecarboxylate
-
Reaction Setup: In a round-bottom flask, suspend 1-adamantanecarboxylic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter and evaporate the solvent to yield the crude methyl 1-adamantanecarboxylate, which can be further purified by chromatography or distillation.[4]
Mechanisms of Thermal Decomposition
The thermal decomposition of adamantane-based esters is a complex process influenced by the structure of the ester and the surrounding atmosphere (inert or oxidative).
Pyrolytic Decomposition (Inert Atmosphere)
In the absence of oxygen, the thermal degradation of esters often proceeds through a concerted, unimolecular elimination reaction known as the Ei (Elimination, intramolecular) mechanism . This pericyclic reaction typically involves a six-membered cyclic transition state.[5][6]
For a typical ester, this requires a β-hydrogen on the alkyl group of the alcohol portion, which can be abstracted by the carbonyl oxygen. However, in the case of 1-adamantyl esters, there are no β-hydrogens on the adamantane cage itself that can participate in a simple Ei mechanism. The bridgehead position of the adamantane carbocation is also relatively stable, which can influence the decomposition pathway.
While direct pyrolysis data for simple adamantane esters is scarce, the decomposition may proceed through alternative pathways:
-
C-O Bond Cleavage: Homolytic or heterolytic cleavage of the C-O bond between the adamantyl group and the ester oxygen can lead to the formation of an adamantyl radical or cation, respectively. The stability of the adamantyl carbocation makes this a plausible pathway.
-
Rearrangement: The pyrolysis of some adamantane derivatives, such as 3-homoadamantyl acetate, has been shown to yield rearranged products, suggesting that skeletal rearrangements can occur at high temperatures.
-
Decarboxylation/Decarbonylation: At elevated temperatures, decarboxylation (loss of CO₂) or decarbonylation (loss of CO) of the initial ester or its fragments can occur.[2]
The following diagram illustrates a potential decomposition pathway for a 1-adamantyl ester involving the formation of a stable adamantyl cation.
Caption: Potential thermal decomposition pathway of a 1-adamantyl ester.
Thermo-oxidative Decomposition
In the presence of oxygen, the decomposition of adamantane-based esters is more complex and often occurs at lower temperatures than pyrolysis. The mechanism typically involves a free-radical chain reaction.
The adamantane cage itself is susceptible to oxidation, with the rate-determining step often being the cleavage of a C-H bond.[2] The presence of substituents on the adamantane ring can influence this reactivity. For example, electron-donating groups like ethyl can increase the rate of oxidation, while electron-withdrawing groups such as ethoxycarbonyl can decrease it.[2]
The general stages of thermo-oxidative decomposition are:
-
Initiation: Formation of free radicals through the homolytic cleavage of C-H or C-C bonds, often initiated by heat or the presence of metal catalysts.
-
Propagation: The initial radicals react with oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from other ester molecules, creating hydroperoxides and new alkyl radicals, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated by the combination of two radicals to form a stable, non-radical species.
The ester group can also be involved in the oxidative degradation, leading to the formation of acids, ketones, and other oxygenated products.
Factors Influencing Thermal Stability
The thermal stability of adamantane-based esters is not solely dependent on the adamantane core but is also influenced by other structural features.
-
Substitution on the Adamantane Cage: As mentioned, substituents on the adamantane ring can alter the electronic properties and steric environment, thereby affecting the susceptibility to oxidation.[2]
-
Nature of the Ester Linkage: The stability can vary depending on whether the adamantane is part of the alcohol (adamantyl ester) or the carboxylic acid (adamantane carboxylate) portion of the molecule.
-
Structure of the Acyl or Alkyl Group: The nature of the "R" group in both Adamantane-O-CO-R and Adamantane-CO-O-R can influence thermal stability. For example, long alkyl chains may be more susceptible to oxidation than shorter or more branched chains.
Analytical Techniques for Assessing Thermal Stability
Several analytical techniques are employed to characterize the thermal stability of adamantane-based esters.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from a TGA curve include:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Td5 and Td10: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing the thermal stability of different materials.
-
Peak Decomposition Temperature: The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG).
-
Residue (Char Yield): The percentage of the initial mass remaining at the end of the experiment.
Standard Protocol for TGA of Adamantane-Based Esters
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the adamantane ester into a clean TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to study pyrolytic decomposition. For thermo-oxidative stability, use a controlled flow of air or a mixture of oxygen and an inert gas.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature where decomposition is complete (e.g., 600-800°C).
-
-
Data Analysis: Analyze the resulting TGA curve to determine Tonset, Td5, Td10, and the residual mass.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For adamantane-based esters, DSC can provide information on:
-
Melting Point (Tm): The temperature at which the solid ester melts into a liquid. A sharp, high melting point is often indicative of high purity and a stable crystal lattice.
-
Enthalpy of Fusion (ΔHf): The amount of energy required to melt the solid.
-
Decomposition Exotherms/Endotherms: The decomposition process itself can be either exothermic or endothermic, and this can be observed in the DSC curve, often in conjunction with the mass loss seen in TGA.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This technique is invaluable for elucidating the decomposition mechanism by identifying the specific chemical species formed during thermal degradation.
Quantitative Data on Thermal Stability
| Compound Class | Test Method | Thermal Stability Metric | Temperature Range (°C) | Reference |
| Triesters of 1,3,5-adamantanetriol and C4-C6 aliphatic acids | Thermo-oxidative stability test | Index of thermo-oxidative stability | 221.6 - 240.3 | [2] |
| Triesters of 7-ethyl-1,3,5-adamantanetriol and C4-C6 aliphatic acids | Thermo-oxidative stability test | Index of thermo-oxidative stability | 221.6 - 240.3 | [2] |
It is important to note that the "index of thermo-oxidative stability" is a specific metric used in the cited study and may not be directly comparable to TGA decomposition temperatures. However, it provides a valuable quantitative comparison of the stability of these adamantane-based esters.
Conclusion
Adamantane-based esters represent a class of compounds with significant potential for applications requiring high thermal stability. The inherent rigidity and steric bulk of the adamantane cage provide a robust foundation for this stability. Understanding the synthesis, decomposition mechanisms, and the factors that influence thermal behavior is crucial for the rational design of new materials with tailored properties. The analytical techniques of TGA, DSC, and Py-GC-MS are essential tools for characterizing the thermal performance of these promising molecules. Further research into the specific decomposition pathways and the compilation of a broader database of thermal properties will undoubtedly accelerate their adoption in advanced technologies.
References
- Bagrii, E. I., & Maravin, G. B. (2013). Adamantane-containing esters as potential components of thermostable lubricating oils. Petroleum Chemistry, 53(8), 549-556.
- Dragutan, V., & Balaban, A. T. (2021). Adamantane and other diamondoids as building blocks in supramolecular chemistry and nanotechnology.
- Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1579.
- Klimochkin, Y. N., et al. (2019). Synthesis, Physicochemical Properties, and Thermo-Oxidative Stability of Triesters of 1,3,5-Adamantanetriol and 7-Ethyl-1,3,5-Adamantanetriol. Petroleum Chemistry, 59(11), 1235-1239.
- Kovacic, P., & Adams, B. L. (1972). Pyrolysis of 3-homoadamantyl acetate to 4-methyleneprotoadamantane and 3-vinylnoradamantane.
- Wertz, D. H., & Allinger, N. L. (1974). The mechanism of the pyrolytic elimination reaction of acetates. The Journal of Organic Chemistry, 39(12), 1723-1727.
- Kumar, C. S. C., et al. (2015).
- Pinacho, P., et al. (2022). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry – A European Journal, 28(36), e202200035.
- Stetter, H., & Mayer, J. (1961). Über Adamantan-carbonsäure-(1). Chemische Berichte, 94(6), 1410-1413.
- Landa, S., & Macháček, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait du naphte.
- Fort, R. C., & Schleyer, P. V. R. (1964). Adamantane: consequences of the diamondoid structure. Chemical Reviews, 64(3), 277-300.
- AK Lectures. (n.d.). Ester Pyrolysis and Cope Elimination.
- Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1.
- Dalal Institute. (n.d.). Mechanism and Orientation in Pyrolytic Elimination.
- PubChem. (n.d.). 1-Adamantyl acetate.
- Slepenkin, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15309.
- Lee, J. Y., et al. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4181.
- Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC).
Sources
- 1. cost-cosy.eu [cost-cosy.eu]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ei mechanism - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
The Adamantane Scaffold: A Diamondoid's Journey into Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Diamondoid" Pharmacophore
Adamantane, the smallest unit of a diamond crystal lattice, is a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon (C₁₀H₁₆).[1][2][3] First isolated from crude oil in 1933 and later made readily accessible through synthesis in 1957, its unique three-dimensional structure has captured the attention of medicinal chemists for decades.[1][4] This guide delves into the multifaceted role of adamantane in drug discovery, exploring how its distinct physicochemical properties are leveraged to overcome pharmacokinetic challenges, create potent therapeutics, and engineer sophisticated drug delivery systems.
The adamantane moiety is far more than a simple bulky group; it is a "lipophilic bullet" that can be strategically incorporated into molecules to enhance their therapeutic potential.[5] Its cage-like structure provides a rigid scaffold, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets.[4][6] This rigidity also serves to protect nearby functional groups from metabolic degradation, thereby increasing a drug's stability and plasma half-life.[4] Furthermore, its pronounced lipophilicity is a key attribute for enhancing the ability of drugs to cross the blood-brain barrier, a critical feature for central nervous system (CNS) therapies.[4][7]
This guide will navigate through the foundational principles of using adamantane in drug design, showcase its success in clinically approved drugs, detail its mechanisms of action, and explore its application in cutting-edge research frontiers.
The Adamantane Advantage: Optimizing Pharmacokinetics (ADME)
The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The incorporation of an adamantane group can profoundly and predictably influence these parameters, offering a powerful tool to refine a drug candidate's profile.[4][8]
-
Absorption and Distribution: The high lipophilicity of the adamantane cage is one of its most exploited features. By replacing flatter aromatic rings with the three-dimensional adamantane scaffold, chemists can increase a molecule's solubility in lipid membranes, which can enhance absorption and permeability across biological barriers like the gut wall and the blood-brain barrier.[4][7] This strategy helps to "escape the 'flat land'" of traditional drug discovery, where many molecules are planar.[4][9]
-
Metabolism: The adamantane core itself is metabolically stable. Its rigid, strain-free structure is resistant to enzymatic degradation. When placed strategically within a molecule, it can act as a metabolic shield, protecting more labile functional groups from cleavage by metabolic enzymes.[1][4] This steric hindrance can lead to a longer plasma half-life and improved bioavailability.
-
Excretion: By modulating a drug's overall lipophilicity and metabolic profile, the adamantane moiety indirectly influences its excretion pathway and rate.
The decision to incorporate an adamantane scaffold is a deliberate strategy to improve a drug's in vivo behavior. It is often used to enhance the stability and pharmacokinetics of known pharmacophores, transforming a compound with good in vitro activity but poor drug-like properties into a viable clinical candidate.[5]
A Privileged Scaffold: Adamantane Derivatives in Clinical Practice
The versatility of the adamantane scaffold is evidenced by the number of approved drugs that contain this moiety, treating a wide range of diseases.[4][10] These compounds stand as a testament to the successful application of adamantane's unique properties in medicinal chemistry.
| Drug Name | Therapeutic Area | Mechanism of Action (Primary) |
| Amantadine | Antiviral (Influenza A), Parkinson's Disease | Blocks the M2 proton channel of the influenza A virus; also acts as a non-competitive NMDA receptor antagonist.[4][11][12] |
| Rimantadine | Antiviral (Influenza A) | Blocks the M2 proton channel of the influenza A virus.[5][10] |
| Memantine | Alzheimer's Disease | Uncompetitive, moderate-affinity NMDA receptor antagonist.[5][10] |
| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-IV) inhibitor.[10][13][14] |
| Saxagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-IV) inhibitor.[10][13][14] |
| Adapalene | Acne Vulgaris | A third-generation retinoid that modulates cellular differentiation and inflammation.[10][15][16] |
| Tromantadine | Antiviral (Herpes Simplex) | Antiviral activity against Herpes simplex virus.[10][15] |
Table 1: A selection of clinically approved drugs containing the adamantane scaffold, highlighting their diverse therapeutic applications.
Key Mechanistic Insights: How Adamantane Derivatives Work
The biological activity of adamantane derivatives is often linked to their ability to physically interact with and block ion channels or fit into the active sites of enzymes.[1][8]
Ion Channel Blockade: The Case of Antivirals and Neuroprotectives
One of the most well-documented mechanisms of action for adamantane drugs is the blockade of viral ion channels.[1]
Influenza A M2 Proton Channel: Amantadine and Rimantadine target the M2 proton channel of the influenza A virus.[11][12] This channel is essential for the viral replication cycle, as it allows protons to enter the virion upon its entry into the host cell's endosome. This acidification is a crucial step for the uncoating of the virus, releasing its genetic material into the cytoplasm. By physically obstructing the M2 channel, these adamantane derivatives prevent this proton influx, effectively halting viral replication.[11] However, the emergence of resistant strains, often through a single amino acid mutation (e.g., S31N) in the M2 channel, has limited their clinical use against influenza.[17]
Caption: Mechanism of Amantadine's antiviral action against Influenza A.
NMDA Receptor Antagonism: In the central nervous system, excessive stimulation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate leads to a massive influx of calcium ions, resulting in excitotoxicity and neuronal cell death.[18] This process is implicated in neurodegenerative disorders like Alzheimer's disease. Memantine acts as a non-competitive antagonist of the NMDA receptor.[5] Its adamantane moiety is perfectly sized to fit within the receptor's ion channel when it is open, physically blocking the excessive influx of Ca²⁺. This action is voltage-dependent, meaning it can leave the channel at normal levels of stimulation, allowing for physiological neurotransmission while preventing pathological overactivation.
Caption: Memantine's neuroprotective action via NMDA receptor blockade.
Enzyme Inhibition
Adamantane derivatives have also been successfully designed as enzyme inhibitors. Vildagliptin and Saxagliptin are potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme that inactivates incretin hormones, which play a key role in regulating blood sugar.[13] The adamantane group in these drugs serves as a bulky, hydrophobic anchor that fits into a specific pocket of the enzyme's active site, contributing to their high potency and selectivity.[13]
Synthetic Strategies for Adamantane Derivatives
The utility of adamantane in medicinal chemistry is underpinned by well-established synthetic routes that allow for its functionalization. While the initial synthesis of the adamantane core can be complex, involving Lewis-acid catalyzed rearrangement of precursors like tetrahydrodicyclopentadiene, the functionalization of the cage itself is relatively straightforward.[1][19] The tertiary carbons at the bridgehead positions are particularly reactive and can be readily functionalized, for example, through bromination.[5][16]
Experimental Protocol: Synthesis of Amantadine Hydrochloride
This protocol outlines a common laboratory-scale synthesis of Amantadine, adapted from established procedures. It proceeds via the formation of 1-bromoadamantane followed by a Ritter reaction and hydrolysis.
Step 1: Synthesis of 1-Bromoadamantane from Adamantane
-
Materials: Adamantane (1 eq.), Liquid Bromine (Br₂) (approx. 3 eq.).
-
Procedure:
-
In a round-bottom flask, place 30g of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask in a well-ventilated fume hood.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[20]
-
Allow the reaction to cool to room temperature and leave it overnight.
-
The crude product can be purified by sublimation or recrystallization from methanol to yield white crystals of 1-bromoadamantane.
-
Step 2: Synthesis of Amantadine Hydrochloride
-
Materials: 1-Bromoadamantane (1 eq.), Acetonitrile (solvent and reactant), Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 1-bromoadamantane in an excess of acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature. This initiates the Ritter reaction, forming an N-adamantyl acetamide intermediate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice, which will hydrolyze the acetamide intermediate to the primary amine.
-
Basify the aqueous solution with NaOH to deprotonate the amine.
-
Extract the free amine (amantadine) with a suitable organic solvent like dichloromethane.
-
To the organic layer, add 5N aqueous HCl to precipitate the desired amantadine hydrochloride salt.[20]
-
Collect the white precipitate by filtration, wash with a cold solvent, and dry under vacuum.
-
Caption: General workflow for the synthesis of Amantadine Hydrochloride.
Adamantane in Advanced Drug Delivery Systems
Beyond its role as a pharmacophore, the adamantane moiety is a powerful tool in supramolecular chemistry and the design of drug delivery systems.[1][21] Its unique ability to form strong host-guest complexes with cyclodextrins and its lipophilic nature make it an ideal anchor for various nanocarriers.[1][21]
-
Liposomal Anchoring: When adamantane-conjugated molecules are mixed with lipids, the adamantyl group spontaneously inserts itself into the lipid bilayer of the resulting liposomes.[1][21] This positions the rest of the molecule on the liposome surface. This "adamantane anchor" strategy is used to decorate liposomes with targeting ligands (e.g., antibodies, peptides) or imaging agents for targeted drug delivery and diagnostics.[21]
-
Cyclodextrin-Based Systems: Adamantane forms a highly stable inclusion complex with β-cyclodextrin. This interaction is a cornerstone of many self-assembling systems. For instance, polymers bearing cyclodextrin units can be cross-linked using bifunctional adamantane linkers to form hydrogels for controlled drug release.
-
Dendrimers: Adamantane can be used as a core building block for the synthesis of dendrimers, which are highly branched, tree-like macromolecules.[1][21] These adamantane-based dendrimers can encapsulate drug molecules within their branches, offering a way to improve the solubility and delivery of poorly soluble drugs.[22]
Caption: Adamantane's role in various advanced drug delivery systems.
Emerging Frontiers and Future Perspectives
The application of adamantane in medicinal chemistry continues to expand into new and exciting areas.
-
Oncology: Researchers are exploring adamantane derivatives as anticancer agents.[13][16] Strategies include modifying existing chemotherapy drugs with adamantane to improve their pharmacokinetic properties and designing novel adamantane-containing compounds that target specific cancer pathways.[16]
-
Multi-target Ligands: The rigid adamantane scaffold is ideal for designing ligands that can simultaneously interact with multiple biological targets.[7] This is a promising strategy for treating complex diseases like neurodegenerative disorders, where multiple pathological pathways are involved.[7][18]
-
Novel Antivirals: While resistance to older adamantane antivirals is widespread, the scaffold is being used to develop new agents against other viruses, including coronaviruses and poxviruses, by targeting different viral proteins.[11][12][23]
-
Azaadamantanes: Replacing one or more carbon atoms in the adamantane cage with nitrogen creates azaadamantanes.[24] These heterocyclic analogs often have increased water solubility and different biological activity profiles compared to their carbon-based counterparts, opening up new avenues for drug design.[24]
The future of adamantane in medicinal chemistry looks bright. As our understanding of disease biology deepens and synthetic methodologies become more advanced, this unique diamondoid scaffold will undoubtedly continue to be a valuable tool in the development of the next generation of therapeutics.
Conclusion
From its origins as a chemical curiosity to its current status as a privileged scaffold in medicinal chemistry, adamantane has proven its immense value. Its unique combination of rigidity, three-dimensionality, and lipophilicity provides a powerful toolkit for medicinal chemists to optimize drug properties, from enhancing ADME profiles to enabling precise interactions with biological targets. The clinical success of drugs like Memantine and Vildagliptin validates the "adamantane advantage." As research pushes into new frontiers, including targeted drug delivery and multi-target therapeutics, the adamantane core is poised to remain a cornerstone of innovative drug design for the foreseeable future.
References
- Dane, C., Cumbers, G. A., Allen, B., Montgomery, A. P., Danon, J. J., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8).
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Štimac, A., Štambuk, T., Mlinarić-Majerski, K., & Piantanida, I. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- ResearchGate. (n.d.). Currently available adamantane derivatives in clinical practice and their activity.
- Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-78.
- Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(28), 3245-3266.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.
- Georgiev, A., & Peychev, Z. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1025.
- ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
- SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.
- ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
- ResearchGate. (n.d.). How adamantane function as a drug carrier? What kind of drug molecules could be trapped inside adamantane?
- Štimac, A., Štambuk, T., Mlinarić-Majerski, K., & Piantanida, I. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed.
- Tzani, A., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(15), 4467.
- Taylor, P. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 22(23), 7112-5.
- Wang, J., et al. (2020). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. Journal of Medicinal Chemistry, 63(8), 4177-4191.
- van der Schyf, C. J., et al. (2017). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 8(3), 547-553.
- ResearchGate. (n.d.). Structures of adamantane-based FDA-approved drugs and those under clinical trials.
- ResearchGate. (n.d.). Using Electronic Properties of Adamantane Derivatives to Analyze their Ion Channel Interactions: Implications for Alzheimer's Disease.
- Głowacka, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
- Morozov, I. S., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Pharmaceutical Chemistry Journal, 55(8), 759-771.
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- Wikipedia. (n.d.). Adamantane.
- Al-Kuraishy, H. M., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Drug Design, Development and Therapy, 15, 3893–3902.
- Tan, S. G., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 11(11), 1358.
- Georgiev, A., & Peychev, Z. (2023). Adamantane-containing drug delivery systems. Pharmacia.
- Bentham Science Publishers. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice.
- Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485.
- Al-Warhi, T., et al. (2022). Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. Molecules, 27(21), 7247.
- Cady, S. D., et al. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences, 107(29), 12851-12856.
- Taha, M., et al. (2022). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules, 27(3), 1083.
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. connectsci.au [connectsci.au]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. nbinno.com [nbinno.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 22. public.pensoft.net [public.pensoft.net]
- 23. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Cage: A Rigid Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The adamantane cage, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure and inherent physicochemical properties offer a powerful tool to overcome multifaceted challenges in drug design, including poor pharmacokinetics, metabolic instability, and suboptimal target engagement. This guide provides a comprehensive technical overview of the strategic incorporation of the adamantane moiety in drug design. We will delve into the fundamental principles governing its application, from enhancing lipophilicity and metabolic stability to its role as a rigid scaffold for precise pharmacophore orientation. Through an examination of established adamantane-containing drugs and emerging candidates, this document will illustrate the profound impact of this unique chemical entity on the development of novel therapeutics for a spectrum of diseases, including viral infections, neurodegenerative disorders, and cancer.
The Adamantane Advantage: Core Physicochemical Properties and Their Implications in Drug Design
The utility of the adamantane scaffold in medicinal chemistry is rooted in a unique combination of structural and physical properties that directly translate to improved pharmacological profiles.[1] Understanding these foundational characteristics is paramount to leveraging the adamantane cage effectively.
1.1. Lipophilicity: The "Lipophilic Bullet"
Adamantane is intensely lipophilic. The incorporation of an adamantyl group into a drug candidate can significantly increase its partition coefficient (logP), a critical parameter influencing membrane permeability and oral bioavailability.[2][3] This effect is so pronounced that adamantane is often referred to as a "lipophilic bullet," capable of carrying a polar pharmacophore across biological membranes.[2]
-
Quantitative Impact: The hydrophobic substituent constant (π) for the adamantyl group has been estimated to be approximately 3.1.[4] This means that replacing a hydrogen atom with an adamantyl group can increase the logP value of a compound by about 3.1 units, a substantial shift that can be harnessed to optimize drug absorption and distribution, particularly for central nervous system (CNS) targets by enhancing blood-brain barrier (BBB) permeability.[3][5]
1.2. Rigidity and Three-Dimensionality: Escaping "Flatland"
Modern drug discovery has been criticized for its focus on planar, aromatic structures, a phenomenon termed "flatland."[5] The adamantane cage, with its rigid, chair-boat-chair conformation, provides a robust, three-dimensional scaffold.[6] This rigidity is a key advantage, as it minimizes the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[7] Furthermore, the defined geometry of the adamantane cage allows for the precise spatial orientation of functional groups, enabling a more effective probing of and fit within complex protein binding pockets.[5]
1.3. Metabolic Stability: A Protective Shield
The carbon-hydrogen bonds of the adamantane nucleus are exceptionally stable and resistant to enzymatic degradation.[8] When incorporated into a drug molecule, the bulky adamantane cage can act as a metabolic shield, protecting nearby labile functional groups from enzymatic cleavage by cytochrome P450 enzymes.[5][8] This steric hindrance can significantly increase the metabolic stability and plasma half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[5][6] However, it's important to note that the adamantane cage itself can undergo hydroxylation, and the position of substitution on the cage can influence the rate of metabolism.[9]
Adamantane in Action: Case Studies of Clinically Successful Drugs
The theoretical advantages of the adamantane scaffold are borne out by the number of successful drugs that incorporate this moiety. These examples provide invaluable insights into the practical application of adamantane in addressing specific drug design challenges.
| Drug | Therapeutic Area | Key Role of Adamantane |
| Amantadine | Antiviral (Influenza A), Antiparkinsonian | Lipophilicity for viral M2 ion channel penetration and BBB crossing; Rigid amine presentation for channel blocking.[10] |
| Rimantadine | Antiviral (Influenza A) | Enhanced lipophilicity and altered metabolism compared to amantadine.[2] |
| Memantine | Neuroprotective (Alzheimer's Disease) | Optimal lipophilicity and size for NMDA receptor channel blocking; precise orientation of the amine.[11] |
| Saxagliptin | Antidiabetic (DPP-4 Inhibitor) | Occupies a hydrophobic pocket in the DPP-4 enzyme, enhancing binding affinity and selectivity.[12] |
| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | The adamantyl group contributes to the potent and selective inhibition of the DPP-4 enzyme.[12] |
| Adapalene | Dermatology (Acne) | The adamantyl group provides lipophilicity for skin penetration and modulates retinoic acid receptor activity.[12] |
Mechanistic Insights: How Adamantane Interacts with Biological Targets
The efficacy of adamantane-containing drugs is a direct result of the cage's interaction with specific biological targets. Understanding these mechanisms at a molecular level is crucial for rational drug design.
3.1. Ion Channel Blockade: The Case of Amantadine and the M2 Proton Channel
Amantadine and its derivatives were the first class of antiviral drugs to target the influenza A M2 protein, a proton-selective ion channel essential for viral replication.[10] The adamantane cage is crucial for this activity.
-
Mechanism of Action: The lipophilic adamantane cage facilitates the drug's entry into the hydrophobic pore of the M2 channel.[13] The protonated amino group at the bridgehead position then electrostatically repels protons, effectively blocking the channel and preventing the acidification of the virion interior, a critical step for viral uncoating.[14]
Caption: Memantine's interaction with the NMDA receptor, highlighting key binding sites.
Beyond the Classics: Adamantane in Emerging Therapeutic Areas
The versatility of the adamantane scaffold is being explored in a growing number of therapeutic areas beyond its traditional applications.
4.1. Anticancer Drug Design
Adamantane derivatives are being investigated as potential anticancer agents due to their ability to modulate various targets implicated in cancer progression. [15][16]
-
Sigma Receptor Ligands: Adamantane-based compounds have shown significant binding affinity for sigma-2 receptors, which are overexpressed in many tumor cell lines. [17][18]These ligands can induce apoptosis and have shown promising antiproliferative activity in vitro and in vivo. [17]* Enzyme Inhibition: Adamantane derivatives have been designed to inhibit enzymes crucial for cancer cell survival, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [19] 4.2. Antibacterial Agents
The lipophilic nature of adamantane makes it an attractive scaffold for the development of antibacterial agents that can effectively penetrate bacterial cell membranes. [1]Adamantane-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. [16]
Experimental Protocols: Synthesis of Key Adamantane-Based Drugs
The synthesis of adamantane derivatives is a well-established field, with numerous methods available for the functionalization of the adamantane core. Below are representative, step-by-step protocols for the synthesis of amantadine and memantine.
5.1. Protocol: Two-Step Synthesis of Amantadine Hydrochloride
This protocol describes a convenient two-step synthesis from 1-bromoadamantane. [7][20]
-
Step 1: Synthesis of N-(1-adamantyl)acetamide
-
In a round-bottom flask, combine 1-bromoadamantane and acetylamide.
-
Carefully add sulfuric acid to the mixture.
-
Heat the reaction mixture at 125°C for 3.5 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(1-adamantyl)acetamide.
-
-
Step 2: Hydrolysis and Salt Formation
-
To the crude N-(1-adamantyl)acetamide, add a solution of sodium hydroxide in a mixture of water and propylene glycol.
-
Heat the mixture at 120-130°C for 2-7.5 hours.
-
After cooling, extract the resulting amantadine base with dichloromethane.
-
To the organic layer, add a 5N aqueous solution of hydrochloric acid to precipitate amantadine hydrochloride.
-
Filter the solid, wash with a cold solvent (e.g., ethyl acetate), and dry under vacuum to yield amantadine hydrochloride.
-
5.2. Protocol: Two-Step Synthesis of Memantine Hydrochloride
This protocol outlines an efficient two-step synthesis from 1,3-dimethyladamantane. [21][22][23]
-
Step 1: Synthesis of 1-Formamido-3,5-dimethyladamantane
-
To a reaction vessel, slowly add 1,3-dimethyladamantane to nitric acid at 20-25°C over 30 minutes with stirring.
-
Continue stirring for 1 hour, then add formamide over 30 minutes.
-
Heat the mixture to 85°C for 2 hours.
-
After completion, cool the reaction to 5-10°C and pour it into ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a 10% sodium carbonate solution and then with water.
-
Dry the organic layer and evaporate the solvent to yield 1-formamido-3,5-dimethyladamantane.
-
-
Step 2: Hydrolysis and Salt Formation
-
In a round-bottom flask, mix 1-formamido-3,5-dimethyladamantane with a 36% aqueous solution of hydrochloric acid and water.
-
Heat the mixture to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane and heat to reflux for 30 minutes.
-
Cool the mixture to 5-10°C for 1 hour to precipitate the product.
-
Filter the white solid, wash with cold ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.
-
Caption: General workflow for the synthesis of Amantadine and Memantine.
Conclusion and Future Perspectives
The adamantane cage has firmly established itself as a privileged scaffold in drug discovery. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a versatile platform for the design of therapeutics with improved pharmacokinetic and pharmacodynamic properties. [24]From its early success in antiviral and neuroprotective agents to its emerging roles in oncology and infectious diseases, the "lipophilic bullet" continues to hit its targets with increasing precision. [12]Future research will undoubtedly focus on the development of novel, multi-substituted adamantane derivatives and their incorporation into more complex molecular architectures, including drug delivery systems and targeted therapies. [24][25]The continued exploration of the adamantane scaffold promises to unlock new therapeutic frontiers and deliver the next generation of innovative medicines.
References
- The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Popescu, A. R., & Hansen, K. B. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 3(12), 974–980.
- Popescu, A. R., & Hansen, K. B. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 3(12), 974–980.
- Popescu, A. R., & Hansen, K. B. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 3(12), 974–980.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Reddy, B. V. S., & Kumar, V. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16362–16366.
- Reddy, B. V. S., & Kumar, V. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16362–16366.
- Investigation into adamantane-based M2 inhibitors with FB-QSAR. (2010). PubMed.
- Johnson, J. W., & Kotermanski, S. E. (2006). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of Physiology, 577(Pt 2), 521–534.
- A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. (2022). International Journal Of Pharmaceutical Sciences And Research.
- Papanastasiou, I., et al. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 22(12), 2133.
- Adamantane derivatives as anticancer activity. (n.d.). ResearchGate.
- synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. (2022). JOURNAL OF MILITARY PHARMACO - MEDICINE.
- A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. (2022). ResearchGate.
- Reddy, B. V. S., & Kumar, V. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed.
- Key Binding Interactions for Memantine in the NMDA Receptor. (2012). ResearchGate.
- Al-Hourani, B. J., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13031–13045.
- Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. (2011). PubMed.
- Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949–1963.
- Al-Hourani, B. J., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5344.
- New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. (2012). ResearchGate.
- Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. (2023). Indian Academy of Sciences.
- Microwave Method for the Synthesis of Amantadine Hydrochloride. (2017). ThaiScience.
- How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? (2011). ACS Publications.
- An Improved Synthesis of Amantadine Hydrochloride. (2019). ResearchGate.
- Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. (n.d.). ResearchGate.
- Riganas, S., et al. (2012). New adamantane derivatives with sigma affinity and antiproliferative activity. Medicinal Chemistry, 8(4), 569–586.
- The Significance of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Use of the Adamantane Structure in Medicinal Chemistry. (2010). ResearchGate.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ResearchGate.
- Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. (2021). Frontiers in Chemistry.
- Fig. 1. Proposed adamantane binding sites of the M2 channel. (A) The... (n.d.). ResearchGate.
- Binding of adamantane and diamantane derivatives to the Cucurbitu[12]ril -based Metabolite Binding Synthetic Receptor: insights from metadynamics calculations based on a new force field. (2023). ChemRxiv.
- Cady, S. D., et al. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(18), 7387–7392.
- Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70, 935–943.
- Influenza M2 ion channel and mechanism of activation/inhibition. Closed... (n.d.). ResearchGate.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
- Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. (2020). Journal of the American Chemical Society.
- Quantitative structure–activity relationship. (n.d.). Wikipedia.
- Structure activity relationship of adamantane compounds.: (a)... (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. nbinno.com [nbinno.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 11. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. membranelab.huji.ac.il [membranelab.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 25. jchr.org [jchr.org]
A Technical Guide to the Basic Characterization of Novel Adamantane Esters
Introduction
Adamantane, the simplest diamondoid, presents a unique molecular architecture characterized by a rigid, strain-free, and highly symmetrical tricyclic cage structure (C10H16).[1] This distinctive scaffold imparts remarkable physicochemical properties to its derivatives, including high lipophilicity, thermal stability, and metabolic resistance.[2][3] The incorporation of the adamantane moiety into ester functionalities has emerged as a compelling strategy in medicinal chemistry and materials science.[4] In drug development, adamantane esters can enhance the pharmacokinetic profiles of therapeutic agents by improving their absorption, distribution, metabolism, and excretion (ADME) properties.[5][6] The bulky adamantane group can also serve as a hydrophobic anchor for drug delivery systems or as a modulator of interactions with biological targets like ion channels.[7][8] In materials science, the rigidity of the adamantane cage contributes to enhanced thermal stability and mechanical strength in polymers and coatings.
This in-depth technical guide provides a comprehensive overview of the fundamental characterization of novel adamantane esters. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. The guide will delve into the critical analytical techniques required to unambiguously determine the structure, purity, and key physicochemical properties of these unique molecules.
I. Synthesis and Purification of Adamantane Esters: A Strategic Overview
The synthesis of adamantane esters typically involves the reaction of an adamantane-containing carboxylic acid or alcohol with a suitable coupling partner. A common and effective method is the esterification of 1-adamantanecarboxylic acid with various alcohols in the presence of a catalyst.[9] Another approach involves the reaction of an adamantyl-containing bromomethyl ketone with carboxylic acids.[10]
A. General Synthetic Workflow
The synthesis of novel adamantane esters generally follows a well-defined workflow, from the initial reaction setup to the isolation and purification of the final product. Understanding this process is crucial for obtaining high-purity compounds suitable for detailed characterization and further application.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Diamond in the Rough: A Technical Guide to the Discovery and Application of Adamantane and Its Derivatives
Abstract
This technical guide provides a comprehensive exploration of the discovery, synthesis, and therapeutic application of adamantane and its derivatives. We delve into the historical context of adamantane's discovery, from its theoretical conception to its isolation and the evolution of its synthesis from impractically low-yield methods to efficient industrial-scale processes. The narrative then transitions to the development of key adamantane derivatives, namely the antiviral agents amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, used in the management of Alzheimer's disease. This guide offers in-depth insights into the causal relationships behind experimental choices in their synthesis and elucidates their mechanisms of action. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.
The Genesis of a Diamondoid: The Discovery of Adamantane
The story of adamantane, the simplest diamondoid, begins not in a laboratory, but in theory. In 1924, H. Decker first proposed the existence of this unique, strain-free, cage-like hydrocarbon, which he named "decaterpene".[1] However, it would take nearly a decade for this theoretical molecule to be found in nature.
In 1933, the Czech chemists Stanislav Landa and V. Machacek, through meticulous fractional distillation of petroleum from the Hodonín oil field in Czechoslovakia, isolated a minuscule quantity of a crystalline substance with an unusually high melting point and a camphor-like odor.[1][2][3] This compound, with the formula C₁₀H₁₆, was named adamantane, derived from the Greek "adamantinos," meaning "like a diamond," due to the identical spatial arrangement of its carbon atoms to the diamond lattice.[1][4] The natural abundance of adamantane in petroleum is exceedingly low, typically ranging from 0.0001% to 0.03%, making isolation from this source impractical for large-scale use.[1]
The quest for a synthetic route to this fascinating molecule proved to be a significant challenge for organic chemists. Early attempts, such as Hans Meerwein's 1924 reaction of formaldehyde with diethyl malonate, were unsuccessful in producing the adamantane core.[1] It was not until 1941 that Vladimir Prelog achieved the first successful synthesis of adamantane, starting from a product of Meerwein's earlier work.[1][3] However, Prelog's multi-step synthesis was arduous and resulted in a meager yield of only 0.16%.[1]
A pivotal breakthrough came in 1957 when Paul von Ragué Schleyer developed a remarkably efficient method for adamantane synthesis.[5] This process involved the Lewis acid-catalyzed rearrangement of dicyclopentadiene, a readily available starting material.[6] Schleyer's method dramatically improved the yield to 30-40%, making adamantane readily accessible for further research and opening the door to the exploration of its derivatives.[7]
Physicochemical Properties of Adamantane
Adamantane's unique cage-like structure, a fusion of three cyclohexane rings in a chair conformation, imparts it with exceptional thermal stability and a high melting point of 270 °C, which is remarkable for a hydrocarbon of its molecular weight.[1][8] It is a white, crystalline solid that is practically insoluble in water but soluble in nonpolar organic solvents.[1][8]
| Property | Value |
| Chemical Formula | C₁₀H₁₆ |
| Molar Mass | 136.238 g/mol [1] |
| Appearance | White crystalline solid[1] |
| Melting Point | 270 °C (sublimes)[1] |
| Solubility in water | Practically insoluble[1][8] |
| Structure | Tricyclo[3.3.1.1³⁷]decane[1] |
The Antiviral Adamantanes: Amantadine and Rimantadine
The rigid, lipophilic nature of the adamantane cage made it an attractive scaffold for medicinal chemists. The first significant therapeutic breakthrough came with the discovery of the antiviral properties of amantadine.
Discovery and Development
Amantadine (1-aminoadamantane hydrochloride) was first synthesized and its antiviral activity against the influenza A virus was reported in the early 1960s.[9] This discovery was serendipitous, emerging from a screening program for compounds with potential biological activity.[9] It received approval for the prophylaxis of influenza A in 1966.[9] Rimantadine, an α-methyl derivative of amantadine, was discovered shortly after and was found to be more effective in some instances with a more favorable side-effect profile.[10]
Mechanism of Action: Blocking Viral Uncoating
Amantadine and rimantadine exert their antiviral effects by targeting the M2 protein of the influenza A virus.[4][11] The M2 protein is a proton-selective ion channel that is crucial for the uncoating of the virus within the host cell. By blocking this channel, these drugs prevent the influx of protons into the viral particle, which in turn inhibits the dissociation of the viral ribonucleoprotein complex and its release into the cytoplasm, thus halting viral replication at an early stage.[1]
Sources
- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 2. droracle.ai [droracle.ai]
- 3. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainkart.com [brainkart.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amantadine - Wikipedia [en.wikipedia.org]
- 10. Rimantadine - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
Methodological & Application
The Adamantane Advantage: Leveraging Ethyl 2-(adamantan-1-yl)acetate in Modern Drug Discovery
Introduction: The "Lipophilic Bullet" in Medicinal Chemistry
The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry. Often referred to as a "lipophilic bullet," its incorporation into molecular scaffolds can dramatically enhance the pharmacological properties of drug candidates.[1][2] The unique cage-like structure of adamantane improves metabolic stability, increases lipophilicity to facilitate passage through biological membranes, and provides a rigid anchor for pharmacophores to interact with biological targets.[1][2] This guide provides an in-depth look at a versatile building block, Ethyl 2-(adamantan-1-yl)acetate, and its applications in the synthesis of novel therapeutic agents.
The journey of adamantane in medicine began with the discovery of the antiviral activity of amantadine against Influenza A, and since then, a plethora of adamantane-containing drugs have been developed for a wide range of diseases, including neurodegenerative disorders, diabetes, and viral infections.[2] this compound serves as a key starting material for the synthesis of a diverse array of bioactive molecules, capitalizing on the inherent advantages of the adamantane cage.
Physicochemical Properties of this compound
Understanding the fundamental properties of a building block is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem[3] |
| Molecular Weight | 222.32 g/mol | PubChem[3] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[3] |
| CAS Number | 15782-66-8 | PubChem[3] |
| Calculated LogP | 3.9 | PubChem[3] |
The high LogP value underscores the lipophilic nature conferred by the adamantane group, a key feature in designing drugs with enhanced membrane permeability.
Core Synthetic Protocol: Preparation of this compound
The most common and efficient method for synthesizing this compound is through the Fischer esterification of 2-(adamantan-1-yl)acetic acid. This foundational protocol provides high yields of the desired ester.
Protocol 1: Fischer Esterification of 2-(Adamantan-1-yl)acetic Acid
Objective: To synthesize this compound from 2-(adamantan-1-yl)acetic acid and ethanol.
Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol.
Materials:
-
2-(Adamantan-1-yl)acetic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(adamantan-1-yl)acetic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Application in the Synthesis of Bioactive Molecules
This compound is a versatile intermediate for the synthesis of a variety of potentially bioactive compounds. Its ester functionality can be readily converted into other functional groups such as amides, hydrazides, and carboxylic acids, which can then be further elaborated.
Application 1: Synthesis of Adamantane-Containing Amides and Their Potential as CNS Agents
The corresponding amino derivative, Ethyl 2-[(adamantan-1-yl)amino]acetate, is a valuable intermediate for producing adamantane-based derivatives with potential antiviral and neuroprotective properties.[4] The lipophilicity and rigidity of the adamantane moiety are desirable features for agents targeting the central nervous system (CNS).
Workflow for Derivatization:
Sources
Application Notes & Protocols: Ethyl 2-(adamantan-1-yl)acetate as a Strategic Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ethyl 2-(adamantan-1-yl)acetate, a key synthetic intermediate. We will move beyond simple procedural outlines to discuss the strategic and mechanistic considerations that make this building block a powerful tool in modern medicinal chemistry. The unique properties of the adamantane scaffold—its rigidity, lipophilicity, and metabolic stability—are leveraged by chemists to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This document serves as a practical guide to the synthesis, manipulation, and application of this versatile reagent.
The Adamantane Advantage in Medicinal Chemistry
The adamantane cage, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is more than just a bulky lipophilic group. Its introduction into a molecule can confer several desirable properties.[3][4] Often referred to as a "lipophilic bullet," the adamantyl moiety can improve a drug's ability to cross biological membranes, enhance binding to hydrophobic pockets in target proteins, and protect adjacent functional groups from metabolic degradation, thereby increasing bioavailability and therapeutic efficacy.[5][6]
Numerous approved drugs, including the antiviral amantadine, the anti-Alzheimer's agent memantine, and the anti-diabetic vildagliptin, feature the adamantane core, underscoring its therapeutic importance.[7][8] this compound provides a convenient and versatile entry point for incorporating the adamantylacetic acid scaffold, a common motif in the design of novel therapeutics.
Physicochemical Properties of the Building Block
A foundational understanding of the reagent's properties is critical for experimental design, particularly for reaction setup and purification strategies.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Synonyms | ethyl 1-adamantylacetate | [9] |
| CAS Number | 15782-66-8 | [9] |
| Molecular Formula | C₁₄H₂₂O₂ | [9] |
| Molecular Weight | 222.32 g/mol | [9] |
| XLogP3-AA (Computed) | 3.9 | [9] |
| Topological Polar Surface Area | 26.3 Ų | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
Synthesis Protocol: Accessing the Building Block
The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.[10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Adamantane Scaffold: A Versatile Tool in Antiviral Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Adamantane in Antiviral Therapy
First identified for its antiviral properties in the 1960s, the adamantane tricycle represents a cornerstone in the history of antiviral drug development. The simple, rigid, and lipophilic nature of this hydrocarbon cage has given rise to a class of compounds with significant therapeutic impact, most notably against influenza A virus. The prototypical adamantane derivatives, amantadine and rimantadine, were among the first licensed antiviral drugs and paved the way for a deeper understanding of viral-host interactions at a molecular level.
While the rise of resistance has limited their clinical use against influenza in recent years, the adamantane scaffold continues to be a subject of intense research. Its unique physicochemical properties make it a valuable pharmacophore in the design of novel therapeutics against a broadening spectrum of viral pathogens, including coronaviruses, HIV, and hepatitis C virus.
This guide provides a comprehensive overview of the application of adamantane derivatives as antiviral agents. It is designed for researchers and drug development professionals, offering not just protocols, but also the scientific rationale behind experimental design and data interpretation. We will delve into the established mechanisms of action, explore emerging viral targets, and provide detailed methodologies for the in vitro and in vivo evaluation of adamantane-based compounds.
Mechanism of Action: From a "Lipophilic Bullet" to a Multi-Targeted Scaffold
The antiviral activity of adamantane derivatives is intrinsically linked to their ability to interact with and modulate the function of viral or host cell components. The bulky, hydrophobic adamantyl group often acts as a "lipophilic bullet," targeting hydrophobic pockets in proteins, while appended functional groups, typically amines, provide crucial polar interactions.
Influenza A Virus: The Classic Target - The M2 Proton Channel
The primary and most well-elucidated mechanism of action for amantadine and rimantadine is the blockade of the M2 proton channel of influenza A virus.[1][2] This viral protein forms a tetrameric ion channel in the viral envelope, which is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, adamantane derivatives prevent the influx of protons into the viral core, thereby inhibiting the release of the viral ribonucleoprotein (vRNP) into the cytoplasm and halting the replication cycle.[3]
Key Insights for Experimental Design: The specific interaction with the M2 channel provides a clear target for both screening and mechanistic studies. Assays that measure the inhibition of viral entry and uncoating are particularly relevant for this class of compounds when studying influenza A.
Protocol 2: In Vivo Antiviral Efficacy Assessment in Animal Models
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral compounds. The choice of model depends on the virus being studied.
A. Influenza Virus Mouse Model
Animal Strain: BALB/c mice are commonly used.
Virus Strain: A mouse-adapted influenza A virus strain (e.g., A/PR/8/34 (H1N1)).
Procedure:
-
Acclimatization: Acclimatize mice for at least 3 days before the experiment.
-
Drug Administration: Administer the adamantane derivative via the desired route (e.g., oral gavage, intraperitoneal injection). [3][4]Dosing regimens should be based on prior pharmacokinetic and tolerability studies. A typical prophylactic regimen might start 24 hours before infection and continue for 5-7 days.
-
Virus Challenge: Lightly anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of the mouse-adapted influenza virus.
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for up to 14 days post-infection.
-
Endpoint Analysis:
-
Viral Titer: At selected time points (e.g., days 3 and 5 post-infection), euthanize a subset of mice and collect lung tissue to determine viral titers by plaque assay or TCID50 assay.
-
Histopathology: Collect lung tissue for histopathological analysis to assess lung inflammation and damage.
-
Survival: Record the percentage of surviving mice in each treatment group.
-
B. SARS-CoV-2 Hamster Model
Animal Strain: Golden Syrian hamsters are a well-established model for SARS-CoV-2 infection. [5][6] Virus Strain: A wild-type or variant strain of SARS-CoV-2.
Procedure:
-
Acclimatization: Acclimatize hamsters in a BSL-3 facility.
-
Drug Administration: Administer the adamantane derivative via the desired route (e.g., intraperitoneal injection). [5]A prophylactic regimen is often employed.
-
Virus Challenge: Intranasally infect anesthetized hamsters with SARS-CoV-2.
-
Monitoring: Monitor the hamsters daily for weight loss and clinical signs.
-
Endpoint Analysis:
-
Viral Load: At peak viral replication (typically days 3-4 post-infection), euthanize the hamsters and collect lung and nasal turbinate tissues to quantify viral load by RT-qPCR or plaque assay.
-
Lung Pathology: Assess gross lung pathology and collect tissues for histopathological examination.
-
Structure-Activity Relationships (SAR): Designing the Next Generation of Adamantane Antivirals
Understanding the relationship between the chemical structure of adamantane derivatives and their antiviral activity is crucial for the rational design of more potent and specific inhibitors.
-
For Influenza M2 Inhibition:
-
The amino group is essential for activity, as it interacts with key residues in the M2 channel pore.
-
The adamantyl cage provides the necessary lipophilicity to partition into the viral membrane and interact with hydrophobic residues in the channel.
-
Modifications to the adamantane scaffold, such as the addition of a methyl group in rimantadine, can enhance activity and improve the pharmacokinetic profile.
-
-
For Broader Antiviral Activity:
-
The incorporation of adamantane into larger, more complex molecules has yielded compounds with activity against other viruses. For example, linking adamantane to polyanionic matrices has generated compounds with anti-HIV activity. [7] * The synthesis of novel adamantane derivatives with diverse functional groups is an active area of research aimed at expanding their antiviral spectrum and overcoming resistance. [8]
-
Conclusion and Future Directions
Adamantane derivatives have a rich history in antiviral chemotherapy and continue to be a source of inspiration for the development of new therapeutic agents. While resistance has curtailed their use against influenza, the exploration of their activity against other viruses, such as SARS-CoV-2, HIV, and HCV, is a promising avenue of research. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and methodologies to effectively explore the potential of the adamantane scaffold in the ongoing fight against viral diseases. Future research will likely focus on the synthesis and evaluation of novel adamantane derivatives with improved potency, broader spectrum of activity, and a higher barrier to resistance.
References
- Lim, S. Y., Guo, Z., Liu, P., McKay, L. G. A., Storm, N., Griffiths, A., Qu, M. D., Finberg, R. W., Somasundaran, M., & Wang, J. P. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1551–1563. [Link]
- Chou, K.-C. (2009). Investigation into adamantane-based M2 inhibitors with FB-QSAR. Journal of Proteome Research, 8(1), 394–401. [Link]
- Creative Diagnostics. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- Hayden, F. G., & Hoffman, H. E. (1986). Synthesis and antiviral activity of metabolites of rimantadine. The Journal of Infectious Diseases, 154(4), 675–679. [Link]
- Alabugin, I. V., Gold, B., & Vedernikov, A. N. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(13), 2795–2805. [Link]
- Artenstein, A. W., & Opal, S. M. (2011). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. Current Opinion in Infectious Diseases, 24(6), 565–571. [Link]
- Stankova, I., Chayrov, R., Schmidtke, M., Danalev, D., Ognichenko, L., Artemenko, A., Shapkin, V., & Kuz'min, V. (2021). Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. Journal of the Serbian Chemical Society, 86(9), 895–906. [Link]
- Rejdak, K., Grieb, P., & Katnik, C. (2020). Effect of Pre-exposure Use of Amantadine on COVID-19 Infection: A Hospital-Based Cohort Study in Patients With Parkinson's Disease or Multiple Sclerosis. Frontiers in Neurology, 11, 585099. [Link]
- Fink, K., Puder, L., Gnad-Vogt, U., & von Hodenberg, A. (2021). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Crystals, 11(9), 1083. [Link]
- de Almeida Marques, D. P., et al. (2024). Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Virus Research, 340, 199291. [Link]
- Stankova, I. G., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(10), 2465. [Link]
- Burstein, M. E., Serbin, A. V., Krovvidi, S., Kiseleva, I. Y., Shaikhutdinova, R. Z., Vorob'ev, S. L., ... & Bukrinskaya, A. G. (1999). Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents. Antiviral research, 41(3), 135-146. [Link]
- Fink, K., Puder, L., Gnad-Vogt, U., & von Hodenberg, A. (2021). Amantadine Inhibits SARS-CoV-2 In Vitro. Viruses, 13(4), 561. [Link]
- Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2021). Is Amantadine Might be Used as a Drug for SARS-Cov-2 Treatment?. Journal of clinical medicine, 10(1), 11. [Link]
- Wilson, S. Z., Knight, V., Wyde, P. R., Drake, S., & Couch, R. B. (1980). Amantadine and ribavirin aerosol treatment of influenza A and B infection in mice. Antimicrobial agents and chemotherapy, 17(4), 642–648. [Link]
- Al-Horani, R. A. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Scientia pharmaceutica, 88(3), 37. [Link]
- de Almeida Marques, D. P., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virus Research, 339, 199291. [Link]
- Hayden, F. G., & Gwaltney, J. M. (1983). Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium. Antimicrobial agents and chemotherapy, 23(6), 892–897. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]
- Lim, S. Y., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1551-1563. [Link]
- ILYIN, V., et al. (2022). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 14(3), 573. [Link]
- Ilyushina, N. A., et al. (2008). Amantadine-oseltamivir combination therapy for H5N1 influenza virus infection in mice. Antiviral therapy, 13(8), 1015. [Link]
- Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial agents and chemotherapy, 4(4), 421–426. [Link]
- McGahen, J. W., & Hoffmann, C. E. (1968). Influenza infections of mice. I. Curative activity of amantadine HCl. Proceedings of the Society for Experimental Biology and Medicine, 129(3), 678–681. [Link]
- Grunert, R. R., & Hoffmann, C. E. (1970). Rimantadine Therapy of Influenza A Infection in Mice. The Journal of infectious diseases, 122(5), 408–411. [Link]
- Toots, M., et al. (2019). Characterization of orally efficacious influenza drug with high resistance barrier in ferrets and human airway epithelia. Science translational medicine, 11(515), eaax5866. [Link]
- Wagner, C. E., et al. (2003). Synthesis of 1-boraadamantaneamine Derivatives With Selective Astrocyte vs C6 Glioma Antiproliferative Activity. A Novel Class of Anti-Hepatitis C Agents With Potential to Bind CD81. Journal of medicinal chemistry, 46(15), 3147–3150. [Link]
- Hayden, F. G., & Gwaltney, J. M. (1983). Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium. Antimicrobial agents and chemotherapy, 23(6), 892-897. [Link]
- Lamers, M. M., et al. (2014). Aminoadamantanes versus other antiviral drugs for chronic hepatitis C.
- González, A., & Carrasco, L. (2016). Plugging the holes in hepatitis C virus antiviral therapy. Future virology, 11(8), 583-594. [Link]
- McGahen, J. W., & Hoffmann, C. E. (1968). Influenza infections of mice. I. Curative activity of amantadine HCl. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 129(3), 678–681. [Link]
- Orzeszko, A., et al. (2001). Synthesis and evaluation of aminoadamantane derivatives for in vitro anti-HIV and antitumor activities. Il Farmaco, 56(5-7), 433-437. [Link]
- Georgieva, M., et al. (2022). Currently available adamantane derivatives in clinical practice and their activity. Pharmaceuticals, 15(11), 1361. [Link]
- Stankova, I., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(10), 2465. [Link]
- Wanka, L., et al. (2014). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 19(11), 17894-17919. [Link]
- Banister, S. D., et al. (2013). The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. ACS chemical neuroscience, 4(7), 1082-1093. [Link]
- Lim, S. Y., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1551-1563. [Link]
- Oh, D. Y., & Hurt, A. C. (2016). Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness. Frontiers in microbiology, 7, 134. [Link]
- Alabugin, I. V., Gold, B., & Vedernikov, A. N. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(13), 2795–2805. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. [Link]
- Stankova, I., Chayrov, R., Schmidtke, M., Danalev, D., Ognichenko, L., Artemenko, A., Shapkin, V., & Kuz'min, V. (2021). Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. Journal of the Serbian Chemical Society, 86(9), 895-906. [Link]
- Fink, K., Puder, L., Gnad-Vogt, U., & von Hodenberg, A. (2021). Amantadine Inhibits SARS-CoV-2 In Vitro. Viruses, 13(4), 561. [Link]
- Hayden, F. G., & Gwaltney, J. M. (1983). Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium. Antimicrobial agents and chemotherapy, 23(6), 892–897. [Link]
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Hypothiocyanite and Amantadine Combination Treatment Prevents Lethal Influenza A Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amantadine-oseltamivir combination therapy for H5N1 influenza virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aminoadamantanes for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Investigating Ethyl 2-(adamantan-1-yl)acetate in Neurodegenerative Disease Research
Abstract
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, has proven to be a privileged motif in the design of centrally acting therapeutics.[1][2] This guide provides a comprehensive framework for the investigation of a novel adamantane derivative, Ethyl 2-(adamantan-1-yl)acetate, as a potential therapeutic agent in neurodegenerative disease research. While direct research on this specific ester is nascent, this document extrapolates from the extensive knowledge of related adamantane compounds to propose a structured research plan, complete with detailed experimental protocols and the scientific rationale underpinning each step.
The Adamantane Advantage in Neuropharmacology
The therapeutic success of adamantane derivatives like Memantine and Amantadine stems from their unique physicochemical properties and their ability to modulate multiple key pathways implicated in neurodegeneration.[1][3] The bulky, lipophilic nature of the adamantane cage facilitates blood-brain barrier penetration, a critical attribute for any centrally acting therapeutic.[4]
Established Mechanisms of Adamantane Derivatives
-
NMDA Receptor Antagonism: Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate leads to excitotoxicity, a major contributor to neuronal cell death in various neurodegenerative conditions.[1] Adamantane amines, such as memantine, act as uncompetitive open-channel blockers of the NMDA receptor, preferentially dampening pathological overactivation while preserving normal synaptic function.[1][5]
-
Dopaminergic Modulation: In Parkinson's disease, amantadine is thought to potentiate dopaminergic neurotransmission by enhancing dopamine release and inhibiting its reuptake, helping to alleviate motor symptoms.[1]
-
Anti-Inflammatory Activity: Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Adamantane derivatives have demonstrated anti-inflammatory properties, likely through the modulation of microglial activation and the suppression of pro-inflammatory cytokine production.[1]
-
Sigma-1 Receptor Modulation: The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface, is crucial for maintaining neuronal homeostasis. Several adamantane derivatives bind to this receptor, and their neuroprotective effects may be mediated through its activation.[1]
-
Inhibition of Amyloid-β Aggregation: A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. Certain novel aminoadamantane derivatives have been shown to inhibit this process, suggesting a potential disease-modifying role.[6]
The introduction of an ethyl acetate moiety to the adamantane core in this compound presents an intriguing modification that warrants investigation into its influence on these established mechanisms and potentially novel activities.
Proposed Research Workflow for this compound
The following workflow provides a logical progression for the comprehensive evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies.
Caption: Proposed research workflow for this compound.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
3.1.1. Synthesis and Purity Analysis of this compound
-
Rationale: A well-characterized compound of high purity is fundamental for reproducible and reliable biological data.
-
Protocol:
-
Synthesis: this compound can be synthesized via the reaction of adamantan-1-ylacetic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions.
-
Purification: The crude product should be purified using column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >95% as determined by HPLC.
-
3.1.2. Cytotoxicity Assessment
-
Rationale: To determine a non-toxic concentration range for subsequent cell-based assays.
-
Protocol (MTT Assay):
-
Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.
-
Treat cells with a range of concentrations of this compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.1.3. Mechanistic Assays
-
Rationale: To investigate the potential mechanisms of action based on the known activities of adamantane derivatives.
a) NMDA Receptor Binding Assay
-
Protocol: This competitive radioligand binding assay determines the affinity for the NMDA receptor.[1]
-
Materials: Rat brain cortical membranes, [³H]MK-801 (radioligand), this compound, glutamate, glycine, Tris-HCl buffer, scintillation fluid, liquid scintillation counter.
-
Procedure:
-
Prepare rat brain cortical membranes via homogenization and centrifugation.
-
In a 96-well plate, combine the membrane preparation, [³H]MK-801, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled MK-801).
-
Add glutamate and glycine to activate the NMDA receptors.
-
Incubate to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value.
-
-
b) Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
-
Protocol: This assay screens for inhibitors of Aβ aggregation.[1]
-
Materials: Synthetic Aβ42 peptide, Thioflavin T (ThT), this compound, phosphate-buffered saline (PBS), 96-well black plates, plate reader with fluorescence detection.
-
Procedure:
-
Prepare a stock solution of Aβ42.
-
In a 96-well black plate, add the Aβ42 solution and varying concentrations of this compound.
-
Include positive (Aβ42 alone) and blank (buffer alone) controls.
-
Incubate at 37°C with shaking to promote fibril formation.
-
At designated time points, add ThT solution to each well.
-
Measure fluorescence intensity (Ex: ~450 nm, Em: ~485 nm).
-
Calculate the percentage inhibition of aggregation.
-
-
Phase 2: In Vivo Evaluation
3.2.1. Animal Models of Neurodegenerative Diseases
-
Rationale: To assess the in vivo efficacy of this compound in relevant disease models.
| Animal Model | Disease Modeled | Key Pathological Features |
| Scopolamine-induced amnesia in rats | Alzheimer's Disease (Cholinergic deficit) | Memory impairment |
| APP/PS1 transgenic mice | Alzheimer's Disease (Amyloid pathology) | Aβ plaques, cognitive deficits |
| 6-OHDA-induced lesion in rats | Parkinson's Disease (Dopaminergic neurodegeneration) | Motor deficits, loss of dopamine neurons |
| MPTP-induced neurotoxicity in mice | Parkinson's Disease (Dopaminergic neurodegeneration) | Motor deficits, dopamine depletion |
3.2.2. Behavioral Assessments
-
Rationale: To evaluate the functional outcomes of treatment with this compound.
| Behavioral Test | Disease Model Application | Measured Outcome |
| Morris Water Maze | Alzheimer's Disease | Spatial learning and memory |
| Y-Maze | Alzheimer's Disease | Short-term spatial memory |
| Rotarod Test | Parkinson's Disease | Motor coordination and balance |
| Cylinder Test | Parkinson's Disease | Forelimb akinesia |
3.2.3. Post-mortem Analysis
-
Rationale: To investigate the neuroprotective and disease-modifying effects at a cellular and molecular level.
-
Protocols:
-
Immunohistochemistry: To quantify markers such as Aβ plaques, neurofibrillary tangles (in relevant models), and dopaminergic neuron survival (tyrosine hydroxylase staining).
-
ELISA: To measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
HPLC with Electrochemical Detection: To quantify dopamine and its metabolites in the striatum of Parkinson's disease models.
-
Signaling Pathway Visualization
Caption: Potential modulation of NMDA receptor-mediated excitotoxicity.
Concluding Remarks
The adamantane scaffold is a clinically validated starting point for the development of therapeutics for neurodegenerative diseases.[1] this compound represents a novel, unexplored derivative with the potential to exhibit neuroprotective properties. The multi-faceted approach outlined in these application notes, progressing from fundamental in vitro characterization to comprehensive in vivo efficacy studies, provides a robust framework for elucidating its therapeutic potential. The key to success will be a systematic investigation of its effects on the well-established pathways modulated by other adamantane derivatives, while remaining open to the discovery of novel mechanisms of action conferred by its unique chemical structure.
References
- BenchChem. (2025). Adamantane Derivatives as a Cornerstone for Therapeutic Innovation in Neurodegenerative Diseases: An In-depth Technical Guide.
- Dembitsky, V., Gloriozova, T., & Poroikov, V. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases.
- BenchChem. (2025). Application Notes and Protocols: 2-(Adamantan-1-yl)
- Tyukavkin, O. N., et al. (n.d.).
- Dimitrova, P., et al. (2022).
- Smith, J. A., et al. (n.d.). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm (RSC Publishing).
- Naidoo, S. E. (n.d.). Novel adamantane derivatives as multifunctional neuroprotective agents. UWCScholar.
- Khan, A. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease.
- Dimitrova, P., et al. (2022).
- Wesemann, W., et al. (n.d.). In vitro studies on the possible effects of 1-aminoadamantanes on the serotonergic system in M. Parkinson. PubMed.
- IJRASET. (n.d.).
- Neal, K. L., et al. (2013). Development and Screening of Contrast Agents for In Vivo Imaging of Parkinson's Disease. Molecular Imaging and Biology.
- Di Stefano, A., et al. (n.d.). Antiparkinson Prodrugs. MDPI.
- Boltz, D. A., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice. | Semantic Scholar [semanticscholar.org]
- 3. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
The Diamondoid Advantage: A Guide to Adamantane Esters in Advanced Polymer Synthesis
In the relentless pursuit of advanced materials with superior performance, the incorporation of unique molecular architectures into polymer chains has become a cornerstone of innovation. Among these, the adamantane moiety, a rigid, diamond-like cage structure, offers a compelling combination of thermal stability, mechanical robustness, and tunable functionality. This guide provides an in-depth exploration of the synthesis and application of adamantane esters in polymer science, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and material science.
The Adamantane Advantage: Why This Diamondoid Moiety Matters
Adamantane, with its tricyclic aliphatic structure, is essentially a molecular diamond fragment. This inherent rigidity and symmetry impart a range of desirable properties to polymers when it is incorporated as a pendant group through an ester linkage.[1][2] The bulky nature of the adamantyl group disrupts polymer chain packing, which can surprisingly enhance solubility while simultaneously increasing the glass transition temperature (Tg) and thermal stability.[1][3] These characteristics make adamantane-containing polymers prime candidates for high-performance applications where conventional polymers fall short.[4][5][6]
Key benefits of incorporating adamantane esters into polymer backbones include:
-
Enhanced Thermal Stability: The rigid, strain-free cage structure of adamantane contributes to polymers with significantly higher decomposition temperatures.[3][5][7]
-
Increased Glass Transition Temperature (Tg): The bulky adamantyl group restricts segmental motion of the polymer chains, leading to a substantial increase in Tg.[1][8][9]
-
Improved Mechanical Properties: The incorporation of adamantane can lead to polymers with increased hardness, modulus, and abrasion resistance.[4]
-
Tailorable Optical Properties: Adamantane-containing polymers often exhibit high optical transparency and can be designed to have specific refractive indices, making them suitable for optical applications.[10][11][12]
-
Biocompatibility and Drug Delivery Potential: The lipophilic nature and biocompatibility of adamantane have made it a valuable component in the design of drug delivery systems and biocompatible materials.[4][13][14][15][16][17]
-
Etch Resistance in Lithography: The high carbon-to-hydrogen ratio in adamantane provides excellent plasma etch resistance, a critical property for photoresist materials in microelectronics.[18][19][20][21]
Monomer Synthesis: Crafting the Adamantane Ester Building Blocks
The gateway to adamantane-containing polymers is the synthesis of polymerizable monomers, typically adamantyl acrylates and methacrylates. The choice of the ester linkage provides a versatile handle for polymerization.
Synthesis of 1-Adamantyl Methacrylate (AdMA)
A common method for synthesizing 1-Adamantyl Methacrylate involves the esterification of 1-adamantanol with methacrylic acid or its derivatives.[22][23]
Protocol: Synthesis of 1-Adamantyl Methacrylate via Acid-Catalyzed Esterification
Materials:
-
1-Adamantanol
-
Methacrylic acid
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (10% aqueous)
-
Anhydrous magnesium sulfate
-
Dean-Stark trap
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine 1-adamantanol (1 equivalent), methacrylic acid (1.5 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Heat the reaction mixture to reflux, allowing for the azeotropic removal of water via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with water, 10% aqueous sodium bicarbonate solution, and again with water to remove unreacted acid and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-adamantyl methacrylate.
Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium of the esterification reaction towards the product by continuously removing the water byproduct.[22]
Synthesis of 1-Adamantyl Acrylate (AdA)
The synthesis of 1-Adamantyl Acrylate follows a similar principle, often employing acryloyl chloride for a more reactive acylation.[24]
Protocol: Synthesis of 1-Adamantyl Acrylate using Acryloyl Chloride
Materials:
-
1-Adamantanol
-
Acryloyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve 1-adamantanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 1-adamantyl acrylate.
Causality: The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the acylation to completion.
Polymerization Strategies: Building Adamantane-Containing Macromolecules
The choice of polymerization technique is critical in controlling the architecture, molecular weight, and dispersity of the final polymer, which in turn dictates its material properties.
Free Radical Polymerization
Free radical polymerization is a robust and widely used method for polymerizing adamantyl (meth)acrylates due to its tolerance to various functional groups and reaction conditions.[10][20][25]
Protocol: Free Radical Polymerization of 1-Adamantyl Methacrylate
Materials:
-
1-Adamantyl methacrylate (AdMA)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
Dissolve AdMA and a calculated amount of AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Place the sealed flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (a few hours to overnight), leading to an increase in viscosity.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Workflow for Free Radical Polymerization of AdMA
Caption: Workflow for the synthesis of Poly(1-adamantyl methacrylate).
Living Anionic Polymerization
For applications requiring precise control over molecular weight and narrow molecular weight distributions, living anionic polymerization is the method of choice.[9][26] This technique allows for the synthesis of well-defined block copolymers.[26]
Protocol: Living Anionic Polymerization of 1-Adamantyl Acrylate
Materials:
-
1-Adamantyl acrylate (AdA), rigorously purified
-
sec-Butyllithium (sec-BuLi) or other suitable initiator
-
1,1-Diphenylethylene (DPE)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Methanol (for termination)
Procedure:
-
This procedure requires stringent anhydrous and anaerobic conditions, typically performed in glassware baked under vacuum and using high-vacuum line techniques.
-
Prepare a solution of LiCl in THF.
-
In a reactor under high vacuum, add the LiCl/THF solution and cool to -78 °C (dry ice/acetone bath).
-
Add DPE followed by the dropwise addition of sec-BuLi to form the DPE-capped initiator, indicated by a characteristic color change.
-
Slowly add the purified AdA monomer to the initiator solution at -78 °C.
-
Allow the polymerization to proceed for the specified time.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate, collect, and dry the polymer as described for free radical polymerization.
Causality: The use of LiCl and DPE helps to control the reactivity of the propagating anionic center, preventing side reactions such as termination and transfer, thus maintaining the "living" nature of the polymerization.[26]
Ring-Opening Metathesis Polymerization (ROMP)
While less common for simple adamantane esters, ROMP is a powerful technique for creating polymers with adamantane moieties in the backbone or as part of more complex monomer structures, particularly those containing strained cyclic olefins.[27][28][29][30]
Applications in Material Science: Leveraging the Adamantane Advantage
The unique properties conferred by adamantane esters have led to their use in a diverse range of advanced materials.
Photoresists for Microlithography
Adamantane-based polymers are extensively used in photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography.[18][19][21][31][32][33][34] Their high etch resistance allows for the precise transfer of nanoscale patterns onto semiconductor wafers. The bulky adamantyl group also enhances the polymer's thermal stability and influences its dissolution characteristics upon exposure.
Role of Adamantane in Photoresist Polymers
Caption: Adamantane's contribution to photoresist performance.
High-Performance Optical and Dielectric Materials
Polymers derived from adamantane esters often exhibit excellent optical transparency, high refractive indices, and low dielectric constants.[10][11][12][20][35] This makes them suitable for applications such as optical lenses, coatings, and low-k dielectric materials in microelectronics. The incorporation of adamantane can significantly improve the thermal and mechanical properties of materials like poly(methyl methacrylate) (PMMA).[10][12][20]
Advanced Coatings and Composites
The thermal stability and mechanical strength imparted by adamantane make its ester derivatives valuable monomers for creating high-performance coatings and composites for demanding environments, such as in the aerospace and automotive industries.[4][5][6]
Biomedical Applications and Drug Delivery
The biocompatibility and lipophilicity of adamantane have spurred research into its use in biomedical applications.[4][13][14][15][16][17] Adamantane-functionalized polymers can self-assemble into nanoparticles or micelles for targeted drug delivery.[36] The adamantane moiety can act as a physical anchor in lipid bilayers or as a guest molecule in host-guest systems with cyclodextrins, providing a versatile platform for designing sophisticated drug delivery vehicles.[13][14][16][37]
Data Summary: Properties of Adamantane-Containing Polymers
The table below summarizes typical properties of polymers derived from adamantane esters, highlighting the significant improvements over a common benchmark like Polystyrene.
| Property | Polystyrene (PS) | Poly(1-adamantyl methacrylate) (PAdMA) | Poly(1-adamantyl acrylate) (PAdA) |
| Glass Transition Temp. (Tg) | ~100 °C | ~195 °C[38] | ~133 °C[26] |
| 10% Weight Loss Temp. (TGA) | ~350 °C | >400 °C[39] | ~376 °C[26] |
| Refractive Index | ~1.59 | 1.51–1.52[10] | - |
| Solubility | Soluble in aromatic hydrocarbons, chlorinated solvents | Soluble in THF, chloroform, toluene[38] | Soluble in common organic solvents |
| Key Features | Amorphous, brittle | High Tg, high thermal stability, etch resistant | High Tg, high thermal stability |
Conclusion
Adamantane esters are not merely chemical curiosities; they are powerful building blocks for a new generation of high-performance polymers. Their unique diamondoid structure provides a direct pathway to materials with enhanced thermal, mechanical, and optical properties. By understanding the principles of their synthesis and polymerization, researchers can unlock a vast design space for creating advanced materials tailored for specific, demanding applications, from next-generation electronics to innovative drug delivery systems. The protocols and insights provided herein serve as a foundational guide for harnessing the full potential of the adamantane advantage.
References
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
- Kamachi, M., et al. (n.d.). Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
- Novikov, A. S., et al. (n.d.). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Macromolecular Symposia. [Link]
- Štimac, A. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. SciSpace. [Link]
- Shrimant, B., et al. (2018). Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity. Journal of Polymer Science Part A: Polymer Chemistry, 56(1), 16-24. [Link]
- Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70, 995-1004. [Link]
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]
- Sattler, A., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules, 52(12), 4495-4503. [Link]
- Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]
- (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Ingenta Connect. [Link]
- Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207. [Link]
- Ishizone, T., et al. (2023).
- (n.d.).
- (n.d.). Synthesis and characterization of adamantane-containing poly(enaminonitriles).
- Hsiao, S.-H., et al. (n.d.). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry. [Link]
- (n.d.). The Role of Adamantane Esters in Modern Material Science. NINGBO INNO PHARMCHEM. [Link]
- Novikov, A. S., et al. (2024). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Thieme. [Link]
- Mathias, L. J., et al. (1996). Adamantane-Containing Polymers.
- (2008). Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography.
- (n.d.). Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA Structure. Polymer Source. [Link]
- (n.d.). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
- (n.d.). Adamantane derivative and photosensitive material for photoresist.
- (2026). Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- (n.d.). Adamantane based molecular glass photoresists for sub-200 nm lithography.
- Van den Bergh, W., et al. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. PMC. [Link]
- (n.d.). Adamantane. Wikipedia. [Link]
- (n.d.). Methacrylate Polymers Containing Adamantane.
- (n.d.). Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity.
- Furukawa, K., et al. (n.d.). Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures.
- (n.d.). Electric and optical characterization of the adamantane films.
- (n.d.). Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes.
- (2009). Synthesis and characterization of adamantane-containing poly(enaminonitriles). Semantic Scholar. [Link]
- Liu, Y., et al. (n.d.). A novel dual-tone molecular glass resist based on adamantane derivatives for electron beam lithography.
- Ishizone, T., et al. (2016). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. Macromolecules, 50(1), 128-136. [Link]
- (n.d.). Superior Cascade Ring-Opening/Ring-Closing Metathesis Polymerization and Multiple Olefin Metathesis Polymerization: Enhancing the Driving Force for Successful Polymerization of Challenging Monomers. Semantic Scholar. [Link]
- (2025). What Is Ring-Opening Metathesis Polymerization (ROMP)?. Chemistry For Everyone. [Link]
- (n.d.).
- (n.d.).
Sources
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy Adamantan-1-yl acrylate | 121601-93-2 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (Open Access) Adamantane in Drug Delivery Systems and Surface Recognition (2017) | Adela Štimac | 124 Citations [scispace.com]
- 15. public.pensoft.net [public.pensoft.net]
- 16. mdpi.com [mdpi.com]
- 17. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 18. US20080318156A1 - Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography - Google Patents [patents.google.com]
- 19. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 24. benchchem.com [benchchem.com]
- 25. [PDF] Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Superior Cascade Ring-Opening/Ring-Closing Metathesis Polymerization and Multiple Olefin Metathesis Polymerization: Enhancing the Driving Force for Successful Polymerization of Challenging Monomers. | Semantic Scholar [semanticscholar.org]
- 28. m.youtube.com [m.youtube.com]
- 29. 20.210.105.67 [20.210.105.67]
- 30. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 31. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 32. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 33. CN101671287A - Adamantane derivative and photosensitive material for photoresist - Google Patents [patents.google.com]
- 34. A novel dual-tone molecular glass resist based on adamantane derivatives for electron beam lithography - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 38. polymersource.ca [polymersource.ca]
- 39. researchgate.net [researchgate.net]
Synthesis of Ethyl 2-(adamantan-1-yl)acetate: A Detailed Protocol for Pharmaceutical Research and Development
Introduction: The Significance of the Adamantane Moiety in Drug Discovery
The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, steric bulk, and the ability to modulate lipophilicity, make it a valuable building block for the design of novel therapeutics. The incorporation of the adamantane moiety into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy and safety. Ethyl 2-(adamantan-1-yl)acetate and its derivatives are of particular interest as intermediates in the synthesis of a wide range of biologically active compounds, from antiviral and anticancer agents to drugs targeting the central nervous system.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into two primary synthetic strategies, offering a comparative analysis to aid in the selection of the most appropriate method based on available resources and experimental objectives. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated throughout to ensure technical accuracy and practical utility.
Physicochemical and Spectroscopic Data
A thorough characterization of the target compound is paramount for confirming its identity, purity, and for regulatory submissions. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem[1] |
| Molecular Weight | 222.32 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[1] |
| CAS Number | 15782-66-8 | PubChem[1] |
| Appearance | Colorless to light yellow oil (predicted) | - |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | - |
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z | Source |
| ¹H NMR (CDCl₃) | ~4.12 (q, 2H, -OCH₂CH₃), ~2.05 (s, 2H, -CH₂COO-), ~1.98 (br s, 3H, adamantane CH), ~1.75-1.55 (m, 12H, adamantane CH₂), ~1.25 (t, 3H, -OCH₂CH₃) | BenchChem[2] |
| ¹³C NMR (CDCl₃) | ~171.5 (C=O), ~60.5 (-OCH₂CH₃), ~42.5 (Adamantane-C-CH₂), ~40.5 (Adamantane CH₂), ~36.8 (Adamantane CH₂), ~32.0 (Adamantane-C-quaternary), ~28.5 (Adamantane CH), ~14.2 (-O-CH₂-CH₃) | BenchChem[2] |
| Infrared (IR) | ~2900-2850 cm⁻¹ (C-H stretch, adamantane), ~1740 cm⁻¹ (C=O stretch, ester), ~1240 cm⁻¹ (C-O stretch, ester), ~1450 cm⁻¹ (C-H bend, adamantane) | BenchChem[2] |
| Mass Spectrometry (EI-MS) | m/z 222 [M]⁺, 177 [M - OCH₂CH₃]⁺, 135 [C₁₀H₁₅]⁺ (adamantyl cation) | BenchChem[2] |
Synthetic Protocols
Two robust and well-established synthetic routes for the preparation of this compound are presented below. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and safety considerations.
Method 1: Fischer Esterification of 2-(Adamantan-1-yl)acetic acid
This is a classic and straightforward approach involving the acid-catalyzed esterification of the corresponding carboxylic acid with ethanol. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Reaction Scheme:
Fischer Esterification of 2-(Adamantan-1-yl)acetic acid.
Experimental Protocol:
Materials:
-
2-(Adamantan-1-yl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(adamantan-1-yl)acetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The addition is exothermic, so it should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Water (to remove any remaining ethanol and some acid).
-
Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst; be cautious of CO₂ evolution).
-
Brine (to remove any residual water).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product is often of sufficient purity for many applications. However, for higher purity, it can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Causality and Self-Validation:
-
Excess Ethanol: The use of excess ethanol serves a dual purpose: it acts as the solvent and, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Neutralization Step: The wash with saturated sodium bicarbonate is crucial to remove the acid catalyst, which could otherwise catalyze the reverse reaction (hydrolysis) during storage or subsequent steps. The cessation of gas evolution upon addition of the bicarbonate solution indicates complete neutralization.
Method 2: Arndt-Eistert Homologation and Subsequent Esterification
This two-step approach is particularly useful when starting from the more readily available 1-adamantanecarboxylic acid. The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[3][4][5]
Reaction Workflow:
Arndt-Eistert homologation followed by Fischer esterification.
Experimental Protocol:
Step 1: Synthesis of 2-(Adamantan-1-yl)acetic acid via Arndt-Eistert Homologation
Materials:
-
1-Adamantanecarboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Diazomethane (CH₂N₂) solution in diethyl ether (handle with extreme caution) or trimethylsilyldiazomethane ((CH₃)₃SiCHN₂)
-
Silver(I) oxide (Ag₂O) or silver benzoate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
Standard laboratory glassware for handling hazardous reagents
Procedure:
-
Acid Chloride Formation: Convert 1-adamantanecarboxylic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane or neat. The reaction is usually performed at room temperature or with gentle heating. The excess reagent and solvent are removed under reduced pressure.
-
Diazoketone Formation:
-
Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.
-
Dissolve the crude 1-adamantanecarbonyl chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
A safer alternative is to use trimethylsilyldiazomethane in a solvent like THF/acetonitrile.[6]
-
-
Wolff Rearrangement:
-
To the solution of the α-diazoketone, add a catalytic amount of silver(I) oxide or a solution of silver benzoate in a suitable solvent.
-
The reaction is often carried out in the presence of water to directly form the carboxylic acid. The mixture is typically stirred at room temperature or gently heated until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
After the reaction is complete, the silver catalyst is removed by filtration.
-
The filtrate is washed with dilute acid to remove any basic impurities, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(adamantan-1-yl)acetic acid.
-
The product can be purified by recrystallization.
-
Step 2: Esterification
Follow the Fischer Esterification protocol described in Method 1 using the synthesized 2-(adamantan-1-yl)acetic acid as the starting material.
Causality and Self-Validation:
-
Acid Chloride Intermediate: The conversion to the more reactive acid chloride is necessary for the efficient acylation of diazomethane.
-
Wolff Rearrangement: This key step involves the 1,2-rearrangement of the carbene intermediate, generated from the diazoketone, to form a ketene, which is then trapped by water to yield the homologated carboxylic acid. The cessation of nitrogen evolution is a clear indicator of the reaction's progression.
-
Safety with Diazomethane: The use of diazomethane requires strict adherence to safety protocols due to its toxicity and explosive nature. The yellow color of diazomethane provides a visual cue for its presence. The use of trimethylsilyldiazomethane is a recommended safer alternative.[6]
Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and reliable methods for the synthesis of this compound, a key intermediate in the development of novel adamantane-based pharmaceuticals. The choice between the direct Fischer esterification of 2-(adamantan-1-yl)acetic acid and the Arndt-Eistert homologation of 1-adamantanecarboxylic acid will be dictated by the specific needs and resources of the research setting. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently synthesize this valuable building block for their drug discovery programs. The continued exploration of adamantane chemistry promises to yield new therapeutic agents with enhanced properties, addressing unmet medical needs across various disease areas.
References
- Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935, 68 (1), 200–208. [Link]
- PubChem. Ethyl 2-(adamantan-1-yl)
- Wikipedia. Arndt–Eistert reaction. [Link]
- Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
- NROChemistry.
Sources
- 1. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl 2-[(adamantan-1-yl)amino]acetate | CymitQuimica [cymitquimica.com]
- 5. Ethyl 2-[(adamantan-1-yl)amino]acetate | C14H23NO2 | CID 11791223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the Adamantane Core for Biological Activity
Abstract
The adamantane scaffold, a rigid, lipophilic, and symmetrical tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique three-dimensional structure and physicochemical properties offer significant advantages in the design of therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the strategies and protocols for the functionalization of the adamantane core to modulate biological activity. We delve into the rationale behind specific synthetic modifications, present detailed, field-proven experimental protocols, and discuss the structure-activity relationships that govern the efficacy of adamantane-based drugs. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable molecular scaffold.
The Adamantane Advantage in Drug Design
The adamantane moiety is not merely a passive scaffold but an active contributor to the biological and pharmaceutical properties of a molecule. Its incorporation into a drug candidate can profoundly influence several key parameters:
-
Enhanced Lipophilicity and Membrane Permeability: The bulky and highly lipophilic nature of the adamantane cage significantly increases the overall lipophilicity of a molecule. This property is crucial for enhancing a drug's ability to cross biological membranes, including the blood-brain barrier (BBB), making it a valuable tool for developing drugs targeting the central nervous system (CNS).[1][2][3] The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a drug by approximately 3.1 log units.[1]
-
Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups.[1][4] This "shielding" effect can protect the drug from enzymatic cleavage, leading to increased plasma half-life and improved bioavailability.
-
Rigid Scaffold for Precise Pharmacophore Positioning: Unlike flexible alkyl chains, the adamantane core provides a rigid and well-defined three-dimensional framework.[2][5] This rigidity allows for the precise spatial orientation of pharmacophoric groups, enabling a more effective and specific interaction with biological targets such as enzymes and receptors.[1]
-
Escape from "Flatland" in Drug Discovery: Modern drug discovery has often been criticized for its focus on flat, aromatic structures. Adamantane offers a distinct three-dimensional alternative, allowing for the exploration of novel chemical space and potentially leading to drugs with improved selectivity and reduced off-target effects.[1]
Strategic Functionalization of the Adamantane Core
The biological activity of adamantane derivatives is exquisitely sensitive to the nature and position of the substituents on the cage. The two primary sites for functionalization are the tertiary bridgehead positions (C1, C3, C5, C7) and the secondary methylene bridge positions (C2, C4, C6, C8, C9, C10).
Bridgehead (Tertiary C-H) Functionalization
The bridgehead positions are the most reactive and are often the primary targets for introducing functional groups.
Functionalization at the bridgehead positions is often the initial strategy in an adamantane-based drug discovery program. The tetrahedral arrangement of these positions allows for the creation of derivatives with precise three-dimensional orientations of substituents. This is particularly important for designing molecules that can fit into specific binding pockets of proteins. For instance, the antiviral activity of Amantadine and the NMDA receptor antagonism of Memantine are critically dependent on the amino group being positioned at a bridgehead carbon.[6][7]
Protocol 1: Direct Bromination of Adamantane at the Bridgehead Position
This protocol describes a classical and robust method for introducing a bromine atom at the 1-position of adamantane, a key intermediate for further functionalization.
Materials:
-
Adamantane
-
Liquid bromine (handle with extreme caution in a fume hood)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, place 30 g of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask in a well-ventilated fume hood.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[8]
-
Allow the reaction to cool to room temperature and leave it overnight.
-
The crude 1-bromoadamantane can be purified by distillation or recrystallization from a suitable solvent like ethanol.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The product, 1-bromoadamantane, will have a different Rf value than the starting material.
-
Melting Point: The purified 1-bromoadamantane should have a sharp melting point (literature: 118-120°C).
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the bridgehead protons adjacent to the bromine.
Methylene (Secondary C-H) Functionalization
While less reactive than the bridgehead positions, the secondary carbons of the adamantane cage can also be functionalized, leading to derivatives with different spatial arrangements and biological activities.
Modifying the methylene bridges opens up new avenues for structure-activity relationship (SAR) studies. For example, in the development of enzyme inhibitors, positioning a functional group at a secondary position might allow for interaction with a different sub-pocket of the enzyme's active site compared to a bridgehead-substituted analog. This can lead to improved potency and selectivity.
Synthesis of Bioactive Adamantane Derivatives: Key Examples and Protocols
The versatility of the adamantane scaffold is evident in the diverse range of clinically used drugs.[1][7]
Adamantane-Based Antiviral Agents
Amantadine and Rimantadine were among the first adamantane derivatives to be approved as antiviral drugs for the treatment of influenza A.[6][9]
Amantadine and its derivatives act by blocking the M2 ion channel of the influenza A virus.[10][11][12][13] This channel is crucial for the uncoating of the virus within the host cell endosome. By inhibiting the influx of protons through the M2 channel, these drugs prevent the release of viral ribonucleoprotein into the cytoplasm, thereby halting viral replication.[12]
Caption: Amantadine blocks the M2 proton channel of Influenza A, preventing viral uncoating.
Protocol 2: Synthesis of Amantadine Hydrochloride via Ritter Reaction
This protocol describes a microwave-assisted Ritter-type reaction for the synthesis of N-(1-Adamantyl)acetamide, a precursor to Amantadine.
Materials:
-
Adamantane
-
Nitric acid (concentrated)
-
Acetonitrile
-
Microwave reactor
-
Ice water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, slowly add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over 20 minutes.
-
Stir the suspension for 30 minutes.
-
Add 29 mL (0.5 mol) of acetonitrile to the mixture.
-
Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[8]
-
After the reaction is complete, cool the flask in an ice water bath.
-
Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C.
-
Collect the resulting white solid of N-(1-Adamantyl)acetamide by filtration and wash with cold water.
-
The acetamide can then be hydrolyzed under acidic or basic conditions, followed by treatment with HCl to yield Amantadine hydrochloride.
Self-Validation:
-
Yield Calculation: Determine the percentage yield of the N-(1-Adamantyl)acetamide.
-
Spectroscopic Confirmation: Analyze the product using IR, ¹H NMR, and ¹³C NMR to confirm the formation of the amide functional group.
-
Purity Assessment: Assess the purity of the final Amantadine hydrochloride product by melting point determination and HPLC analysis.
Adamantane in Central Nervous System (CNS) Drug Discovery
The lipophilicity of the adamantane core makes it an excellent scaffold for drugs targeting the CNS.[14] Memantine, a derivative of amantadine, is a non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[7]
Memantine acts as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11] In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, thus protecting against excitotoxicity without interfering with the normal physiological function of the receptor.
Advanced Functionalization Techniques: C-H Activation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing adamantane derivatives, avoiding the need for pre-functionalized starting materials.[15][16][17][18]
Application Note: Photocatalytic C-H Alkylation
Photoredox catalysis offers a mild and selective method for activating the strong C-H bonds of the adamantane core.[15][19] This technique typically involves a photocatalyst that, upon light irradiation, initiates a hydrogen atom transfer (HAT) process, generating an adamantyl radical. This radical can then react with a variety of coupling partners to form new C-C bonds. This method is highly tolerant of various functional groups, making it applicable to the late-stage functionalization of complex molecules.[19][20]
Diagram: General Workflow for Photocatalytic C-H Functionalization
Caption: Photocatalytic C-H functionalization of adamantane via hydrogen atom transfer.
Structure-Activity Relationship (SAR) Insights
The biological activity of adamantane derivatives is highly dependent on the substituents attached to the core.
| Drug | Target | Key Structural Feature | Impact on Activity |
| Amantadine | Influenza A M2 Channel | 1-amino group | Essential for blocking the proton channel.[6] |
| Rimantadine | Influenza A M2 Channel | α-methyl group on the aminoethyl side chain | Generally more active than amantadine.[12] |
| Memantine | NMDA Receptor | 1-amino-3,5-dimethyladamantane | The two methyl groups are crucial for its specific interaction with the NMDA receptor channel. |
| Saxagliptin | DPP-4 Enzyme | Adamantane cage linked to a cyanopyrrolidine | The adamantane group occupies a hydrophobic pocket (S2) in the enzyme's active site, contributing to high potency.[21] |
| Vildagliptin | DPP-4 Enzyme | Adamantane hydroxyl group | Forms a key hydrogen bond with the active site, enhancing binding affinity.[7] |
Conclusion
The functionalization of the adamantane core is a powerful strategy in modern drug discovery. The unique physicochemical properties of this scaffold provide a solid foundation for the development of drugs with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of adamantane chemistry in their quest for new and improved therapeutics. The continued development of innovative synthetic methodologies, such as direct C-H functionalization, will undoubtedly expand the already impressive repertoire of adamantane-based drugs.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]
- Use of the Adamantane Structure in Medicinal Chemistry. (2010). Current Medicinal Chemistry. [Link]
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Use of the adamantane structure in medicinal chemistry. (2010). PubMed. [Link]
- Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs. [Link]
- Amantadine - Wikipedia. Wikipedia. [Link]
- Adamantane - A Lead Structure for Drugs in Clinical Practice. (2016). PubMed. [Link]
- What is the classification, indication, and mechanism of action of Amantadine? (2025). Dr.Oracle. [Link]
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. (2021). Scientific Reports. [Link]
- Potential for the Repurposing of Adamantane Antivirals for COVID-19. (2020). PubMed Central. [Link]
- List of Adamantane antivirals. Drugs.com. [Link]
- Adamantane-containing drug delivery systems. (2023). Pharmacia. [Link]
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). MDPI. [Link]
- Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. (2021). MDPI. [Link]
- Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]
- Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2022). PubMed Central. [Link]
- Design and synthesis of bioactive 1,2-annulated adamantane derivatives. (2005). Organic & Biomolecular Chemistry. [Link]
- Structure activity relationship of adamantane compounds. (2012).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024).
- Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. (1996). Journal of Medicinal Chemistry. [Link]
- Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. (2019).
- Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. (2020). MDPI. [Link]
- Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. (2022). MDPI. [Link]
- Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. (1982). Molecular Pharmacology. [Link]
- Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2022). Organic & Biomolecular Chemistry. [Link]
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). PubMed Central. [Link]
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013).
- Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
- Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. (2022). Molecules. [Link]
- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PubMed Central. [Link]
- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI. [Link]
- Process for the preparation of 1-adamantane derivatives. (1991).
- adamantane. Organic Syntheses Procedure. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 3. Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amantadine - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches | MDPI [mdpi.com]
Application Notes & Protocols: A Guide to Incorporating Ethyl 2-(adamantan-1-yl)acetate into Advanced Drug Delivery Systems
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Ethyl 2-(adamantan-1-yl)acetate into various drug delivery platforms. This document outlines the unique physicochemical properties of adamantane derivatives that make them exemplary candidates for enhancing drug formulation and delivery, and provides detailed, field-proven protocols for their practical application.
The adamantane cage is a rigid, lipophilic, and three-dimensional hydrocarbon structure that has seen increasing use in medicinal chemistry to improve the pharmacokinetic profiles of therapeutic agents.[1][2] Its unique structure can enhance drug stability, increase lipophilicity, and facilitate targeted interactions.[1][3] this compound, as a derivative, leverages these properties, making it a valuable component for developing sophisticated drug delivery systems.
This guide will explore two primary methodologies for its incorporation: leveraging its lipophilicity for integration into lipid-based nanocarriers and utilizing its high affinity for cyclodextrins to form host-guest complexes for supramolecular drug delivery systems.[3][4][5][6][7][8]
Part 1: Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is critical for designing effective drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem[9][10] |
| Molecular Weight | 222.32 g/mol | PubChem[9][10] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[9][10] |
| CAS Number | 15782-66-8 | PubChem[9][10] |
| LogP (Predicted) | ~3.9 | PubChem[10] |
The high LogP value indicates significant lipophilicity, which is a key determinant for its interaction with lipid bilayers in delivery systems like liposomes.[1]
Part 2: Application in Liposomal Drug Delivery
The lipophilic nature of the adamantane moiety allows for its stable insertion into the lipid bilayer of liposomes, acting as a robust anchor for the payload.[4][6][7][11] This section provides a protocol for encapsulating a model hydrophobic drug alongside this compound as a formulation enhancer.
Protocol 1: Formulation of Liposomes Incorporating this compound via Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a widely adopted and reproducible technique.[12][13][14] The subsequent extrusion process generates unilamellar vesicles (LUVs) with a defined size distribution.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Workflow Diagram:
Caption: Workflow for liposome formulation incorporating this compound.
Detailed Steps:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, this compound, and the model hydrophobic drug in chloroform. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:Adamantane derivative), with the drug at a desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40-50°C to ensure the lipid mixture remains fluid.
-
Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the primary lipid (DSPC Tc ≈ 55°C). A temperature of 60-65°C is recommended.
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of MLVs.[14] This process can be aided by intermittent warming in the water bath.
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Ensure the extruder is pre-heated to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in LUVs with a more uniform size distribution.[12][13]
-
-
Characterization:
-
Particle Size and Zeta Potential: Dilute a small aliquot of the final liposome suspension in filtered PBS and analyze using a Dynamic Light Scattering (DLS) instrument.[12][13]
-
Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography or dialysis. Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
-
Expected Results:
| Parameter | Expected Value |
| Average Particle Size (Z-average) | 100 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -5 to -20 mV |
| Encapsulation Efficiency | > 80% |
The incorporation of this compound is expected to enhance the stability of the lipid bilayer and improve the encapsulation efficiency of the co-loaded hydrophobic drug.
Part 3: Application in Supramolecular Nanoparticle Systems
The adamantane moiety forms a highly stable inclusion complex with β-cyclodextrin, with a strong association constant (Ka) in the range of 10³–10⁵ M⁻¹.[3] This non-covalent interaction can be exploited to construct self-assembling nanoparticle drug delivery systems.[15][16][17][18][19]
Protocol 2: Self-Assembly of Adamantane-Cyclodextrin Nanoparticles
This protocol details the formation of supramolecular nanoparticles through the host-guest interaction between a β-cyclodextrin-functionalized polymer and an adamantane-containing component, in this case, this compound, which can act as a hydrophobic drug surrogate or a component of the nanoparticle core.
Materials:
-
β-cyclodextrin-functionalized polymer (e.g., β-cyclodextrin-grafted hyaluronic acid or PEG)
-
This compound
-
Model drug (optional, can be co-loaded)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Dynamic Light Scattering (DLS) instrument
Workflow Diagram:
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. (Open Access) Adamantane in Drug Delivery Systems and Surface Recognition (2017) | Adela Štimac | 124 Citations [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. protocols.io [protocols.io]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Supramolecular nanoparticle carriers self-assembled from cyclodextrin- and adamantane-functionalized polyacrylates for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for adamantane esterification reactions
An Application Guide to Methodologies in Adamantane Esterification
Introduction: The Adamantane Moiety in Modern Chemistry
Adamantane, the smallest diamondoid hydrocarbon, possesses a unique cage-like, highly symmetrical, and rigid structure. First isolated from crude oil in 1933, its synthetic availability was revolutionized by Schleyer's discovery of a Lewis-acid catalyzed rearrangement, making it a widely accessible scaffold.[1] This structural rigidity, combined with its significant lipophilicity, makes adamantane a "lipophilic bullet" in medicinal chemistry.[2] The incorporation of the adamantane core into drug molecules can profoundly enhance their biological activity, stability, and pharmacokinetic properties by improving their ability to cross biological membranes.[3][4]
Adamantane esters, in particular, are pivotal intermediates and active pharmaceutical ingredients (APIs). They are found in drugs for a wide range of conditions, from antivirals to treatments for neurological disorders.[2][5] The ester linkage can serve as a biodegradable linker or modulate the parent drug's solubility and release profile. Consequently, mastering the synthesis of adamantane esters is a critical skill for researchers in organic synthesis and drug development.
This application note provides a comprehensive guide to the primary experimental protocols for adamantane esterification. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, enabling scientists to select and optimize the most suitable method for their specific synthetic challenge.
Strategic Selection of an Esterification Pathway
The choice of an esterification method depends critically on the starting materials, the stability of the substrates to acidic or basic conditions, and the steric hindrance around the reacting centers. The three most common starting points for adamantane ester synthesis are 1-adamantanecarboxylic acid, 1-adamantanol, and pre-functionalized adamantane derivatives.
The following decision-making workflow provides a logical guide for selecting an appropriate protocol.
Caption: Decision workflow for selecting an adamantane esterification method.
Key Esterification Methodologies and Protocols
This section details four robust methods for synthesizing adamantane esters. Each protocol is presented with its underlying mechanism, practical considerations, and a visual representation.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] It is one of the most fundamental esterification reactions, valued for its simplicity and the use of inexpensive reagents. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of one reactant (usually the alcohol) or to actively remove the water byproduct as it forms.[7][8]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[9][10]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 1-Adamantanecarboxylate
-
Reagent Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-adamantanecarboxylic acid (5.0 g, 27.7 mmol).
-
Solvent and Catalyst Addition: Add methanol (50 mL), which serves as both the reactant and the solvent. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A white precipitate of the ester should form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to remove unreacted acid), and finally with brine (50 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel. The pure product, methyl 1-adamantanecarboxylate, is a white solid with a melting point of 38-39°C.[11]
Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[12] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under very mild, neutral conditions at room temperature. This makes it ideal for substrates that are sensitive to acid or heat, and for coupling sterically hindered components.[13][14]
Mechanism: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form an acyl-pyridinium species ("active ester"). This intermediate is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU).[13]
Caption: Mechanism of Steglich Esterification.
Experimental Protocol: Synthesis of tert-Butyl 1-Adamantanecarboxylate
-
Reagent Setup: To a solution of 1-adamantanecarboxylic acid (1.80 g, 10.0 mmol) in dry dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask, add tert-butanol (1.11 g, 15.0 mmol) and DMAP (122 mg, 1.0 mmol, 0.1 eq).
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (2.27 g, 11.0 mmol) in dry DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of DCU will form as the reaction proceeds.
-
Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester as a white solid.[15]
Mitsunobu Reaction: Stereochemical Inversion and Mild Dehydration
The Mitsunobu reaction is a unique redox process that couples a primary or secondary alcohol with a nucleophile, typically a carboxylic acid (pKa < 13), under mild, neutral conditions.[16][17] It utilizes a phosphine, usually triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] A key feature of this reaction is that it proceeds with a clean Sₙ2-type inversion of stereochemistry at the alcohol's carbon center.[19][20]
Mechanism: PPh₃ first attacks DEAD to form a betaine intermediate. This highly reactive species is protonated by the carboxylic acid. The alcohol then attacks the phosphorus atom, displacing the carboxylate and forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the liberated carboxylate anion acts as a nucleophile, displacing the activated alcohol via an Sₙ2 attack to form the ester with inverted stereochemistry.[18]
Caption: Mechanism of the Mitsunobu Reaction.
Experimental Protocol: Esterification of 1-Adamantanol
-
Reagent Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1-adamantanol (1.52 g, 10.0 mmol), the desired carboxylic acid (e.g., benzoic acid, 1.34 g, 11.0 mmol), and triphenylphosphine (2.89 g, 11.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add diethyl azodicarboxylate (DEAD, 1.92 g, 1.74 mL, 11.0 mmol) dropwise via syringe over 20-30 minutes. The characteristic red-orange color of DEAD may fade as it is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The primary challenge with the Mitsunobu reaction is the removal of stoichiometric byproducts (triphenylphosphine oxide and diethyl hydrazinedicarboxylate). Purification is almost always achieved via column chromatography on silica gel. Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired ester from the byproducts.
Esterification via Nucleophilic Substitution
This strategy involves reacting a functionalized adamantane, such as an adamantyl halide, with a carboxylate salt. The method is particularly useful for synthesizing esters with more complex linkages where direct esterification might be challenging. A common example involves the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids.[21][22]
Mechanism: This is a classic Sₙ2 reaction. The carboxylic acid is first deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic carboxylate anion. This anion then attacks the electrophilic carbon bearing the leaving group (e.g., bromide), displacing it to form the new C-O ester bond.
Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)-2-oxoethyl Benzoate
-
Starting Material: This protocol begins with 1-adamantyl bromomethyl ketone, which can be synthesized from 1-adamantyl methyl ketone.[21]
-
Reagent Setup: In a 50 mL flask, dissolve 1-adamantyl bromomethyl ketone (0.51 g, 2.0 mmol) and benzoic acid (0.37 g, 3.0 mmol) in dimethylformamide (DMF, 8 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 0.41 g, 3.0 mmol) to the mixture.
-
Reaction: Stir the suspension at room temperature for approximately 3 hours. Monitor the reaction's completion by TLC.
-
Workup: Pour the reaction mixture into ice-cold water (50 mL) and stir for 10 minutes. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[21]
Data and Method Comparison
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Adamantane Carboxylic Acid | Strong Acid (H₂SO₄), Excess Alcohol | Reflux | Inexpensive, simple setup, scalable.[7][9] | Harsh acidic conditions, equilibrium-limited, not for tertiary alcohols.[6] |
| Steglich | Adamantane Carboxylic Acid | DCC (or EDC), DMAP | Room Temp, Neutral | Mild conditions, high yields, good for sensitive substrates.[12][14] | Costly reagents, byproduct (DCU) removal can be difficult.[12] |
| Mitsunobu | 1-Adamantanol | PPh₃, DEAD (or DIAD) | 0°C to Room Temp | Very mild, proceeds with stereochemical inversion.[18][19] | Stoichiometric byproducts complicate purification, reagent sensitivity.[16] |
| Substitution | Functionalized Adamantane | Base (e.g., K₂CO₃) | Room Temp | Good for complex ester linkages.[21] | Requires pre-functionalized adamantane starting material. |
Characterization of Adamantane Esters
Proper characterization is essential to confirm the successful synthesis and purity of the target adamantane ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Successful esterification is confirmed by the disappearance of the broad O-H stretching band (around 3000 cm⁻¹) of the starting carboxylic acid and the disappearance of the alcohol O-H stretch (around 3300 cm⁻¹). Key signals for the ester include a strong C=O (carbonyl) stretching band typically appearing between 1735-1750 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The highly symmetrical adamantane cage produces characteristic broad singlets or multiplets in the region of δ 1.6-2.2 ppm.[15] The formation of the ester is confirmed by the appearance of signals corresponding to the alcohol moiety, for example, a singlet around δ 3.7 ppm for a methyl ester.
-
¹³C NMR: The adamantane cage shows four distinct signals for its methine (CH) and methylene (CH₂) carbons. The formation of the ester is confirmed by the appearance of the carbonyl carbon (C=O) signal in the range of δ 165-177 ppm.[15][21]
-
-
Melting Point: A sharp melting point range is a good indicator of the purity of a solid crystalline product.[21]
References
- Gaspar, A., et al. (2014).
- Jahnke, W. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]
- Chidambaram, S. C. K., et al. (2015).
- Stach, D. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH. [Link]
- Georgiev, A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]
- De Clercq, E., & Manfroni, G. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
- Wikipedia. (2023). Mitsunobu reaction. Wikipedia. [Link]
- ResearchGate. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- Organic-Chemistry.org. (2019). Mitsunobu Reaction. organic-chemistry.org. [Link]
- Wikipedia. (2023).
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Organic Syntheses. [Link]
- Faza, O. N., et al. (2022).
- Master Organic Chemistry. (2022). Mitsunobu Reaction. Master Organic Chemistry. [Link]
- Organic-Chemistry.org. (2023). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Munawar, S., et al. (2023).
- Organic-Chemistry.org. (2023).
- Khan, I., et al. (2021).
- Wikipedia. (2023).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry. [Link]
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(adamantan-1-yl)acetate as a Precursor for Active Pharmaceutical Ingredients
Abstract
The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, is a privileged structure in medicinal chemistry. Its incorporation into drug molecules can significantly enhance their pharmacological profiles by improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing a robust anchor for specific binding interactions with biological targets.[1][2] Ethyl 2-(adamantan-1-yl)acetate is a key intermediate, serving as a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis and utility of this compound, with a focus on its application in the development of novel therapeutics. We present detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that underscore the importance of the adamantane moiety in drug design.
Introduction: The Significance of the Adamantane Moiety in Drug Discovery
The unique physicochemical properties of the adamantane cage have made it a cornerstone in the design of numerous clinically approved drugs.[1] Its bulky and rigid nature can influence the conformation of a drug molecule, locking it into a bioactive orientation. Furthermore, its high lipophilicity can enhance oral bioavailability and penetration of the blood-brain barrier. Adamantane derivatives have found applications in a wide range of therapeutic areas, including antiviral, antidiabetic, and neuroprotective agents.[1][3] Notable examples of adamantane-containing drugs include Amantadine and Rimantadine for influenza, Memantine for Alzheimer's disease, and Vildagliptin for type 2 diabetes.[1]
This compound, with its reactive ester functionality and the stable adamantane core, provides a strategic starting point for the elaboration of more complex molecular architectures. This guide will delve into the practical aspects of utilizing this precursor in the synthesis of promising drug candidates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | [4] |
| Molecular Weight | 222.32 g/mol | [4][5] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | [4][5] |
| CAS Number | 15782-66-8 | [4][5] |
| Appearance | Not specified, likely a colorless oil or low-melting solid | Inferred from similar structures |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane) | Inferred from structure |
Synthesis of this compound
The synthesis of this compound can be accomplished through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Protocol 1: Fischer Esterification of 2-(Adamantan-1-yl)acetic acid
This is a classic and straightforward method for ester synthesis.
Caption: Workflow for Fischer Esterification.
Materials:
-
2-(Adamantan-1-yl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Adamantan-1-yl)acetic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Rationale: The Fischer esterification is an equilibrium-driven process. Using a large excess of ethanol shifts the equilibrium towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Alternative Synthetic Routes
Other methods, such as the reaction of the sodium salt of 2-(adamantan-1-yl)acetic acid with ethyl iodide, can also be employed. The choice of route will be dictated by factors such as cost, safety, and scalability.
Application in the Synthesis of Active Pharmaceutical Ingredients
This compound is a valuable precursor for a variety of APIs, primarily through modifications at the ester functionality.
Synthesis of Adamantane-Containing Amides: Precursors to Antiviral and Neuroprotective Agents
Amide derivatives of adamantane have shown significant biological activity. The synthesis of these compounds can be readily achieved from this compound.
Caption: General workflow for amide synthesis.
Protocol: General Procedure for Amidation
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable solvent (e.g., toluene, xylenes, or neat)
Procedure:
-
In a round-bottom flask, combine this compound and the desired amine.
-
If necessary, add a high-boiling point solvent.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the distillation of ethanol.
-
Upon completion, cool the reaction mixture and purify the product. Purification methods may include crystallization, trituration, or column chromatography.
Example Application: Synthesis of a Rimantadine Analog Precursor
Rimantadine is an antiviral drug effective against influenza A.[3] Analogs of rimantadine can be synthesized to explore new antiviral agents, potentially with improved efficacy or a broader spectrum of activity.[6][7][8]
Hypothetical Synthetic Step: By reacting this compound with a suitable diamine, one can generate a precursor that, after further functional group manipulations, could lead to novel rimantadine analogs.
Reduction to 2-(Adamantan-1-yl)ethanol: A Key Intermediate
Reduction of the ester functionality provides 2-(adamantan-1-yl)ethanol, another versatile intermediate.
Protocol: Lithium Aluminum Hydride Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(adamantan-1-yl)ethanol.
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The workup procedure is designed to safely quench the reactive hydride and produce an easily filterable solid.
The resulting 2-(adamantan-1-yl)ethanol can be further functionalized. For example, it can be converted to the corresponding tosylate or mesylate, making it an excellent substrate for nucleophilic substitution reactions to introduce a wide range of functional groups.
Future Perspectives and Applications
The versatility of this compound as a precursor extends beyond the examples provided. Its derivatives are being explored in various therapeutic areas, including:
-
CNS Disorders: The lipophilic adamantane moiety can facilitate the transport of drugs across the blood-brain barrier, making it a valuable component in the design of agents targeting central nervous system disorders.[9]
-
Anticancer Agents: Adamantane derivatives have been investigated for their potential as anticancer agents, with mechanisms including the inhibition of histone deacetylases and other key enzymes in cancer progression.
-
Antidiabetic Drugs: The success of vildagliptin and saxagliptin, which contain an adamantane moiety, highlights the potential for developing new antidiabetic agents from adamantane-based precursors.[1]
The continued exploration of the chemical space around the adamantane scaffold, facilitated by versatile precursors like this compound, holds significant promise for the discovery of next-generation therapeutics.
References
- Akishina, M. A., et al. (2021). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Adamantan-1-yl)
- CymitQuimica. Ethyl 2-[(adamantan-1-yl)
- Indian Academy of Sciences. (2020). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride.
- MDPI. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.
- Phan, C. D., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research.
- PubChem. Ethyl 2-(adamantan-1-yl)
- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 8. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 2-[(Adamantan-1-Yl)Amino]Acetate [myskinrecipes.com]
Application Notes and Protocols for High-Throughput Screening of Adamantane-Based Compound Libraries
Abstract: The adamantane cage, a rigid and lipophilic three-dimensional scaffold, is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Its incorporation can enhance metabolic stability, improve bioavailability, and allow for precise spatial orientation of functional groups to engage with biological targets.[3][4] High-throughput screening (HTS) provides the necessary scale to explore the vast chemical space of adamantane-based compound libraries.[5][6] However, the distinct physicochemical properties of this scaffold, particularly its high lipophilicity, present unique challenges such as compound aggregation and assay interference.[7][8] This guide provides a comprehensive overview and detailed protocols for designing and executing robust HTS campaigns for adamantane-based libraries, focusing on strategies to mitigate common pitfalls and ensure the identification of high-quality, validated hits.
The Adamantane Scaffold: A Double-Edged Sword in HTS
The value of the adamantane moiety lies in its unique combination of properties. Often referred to as a "lipophilic bullet," it can significantly increase the lipophilicity of a molecule, which can improve membrane permeability and blood-brain barrier penetration.[7][9] Its rigid, cage-like structure protects adjacent functional groups from metabolic degradation and serves as an unyielding anchor to orient substituents for optimal target binding.[3] These very properties, however, necessitate a carefully considered screening strategy.
-
High Lipophilicity & Aggregation: Adamantane-containing compounds can exhibit poor aqueous solubility and a tendency to form non-specific aggregates at micromolar concentrations typical for HTS. These aggregates can sequester and denature proteins, leading to promiscuous, false-positive results that are not driven by specific binding to the target's active site.
-
Assay Interference: The bulky, hydrophobic nature of the scaffold can lead to direct interference with assay components and detection technologies. This includes quenching of fluorescent signals, light scattering, and disruption of protein-protein interactions used in certain assay formats (e.g., AlphaScreen).[10][11]
Successfully navigating these challenges is paramount and requires a purpose-built approach, from library preparation to the final validation of hits.
Adamantane Library Preparation and Quality Control
The quality of the screening library is the foundation of any HTS campaign.[12][13] For adamantane-based libraries, meticulous preparation and quality control are non-negotiable to prevent downstream issues.
Protocol 1: Preparation of Assay-Ready Plates for Adamantane Compounds
This protocol details the creation of master plates and their dilution to final "assay-ready" plates suitable for an automated HTS workflow.
Materials:
-
Adamantane compound library (stored as 10 mM DMSO stocks at -20°C or -80°C)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Acoustic liquid handler (e.g., Beckman Coulter Echo) or a multi-channel automated liquid handler
-
384-well or 1536-well polypropylene source plates
-
384-well or 1536-well assay plates (polystyrene, non-treated or tissue-culture treated, depending on the assay; black plates are recommended for fluorescence/luminescence assays)
-
Plate seals (e.g., foil, peelable)
-
Centrifuge with plate rotors
Methodology:
-
Thawing and Inspection:
-
Retrieve the adamantane library stock plates from the freezer and allow them to equilibrate to room temperature for at least 1 hour before opening to prevent water condensation.
-
Visually inspect plates for any signs of compound precipitation. If precipitates are observed, gently warm the plates to 30-37°C and vortex briefly to redissolve. Causality: Adamantane derivatives have a higher propensity to crash out of solution upon freeze-thaw cycles due to their hydrophobicity. Ensuring complete solubilization is critical for accurate dispensing.
-
-
Intermediate Plate Preparation (Optional but Recommended):
-
Using an acoustic or automated liquid handler, create an intermediate plate by transferring a small volume (e.g., 1-5 µL) of the 10 mM stock into a new source plate and diluting with DMSO to a concentration of 1 mM. This minimizes the number of freeze-thaw cycles on the master stock plates.
-
-
Creation of Assay-Ready Plates:
-
Use an acoustic liquid handler to directly transfer nanoliter volumes of the 10 mM or 1 mM DMSO stock into the empty wells of the final assay plates. This "tip-less" transfer method is ideal as it minimizes compound loss due to adhesion to pipette tips.[14]
-
Alternatively, use a traditional automated liquid handler to perform a serial dilution. For a final assay concentration of 10 µM in a 20 µL final assay volume with 0.5% DMSO, you would typically create a 2 mM intermediate plate and add 100 nL to the assay well.
-
Expert Tip: The final concentration of DMSO in the assay should be kept constant across all wells (including controls) and should ideally not exceed 0.5-1.0%, as higher concentrations can affect protein stability and cell viability.
-
-
Plate Sealing and Storage:
-
Immediately seal the assay-ready plates. If they are not to be used within the hour, store them at 4°C or -20°C.
-
Before use, centrifuge the plates briefly (e.g., 1 minute at 1000 x g) to ensure all liquid is at the bottom of the wells.
-
Assay Development: Mitigating Adamantane-Induced Artifacts
The goal of assay development is to create a robust and reliable method that is sensitive to true inhibitors but insensitive to artifacts.[15][16] For adamantane libraries, this involves proactively incorporating measures to suppress non-specific activity.
Choosing the Right Assay Technology
While many technologies are available, some are more susceptible to interference from hydrophobic compounds than others.
| Assay Technology | Principle | Suitability for Adamantane Libraries | Mitigation Strategy |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently-labeled molecule upon binding. | Moderate Risk. Aggregates can scatter light. Highly fluorescent adamantane compounds can interfere. | Include counter-screen for intrinsic compound fluorescence. Keep probe concentration low. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore. | Good. Ratiometric readout can correct for some interference. | Screen compounds in a buffer-only plate to identify auto-fluorescent compounds. |
| AlphaScreen®/AlphaLISA® | Bead-based assay measuring interaction via generation of singlet oxygen. | High Risk. Aggregates can inhibit the singlet oxygen signal. Colored compounds can absorb light. | Add compounds after bead incubation if possible. Use an orthogonal assay for hit validation. |
| Luminescence (e.g., CellTiter-Glo®) | Measures light production from an enzymatic reaction (e.g., luciferase). | Excellent. Less prone to optical interference from compounds. | Counter-screen against the luciferase enzyme to identify direct inhibitors. |
| Surface Plasmon Resonance (SPR) | Label-free method measuring changes in mass on a sensor surface. | Excellent for Validation. Not suitable for primary HTS but ideal for validating hits and confirming direct binding. | N/A |
Protocol 2: Assay Buffer Optimization for Adamantane Compounds
Objective: To formulate an assay buffer that minimizes compound aggregation and non-specific protein interactions.
Methodology:
-
Establish a Baseline: Develop the assay using a standard buffer (e.g., PBS or Tris-HCl with MgCl₂). Determine the Z'-factor, a statistical measure of assay quality, to establish a performance baseline. A Z' > 0.5 is considered excellent for HTS.
-
Introduce Detergent:
-
Spike a non-ionic detergent into the assay buffer. Start with 0.01% (v/v) Triton X-100 or Tween-20.
-
Re-evaluate assay performance (signal-to-background, Z').
-
Causality: Non-ionic detergents form micelles that can encapsulate hydrophobic compounds, preventing them from forming large-scale aggregates and reducing non-specific binding to proteins and plate surfaces.
-
-
Test Carrier Proteins:
-
If aggregation persists, add a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL.
-
Expert Insight: BSA acts as a "scavenger" protein, binding promiscuously to sticky compounds and preventing them from interacting non-specifically with the target protein.
-
-
Confirm Target Activity:
-
Ensure that the addition of detergent and/or BSA does not significantly inhibit the activity of your target protein. Run control experiments with a known inhibitor to confirm that the assay window remains robust.
-
-
Final Buffer Selection: The optimal buffer is the one that maintains a high Z'-factor while providing the greatest resistance to known promiscuous inhibitors or aggregating compounds.
HTS and Hit Triage Workflow
A multi-stage process is essential to systematically filter out false positives and enrich for genuine hits.[17]
Protocol 3: Dose-Response and Hit Confirmation
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Methodology:
-
Source Fresh Compound: Obtain the primary hit compounds as dry powders from the vendor to rule out degradation or concentration errors in the original screening plates.[13]
-
Create Master Stocks: Prepare fresh 10 mM stocks in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series in a 384-well plate using an automated liquid handler. This will typically cover a concentration range from 30 µM down to low nanomolar.
-
Assay Execution: Transfer nanoliter volumes of the dilution series to the final assay plates. Add assay reagents and measure the signal as in the primary screen.
-
Data Analysis:
-
Normalize the data to positive (100% inhibition) and negative (0% inhibition) controls.
-
Fit the normalized data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism, Dotmatics) to calculate the IC₅₀ value.
-
Trustworthiness Check: A high-quality hit will display a complete, sigmoidal dose-response curve with a Hill slope close to 1.0. Poorly behaved curves (shallow slopes, incomplete inhibition) can be indicative of artifacts like aggregation.[17]
-
Protocol 4: A General Counter-Screen for Assay Interference
Objective: To identify compounds that interfere with the assay technology itself, rather than acting on the biological target.
Methodology:
-
Assay Setup: Prepare two sets of assay plates with the confirmed hits in a dose-response format.
-
"Target" Plate: Run the standard assay protocol with the biological target included.
-
"No-Target" Plate: Run an identical protocol, but replace the target protein with its storage buffer. Causality: A true hit should be inactive in the absence of its biological target. Activity in this "No-Target" plate indicates that the compound is interfering with the detection system (e.g., inhibiting the reporter enzyme, quenching fluorescence).
-
Analysis: Compare the IC₅₀ curves from both plates. Compounds that show similar potency in both the "Target" and "No-Target" conditions are flagged as assay-interfering artifacts and are deprioritized.[10][17]
Conclusion and Best Practices
Screening adamantane-based libraries offers a promising avenue for discovering novel therapeutics with potentially superior drug-like properties. Success, however, is contingent on a screening paradigm designed to address the inherent challenges of this scaffold. By implementing proactive strategies—including detergent-optimized buffers, robust counter-screens, and orthogonal validation assays—researchers can effectively navigate the pitfalls of hydrophobicity and aggregation. This rigorous, self-validating approach ensures that the output of an HTS campaign is a set of high-quality, well-characterized hits that provide a solid foundation for progression into lead optimization.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3648923/
- Ruszin, M., Csomor, V., & Fülöp, F. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. URL: https://www.mdpi.com/1420-3049/22/2/297
- Spilovska, K., Zidek, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(27), 3043-3067. URL: https://pubmed.ncbi.nlm.nih.gov/27538488/
- Ruszin, M., Csomor, V., & Fülöp, F. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155877/
- Carroll, F. I., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. URL: https://www.publish.csiro.au/CH/CH24075
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. URL: https://www.researchgate.net/publication/46274492_Use_of_the_Adamantane_Structure_in_Medicinal_Chemistry
- Simeonov, A., et al. (2017). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology, 3(1), 1-13. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5359672/
- Pessetto, Z. Y., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. URL: https://www.ddw-online.com/a-pragmatic-approach-to-hit-validation-following-biochemical-high-throughput-screening-12151-201712/
- Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. URL: https://www.bmglabtech.
- Rothenaigner, I., & Hadian, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 855-864. URL: https://journals.sagepub.com/doi/10.1177/24725552211011293
- Enamine. (n.d.). High-Throughput Screening. Retrieved from Enamine website. URL: https://enamine.net/services/biology/high-throughput-screening
- Ruszin, M., Csomor, V., & Fülöp, F. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155877/
- Szczesio, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. URL: https://www.mdpi.com/2076-3417/14/9/3700
- Balázs, B., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(21), 7865-7901. URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc01136h
- Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from Sygnature Discovery website. URL: https://www.sygnaturediscovery.
- Ekins, S. (2016). Data Mining and Computational Modeling of High Throughput Screening Datasets. Pharmaceutical Research, 33(11), 2575-2583. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5065759/
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from Vipergen website. URL: https://vipergen.com/high-throughput-screening-pioneer-in-fast-drug-discovery/
- Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from Curia website. URL: https://curiaglobal.com/creating-compound-screening-libraries-that-address-the-challenges-of-drug-discovery/
- BOC Sciences. (n.d.). HTS Compound Library. Retrieved from BOC Sciences website. URL: https://www.bocsci.com/hts-compound-library.html
- Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery. Retrieved from Danaher Life Sciences website. URL: https://www.danaher.com/us/en/life-sciences/applications/drug-discovery-development/high-throughput-screening
- Danaher Life Sciences. (n.d.). Compound Library for Screening. Retrieved from Danaher Life Sciences website. URL: https://www.danaher.
- Selcia. (n.d.). Assay Development & Screening. Retrieved from Selcia website. URL: https://www.selcia.com/drug-discovery/assay-development-and-screening
- Yasgar, A., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802. URL: https://pubmed.ncbi.nlm.nih.gov/31441223/
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. URL: https://www.inno-pharmchem.com/news/the-role-of-adamantane-derivatives-in-modern-drug-discovery-26518115.html
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Retrieved from Danaher Life Sciences website. URL: https://www.danaher.com/us/en/life-sciences/applications/drug-discovery-development/assay-development
- Rothenaigner, I., & Hadian, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Brief-Guide%3A-Experimental-Strategies-for-Hit-from-Rothenaigner-Hadian/3336e4b8686e580e0a58a74e508891f114c0291e
- Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Journal of Biomolecular Screening, 3(1), 13-17. URL: https://www.researchgate.
- Wilson, C. G., et al. (2021). Evaluating and evolving a screening library in academia: the St. Jude approach. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 865-874. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8283088/
- Russo, D. P., et al. (2022). High-Throughput Screening Assay Profiling for Large Chemical Databases. In Computational Toxicology. Humana, New York, NY. URL: https://link.springer.com/protocol/10.1007/978-1-0716-2138-9_10
- Enamine. (n.d.). Compound Libraries. Retrieved from Enamine website. URL: https://enamine.net/compound-libraries
- Naesens, L., et al. (2014). Antiproliferative and antiviral activity of three libraries of adamantane derivatives. Archiv der Pharmazie, 347(10), 734-743. URL: https://pubmed.ncbi.nlm.nih.gov/25139049/
- Belygoy, L., et al. (2020). Challenges and Prospects of DNA-Encoded Library Data Interpretation. Journal of Medicinal Chemistry, 63(15), 7945-7967. URL: https://www.researchgate.
- Nuvisan. (n.d.). Compound screening. Retrieved from Nuvisan website. URL: https://www.nuvisan.com/discovery/in-vitro-pharmacology/compound-screening/
- Satz, A. L., et al. (2024). Challenges and Prospects of DNA-Encoded Library Data Interpretation. Chemical Reviews, 124(22), 11755-11786. URL: https://pubmed.ncbi.nlm.nih.gov/39508428/
- MedChemExpress. (n.d.). Compound Screening Libraries. Retrieved from MedChemExpress.com. URL: https://www.medchemexpress.com/screening-libraries.html
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. connectsci.au [connectsci.au]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. curiaglobal.com [curiaglobal.com]
- 13. Compound Libraries - Enamine [enamine.net]
- 14. High-Throughput Screening - Enamine [enamine.net]
- 15. Assay Development & Screening | Drug Discovery | Selcia [selcia.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Adamantane Moiety as a Lipophilic Bullet in Drug Design
Abstract
Lipophilicity is a critical physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates.[1][2] Optimizing this property is a central challenge in medicinal chemistry. The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a powerful tool for predictably and substantially increasing molecular lipophilicity.[3][4] Often described as a "lipophilic bullet," its unique three-dimensional structure not only enhances lipophilicity but can also improve metabolic stability and facilitate passage through biological membranes like the blood-brain barrier.[3][4][5] This guide provides a detailed overview of the strategic incorporation of the adamantane moiety, covering the theoretical underpinnings, synthetic methodologies, and detailed experimental protocols for its application in drug discovery.
The Physicochemical Rationale for Adamantane Incorporation
The success of adamantane in medicinal chemistry stems from its distinct and advantageous physical properties. Unlike planar aromatic rings, adamantane offers a large, non-polar, and rigid three-dimensional surface, making it an exceptionally effective hydrophobic appendage.
Quantifying the Impact on Lipophilicity
The introduction of an adamantyl group causes a significant, predictable increase in a molecule's partition coefficient (logP) or distribution coefficient (logD), the standard measures of lipophilicity.[6][7] This modification can steer a compound with excessive hydrophilicity into a more favorable physicochemical space for oral absorption and membrane permeability.[2][8] The estimated increase in the calculated partition coefficient (cLogP) upon adding an adamantyl group is approximately 3.1 log units.[5]
Table 1: Representative Impact of Adamantane Incorporation on Lipophilicity (cLogP)
| Parent Molecule | cLogP (Parent) | Adamantylated Derivative | cLogP (Derivative) | ΔcLogP |
|---|---|---|---|---|
| Acetic Acid | -0.17 | 1-Adamantaneacetic acid | 2.90 | +3.07 |
| Aniline | 0.90 | 1-Adamantylamine (Amantadine) | 3.25 | +2.35 |
| Gabapentin | -1.10 | Adamantane derivative of Gabapentin | 2.15 (est.) | +3.25 |
Note: cLogP values are estimates from chemical databases and serve for illustrative purposes. Experimental determination is recommended.
The Structural Advantage
The adamantane cage is a perfectly rigid, strain-free arrangement of carbon atoms mimicking the diamond lattice structure.[9] This rigidity is a key advantage, as it reduces the entropic penalty upon binding to a biological target. Furthermore, the cage structure can act as a metabolic shield, protecting nearby functional groups from enzymatic degradation, thereby enhancing the drug's stability and plasma half-life.[5][10]
Caption: Common synthetic pathways for adamantane incorporation.
Key Synthetic Transformations
-
Halogenation: Direct bromination of adamantane using liquid bromine is a robust method to produce 1-bromoadamantane, a versatile intermediate for subsequent nucleophilic substitutions. [3][11]2. The Ritter Reaction: A powerful method for forming C-N bonds. It involves the reaction of an adamantyl carbocation (generated from an alcohol or halide in strong acid) with a nitrile to form a stable nitrilium ion, which hydrolyzes to yield an N-adamantyl amide. [11]3. Amide and Ester Coupling: Commercially available 1-adamantanecarboxylic acid is readily coupled to amines or alcohols in a parent molecule using standard peptide coupling reagents (e.g., HATU, EDC) or esterification conditions (e.g., DCC, Steglich esterification). This is one of the most reliable and widely used methods.
-
Friedel-Crafts Alkylation: Adamantyl halides or alcohols can alkylate electron-rich aromatic rings under Lewis acid catalysis to form a direct C-C bond between the adamantane cage and an aryl moiety. [9]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.
Protocol 1: Synthesis of N-(1-Adamantyl)acetamide via Microwave-Assisted Ritter Reaction
This protocol details the synthesis of an adamantyl amide directly from adamantane, demonstrating a highly efficient C-N bond formation. [11] Materials:
-
Adamantane (6.84 g, 0.05 mol)
-
Nitric acid (fuming, 21 mL, 0.5 mol)
-
Acetonitrile (29 mL, 0.5 mol)
-
Microwave reactor vial
-
Ice water bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a microwave-safe reaction vessel, suspend adamantane (6.84 g) in nitric acid (21 mL). Caution: Perform this addition slowly in a fume hood, as the reaction can be exothermic.
-
Stir the suspension for 30 minutes at room temperature.
-
Carefully add acetonitrile (29 mL) to the mixture.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 40°C (50 W power) for 3 hours. [11]5. After the reaction is complete, cool the vessel in an ice water bath.
-
Pour the reaction mixture into 370 mL of ice water and stir vigorously for 30 minutes. A white precipitate will form.
-
Collect the white solid by vacuum filtration, washing thoroughly with cold water to remove any residual acid.
-
Dry the solid under vacuum to yield N-(1-Adamantyl)acetamide.
Self-Validation:
-
Expected Yield: ~87% [11]* Appearance: White crystalline solid.
-
Characterization (¹H NMR): Expect characteristic broad signals for the adamantyl protons around δ 1.7-2.1 ppm.
Protocol 2: General Procedure for Amide Coupling with 1-Adamantanecarboxylic Acid
This protocol describes the coupling of 1-adamantanecarboxylic acid to a primary or secondary amine (R-NH₂) using HATU, a common and efficient peptide coupling reagent.
Materials:
-
1-Adamantanecarboxylic acid (1.0 eq)
-
Amine of interest (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanecarboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution for 5 minutes at room temperature.
-
Add the amine of interest (R-NH₂, 1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Self-Validation:
-
Reaction Monitoring: Disappearance of the starting amine on a TLC plate or by LC-MS analysis.
-
Characterization (Mass Spec): Observation of the correct molecular ion peak for the desired adamantyl amide product.
-
Characterization (¹H NMR): Appearance of adamantyl proton signals and signals corresponding to the coupled amine fragment, with appropriate integration.
Protocol 3: Determination of Lipophilicity (logP) by RP-HPLC
This protocol provides a conceptual framework for the rapid determination of logP using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a method well-suited for drug discovery settings. [7][12] Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Lipophilic compounds have a higher affinity for the stationary phase and thus elute later, resulting in a longer retention time (tᵣ). A correlation can be established between the logarithm of the capacity factor (log k') and the known logP values of a set of standard compounds. This correlation is then used to determine the logP of the test compound.
Procedure Outline:
-
Prepare Standards: Create a set of standard compounds with known logP values spanning the expected range of your test compounds.
-
Method Development: Develop an isocratic HPLC method (constant mobile phase composition, e.g., acetonitrile/water) that provides good separation of the standards.
-
Generate Calibration Curve:
-
Inject each standard and record its retention time (tᵣ) and the column dead time (t₀, from an unretained compound like uracil).
-
Calculate the capacity factor for each standard: k' = (tᵣ - t₀) / t₀.
-
Plot the known logP values (y-axis) against the calculated log k' values (x-axis). Perform a linear regression to obtain a calibration curve. [7]4. Analyze Test Compounds:
-
Inject your parent molecule and the newly synthesized adamantylated derivative under the identical HPLC conditions.
-
Record their retention times and calculate their respective log k' values.
-
-
Determine logP: Use the linear regression equation from the calibration curve to calculate the experimental logP for both your parent and adamantylated compounds from their log k' values. The difference between these two values represents the experimental increase in lipophilicity.
Self-Validation:
-
Calibration Curve Quality: The linear regression should have a high correlation coefficient (R² > 0.98).
-
Expected Outcome: The adamantylated derivative should exhibit a significantly longer retention time and thus a higher calculated logP value compared to its parent molecule.
Practical Considerations and Case Studies
While adamantane is a powerful tool, its application requires strategic consideration.
-
Steric Bulk: The large size of the adamantyl group can negatively impact binding to a target if the binding pocket is sterically constrained. However, it can also be used to probe pocket size and achieve selectivity. [13]* Solubility: A significant increase in lipophilicity can lead to a decrease in aqueous solubility. This "lipophilicity-solubility trade-off" must be carefully managed to ensure the final compound has adequate bioavailability. [2]* Case Study - Saxagliptin: In the DPP-4 inhibitor Saxagliptin, an adamantane-derived amino acid is used. The adamantane group fits into a hydrophobic pocket of the enzyme, contributing to its high binding affinity and efficacy. [14][15]* Case Study - Memantine: Used for Alzheimer's disease, memantine is an aminoadamantane derivative. Its lipophilicity allows it to cross the blood-brain barrier, and its structure is key to its mechanism as an uncompetitive NMDA receptor antagonist. [3][15]
Conclusion
The introduction of an adamantane moiety is a robust and highly effective strategy for increasing the lipophilicity of drug candidates. Its unique, rigid, and three-dimensional structure provides predictable physicochemical changes and can confer additional benefits such as enhanced metabolic stability. By leveraging well-established synthetic protocols, such as the Ritter reaction and standard amide couplings, researchers can efficiently incorporate this valuable scaffold. Careful consideration of the resulting changes in steric bulk and solubility is essential for harnessing the full potential of the "lipophilic bullet" in the design of next-generation therapeutics.
References
- Škutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
- Wanka, L., Iqbal, K., & de Meijere, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]
- Gun'ko, V. M., Turov, V. V., & Zarko, V. I. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7659. [Link]
- Shityakov, S., & Förster, C. (2014). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Journal of Pharmaceutical Sciences & Research, 5(10), 1-3. [Link]
- Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. PharmaCompass. [Link]
- Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2989-3019. [Link]
- Gilbert, J., & Gonzalez, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(18), 1860-1874. [Link]
- Surat, P. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
- Valko, K. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1824, 217-228. [Link]
- Al-Abdullah, E. S., et al. (2015). Adamantane derivatives, part II: Synthesis DNA binding and antitumor evaluation. Molecules, 20(6), 10784-10797. [Link]
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
- Wikipedia. (n.d.). Adamantane. [Link]
- Škutor, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.
- Škutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]
- Sorokina, K., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(10), 5344. [Link]
- Reddy, P. V., et al. (2010). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of Medicinal Chemistry, 53(15), 5659-5669. [Link]
- ResearchGate. (2023).
- Bioengineer.org. (2026). Stereoselective Total Synthesis of Skew-Tetramantane Achieved. [Link]
- The Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]
- MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
- Encyclopedia.pub. (2022).
- PubMed Central. (2022). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. [Link]
- JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. [Link]
- NIH. (2001). A High-Throughput Method for Lipophilicity Measurement. PMC. [Link]
Sources
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. emerypharma.com [emerypharma.com]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Adamantane - Wikipedia [en.wikipedia.org]
- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Ethyl 2-(adamantan-1-yl)acetate in the Development of Potent Enzyme Inhibitors
Introduction: The Adamantane Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the adamantane scaffold has emerged as a "lipophilic bullet," a structural motif prized for its unique combination of properties that can significantly enhance the therapeutic profile of drug candidates.[1][2] Adamantane, a rigid, cage-like hydrocarbon, offers a distinct three-dimensional architecture that profoundly influences a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2] The incorporation of an adamantyl group can improve a drug's pharmacokinetic properties, often by increasing its bioavailability or extending its plasma half-life.[3][4] Ethyl 2-(adamantan-1-yl)acetate serves as a valuable and versatile starting material for the synthesis of a diverse array of adamantane-containing molecules with therapeutic potential.[5] This guide provides an in-depth exploration of the application of this compound in the development of inhibitors for two key enzyme targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and secreted phospholipase A2 (sPLA2).
The strategic advantage of the adamantyl group lies in its steric bulk and high lipophilicity. The bulky nature of the adamantane cage can shield adjacent chemical bonds from enzymatic degradation, thereby enhancing metabolic stability.[3] Furthermore, its significant lipophilicity can facilitate passage through biological membranes and promote binding to hydrophobic pockets within enzyme active sites.[1] These characteristics have been successfully exploited in the design of drugs for a range of diseases, including viral infections, diabetes, and neurological disorders.[6][7]
This document will provide detailed protocols for the synthesis of lead compounds from this compound and comprehensive assays for evaluating their inhibitory activity against 11β-HSD1 and sPLA2. The causality behind experimental choices will be elucidated, and the protocols are designed to be self-validating systems for researchers in the field of drug discovery.
Targeting Metabolic Disease: Adamantane-Based Inhibitors of 11β-HSD1
The Rationale for 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids.[8][9] It catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, primarily in the liver, adipose tissue, and the central nervous system.[10][11] Elevated levels of cortisol in these tissues are implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[6] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of these metabolic disorders.[9][10]
The adamantyl moiety has proven to be a highly effective scaffold for the design of potent and selective 11β-HSD1 inhibitors.[10][12] Its lipophilic nature allows it to favorably occupy a hydrophobic pocket within the enzyme's active site, while its rigid structure provides a stable anchor for the presentation of other pharmacophoric elements that interact with key residues.[13]
Synthetic Protocol: From this compound to a Potent 11β-HSD1 Inhibitor
The following protocol outlines a representative synthesis of an adamantyl-based 11β-HSD1 inhibitor, starting with the hydrolysis of this compound to 2-(adamantan-1-yl)acetic acid, followed by amide coupling to a suitable aromatic amine.
dot
Caption: Synthetic workflow for an adamantyl-based 11β-HSD1 inhibitor.
Step 1: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl).
-
Extraction: Extract the product, 2-(adamantan-1-yl)acetic acid, with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.
Step 2: Amide Coupling to form the 11β-HSD1 Inhibitor
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(adamantan-1-yl)acetic acid (1.0 eq) and the desired aromatic amine (e.g., 2-amino-5-bromopyridine, 1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Addition of Coupling Agent and Base: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired adamantyl-aryl amide inhibitor.
Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of the synthesized compounds against human 11β-HSD1.[12]
Materials:
-
HEK-293 cells stably transfected with the human 11β-HSD1 gene.[10]
-
Cortisone (substrate).
-
NADPH (cofactor).
-
Cortisol standard.
-
Test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
ELISA kit for cortisol detection.
Procedure:
-
Cell Culture: Culture the HEK-293 cells expressing human 11β-HSD1 in appropriate media and conditions.
-
Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO and add them to the cells. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Enzyme Reaction: Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH to each well to achieve final concentrations of 200 nM and 2 µM, respectively.[12]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2.5 hours).[12]
-
Quantification of Cortisol: Stop the reaction and measure the concentration of cortisol produced in each well using a commercially available cortisol ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Data Presentation: Inhibitory Potency of Adamantane-Based 11β-HSD1 Inhibitors
The following table summarizes the IC50 values for a selection of adamantane-based 11β-HSD1 inhibitors, demonstrating the high potency achievable with this scaffold.
| Compound ID | Adamantane Moiety | Linker | Aromatic Group | IC50 (nM) for human 11β-HSD1 | Reference |
| 1 | Adamantyl Ethanone | Ether | 4-Pyridyl | 48 | [6] |
| 2 | Adamantyl Ethanone | Sulfoxide | 4-Pyridyl | 26 | [8] |
| 3 | Adamantyl Carboxamide | Amide | 3-Methylthiophenyl | ~200-300 | [10] |
| 4 | Adamantyl Acetamide | Amide | 3-Methylthiophenyl | ~200-300 | [10] |
| 5 | 2-(Adamantan-1-ylamino) | Thiazolone | Cyclohexyl | 74.13 (µM) | [12] |
Tackling Inflammation: Adamantane Derivatives as Secreted Phospholipase A2 (sPLA2) Inhibitors
The Role of sPLA2 in Inflammation
Secreted phospholipase A2 (sPLA2) enzymes are a family of enzymes that play a pivotal role in the inflammatory cascade.[7][14] They catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids.[14] Arachidonic acid is a precursor to a wide array of pro-inflammatory mediators, including prostaglandins and leukotrienes.[14] Elevated levels of sPLA2 are associated with various inflammatory diseases, making these enzymes attractive therapeutic targets for the development of anti-inflammatory drugs.[7]
The active site of sPLA2 contains a hydrophobic channel that accommodates the fatty acyl chain of the phospholipid substrate. The lipophilic and bulky nature of the adamantane group makes it an excellent candidate for occupying this hydrophobic channel, thereby blocking substrate access and inhibiting enzyme activity.
Synthetic Protocol: A General Approach to Adamantane-Based sPLA2 Inhibitors
This protocol provides a general strategy for the synthesis of an adamantane-based sPLA2 inhibitor by coupling 2-(adamantan-1-yl)acetic acid with a scaffold known to interact with the active site of sPLA2, such as an indole derivative.[14]
dot
Caption: General synthetic workflow for an adamantyl-based sPLA2 inhibitor.
Step 1: Hydrolysis of this compound
This step is identical to Step 1 in the synthesis of the 11β-HSD1 inhibitor, yielding 2-(adamantan-1-yl)acetic acid.
Step 2: Friedel-Crafts Acylation of Indole
-
Acid Chloride Formation: Convert 2-(adamantan-1-yl)acetic acid to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the indole scaffold in a suitable anhydrous solvent like carbon disulfide (CS2) or dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, for example, aluminum chloride (AlCl3).
-
Acyl Chloride Addition: Slowly add the 2-(adamantan-1-yl)acetyl chloride to the reaction mixture.
-
Reaction: Allow the reaction to proceed at low temperature, then warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the adamantyl-indole derivative.
Protocol: In Vitro sPLA2 Inhibition Assay
This protocol details a fluorescence-based assay to measure the inhibitory activity of the synthesized compounds against human sPLA2.
Materials:
-
Human recombinant sPLA2-IIA.
-
Fluorescent phospholipid substrate (e.g., NBD-PE).
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2).
-
Test compounds dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Assay Preparation: In a 96-well black microplate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds in DMSO to the wells. Include a vehicle control (DMSO only) and a known sPLA2 inhibitor as a positive control.
-
Enzyme Addition: Add the human recombinant sPLA2-IIA enzyme to each well and incubate for a short period at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorescent phospholipid substrate, NBD-PE. In its micellar form, the NBD fluorophore is self-quenched.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths appropriate for NBD). The hydrolysis of the substrate by sPLA2 releases the fluorescent NBD-hexanoic acid, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion: A Versatile Building Block for Enzyme Inhibitor Discovery
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of adamantane-containing compounds with significant potential as enzyme inhibitors. The unique physicochemical properties of the adamantyl group—its rigidity, steric bulk, and lipophilicity—can be strategically leveraged to design potent and selective inhibitors for various enzyme targets. The detailed synthetic and assay protocols provided herein for 11β-HSD1 and sPLA2 serve as a practical guide for researchers and drug development professionals to explore the vast potential of this privileged scaffold in the quest for novel therapeutics. The adaptability of the 2-(adamantan-1-yl)acetic acid intermediate allows for its incorporation into diverse molecular frameworks, opening up a broad avenue for the discovery of new enzyme inhibitors targeting a multitude of diseases.
References
- Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem. 2011 Sep 5;6(9):1616-29.
- Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Future Med Chem. 2011 Jun;3(7):855-71.
- Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1. ChemMedChem. 2011; 6(9): 1616–1629.
- Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6246-51.
- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules. 2021 Aug; 26(16): 4889.
- Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules. 2021 Sep; 26(17): 5323.
- Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorg Med Chem Lett. 2006 Oct 15;16(20):5408-13.
- Synthesis of Ethyl ({[Adamantan-1(2)-ylalkyl]- carbamothioyl}amino)acetates. Russian Journal of General Chemistry. 2017; 87(8): 1845–1848.
- Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. Bioorg Med Chem. 2010 Jul 15;18(14):5071-84.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem Rev. 2009 May 13; 109(5): 2045–2119.
- IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate.
- Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates. ResearchGate.
- Synthesis of selective 11β-HSD1 inhibitors based on dammarane scaffold. Eur J Med Chem. 2017 Jul 28;135:324-336.
- Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Phytochemistry. 2022; 204: 113458.
- Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. Molecules. 2016; 21(9): 1221.
- Total chemical synthesis of enzymatically active human type II secretory phospholipase A2. Proc Natl Acad Sci U S A. 1996 Dec 24;93(26):14954-9.
- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules. 2021; 26(16): 4889.
- Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Adv. 2023;13(36):25301-25317.
- Potent inhibitors of secretory phospholipase A2: synthesis and inhibitory activities of indolizine and indene derivatives. J Med Chem. 1996 Sep 13;39(19):3636-58.
- Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons. Mol Cell Endocrinol. 2005 Sep 30;241(1-2):52-61.
- Synthesis of N-adamantan-1(2)-yl ureidoacetic acids as precursors of soluble epoxide hydrolase inhibitors. ResearchGate.
- Crystal structures of complexes of phospholipase A 2 with natural and synthetic inhibitors. ResearchGate.
- Inhibition curves and statistical comparisons of IC50‐values of... ResearchGate.
- 3OQ1: Crystal Structure of 11beta-Hydroxysteroid Dehydrogenase-1 (11b-HSD1) in Complex with Diarylsulfone Inhibitor. RCSB PDB.
- Crystal Structures of Human Group-VIIA Phospholipase A2 Inhibited by Organophosphorus Nerve Agents Exhibit Non-aged Complexes. J Struct Biol. 2011 May; 174(2): 375–383.
- Inhibition of secretory phospholipase A2. 1-design, synthesis and structure-activity relationship studies starting from 4-tetradecyloxybenzamidine to obtain specific inhibitors of group II sPLA2s. J Med Chem. 2004 Dec 2;47(25):6273-86.
- Structural basis of phospholipase A2 inhibition for the synthesis of prostaglandins by the plant alkaloid aristolochic acid from a 1.7 A crystal structure. J Mol Biol. 2001 Jul 20;310(4):861-70.
- Crystal structure of a class XIB phospholipase A2 (PLA2): rice (oryza sativa) isoform-2 pla2 and an octanoate complex. J Mol Biol. 2009 Jul 17;390(3):475-85.
- Crystal structure of human cytosolic phospholipase A2 reveals a novel topology and catalytic mechanism. Cell. 1999 Apr 30;97(3):379-90.
- Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program.
- This compound. PubChem.
- IC50 – Knowledge and References. Taylor & Francis.
- New phospholipase A2 inhibitor: synthesis and inhibition mechanism of oxazolidinone phospholipid analog. J Med Chem. 1997 May 23;40(11):1673-81.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. AAPS J. 2018; 20(4): 77.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 5. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of secretory phospholipase A2. 1-design, synthesis and structure-activity relationship studies starting from 4-tetradecyloxybenzamidine to obtain specific inhibitors of group II sPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors [mdpi.com]
- 14. Potent inhibitors of secretory phospholipase A2: synthesis and inhibitory activities of indolizine and indene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Antimicrobial Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, represents a privileged structure in medicinal chemistry. Its unique properties have led to the development of numerous therapeutic agents, from the pioneering antiviral amantadine to modern modulators of complex biological systems.[1][2] In an era of escalating antimicrobial resistance, the adamantane cage is being revisited as a versatile platform for the design of novel antibacterial and antifungal agents.[1][3] This guide provides a detailed overview of key synthetic strategies for creating diverse libraries of adamantane derivatives. It moves beyond mere procedural descriptions to explain the underlying chemical logic, offering field-proven insights into reaction mechanisms and practical considerations. Detailed, step-by-step protocols for the synthesis of foundational intermediates and their subsequent elaboration into Schiff bases and isothiourea derivatives are provided, supported by mechanistic diagrams and a comprehensive reference list to ground the science in authoritative literature.
The Adamantane Scaffold: A Privileged Structure in Antimicrobial Drug Design
The therapeutic success of adamantane derivatives is not coincidental; it is a direct consequence of the unique physicochemical properties conferred by the adamantyl moiety. Understanding these properties is crucial to appreciating the rationale behind the synthetic strategies employed.
-
Lipophilicity : The bulky, all-carbon adamantane cage is highly lipophilic. When appended to a pharmacophore, it can significantly enhance the molecule's ability to cross biological membranes, such as the cell walls of bacteria, potentially increasing bioavailability and intracellular concentration.[1][4]
-
Steric Hindrance and Rigidity : The rigid, three-dimensional structure of adamantane provides a defined orientation for pendant functional groups, which can facilitate precise interactions with biological targets. This rigidity also sterically shields adjacent functionalities from metabolic degradation, often prolonging the compound's half-life.
-
Membranotropic Activity : There is growing evidence that some adamantane derivatives may exert their antimicrobial effect by directly interacting with and disrupting the integrity of microbial cell membranes.[1][3] This mechanism is particularly valuable as it is less prone to the development of resistance compared to single-enzyme inhibition.
These properties make adamantane an attractive starting point for generating new chemical entities with potential antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][5]
Core Synthetic Pathways and Chemical Logic
The functionalization of the adamantane core is the cornerstone of developing its antimicrobial potential. While numerous derivatives exist, most synthetic campaigns revolve around a few robust and versatile chemical transformations starting from readily available precursors like 1-adamantanol or 1-bromoadamantane.
A generalized workflow often involves the initial synthesis of a key intermediate, typically 1-aminoadamantane (amantadine), which then serves as a versatile handle for diversification into various chemical classes, including Schiff bases, amides, thioureas, and heterocycles.[1][4][5]
Pathway A: Synthesis of 1-Aminoadamantane via the Ritter Reaction
The Ritter reaction is a powerful and direct method for converting tertiary alcohols or their precursors into N-alkyl amides.[6][7] It is the cornerstone of industrial amantadine synthesis.
Causality & Mechanism : The reaction proceeds by generating a stable tertiary carbocation from a suitable precursor (like 1-bromoadamantane or adamantane itself) in the presence of a strong acid, such as sulfuric acid.[6][8][9] This electrophilic carbocation is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile). The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the N-acetylated adamantane, which can be readily deprotected to afford the primary amine.[6][9]
Pathway B: Diversification into Schiff Bases and Isothioureas
With 1-aminoadamantane in hand, a vast chemical space can be explored through simple, high-yielding reactions.
-
Schiff Bases (Imines) : These are synthesized via a straightforward condensation reaction between 1-aminoadamantane and various substituted aromatic or aliphatic aldehydes and ketones. This modular approach allows for the rapid generation of a library of compounds where the electronic and steric properties can be fine-tuned to optimize antimicrobial activity. Many adamantane Schiff bases have demonstrated significant antibacterial and antifungal properties.[1][10]
-
Thioureas and Isothioureas : Reacting 1-aminoadamantane with isothiocyanates produces N-adamantyl thiourea derivatives.[11][12] These compounds can be further alkylated (e.g., with substituted benzyl halides) to yield S-substituted isothioureas.[5][13] This class of compounds has shown potent, broad-spectrum antibacterial activity.[5][13] The sulfur and additional nitrogen atoms provide new hydrogen bonding capabilities, which can be critical for target engagement.
Detailed Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust methods for key transformations.
Protocol 1: Synthesis of N-(1-Adamantyl)acetamide via Ritter Reaction[9]
This protocol describes the synthesis of the key amide intermediate from adamantane.
Materials:
-
Adamantane (1.0 eq)
-
Acetonitrile (reagent and solvent grade)
-
Sulfuric acid (98%)
-
Ice water
-
Dichloromethane (DCM)
Procedure:
-
To a stirred mixture of acetonitrile and adamantane (1.0 eq), slowly add concentrated sulfuric acid (approx. 14 eq) dropwise. The addition should be performed in an ice bath to maintain a temperature between 25-30°C.
-
After the addition is complete, warm the reaction mixture to 60-65°C and stir for 3-4 hours.
-
Cool the reaction mixture back to 0-5°C using an ice bath.
-
Very carefully and slowly, quench the reaction by pouring the mixture into a large beaker of ice water with vigorous stirring. A white precipitate will form.
-
Stir the resulting slurry for 1 hour at 0-5°C to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold DCM.
-
Dry the white solid product, N-(1-adamantyl)acetamide, under vacuum. Typical yields are >80%.[8]
Protocol 2: Hydrolysis to 1-Aminoadamantane Hydrochloride (Amantadine HCl)[9]
This protocol describes the deprotection of the amide to yield the final amine salt.
Materials:
-
N-(1-Adamantyl)acetamide (1.0 eq)
-
Potassium hydroxide (KOH)
-
Propylene glycol
-
Dichloromethane (DCM)
-
Hydrochloric acid (5N aqueous)
Procedure:
-
Prepare a solution of KOH (approx. 6 eq) in a mixture of water and propylene glycol.
-
Add N-(1-adamantyl)acetamide (1.0 eq) to the basic solution.
-
Heat the mixture to 125-130°C and reflux for 8-10 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ice-cold water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of amantadine as a waxy solid.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol or ether) and add 5N aqueous HCl dropwise with stirring until the solution is acidic.
-
The white precipitate of amantadine hydrochloride is collected by filtration, washed with cold ether, and dried under vacuum. Typical yields are >90% for the hydrolysis step.[8]
Protocol 3: Synthesis of an Adamantane-Isothiourea Derivative[6][12][13]
This two-step protocol describes the synthesis of a representative N-adamantyl isothiourea.
Step 3A: Synthesis of N-(adamantan-1-yl)morpholine-4-carbothioamide
Materials:
-
1-Aminoadamantane (1.0 eq)
-
4-Morpholinecarbothioyl chloride (1.0 eq)
-
Triethylamine (TEA, 2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1-aminoadamantane and triethylamine in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 4-morpholinecarbothioyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude thiourea derivative, which can be purified by recrystallization from ethanol.
Step 3B: S-Alkylation to form Benzyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidate [5]
Materials:
-
N-(adamantan-1-yl)morpholine-4-carbothioamide (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone
Procedure:
-
Suspend the thiourea derivative and anhydrous K₂CO₃ in acetone.
-
Add benzyl bromide and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash them with acetone.
-
Evaporate the filtrate under reduced pressure.
-
The resulting residue is washed with water, dried, and purified by recrystallization from ethanol to yield the final isothiourea product.[5]
Characterization and Antimicrobial Evaluation
Structural Confirmation : The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.[1][4][5]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the target compound.[4][5]
-
Infrared (IR) Spectroscopy : To identify key functional groups (e.g., C=O of amide, C=N of imine).
Antimicrobial Assays : The biological activity of the derivatives is typically assessed using standardized methods:
-
Minimum Inhibitory Concentration (MIC) : The lowest concentration of the compound that completely inhibits visible growth of a microorganism.[14] This is often determined by the broth microdilution method.[10]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : The lowest concentration that kills 99.9% of the initial microbial inoculum.[1][14]
| Derivative Class | Typical Pathogens Tested | Reported MIC Range (µg/mL) | Reference |
| Schiff Bases | S. aureus, E. coli, C. albicans | 32 - >500 | [10] |
| Hydrazones | S. epidermidis, Gram-positive bacteria | 62.5 - 1000 | [1][3] |
| Isothioureas | S. aureus, B. subtilis, E. coli | Potent activity (qualitative) | [5][13] |
| Triazoles | Gram-positive & Gram-negative bacteria | Potent activity (qualitative) | [4] |
Conclusion and Future Perspectives
The adamantane scaffold remains a highly valuable and versatile core for the development of new antimicrobial agents. The synthetic pathways described herein—centered on the robust Ritter reaction and subsequent functionalization of the resulting amine—provide a reliable and modular platform for generating chemical diversity. Simple condensation and alkylation reactions allow for the creation of extensive libraries of Schiff bases, thioureas, and other derivatives. The promising activity reported for many of these compounds, particularly against resistant bacterial strains, underscores the potential of this chemical space.[15] Future work will likely focus on exploring more complex heterocyclic modifications, investigating detailed structure-activity relationships (SAR), and elucidating precise mechanisms of action, which may involve novel interactions with bacterial topoisomerases or membrane disruption.[15]
References
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.MDPI.
- Synthesis and antimicrobial activity evaluation of some new adamantane deriv
- Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols.Dovepress.
- Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities.MDPI.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds.
- Synthesis and Antimicrobial Activity Evaluation of Some New Adamantane Deriv
- Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity.MDPI.
- Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles.
- Synthesis and Antibacterial Activity of Novel Schiff Bases of Thiosemicarbazone Derivatives With Adamantane Moiety.
- Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities.Semantic Scholar.
- Adamantane appended antimicrobial supramolecular self-associating amphiphiles.Taylor & Francis Online.
- Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity.
- Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
- Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Prolifer
- Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents.Allied Academies.
- Ritter Reaction.Chemnoted.
- Ritter reaction.Wikipedia.
- Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compound.Digital CSIC.
- Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs.PubMed Central.
- A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors.PubMed.
- Ritter Reaction.Organic Chemistry Portal.
- Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride.Indian Academy of Sciences.
- Synthesis and antiviral activity of metabolites of rimantadine.Journal of Medicinal Chemistry.
- Synthesis and antimicrobial activity of new adamantane deriv
- Original synthesis of rimantadine (4).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities | Semantic Scholar [semanticscholar.org]
- 14. digital.csic.es [digital.csic.es]
- 15. A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adamantane Derivatives in CNS Disorders Research
Introduction: The Adamantane Scaffold - A Privileged Structure in CNS Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[1][2] Its unique three-dimensional structure allows for precise positioning of pharmacophoric groups, enabling tailored interactions with complex biological targets.[2][3] The lipophilicity conferred by the adamantane cage enhances the ability of molecules to cross the blood-brain barrier, a critical hurdle in the development of CNS-active drugs.[4] This guide provides an in-depth exploration of the application of adamantane derivatives in CNS disorders, focusing on their mechanisms of action and providing detailed protocols for their synthesis, characterization, and evaluation in relevant preclinical models.
Two pioneering adamantane derivatives, Amantadine and Memantine, have paved the way for the clinical application of this scaffold in neurology. Initially developed as an antiviral agent, Amantadine was serendipitously found to alleviate symptoms of Parkinson's disease.[5][6] Memantine is widely used for the management of moderate to severe Alzheimer's disease.[7] The therapeutic success of these molecules has spurred further research into novel adamantane derivatives for a range of neurological and psychiatric conditions.[7]
Part 1: Mechanisms of Action of Adamantane Derivatives in CNS Disorders
The therapeutic effects of adamantane derivatives in the CNS are primarily attributed to their modulation of key neurotransmitter systems, most notably the glutamatergic and dopaminergic pathways.
NMDA Receptor Antagonism: The Case of Memantine
Memantine's principal mechanism of action is as a low-to-moderate affinity, uncompetitive, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][8] Glutamate is the primary excitatory neurotransmitter in the brain, and its action at NMDA receptors is crucial for synaptic plasticity, learning, and memory.[8] However, excessive glutamatergic activity leads to excitotoxicity, a process implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.[8]
Memantine's unique properties, including its voltage-dependent binding and fast on/off kinetics, allow it to preferentially block pathological, sustained activation of NMDA receptors while sparing normal synaptic transmission.[6][9] This selective action is thought to protect neurons from excitotoxic damage without causing the severe side effects associated with high-affinity NMDA receptor antagonists.[10] Research has also shown that memantine preferentially targets extrasynaptic NMDA receptors, which are largely responsible for neuronal damage, while leaving synaptic NMDA receptor activity relatively intact.[11]
Signaling Pathway: Glutamatergic Synapse and Memantine Action
Caption: Amantadine's multiple proposed mechanisms of action contributing to its therapeutic effects.
Part 2: Synthesis and Characterization of Adamantane Derivatives
The synthesis of neurologically active adamantane derivatives often begins with commercially available adamantane or its functionalized analogs. Here, we provide a general protocol for the synthesis of Memantine, a key NMDA receptor antagonist.
Synthesis Protocol: Two-Step Synthesis of Memantine Hydrochloride
This protocol is adapted from a high-yield, two-step synthesis from 1,3-dimethyladamantane. [12][13][14][15] Step 1: Synthesis of 1-Formamido-3,5-dimethyladamantane
-
To a solution of 1,3-dimethyladamantane in formamide, slowly add nitric acid at 20-25°C with continuous stirring.
-
After the addition is complete, continue stirring for 1 hour.
-
Heat the reaction mixture to 85°C and maintain for approximately 2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 5-10°C and quench by adding it to ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-formamido-3,5-dimethyladamantane.
Step 2: Hydrolysis to Memantine Hydrochloride
-
To a solution of 1-formamido-3,5-dimethyladamantane in water, add a 36% solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Concentrate the reaction mixture to approximately half its volume under vacuum.
-
Add n-hexane to the concentrated solution and heat to reflux for 30 minutes.
-
Cool the mixture to 5-10°C for 1 hour to facilitate the precipitation of a white solid.
-
Filter the solid, wash with cold n-hexane, and dry under vacuum to obtain Memantine hydrochloride.
Characterization of Adamantane Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of adamantane derivatives is characterized by broad multiplets in the aliphatic region corresponding to the cage protons. The chemical shifts of protons on substituted carbons will be distinct. For example, in 1-aminoadamantane hydrochloride, the protons on the carbons adjacent to the amino group are shifted downfield.
-
¹³C NMR: The carbon NMR spectrum provides clear signals for the methine and methylene carbons of the adamantane core. The chemical shifts are sensitive to substitution, and additivity rules can often be applied to predict chemical shifts in disubstituted adamantanes.
Mass Spectrometry (MS):
-
The mass spectra of adamantane derivatives often show a prominent molecular ion peak.
-
Common fragmentation patterns include the loss of the substituent as a radical or a neutral molecule. [16]The adamantyl cation is a common and stable fragment.
Part 3: In Vitro Evaluation of Adamantane Derivatives
A series of in vitro assays are essential to characterize the biological activity of novel adamantane derivatives.
NMDA Receptor Binding Assay ([³H]MK-801)
This assay determines the affinity of a test compound for the NMDA receptor ion channel.
Materials:
-
Rat brain membranes (prepared from whole brains excluding cerebellum)
-
[³H]MK-801 (radioligand)
-
Tris-HCl buffer (pH 7.4)
-
Test adamantane derivative
-
MK-801 (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare rat brain membranes and resuspend in Tris-HCl buffer.
-
In a 96-well plate, add the brain membrane preparation.
-
Add varying concentrations of the test adamantane derivative.
-
For non-specific binding control wells, add a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Add [³H]MK-801 (e.g., 5 nM) to all wells.
-
Incubate the plate at 25°C for 180 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ value of the test compound.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Test adamantane derivative
-
L-glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Protocol:
-
Culture primary rat cortical neurons in 96-well plates.
-
After 7-10 days in vitro, pre-treat the neurons with varying concentrations of the test adamantane derivative for 24 hours.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of L-glutamate (e.g., 100 µM) for a specified duration (e.g., 24 hours).
-
After the glutamate exposure, collect the cell culture supernatant.
-
Quantify cell death by measuring the amount of LDH released into the supernatant using a commercial LDH assay kit, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection afforded by the test compound relative to the glutamate-only treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant potential of adamantane derivatives.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Test adamantane derivative
-
An ROS-inducing agent (e.g., H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Plate neuronal cells in a 96-well black-walled plate.
-
Pre-treat the cells with various concentrations of the test adamantane derivative for a specified time.
-
Load the cells with the DCFH-DA probe by incubating them in a solution containing DCFH-DA.
-
Wash the cells to remove excess probe.
-
Induce ROS production by treating the cells with an ROS-inducing agent (e.g., H₂O₂).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) using a microplate reader.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels. Calculate the percentage reduction in ROS by the test compound.
Part 4: In Vivo Evaluation in Animal Models of CNS Disorders
Animal models are indispensable for evaluating the therapeutic potential of adamantane derivatives in a complex biological system.
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat
The unilateral 6-OHDA lesion in the medial forebrain bundle (MFB) of rats is a widely used model to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.
Surgical Protocol:
-
Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. 2. Shave the head and make a midline incision to expose the skull.
-
Drill a small burr hole at the predetermined stereotaxic coordinates for the MFB (e.g., Anteroposterior: -2.2 mm, Mediolateral: +1.5 mm from bregma). 4. Slowly lower a Hamilton syringe needle to the target depth (e.g., -8.0 mm from the dura). 5. Infuse a solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) at a slow rate (e.g., 1 µL/min). [9]6. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it. 7. Suture the incision and allow the animal to recover.
Experimental Workflow: 6-OHDA Model and Behavioral Testing
Caption: Workflow for evaluating adamantane derivatives in the 6-OHDA rat model of Parkinson's disease.
Behavioral Assessment:
-
Rotarod Test: This test assesses motor coordination and balance.
-
Acclimatize the rats to the testing room for at least 30 minutes.
-
Place the rat on the rotating rod of the rotarod apparatus.
-
The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 300 seconds). [6][16][17] 4. Record the latency to fall from the rod.
-
Perform multiple trials with inter-trial intervals. 6-OHDA lesioned rats will typically have a shorter latency to fall.
-
-
Open Field Test: This test measures general locomotor activity and anxiety-like behavior.
-
Acclimatize the rat to the testing room.
-
Place the rat in the center of an open field arena (e.g., a 50x50 cm box). [18] 3. Use a video tracking system to record the animal's movement for a set duration (e.g., 5-10 minutes). [14] 4. Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. [19][20]
-
Alzheimer's Disease Model: APP/PS1 Transgenic Mice
APP/PS1 transgenic mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial Alzheimer's disease mutations, leading to age-dependent development of amyloid plaques and cognitive deficits. [21] Cognitive Assessment:
-
Morris Water Maze: This is a classic test of hippocampal-dependent spatial learning and memory.
-
Fill a circular pool with water made opaque with non-toxic paint.
-
Place a hidden platform just below the water surface.
-
Train the mice over several days to find the hidden platform from different starting locations, using distal cues in the room for navigation.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant where the platform was previously located. APP/PS1 mice typically show longer escape latencies and spend less time in the target quadrant.
-
-
Contextual Fear Conditioning: This test assesses fear-associated learning and memory.
-
Place the mouse in a conditioning chamber and present a neutral conditioned stimulus (CS), such as a tone.
-
Pair the CS with an aversive unconditioned stimulus (US), such as a mild footshock. [17] 3. The following day, place the mouse back into the same chamber (context) and measure the amount of time it spends freezing (a fear response). [17] 4. On a subsequent day, place the mouse in a novel context and present the CS (tone) to assess cued fear memory.
-
Part 5: Data Analysis and Interpretation
Quantitative Data Summary
| Assay | Parameter Measured | Typical Readout | Interpretation |
| In Vitro | |||
| NMDA Receptor Binding | IC₅₀ (nM or µM) | Concentration of compound that inhibits 50% of [³H]MK-801 binding. | Lower IC₅₀ indicates higher affinity for the NMDA receptor channel. |
| Neuroprotection | % Cell Viability | Percentage of viable cells compared to control. | Higher percentage indicates greater neuroprotective effect. |
| ROS Measurement | Relative Fluorescence Units (RFU) | Fluorescence intensity proportional to ROS levels. | Lower RFU in treated cells indicates antioxidant activity. |
| In Vivo | |||
| Rotarod | Latency to Fall (seconds) | Time the animal remains on the rotating rod. | Increased latency suggests improved motor coordination. |
| Open Field | Total Distance (cm) | Total distance traveled in the arena. | Can indicate changes in general locomotor activity (hyper- or hypoactivity). |
| Morris Water Maze | Escape Latency (seconds) | Time taken to find the hidden platform. | Decreased latency indicates improved spatial learning and memory. |
| Fear Conditioning | % Freezing Time | Percentage of time the animal is immobile. | Increased freezing time indicates stronger fear memory. |
Calculating IC₅₀ Values:
IC₅₀ values are typically calculated by performing a non-linear regression analysis of the dose-response data using software such as GraphPad Prism. The data is fitted to a sigmoidal dose-response curve, from which the concentration that produces 50% of the maximal response is determined. [22][23][24]
Conclusion
Adamantane derivatives represent a versatile and clinically validated scaffold for the development of drugs targeting a range of CNS disorders. Their unique physicochemical properties and ability to modulate key neurotransmitter systems make them a continued focus of medicinal chemistry and neuropharmacology research. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of novel adamantane-based compounds, from initial in vitro screening to in vivo efficacy studies in relevant disease models. Rigorous application of these methodologies will be crucial in unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
- Bauer, et al. (Date not available). Mass spectral fragmentation of substituted adamantane-2,4-diones. Source not available.
- Wang, W. et al. (2012). Fear Conditioning Assay in Mouse. Bio-protocol, 2(16). [Link]
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]
- Takao, K., & Miyakawa, T. (2014). Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice. Journal of Visualized Experiments, (85), e50871. [Link]
- Reddy, D. S. (2011). New Synthetic Approach to Memantine Hydrochloride starting from 1,3-Dimethyl-adamantane. Letters in Organic Chemistry, 8(8), 575-577. [Link]
- Maze Engineers. (2019). Contextual Fear Conditioning. ConductScience. [Link]
- University of Queensland. (2025). LAB_077 Contextual and Cued Fear Conditioning in Rodents. Research Support. [Link]
- Rao, K. N. et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085-16088. [Link]
- De Clercq, E. et al. (2008). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Retrovirology, 5, 69. [Link]
- RIKEN BioResource Research Center. (n.d.). SOP of fear conditioning test. [Link]
- Vu, D. B. et al. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. Journal of Antivirals & Antiretrovirals, 10(2). [Link]
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]
- Vu, D. B. et al. (2017). An Improved Synthesis of Amantadine Hydrochloride. Organic Process Research & Development, 21(10), 1758-1760. [Link]
- Rao, K. N. et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085-16088. [Link]
- Rao, K. N. et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085-16088. [Link]
- Rao, K. N. et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Semantic Scholar. [Link]
- Kolokobov, A. A. et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. [Link]
- Wolf, A. et al. (2016). Validation of a 2-day water maze protocol in mice. Behavioural Brain Research, 308, 93-100. [Link]
- Le, T. H. et al. (2022). A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 13(2), 850-854. [Link]
- Pîrlea, A. C. et al. (2023). The mass spectrum of adamantane dication fragmentation after CH and CH2 resonant excitations.
- BioVision. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
- Vaglienti, M. V. et al. (2022). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Journal of Visualized Experiments, (183), e63337. [Link]
- Sbodio, J. I. et al. (2013). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments, (74), e50162. [Link]
- Oreate. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
- Mouse Metabolic Phenotyping Centers. (2024).
- Aytan, N. et al. (2017). Evaluation of spatial learning in APP/PS1 mice using the Morris water maze.
- Das, S. (2017). How to determine IC50 value of a compound?
- Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
- Garvey, C. J. et al. (2022). A Field-Based Adaptation of the Classic Morris Water Maze to Assess Learning and Memory in a Free-Living Animal. Journal of Visualized Experiments, (181), e63529. [Link]
- Innoprot. (n.d.). Excitotoxicity in vitro assay. [Link]
- Science Gateway. (n.d.).
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Tasia, M. et al. (2007). Reactive oxygen species (ROS) detection in cultured cortical neurones overexpressing human retinoic acid receptor-related orphan receptor α1 (hRORα1) after induction of apoptosis.
- AAT Bioquest. (2020). Calculating an IC50 value and its Margin of Error. YouTube. [Link]
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- Josie, D. (2025).
- Sbodio, J. I. et al. (2025). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Journal of Neurochemistry. [Link]
- Kihara, T. et al. (2008). Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors. British Journal of Pharmacology, 155(7), 1069-1081. [Link]
- Kumar, M., & Ryan, T. A. (2024). Western Blotting for Neuronal Proteins. Protocols.io. [Link]
- Consensus. (n.d.).
- NeuroProof. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 18. SOP of fear conditioning test [ja.brc.riken.jp]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 2-(adamantan-1-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(adamantan-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to address common challenges and enhance your experimental success.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
Question: We are experiencing a disappointingly low yield of our target compound. What are the likely causes and how can we improve it?
Answer: A low yield in this synthesis can stem from several factors, ranging from incomplete reactions to losses during workup and purification.[1][2] Below is a systematic approach to diagnosing and resolving this issue.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The esterification of adamantane derivatives can be sterically hindered. Fischer esterification, a common method, is an equilibrium-driven process.[2][3] Insufficient reaction time or inadequate water removal will prevent the reaction from reaching completion. | 1. Extend Reaction Time: Monitor the reaction by TLC or GC-MS. If starting material persists, prolong the reflux time. 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the product. 3. Use a More Reactive Acetylating Agent: Consider using acetic anhydride or acetyl chloride in the presence of a base like pyridine or DMAP. This is often more effective for sterically hindered alcohols. |
| Suboptimal Catalyst | Acid-catalyzed esterification requires an effective catalyst to protonate the carboxylic acid, making it more electrophilic. For adamantane derivatives, catalyst choice can be critical. | 1. Catalyst Choice: While sulfuric acid is common, consider using a Lewis acid such as In(OTf)₃, FeCl₃, or AlCl₃ which can be effective for adamantylation reactions.[4] 2. Catalyst Loading: Ensure you are using a sufficient catalytic amount. For hindered substrates, a higher catalyst loading may be necessary. |
| Side Reactions | The bulky adamantyl group can promote elimination reactions, especially at higher temperatures. Also, strong acids can lead to undesired side reactions.[5] | 1. Temperature Control: Carefully control the reaction temperature. Overheating can lead to decomposition or the formation of byproducts.[2] 2. Alternative Routes: Consider a multi-step synthesis, such as the Arndt-Eistert homologation of 1-adamantanecarboxylic acid followed by esterification, which may offer a cleaner reaction profile.[6] |
| Losses During Workup & Purification | The product can be lost during aqueous washes if emulsions form or if the product has some water solubility.[2] During purification by chromatography, improper solvent selection can lead to poor separation and product loss.[7] | 1. Efficient Extraction: Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.[3] To break emulsions, add brine. 2. Careful Neutralization: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add the base slowly to avoid vigorous effervescence and loss of material. 3. Optimized Chromatography: Use a solvent system that provides good separation of your product from impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[7] |
Problem 2: Presence of Impurities in the Final Product
Question: Our final product is contaminated with impurities, even after purification. What are these impurities and how can we prevent their formation?
Answer: Impurities can significantly affect the characterization and downstream applications of your compound. Identifying and minimizing them is crucial.
Common Impurities and Prevention Strategies:
| Impurity | Origin | Prevention and Removal |
| Unreacted 2-(Adamantan-1-yl)acetic acid | Incomplete esterification reaction. | - Drive the reaction to completion using the methods described in "Problem 1". - During workup, wash the organic layer with a mild base like 5% sodium bicarbonate solution to remove the acidic starting material. |
| 1-Adamantanol | If starting from 1-adamantanol and using a method involving a two-carbon extension. Also, can be a byproduct of certain side reactions. | - Ensure complete conversion of the starting material. - Purification by column chromatography should effectively separate the more polar alcohol from the ester product. |
| Dimerized or Polymerized Byproducts | Can occur under harsh acidic conditions or at elevated temperatures. | - Optimize reaction conditions, particularly temperature and reaction time. - Consider using milder reaction conditions or a different synthetic route. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain high-purity this compound?
A1: While several routes exist, a highly effective method is the Fischer esterification of 2-(adamantan-1-yl)acetic acid. This method is straightforward and, with optimization, can provide high yields.[3] For challenging cases, conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with ethanol in the presence of a non-nucleophilic base is an excellent alternative.
Q2: What are the optimal conditions for the Fischer esterification of 2-(adamantan-1-yl)acetic acid?
A2: Optimal conditions typically involve refluxing the 2-(adamantan-1-yl)acetic acid in an excess of anhydrous ethanol with a catalytic amount of a strong acid like concentrated sulfuric acid.[3] The use of a Dean-Stark apparatus to remove water is highly recommended to drive the reaction to completion.
Q3: How can I effectively purify the final product?
A3: this compound can be purified by column chromatography on silica gel using a non-polar/polar solvent system like petroleum ether/ethyl acetate.[7] Subsequently, crystallization can be employed to obtain a highly pure product. Screening for a suitable crystallization solvent is recommended, with common choices including ethyl acetate, isopropanol, or mixtures with an anti-solvent like hexanes.[8][9]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. When working with strong acids like concentrated sulfuric acid, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.[10] Additionally, ethyl diazoacetate, which can be used in some adamantane syntheses, is explosive and should be handled with extreme caution.[11][12]
Q5: Can phase transfer catalysis be used to improve the synthesis?
A5: Phase transfer catalysis (PTC) can be a powerful technique for the alkylation of adamantane precursors.[13] For instance, the reaction of an adamantyl halide with an enolate could potentially be facilitated by a phase transfer catalyst, which can lead to milder reaction conditions and improved yields.[14]
Experimental Protocols
Optimized Protocol for Fischer Esterification
This protocol details the synthesis of this compound from 2-(adamantan-1-yl)acetic acid.
Materials:
-
2-(Adamantan-1-yl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-(adamantan-1-yl)acetic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low product yield.
Caption: Troubleshooting low yield.
References
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (2023).
- Four-directional synthesis of adamantane derivatives. (n.d.).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]
- Adamantane. (n.d.). Wikipedia. [Link]
- Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates. (2020).
- Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. (2020).
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023).
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. [Link]
- What are possible sources of error in an esterific
- Esterification Lab Answers. (n.d.).
- Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2021).
- Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. (2020).
- How can I improve the yield of my Fischer Esterific
- Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019). Quora. [Link]
- Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. (2019).
- Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
- Synthesis of 1-acetyladamantane by reaction of 1-bromoadamantane with vinyl acetate and ethylidene diacetate catalyzed by Mn2(CO)10. (2011).
- Ethyl 2-(adamantan-1-yl)
- Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
- Synthesis of Ethyl ({[Adamantan-1(2)-ylalkyl]- carbamothioyl}amino)
- Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate. (2020).
- Purification method of adamantane monools. (n.d.).
- Ethyl 2-[(Adamantan-1-Yl)
- Purification of Ethyl acet
- 18: Reactions of Enolate Ions and Enols. (n.d.). LibreTexts. [Link]
- Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). (n.d.). Organic Syntheses. [Link]
- The reaction of 1-adamantanol with an equivalent amount of high-boiling alcohol. (n.d.).
- tertiary alcohols from hydrocarbons by ozonation on silica gel. (n.d.). Organic Syntheses. [Link]
- Ethyl diazoacet
- 22.7: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
- ethyl diazoacet
- (PDF) Ethyl Diazoacetate. (2023).
- III Enolate Chemistry. (n.d.).
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Challenges in the Functionalization of Adamantane's C-H Bonds
Welcome to the Technical Support Center for adamantane C-H functionalization. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of modifying the adamantane scaffold. Adamantane's unique properties—its rigid cage-like structure, high stability, and lipophilicity—make it a valuable building block in drug discovery and materials science.[1][2][3][4] However, these same properties present significant challenges for its chemical modification.[3][5][6]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of adamantane's C-H bonds.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of adamantane's C-H bonds so difficult?
A1: The primary challenge lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds. The tertiary (3°) C-H bonds at the bridgehead positions have a BDE of approximately 99 kcal/mol, while the secondary (2°) C-H bonds on the methylene bridges are around 96 kcal/mol.[1][3][5][7] These strong bonds require highly reactive intermediates or potent catalysts for their activation. This high reactivity can, in turn, lead to a lack of selectivity between the different C-H positions and poor compatibility with other functional groups within the molecule.[5][8][9]
Q2: What are the main reactive sites on an unsubstituted adamantane molecule?
A2: An unsubstituted adamantane molecule has two types of C-H bonds available for functionalization:
-
Tertiary (3°) C-H bonds: Located at the four equivalent bridgehead positions (C1).
-
Secondary (2°) C-H bonds: Located at the six equivalent methylene bridge positions (C2).[6][10]
Most functionalization strategies aim to selectively target the tertiary positions due to the slightly lower bond dissociation energy and the greater stability of the resulting tertiary radical or carbocation intermediates.[1][10]
Q3: How can I improve the regioselectivity of my adamantane functionalization reaction, specifically targeting the tertiary (C1) position?
A3: Achieving high regioselectivity is a central challenge. Several strategies can be employed:
-
Catalyst Selection: For photocatalytic reactions, dual catalyst systems, such as an iridium-based photocatalyst combined with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have shown excellent selectivity (>20:1) for the tertiary position.[5][6][10] The electrophilic nature of the quinuclidinium radical cation is thought to favor abstraction from the more electron-rich tertiary C-H bond.[8][11]
-
Photocatalyst Choice: Recent studies have demonstrated that pyrylium-based photocatalysts can also achieve exclusive selectivity for the tertiary position through a proposed mechanism involving photooxidation and deprotonation.[10][12]
-
Reaction Conditions: In some cases, such as free-radical bromination, the selectivity can be influenced by reaction conditions. However, many highly reactive radical species, like chlorine radicals, exhibit low regioselectivity.[1]
Q4: My adamantane starting material or product has poor solubility in the reaction solvent. What are my options?
A4: Adamantane and its derivatives are highly lipophilic and often exhibit poor solubility in polar solvents.[13][] To address this:
-
Solvent Screening: Test a range of nonpolar and polar aprotic solvents to find a suitable medium for your reaction.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility.
-
Temperature: Increasing the reaction temperature may enhance solubility, but be mindful of potential side reactions or decomposition of reagents.[13]
-
Ligand Modification: For metal-catalyzed reactions, introducing solubilizing groups onto the ligands of the complex can be an effective strategy.[15]
Troubleshooting Guides for Adamantane C-H Functionalization
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Low or No Product Yield in Photocatalytic C-H Alkylation
Photocatalytic C-H alkylation is a powerful method for adamantane functionalization, but it is sensitive to several experimental parameters.[16]
Decision-Making Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield in adamantane C-H activation.[10]
Potential Causes and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst | - Ensure the photocatalyst (e.g., iridium or ruthenium complex) has not decomposed. Store it protected from light and moisture. - For dual catalyst systems, ensure the HAT catalyst is fresh and active.[10] |
| Oxygen Inhibition | - Oxygen can quench the excited state of the photocatalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).[13] | |
| Incorrect Light Source | - Verify that the emission wavelength of your light source (e.g., blue LED) matches the absorption maximum of the photocatalyst. - Ensure the light source is positioned close enough to the reaction vessel to provide sufficient irradiation.[10] | |
| Impure Reagents/Solvents | - Water or other protic impurities can interfere with the reaction. Use anhydrous solvents and purified reagents.[10][13] | |
| Suboptimal Reaction Time/Temp | - Monitor the reaction over a longer period. Some C-H functionalization reactions can be slow. - While many photocatalytic reactions are run at room temperature, gentle heating might be necessary, but watch for byproduct formation.[13] |
Guide 2: Poor Regioselectivity (C1 vs. C2 Functionalization)
Achieving high selectivity for the bridgehead (C1) position is often the primary goal. Poor selectivity leads to difficult-to-separate isomeric mixtures.[3]
Factors Influencing Regioselectivity
| Factor | Impact on Selectivity | Recommendations |
| Hydrogen Atom Transfer (HAT) Catalyst | The nature of the HAT catalyst is crucial. Electrophilic radical cations (e.g., from quinuclidine derivatives) show a strong preference for the more hydridic tertiary C-H bonds.[1] Neutral, oxygen-centered radicals are often less selective.[7][11] | For high C1 selectivity, employ a dual catalytic system with an iridium photocatalyst and a quinuclidine-based HAT catalyst.[6][8] |
| Reaction Mechanism | Different mechanisms lead to different selectivities. Radical-based methods can be tuned for C1 selectivity. Some transition metal-catalyzed carbonylations may produce mixtures of C1 and C2 products.[1] | Carefully select a method known for high regioselectivity. Photocatalytic methods often offer the best control.[12][17] |
| Steric Hindrance | While the tertiary position is more sterically hindered, electronic effects often dominate in radical abstractions. However, for very bulky reagents, steric factors may play a larger role. | This is less of a concern for small radical species but should be considered when designing new reactions with bulky coupling partners. |
Workflow for Optimizing Regioselectivity
Caption: Workflow for improving regioselectivity in adamantane functionalization.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane
This protocol is adapted from methodologies demonstrating high regioselectivity for the tertiary C-H bond.[8][10]
Materials:
-
Adamantane
-
Alkene coupling partner (e.g., phenyl vinyl sulfone)
-
Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆)
-
Quinuclidine-based HAT catalyst
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 456 nm)
Procedure:
-
Preparation: In an oven-dried Schlenk tube, combine adamantane (1.5–2.0 equivalents), the iridium photocatalyst (1–2 mol%), and the HAT catalyst (5–10 mol%).[10]
-
Reagent Addition: Add the alkene coupling partner (1.0 equivalent) to the tube.[10]
-
Degassing: Seal the tube, then evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.[10]
-
Solvent Addition: Add the anhydrous solvent via syringe.[10]
-
Reaction: Vigorously stir the reaction mixture at room temperature. Irradiate the vessel with a blue LED lamp, maintaining a close distance (e.g., 2-5 cm). Use a fan to maintain ambient temperature if necessary.[10]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Reaction times can vary from 8 to 48 hours.[10]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Workflow Diagram
Caption: General workflow for the photocatalytic C-H alkylation of adamantane.[10]
References
- Martin, D. B. C., & Fio, J. R. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
- Larrosa Ferreiro, M. (2015).
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019).
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer.
- Martin, D. B. C., et al. (2019). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
- Fio, J. R., et al. (2021). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation.
- Shestakov, A. F., & Shilov, A. E. (2005). mechanisms of c—h activation in alkanes by chromium-oxo reagents.
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (2018).
- Feceu, A., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis.
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (2018). (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer.
- Kumar, M. P., et al. (2024). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds.
- Martin, D. B. C., & Fio, J. R. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
- Krylova, A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [Link]
- Asare, E. (2022). Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. University of North Dakota. [Link]
- Yang, H.-B., Feceu, A., & Martin, D. (2018). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Cambridge Open Engage. [Link]
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (2018).
- Hrdina, R. (2019). Directed C–H Functionalization of the Adamantane Framework. Semantic Scholar. [Link]
- Hrdina, R. (2019). Directed C–H Functionalization of the Adamantane Framework.
- Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]
- Sova, M. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Adamantane Esters
Welcome to the Technical Support Center for the purification of adamantane esters. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and valuable compounds. Adamantane derivatives are critical scaffolds in medicinal chemistry and materials science, prized for their rigid, lipophilic, and three-dimensional structures.[1] The purity of adamantane esters is paramount, as it directly influences the outcomes of subsequent synthetic steps and biological assays.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. It moves beyond simple procedural lists to explain the underlying principles of purification techniques, empowering you to make informed decisions and overcome common challenges in the lab.
Section 1: Recrystallization – The Workhorse of Purification
Recrystallization is often the first and most effective method for purifying solid adamantane esters. The high degree of symmetry and rigidity of the adamantane cage often leads to well-ordered crystal lattices, making this technique particularly suitable.[2][3]
Frequently Asked Questions (FAQs) about Recrystallization
Q1: My adamantane ester won't dissolve in any common recrystallization solvents, even with heating. What should I do?
A1: This is a common issue due to the lipophilic and often high-melting-point nature of adamantane derivatives.[3]
-
Expert Insight: The bulky adamantane cage can significantly reduce solubility. Your choice of solvent is critical. Start by considering solvents with a polarity that loosely matches your ester. For many adamantane esters, solvents like acetone, ethyl acetate, isopropanol, or acetonitrile are good starting points.[4][5]
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may simply not be using enough solvent. Incrementally add more hot solvent until dissolution is achieved.
-
Use a Solvent Mixture: If a single solvent fails, a binary solvent system is often the solution. Dissolve your ester in a small amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or THF) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like hexane or methanol) dropwise until you observe persistent cloudiness (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Elevated Temperatures: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss.
-
Q2: My adamantane ester "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6]
-
Causality: This often happens when the solution is too concentrated or cools too rapidly. The high concentration of impurities can also depress the melting point of the mixture.
-
Troubleshooting Protocol:
-
Reheat the solution to redissolve the oil.
-
Add more of the "soluble solvent" to dilute the solution.[6]
-
Allow the flask to cool more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[6]
-
If the problem persists, consider a preliminary purification step like column chromatography to remove the impurities that may be causing the issue.
-
Q3: I have a poor recovery yield after recrystallization. Where did my product go?
A3: Low yield is a frequent frustration, but it can often be rectified.[6]
-
Common Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[6] To check this, take a small sample of the filtrate and evaporate it. A large amount of residue indicates substantial product loss. You can recover some of this by partially evaporating the solvent from the mother liquor and cooling for a second crop of crystals.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Inappropriate Solvent Choice: The ideal solvent will dissolve the adamantane ester when hot but have low solubility at cold temperatures. If the solubility is still significant at low temperatures, you will have poor recovery.
-
Workflow for Selecting a Recrystallization Solvent
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Section 2: Column Chromatography Purification
For complex mixtures, inseparable isomers, or when recrystallization fails, column chromatography is the method of choice. The non-polar nature of the adamantane cage often dictates the use of normal-phase chromatography.
Troubleshooting Guide for Column Chromatography
Q1: My adamantane esters are not separating on the silica gel column. The spots are overlapping on the TLC plate. What can I do to improve resolution?
A1: Poor separation is typically a mobile phase issue. The goal is to find an eluent system that provides a retention factor (Rf) of ~0.3 for your target compound.
-
Expertise in Action: The rigid structure of adamantane means that small changes to the ester functionality can have a significant impact on polarity.
-
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
If your spots are running too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If your spots are stuck at the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Change Solvents: If adjusting the ratio of your current system doesn't work, try a different solvent system. For example, dichloromethane can offer different selectivity compared to ethyl acetate.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates. Ensure your sample is loaded in a concentrated band.
-
Q2: My product is eluting with a persistent colored impurity. How can I remove it?
A2: Colored impurities are common byproducts of synthesis.
-
Pre-Column Treatment:
-
Charcoal: Before loading your sample onto the column, dissolve it in a suitable solvent and add a small amount of activated carbon. Stir for 5-10 minutes, then filter through a plug of celite to remove the carbon. This can effectively remove many colored impurities.[7]
-
Aqueous Wash: If the impurity is potentially acidic or basic, an aqueous wash of your crude product in an organic solvent can be effective.
-
Q3: I am trying to separate 1-adamantanecarboxylic acid ethyl ester from 2-adamantanecarboxylic acid ethyl ester. Why is this so difficult?
A3: You are dealing with constitutional isomers with very similar polarities. The 1-substituted (bridgehead) adamantane derivatives are generally more stable and sterically different from the 2-substituted (bridge) derivatives.[8] This subtle difference can be exploited.
-
Advanced Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating closely related isomers. Both normal-phase and reversed-phase HPLC can be effective.[9] A study on adamantyl-containing ketones showed that reversed-phase HPLC can effectively separate isomers based on subtle electronic and steric differences.[9]
-
Optimized Mobile Phase for Column Chromatography: You will need to perform a meticulous optimization of your mobile phase. A very shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexane) might be necessary.
-
Typical Parameters for Adamantane Ester Purification
| Purification Technique | Stationary Phase | Mobile Phase (Eluent) | Key Considerations |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Good for general purification from starting materials and byproducts.[10] |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water, Methanol/Water | Excellent for separating closely related isomers and for analytical purity checks.[1][9] |
| Recrystallization | N/A | Acetone, Ethanol, Isopropanol, Acetonitrile | Ideal for high-purity final products, especially for well-formed crystalline solids.[4][5] |
Section 3: Distillation and Other Methods
While less common for many adamantane esters due to their high melting points, distillation can be a viable option for more volatile derivatives.
Q1: Can I purify my adamantane ester by distillation?
A1: It depends on the specific ester. Adamantane itself sublimes readily, a property that can be shared by some of its less functionalized, lower molecular weight esters.[3]
-
When to Consider Distillation:
-
If your adamantane ester is a liquid or a low-melting solid.
-
For removing non-volatile impurities (e.g., salts, catalyst residues).
-
-
Technique: Vacuum distillation is almost always necessary to avoid thermal decomposition at atmospheric pressure.
Q2: Are there other specialized purification techniques for adamantane esters?
A2: Yes, for specific applications, other methods can be employed.
-
Preparative TLC: For small-scale purifications (<100 mg), preparative thin-layer chromatography can be an effective way to isolate a pure sample.
-
Acid/Base Extraction: If your adamantane ester has an acidic or basic handle elsewhere in the molecule, a liquid-liquid extraction can be a powerful initial purification step to remove neutral impurities. A patent describing the separation of adamantane carboxylic acid isomers utilizes a pH adjustment to separate an ester from a carboxylic acid.[8]
Section 4: Purity Assessment
After purification, it is crucial to assess the purity of your adamantane ester.
Q1: How do I confirm the purity of my final product?
A1: A combination of analytical techniques is essential for confirming purity and structure.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The highly symmetric nature of the adamantane core gives rise to characteristic signals.[4][11] The absence of impurity signals is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single sharp peak is excellent evidence of high purity.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[1]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.[1][4]
Logical Flow for Purification and Purity Validation
Caption: General workflow for the purification and validation of adamantane esters.
This guide provides a framework for troubleshooting common issues encountered during the purification of adamantane esters. By understanding the principles behind these techniques and applying a systematic approach, you can achieve high-purity materials essential for your research and development endeavors.
References
- Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18828–18850.
- Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Semantic Scholar.
- Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. ResearchGate.
- Google Patents. (n.d.). Purification method of adamantane monools. JP4984548B2.
- Mlinarić-Majerski, K., et al. (2006). Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. PubMed Central.
- Shumskaya, N. Yu., et al. (2005). Reversed-phase high-performance liquid chromatography of adamantyl-containing ketones. ResearchGate.
- Ahrens, M. J., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1476–1482.
- Schleyer, P. von R., et al. (1963). Adamantane. Organic Syntheses.
- Wikipedia. (n.d.). Adamantane.
- NileRed. (2022). Making Adamantane From Jet Fuel. YouTube.
- Pinacho, P., et al. (2021). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. ChemPhysChem, 22(15), 1583-1590.
- Fort, R. C., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195–3200.
- Slepenkin, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
- Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI.
- Wang, L., et al. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 7(40), 35899–35906.
- Fort, R. C., & Schleyer, P. von R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277–300.
- Montchamp, J.-L., et al. (2018). Synthesis of Adamantyl H-Phosphinate Esters. ResearchGate.
- Kulsing, C., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central.
- Google Patents. (n.d.). Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid. CN102249900A.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,2-Disubstituted Adamantanes
Welcome to the technical support center for the synthesis of 1,2-disubstituted adamantanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the adamantane scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your synthetic endeavors. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome synthetic hurdles and achieve your target molecules with higher purity and yield.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 1,2-disubstituted adamantanes in a practical question-and-answer format.
Question 1: Why am I observing a low yield of my desired 1,2-disubstituted adamantane and a significant amount of a 1,3-disubstituted isomer?
Answer: This is the most prevalent challenge in adamantane chemistry and stems from the inherent reactivity differences between the C-H bonds of the adamantane core. The tertiary C-H bonds at the bridgehead positions (1, 3, 5, and 7) are more reactive towards many reagents, particularly those involving carbocation or radical intermediates, than the secondary C-H bonds at the methylene bridges (e.g., position 2).[1][2] This often leads to preferential substitution at the tertiary positions.
Possible Causes and Solutions:
-
Reaction Mechanism: If your reaction proceeds through a free carbocation or radical, it will likely favor the more stable tertiary intermediate, leading to 1,3-disubstitution.
-
Solution: Consider synthetic routes that avoid the formation of indiscriminate reactive intermediates. Strategies include:
-
Directed C-H Functionalization: Employing a directing group can force the reaction to a specific secondary position.
-
Ring Expansion/Contraction Strategies: Synthesizing a protoadamantane or noradamantane precursor and then inducing a rearrangement can provide access to 1,2-disubstituted patterns that are difficult to obtain directly.[3][4][5]
-
Building the Adamantane Core: For complex targets, a total synthesis approach, while more lengthy, offers complete control over the substitution pattern.[3][4][6]
-
-
-
Reaction Conditions: The choice of reagents and conditions can significantly influence regioselectivity.
-
Solution:
-
Sterically Hindered Reagents: Utilizing bulky reagents may favor attack at the less sterically encumbered secondary positions.[7]
-
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: These methods can offer alternative selectivities compared to traditional ionic or radical reactions. Careful selection of the photocatalyst and HAT catalyst can favor functionalization of secondary C-H bonds.[8]
-
-
Question 2: My reaction is producing a complex mixture of mono-, di-, and poly-substituted adamantanes. How can I improve the selectivity for disubstitution?
Answer: The formation of multiple substitution products is a common issue, particularly in reactions that are difficult to control, such as direct halogenations or oxidations.
Possible Causes and Solutions:
-
Stoichiometry of Reagents: Using a large excess of the functionalizing reagent will inevitably lead to over-substitution.
-
Solution: Carefully control the stoichiometry of your reagents. Start with a 1:1 or slightly higher molar ratio of the reagent to the adamantane substrate and incrementally increase it if needed. Monitor the reaction progress by GC-MS or LC-MS to identify the optimal reaction time to maximize the desired disubstituted product and minimize polysubstitution.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further substitution.
-
Solution: Perform a time-course study of your reaction at a specific temperature to determine the point of maximum yield for the 1,2-disubstituted product before significant amounts of tris- and tetra-substituted byproducts are formed. Consider running the reaction at a lower temperature to improve selectivity, even if it requires a longer reaction time.
-
Question 3: I have successfully synthesized my 1,2-disubstituted adamantane, but I am struggling to separate it from the other isomers, particularly the 1,3- and 1,4-isomers.
Answer: The separation of adamantane isomers can be challenging due to their similar physical properties, such as polarity and boiling point.
Solutions:
-
Recrystallization: This is often the most effective method for purifying solid adamantane derivatives. The key is to find a suitable solvent or solvent system.
-
Protocol: Experiment with a range of solvents, from nonpolar (e.g., hexanes) to more polar (e.g., ethanol, methanol, or mixtures with chlorinated solvents).[9] A slow recrystallization is often more effective at excluding isomeric impurities.
-
-
Column Chromatography: While challenging, it is possible to separate adamantane isomers using silica gel chromatography.
-
Tips for Success:
-
Use a high-surface-area silica gel.
-
Employ a nonpolar eluent system, such as hexane with a small amount of a slightly more polar solvent like dichloromethane or diethyl ether.[9] A shallow gradient can improve separation.
-
Consider using a silver nitrate-impregnated silica gel for compounds with unsaturated functionalities, as this can sometimes improve separation.
-
-
-
Sublimation: For volatile and thermally stable adamantane derivatives, sublimation can be a highly effective purification technique.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 1,2-disubstituted adamantanes?
A1: Besides the formation of constitutional isomers (e.g., 1,3- and 1,4-disubstituted products), other common side reactions include:
-
Polysubstitution: As discussed in the troubleshooting section, it is easy to form tri- and even tetra-substituted adamantanes if the reaction conditions are not carefully controlled.
-
Rearrangement Reactions: The use of strong acids can lead to Wagner-Meerwein type rearrangements of the adamantane core, especially if carbocationic intermediates are involved.[2]
-
Oxidation: In reactions involving strong oxidizing agents, over-oxidation to ketones (e.g., adamantanone) or further degradation of the adamantane cage can occur.[10]
Q2: Are there any "green" or more environmentally friendly approaches to synthesizing 1,2-disubstituted adamantanes?
A2: Yes, the field of green chemistry is actively exploring more sustainable methods for adamantane functionalization. These include:
-
Biocatalysis: The use of microorganisms or isolated enzymes, such as cytochrome P450 monooxygenases, can provide exquisite regioselectivity for hydroxylation at the secondary position under mild, aqueous conditions, which is often difficult to achieve with traditional chemical methods.[1]
-
Catalytic C-H Functionalization: As mentioned earlier, photoredox and H-atom transfer catalysis are emerging as powerful and more sustainable alternatives to stoichiometric reagents. These reactions often proceed under mild conditions and can offer improved selectivity.[8]
-
Safer Reagents: Replacing hazardous reagents like liquid bromine with safer alternatives such as N-bromosuccinimide (NBS) can significantly improve the safety and environmental profile of the synthesis.[9]
Q3: Can I use 2-adamantanone as a starting material to ensure 1,2-disubstitution?
A3: Absolutely. Starting with 2-adamantanone is an excellent and often preferred strategy to unambiguously synthesize 1,2-disubstituted adamantanes. The ketone functionality at the C2 position provides a reactive handle for a wide range of transformations, allowing for the introduction of one substituent at C2. Subsequent functionalization can then be directed to the adjacent C1 position.[10] This approach bypasses the regioselectivity issues associated with direct C-H functionalization of adamantane.
Data Summary Table
| Synthetic Approach | Typical Yield of 1,2-Isomer | Major Side Products | Reference(s) |
| Direct Radical Bromination | Low to Moderate | 1-Bromoadamantane, 1,3-Dibromoadamantane | [2] |
| Directed C-H Functionalization | Moderate to High | Isomers from incomplete directing group control | [11] |
| Protoadamantane Rearrangement | High | Minor rearrangement byproducts | [5] |
| Synthesis from 2-Adamantanone | High | Dependent on subsequent reaction steps | [10] |
| Biocatalytic Hydroxylation | Moderate to High | Other hydroxylated isomers | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-2-adamantanol via Protoadamantane Rearrangement
This protocol is adapted from methodologies involving the rearrangement of protoadamantane derivatives.[5]
-
Epoxidation of Protoadamantene: To a solution of protoadamantene in dichloromethane at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
-
Rearrangement to 1-Bromo-2-adamantanol: Dissolve the crude epoxide in a suitable solvent such as carbon tetrachloride. Add a source of bromide, such as hydrobromic acid in acetic acid or trimethylsilyl bromide (1.2 equivalents), dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, concentrate, and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-adamantanol.
Visual Diagrams
Diagram 1: Regioselectivity in Adamantane Functionalization
Caption: Reactivity differences in adamantane C-H bonds.
Diagram 2: Troubleshooting Workflow for Low Yield of 1,2-Disubstituted Adamantane
Caption: Decision tree for troubleshooting low yields.
References
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (n.d.). MDPI.
- Weigel, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10–36. [Link]
- C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. (2015, January 30). SlideShare.
- Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuels. (2023, August 17). ACS Publications.
- Shiota, Y., Kihara, N., Kamachi, T., & Yoshizawa, K. (2003). A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI). The Journal of Organic Chemistry, 68(10), 3958–3965. [Link]
- Oxidative functionalization of adamantanes (review). (2015). ResearchGate.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). ResearchGate.
- Adamantane. (n.d.). Wikipedia.
- Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. (2019, May 13). ACS Publications.
- Chemistry of adamantane. Part III. The synthesis and reactions of 1,2-disubstituted adamantane derivatives. (n.d.). Journal of the Chemical Society C: Organic.
- Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]
- Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed.
- Adamantane chemistry. Part I. The synthesis of 1,2-disubstituted adamantanes. (n.d.). Journal of the Chemical Society C: Organic.
- Lenoir, D., Glaser, R., Mison, P., & Schleyer, P. V. R. (1971). Synthesis of 1,2- and 2,4-Disubstituted Adamantanes. The Protoadamantane Route. Journal of Organic Chemistry, 36(13), 1821–1826. [Link]
- adamantane. (n.d.). Organic Syntheses Procedure.
- Design and synthesis of bioactive 1,2-annulated adamantane derivatives. (2015). ResearchGate.
- US3880925A - Separation and purification of cis and trans isomers. (n.d.). Google Patents.
- The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (2013). PubMed Central.
- Practical and Scalable Synthesis of 1,3-Adamantanediol. (2023). ACS Publications.
- 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. (n.d.). Organic Syntheses Procedure.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches | MDPI [mdpi.com]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
- 11. uni-giessen.de [uni-giessen.de]
Technical Support Center: Navigating the Solubility Challenges of Adamantane-Containing Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges of adamantane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the adamantane cage in their molecular design. The inherent lipophilicity and rigidity of the adamantane moiety, while beneficial for target binding and metabolic stability, often lead to poor aqueous solubility, a critical hurdle in drug development.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my adamantane-containing compounds poorly soluble in aqueous solutions?
A1: The adamantane core is a highly lipophilic, nonpolar, and rigid hydrocarbon cage structure.[1][2] This "lipophilic bullet" contributes significantly to the overall non-polarity of a molecule, leading to unfavorable interactions with polar solvents like water.[3][4] The strong crystal lattice energy of adamantane derivatives can also contribute to their low solubility.
Q2: What is the first step I should take to address the poor solubility of my compound?
A2: A good starting point is to accurately determine the aqueous solubility of your compound. This will provide a baseline for evaluating the effectiveness of any enhancement techniques. Both kinetic and thermodynamic solubility assays are commonly used.[5][6] Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility is the "gold standard" for lead optimization.[5][6]
Q3: Can I simply use a co-solvent to dissolve my adamantane compound for in vitro assays?
A3: While using a water-miscible organic co-solvent like DMSO or ethanol can be a quick solution for in vitro assays, it's important to be cautious.[7][8] High concentrations of co-solvents can influence assay results by altering protein conformation or exhibiting direct biological effects. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay.
Q4: Are there any general structural modifications I can make to my adamantane scaffold to improve solubility?
A4: Yes, introducing polar functional groups to the adamantane cage or the rest of the molecule can significantly improve aqueous solubility. Strategies include adding hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups.[9][10] These modifications can increase hydrogen bonding potential with water.
Q5: When should I consider more advanced formulation strategies?
A5: If simple pH adjustment, co-solvents, or minor structural modifications are insufficient or not feasible, it's time to explore advanced formulation strategies. These include complexation with cyclodextrins, solid dispersions, and nanotechnology-based approaches like nanosuspensions or liposomes.[11][12][13] The choice of strategy will depend on the specific properties of your compound and the desired route of administration.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During In Vitro Assay Dilution
This is a common problem encountered when a compound, initially dissolved in a high concentration of an organic solvent like DMSO, is diluted into an aqueous assay buffer.
Root Cause Analysis:
-
Exceeding Kinetic Solubility: The compound's concentration in the final aqueous buffer exceeds its kinetic solubility limit.
-
Insufficient Co-solvent: The final concentration of the organic co-solvent is too low to maintain the compound's solubility.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting compound precipitation in assays.
Corrective Actions & Protocols:
-
Optimize Co-solvent Concentration:
-
Protocol: Determine the highest permissible co-solvent (e.g., DMSO) concentration that does not interfere with your assay. Prepare a dilution series of the co-solvent in your assay buffer and run a vehicle control to assess its impact on the assay readout.
-
-
Explore Alternative Co-solvents:
-
Rationale: Different co-solvents have varying solubilizing capacities.[8]
-
Protocol: Test the solubility of your compound in other biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
-
Employ Cyclodextrins for Solubilization:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] The lipophilic adamantane moiety can form an inclusion complex with the cyclodextrin cavity, thereby increasing the aqueous solubility of the compound.[14][15][16]
-
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select a suitable cyclodextrin (β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin are common choices for adamantane guests).[14][16]
-
Prepare a stock solution of the cyclodextrin in your aqueous buffer.
-
Add your adamantane-containing compound to the cyclodextrin solution.
-
Stir or sonicate the mixture at a controlled temperature for a specified period (e.g., 24-48 hours) to facilitate complex formation.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Poor aqueous solubility often leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and bioavailability.
Root Cause Analysis:
-
Dissolution Rate-Limited Absorption: The rate at which the compound dissolves is slower than the rate at which it can be absorbed across the gut wall.
-
Precipitation in the GI Tract: The compound may precipitate out of solution upon entering the aqueous environment of the stomach and intestines.
Troubleshooting Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Salt Formation | For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[11][17] | Simple and cost-effective. | Only applicable to compounds with ionizable groups. The salt may convert back to the less soluble free form in the GI tract. |
| Prodrug Approach | A bioreversible, more water-soluble derivative of the parent drug is synthesized.[18][19][20][21] | Can dramatically increase solubility and allows for targeted drug delivery. | Requires additional synthesis steps and careful design to ensure efficient in vivo conversion to the active drug. |
| Nanonization | Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[22][23][24][25] | Applicable to a wide range of compounds. Can significantly improve bioavailability. | Can be challenging to achieve and maintain particle size stability. May require specialized equipment. |
| Amorphous Solid Dispersions | The drug is dispersed in a carrier matrix in an amorphous state, which has higher energy and greater solubility than the crystalline form. | Can lead to a substantial increase in apparent solubility and dissolution rate. | The amorphous form is thermodynamically unstable and may recrystallize over time. |
Featured Protocol: Nanosuspension Preparation via High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse the adamantane-containing compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
High-Shear Mixing: Subject the pre-suspension to high-shear mixing to reduce the particle size to the micrometer range.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for multiple cycles.[7][11] The high pressure and cavitation forces will break down the drug microparticles into nanoparticles.
-
Characterization: Analyze the resulting nanosuspension for particle size distribution, zeta potential, and drug content.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[6]
-
Materials:
-
Adamantane-containing compound (solid form)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[6]
-
Allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent.
-
Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method.
-
Protocol 2: Synthesis of a Water-Soluble Adamantane Prodrug
This is a conceptual protocol for creating a more soluble prodrug by attaching a solubilizing promoiety.
Caption: Workflow for synthesizing a water-soluble adamantane prodrug.
-
Rationale: Covalently attaching a hydrophilic promoiety, such as polyethylene glycol (PEG), to the adamantane drug can significantly improve its aqueous solubility.[26] The linker between the drug and the promoiety should be designed to be cleaved in vivo to release the active drug.
-
General Procedure:
-
Select a suitable functional group on the adamantane drug (e.g., a hydroxyl or amine group) for conjugation.
-
Choose a solubilizing promoiety with a complementary functional group (e.g., a carboxylic acid-terminated PEG).
-
Perform a coupling reaction using appropriate coupling agents (e.g., EDC/HOBt for amide bond formation).
-
Purify the resulting prodrug using techniques like column chromatography or preparative HPLC.
-
Characterize the structure of the prodrug using NMR and mass spectrometry.
-
Evaluate the aqueous solubility of the prodrug and its stability in relevant biological media (e.g., plasma, simulated gastric fluid).
-
By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility limitations of adamantane-containing compounds, thereby unlocking their full therapeutic potential.
References
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
- Wikipedia. (n.d.). Adamantane. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
- ResearchGate. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
- National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
- American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]
- National Institutes of Health. (2017).
- Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
- National Institutes of Health. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]
- ResearchGate. (2014).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Wiley Online Library. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- CICECO. (n.d.).
- Royal Society of Chemistry. (2021). Cyclodextrins: promising scaffolds for MRI contrast agents. [Link]
- Solubility of Things. (n.d.). Adamantane. [Link]
- National Institutes of Health. (n.d.). Adamantane. [Link]
- Royal Society of Chemistry. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]
- PubMed. (2021).
- National Institutes of Health. (2013).
- MDPI. (2021).
- Pharmacia. (2023). Adamantane-containing drug delivery systems. [Link]
- ACS Publications. (2021).
- National Institutes of Health. (2019).
- Pharmacia. (2023). Adamantane-containing drug delivery systems. [Link]
- ResearchGate. (2023). Adamantane-containing drug delivery systems. [Link]
- Royal Society of Chemistry. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]
- BioNanoScience. (2012).
- International Journal of Pharmaceutical Research and Applications. (2022). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. [Link]
- PubMed Central. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
- Journal of Harmonized Research in Pharmacy. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [Link]
- ACS Publications. (2016). Encapsulation of an Adamantane-Doxorubicin Prodrug in pH-Responsive Polysaccharide Capsules for Controlled Release. [Link]
- National Institutes of Health. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. [Link]
- Scifiniti. (2023).
- PubMed. (2007).
- ResearchGate. (2015). How adamantane function as a drug carrier? What kind of drug molecules could be trapped inside adamantane?. [Link]
- SciSpace. (2013).
- Pharmacia. (2023). Adamantane-containing drug delivery systems. [Link]
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. ijpbr.in [ijpbr.in]
- 8. wjbphs.com [wjbphs.com]
- 9. nbinno.com [nbinno.com]
- 10. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: promising scaffolds for MRI contrast agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04084G [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. johronline.com [johronline.com]
- 21. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nanotechnology as Emerging Tool for Enhancing Solubility of Poorly Water-Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 23. pnrjournal.com [pnrjournal.com]
- 24. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scifiniti.com [scifiniti.com]
- 26. CO prodrugs: A new scaffold of adamantane-fused norbornen-7-ones with tunable water solubility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting crystallization of Ethyl 2-(adamantan-1-yl)acetate
Welcome to the Technical Support Center for the crystallization of Ethyl 2-(adamantan-1-yl)acetate . This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and practical protocols for overcoming common challenges associated with the purification of this unique molecule. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you achieve high-purity crystalline material efficiently.
The bulky, rigid, and lipophilic nature of the adamantane cage in this compound presents specific challenges to crystallization.[1] Unlike more linear molecules, the adamantane moiety can hinder the orderly molecular packing required to form a stable crystal lattice, often leading to the formation of oils or amorphous solids. This guide provides a systematic approach to navigate these challenges.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you might encounter during your crystallization experiments in a direct question-and-answer format.
Question 1: Why are no crystals forming? My solution remains clear or has turned into an oil/amorphous solid.
Answer: This is the most common issue when working with bulky molecules like adamantane derivatives.[1] It typically stems from one of several factors: insufficient supersaturation, high impurity levels, rapid cooling, or an inappropriate choice of solvent.
-
Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, driving the formation of a solid phase.[2][3][4] If the solution is not sufficiently supersaturated, nucleation (the initial formation of crystal seeds) will not occur.[2] "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of the solute or if the cooling is too rapid for the molecules to organize into a crystal lattice.[5] Impurities can also disrupt this organization process.[3][6]
-
Solutions & Actionable Steps:
-
Induce Nucleation: If the solution is clear, try scratching the inside of the flask with a glass rod just below the solvent line.[5] The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" of previously crystallized, pure product.
-
Increase Supersaturation: If scratching fails, the solution may not be saturated. Slowly evaporate some of the solvent to increase the concentration. Cover the flask with parafilm punctured with a few needle holes and leave it in a fume hood.[1]
-
Address Oiling Out: If an oil has formed, return the flask to the heat source and add a small amount of additional solvent to redissolve the oil.[5][7] Then, allow the solution to cool much more slowly. Insulating the flask can promote slower cooling.[5]
-
Consider an Anti-Solvent: If your compound is highly soluble even at low temperatures, an anti-solvent strategy may be necessary. Dissolve the compound in a minimum of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until persistent cloudiness appears. Add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[1][7]
-
Pre-Purification: Significant impurities can severely inhibit crystallization.[1] Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.[8]
-
Question 2: My crystallization yield is very low. How can I improve my recovery?
Answer: Poor recovery suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration. This can be optimized by adjusting solvent ratios and temperature.
-
Causality: The final yield is determined by the solubility of the compound in the solvent at the final filtration temperature. A solvent in which the compound retains significant solubility, even when cold, will result in low recovery.
-
Solutions & Actionable Steps:
-
Minimize Initial Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will increase the amount of product that remains in solution upon cooling.
-
Lower the Final Temperature: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes, and subsequently in a freezer if the solvent's freezing point allows. Lowering the temperature will decrease the compound's solubility and promote further precipitation.[1]
-
Optimize Anti-Solvent Addition: If using an anti-solvent, you may need to add a larger volume to sufficiently decrease the solubility of your product. Add it slowly to avoid crashing out impurities along with your product.[1]
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by about half using a rotary evaporator and cool the resulting solution again. This will often yield a second crop of crystals, which may be slightly less pure but can significantly improve your overall yield.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound? A1: Understanding the compound's properties is the first step in designing a successful crystallization. While experimental data for some properties is not widely published, computed values and data for related structures provide a strong starting point.[9]
Q2: Which solvents are recommended for crystallizing this compound? A2: There is no single "best" solvent, and experimental screening is always recommended.[1] However, based on the ester functionality and the bulky hydrocarbon cage, moderately polar solvents are often a good starting point. A good crystallization solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.[7] Consider the principle of "like dissolves like"; since the target is an ester, solvents like ethyl acetate can be effective.[10]
Q3: What is the best crystallization technique for this compound? A3: The ideal technique depends on the solubility profile you determine during solvent screening.[1]
-
Cooling Crystallization: This is the most common method and is ideal for compounds that show a significant increase in solubility with temperature.
-
Slow Evaporation: This is suitable for compounds that are too soluble at room temperature for cooling crystallization to be effective. It is simple but offers less control over crystal growth.[1]
-
Anti-Solvent Addition: This is a powerful technique for compounds that are highly soluble in a wide range of common solvents. The rate of anti-solvent addition is a critical parameter for controlling crystal quality.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂O₂ | [9][11] |
| Molecular Weight | 222.32 g/mol | [9][11][12] |
| CAS Number | 15782-66-8 | [9][11][12] |
| Appearance | Predicted to be a solid | [1][13] |
| Topological Polar Surface Area | 26.3 Ų | [1][11] |
| XLogP3-AA (Lipophilicity) | 3.9 |[9][11] |
Table 2: Suggested Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale & Comments |
|---|---|---|
| Esters | Ethyl Acetate, Isopropyl Acetate | Good starting point based on the "like dissolves like" principle for an ester compound.[10] |
| Alcohols | Ethanol, Isopropanol | Often effective for adamantane derivatives; provides hydrogen bonding capability.[1][7] |
| Ketones | Acetone | A moderately polar solvent known to be effective for similar adamantane compounds.[1] |
| Hydrocarbons | Heptane, Cyclohexane, Toluene | Can be used as anti-solvents or for recrystallizing highly nonpolar adamantane derivatives.[14] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Useful as the "good" solvent in a mixed-solvent system with a hydrocarbon anti-solvent.[10] |
| Nitriles | Acetonitrile | A polar aprotic solvent that has been used for related adamantane derivatives.[1] |
Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent system for recrystallization.
-
Preparation: Aliquot approximately 10-20 mg of your crude this compound into several small test tubes or vials.
-
Room Temperature Test: To each vial, add a candidate solvent (e.g., ethanol) dropwise, vortexing after each drop. Observe the solubility. If the compound dissolves readily at room temperature in less than ~0.5 mL of solvent, that solvent is likely unsuitable for cooling crystallization but may be useful for an anti-solvent system.
-
Hot Solubility Test: If the compound is sparingly soluble at room temperature, gently heat the vial in a sand bath or on a hot plate while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will produce a good yield of crystalline solid upon cooling. If an oil forms, the solvent is a poor choice.
-
Selection: Select the solvent that provides high solubility at elevated temperatures and low solubility upon cooling, resulting in the formation of well-defined crystals.
Workflow 1: Troubleshooting Crystallization Failures
A decision tree for troubleshooting common crystallization problems.
Protocol 2: Single-Solvent Cooling Recrystallization
This is a standard protocol once a suitable solvent has been identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add Solvent: Add the chosen solvent in small portions while stirring and gently heating the mixture on a hot plate. Continue adding solvent until the solid is completely dissolved at or near the solvent's boiling point. Crucially, use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Rapid cooling can lead to small, impure crystals.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Workflow 2: Standard Cooling Crystallization Protocol
A step-by-step workflow for the cooling crystallization process.
References
- Sathee Jee. (n.d.). Chemistry Crystallization. Vertex AI Search.
- BenchChem. (2025). Technical Support Center: High-Purity Adamantane-1,4-diol Recrystallization. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate. BenchChem.
- BenchChem. (2025). Technical Support Center: 2-(Adamantan-1-yl)ethyl Acetate Crystallization. BenchChem.
- Harry & Co Jewellery. (n.d.). Crystallization.
- Filo. (2025). Describe factors affecting crystallization.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 2-[(adamantan-1-yl)amino]acetate. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
- Wikipedia. (n.d.). Crystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
- Organic Syntheses. (n.d.). adamantane.
- Google Patents. (n.d.). CN101193847B - Preparation method of adamantane derivative.
- National Institutes of Health (NIH). (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties of 2-(Adamantan-1-yl)ethyl Acetate. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Reddit. (2024). Recrystallization Issues. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. harryandcojewellery.com.au [harryandcojewellery.com.au]
- 3. Describe factors affecting crystallization. | Filo [askfilo.com]
- 4. Crystallization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-(2-Aminoethoxy)this compound [cymitquimica.com]
- 14. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions
Welcome to the technical support center for adamantane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by the sterically demanding adamantane scaffold. Its rigid, three-dimensional structure, while imparting desirable properties like lipophilicity and metabolic stability, presents significant hurdles in chemical synthesis.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve your synthetic goals.
The Root of the Challenge: Understanding Steric Hindrance in Adamantane
Adamantane's cage-like structure is composed of four interconnected cyclohexane rings in perfect chair conformations, resulting in a highly symmetric and strain-free molecule.[3] This rigidity, however, means that the molecule cannot easily contort to accommodate the approach of reagents, leading to significant steric hindrance. The tertiary bridgehead C-H bonds are more reactive than the secondary methylene C-H bonds, but both are sterically shielded to some degree.[4] This inherent steric bulk can lead to low reaction yields, poor selectivity, and the need for harsh reaction conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of adamantane derivatives and provides systematic solutions.
Problem 1: Low Yield in Direct C-H Functionalization
Q: My direct C-H functionalization of adamantane is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in direct C-H functionalization of adamantane are a common issue, often stemming from the high bond dissociation energies of its C-H bonds and steric hindrance.[4] Here’s a breakdown of potential causes and solutions:
Possible Causes and Solutions:
-
Insufficiently Reactive Reagents: The C-H bonds of adamantane are exceptionally strong. Reagents that are not powerful enough will struggle to abstract a hydrogen atom, leading to low conversion.
-
Solution: Employ highly reactive radical initiators or photocatalytic systems known to activate strong C-H bonds. For instance, dual catalytic systems using an iridium photocatalyst in tandem with a hydrogen atom transfer (HAT) catalyst have shown remarkable efficiency.[4]
-
-
Steric Hindrance at the Reaction Site: The bulky nature of the adamantane cage can prevent reagents from accessing the C-H bonds, especially if the reagent itself is large.
-
Solution: Opt for smaller, more sterically accessible reagents or catalysts. Computational studies can help predict the steric compatibility of your chosen reagents with the adamantane scaffold.[5]
-
-
Poor Reaction Conditions: Inadequate temperature, reaction time, or solvent can all contribute to low yields.
-
Solution: Systematically optimize your reaction conditions. For photocatalytic reactions, ensure sufficient light irradiation and consider using a flow chemistry setup for precise control over reaction parameters.
-
Experimental Workflow: Troubleshooting Low Yield
Below is a DOT script illustrating a logical workflow for troubleshooting low yields in adamantane C-H functionalization.
Caption: A troubleshooting workflow for low-yield adamantane C-H functionalization.
Problem 2: Poor Regioselectivity Between Bridgehead (3°) and Methylene (2°) Positions
Q: My reaction is producing a mixture of 1- and 2-substituted adamantanes. How can I improve the selectivity for the desired isomer?
A: Achieving high regioselectivity is a significant challenge in adamantane chemistry. The tertiary bridgehead positions are generally more reactive towards radical and cationic intermediates, but the statistical advantage of having more secondary positions can lead to mixtures.[4]
Strategies for Enhancing Regioselectivity:
-
Catalyst Control: The choice of catalyst can dramatically influence the regioselectivity. Some catalyst systems exhibit a strong preference for the tertiary C-H bonds. For example, certain photoredox and H-atom transfer catalysis systems have been developed for excellent chemoselectivity for the 3° C–H bonds of adamantanes.[6][7]
-
Directing Groups: Installing a directing group on the adamantane scaffold can guide the reaction to a specific position. While this adds synthetic steps, it can be a highly effective strategy for achieving otherwise difficult-to-obtain substitution patterns.
-
Reaction Mechanism: The underlying reaction mechanism plays a crucial role. Radical reactions often show a preference for the tertiary position due to the greater stability of the resulting radical. In contrast, some transition-metal-catalyzed reactions can be tuned to favor the secondary position.
Table 1: Comparison of Methods for Adamantane Functionalization and their Regioselectivity
| Method | Typical Reagents/Catalysts | Predominant Position | Typical Yields | Reference(s) |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Tertiary (1-bromo) | High | [3] |
| Photocatalytic Alkylation | Iridium photocatalyst, Quinuclidine-based HAT catalyst | Tertiary (>20:1 r.r.) | 60-75% | [4] |
| Decatungstate Photocatalysis | Tetrabutylammonium decatungstate (TBADT) | Tertiary | Moderate to High | [4] |
| Directed Synthesis | Pre-installed directing group | Position-specific | Variable | [8] |
Frequently Asked Questions (FAQs)
Q1: Can I use standard nucleophilic substitution reactions on haloadamantanes?
A1: Yes, but with caution. 1-Haloadamantanes can undergo SN1 reactions due to the stability of the bridgehead carbocation. However, SN2 reactions are highly disfavored at the bridgehead position due to the impossibility of backside attack. Reactions at the 2-position are also sterically hindered.
Q2: Are there any "green" or more sustainable methods for adamantane functionalization?
A2: Yes, photocatalysis is emerging as a more sustainable approach.[9] These reactions often proceed under mild conditions, using visible light as the energy source, and can reduce the need for harsh reagents and high temperatures.[10] Biocatalytic methods, using microorganisms, have also been explored for selective hydroxylations.[11]
Q3: How does the adamantane moiety affect the properties of a drug molecule?
A3: The adamantane group is often referred to as a "lipophilic bullet" in medicinal chemistry.[4][12] Its incorporation can:
-
Increase lipophilicity, which can improve membrane permeability and bioavailability.[1]
-
Enhance metabolic stability by sterically shielding nearby functional groups from enzymatic degradation.[2]
-
Provide a rigid scaffold to orient functional groups for optimal binding to a biological target.[2]
Q4: What are the key safety precautions when working with adamantane and its derivatives?
A4: Standard laboratory safety practices should always be followed. Some specific considerations include:
-
Adamantane is a volatile solid and can sublime.[3] Handle in a well-ventilated area or fume hood.
-
Many reactions, such as bromination, use highly corrosive and toxic reagents.[3] Always use appropriate personal protective equipment (PPE).
-
Lewis acids used in some adamantane syntheses are water-sensitive and can react violently with moisture.[13]
Detailed Experimental Protocols
Protocol 1: Photocatalytic C-H Alkylation of Adamantane
This protocol is adapted from methodologies demonstrating high regioselectivity for the tertiary position of adamantane.[4][9]
Materials:
-
Adamantane
-
Alkene (electron-deficient)
-
Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)
-
Quinuclidine-based HAT catalyst
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Blue LED light source
-
Stir plate
Procedure:
-
To a Schlenk flask, add adamantane (1.0 equiv), the alkene (1.2 equiv), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and irradiate with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Diagram: Photocatalytic C-H Alkylation Cycle
The following DOT script visualizes the dual catalytic cycle for the C-H alkylation of adamantane.
Caption: Dual catalytic cycle for photocatalytic C-H alkylation of adamantane.
Protocol 2: Derivatization of Adamantane Amines for HPLC Analysis
For analytical purposes, derivatization is often necessary to introduce a chromophore or fluorophore for detection.[14] This protocol outlines a general procedure for derivatizing adamantane amines with FMOC-Cl for fluorescence detection.
Materials:
-
Adamantane amine sample (e.g., Amantadine)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate buffer (pH 9)
-
Anhydrous acetonitrile
-
Vortex mixer
-
HPLC system with fluorescence detector
Procedure:
-
Dissolve the adamantane amine sample in a suitable solvent.
-
In a reaction vial, mix the sample solution with borate buffer.
-
Add a solution of FMOC-Cl in acetonitrile (in molar excess).
-
Vortex the mixture and let it react at room temperature for 30 minutes.[14]
-
Quench the reaction by adding a small amount of an amino-containing compound (e.g., glycine) to consume excess FMOC-Cl.
-
The sample is now ready for injection into the HPLC system.
References
- Alexanian, E. J., & Knowles, R. R. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC - PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
- BenchChem. (2025).
- Organic & Biomolecular Chemistry. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. OUCI.
- Royal Society of Chemistry. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (n.d.).
- ACS Catalysis. (2019).
- Cambridge Open Engage. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Blog. (2025). What are the computational studies on 1 - adamantane methanol?.
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (n.d.).
- ACS Publications - American Chemical Society. (2024).
- PMC - NIH. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
- Wikipedia. (n.d.). Adamantane.
- PMC - NIH. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.
- Royal Society of Chemistry. (2024).
- ACS Publications. (n.d.).
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
- PMC - NIH. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition.
- ResearchGate. (2023).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Custom Synthesis of Adamantane Derivatives for Novel Drug Development. (n.d.).
- PMC - PubMed Central. (n.d.).
- Bioengineer.org. (2026). Stereoselective Total Synthesis of Skew-Tetramantane Achieved.
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- ACS Publications. (n.d.). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules.
- Organic Syntheses Procedure. (n.d.). adamantane.
- Semantic Scholar. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- ACS Publications. (n.d.).
Sources
- 1. jchr.org [jchr.org]
- 2. connectsci.au [connectsci.au]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the computational studies on 1 - adamantane methanol? - Blog [rongyaobio.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioengineer.org [bioengineer.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of Ethyl 2-(adamantan-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the scalable synthesis of Ethyl 2-(adamantan-1-yl)acetate. As a Senior Application Scientist, this guide is structured to address practical challenges encountered in a laboratory setting, ensuring both scientific accuracy and actionable solutions.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis, organized in a question-and-answer format to pinpoint and resolve experimental challenges.
Issue 1: Low or No Yield of the Homologated Adamantane Acetic Acid
Question: We are performing an Arndt-Eistert homologation of 1-adamantanecarboxylic acid and observing very low yields of the desired 1-adamantaneacetic acid after the Wolff rearrangement. What are the likely causes and how can we improve the yield?
Answer: Low yields in the Arndt-Eistert reaction sequence often stem from issues in one of the three key phases: acid chloride formation, diazoketone synthesis, or the Wolff rearrangement.[1]
Potential Causes & Solutions:
-
Incomplete Acid Chloride Formation:
-
Cause: Insufficient thionyl chloride or deactivation by moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity bottle of thionyl chloride. The conversion of the carboxylic acid to the more reactive acid chloride is a critical first step.[1]
-
-
Decomposition of the Diazoketone Intermediate:
-
Cause: The presence of HCl byproduct can react with the diazoketone.[2] Diazomethane is also sensitive and can be explosive.[3]
-
Solution: Use at least two equivalents of diazomethane; the first equivalent reacts with the acid chloride, and the second neutralizes the generated HCl.[3] Alternatively, a non-nucleophilic base like triethylamine can be added to scavenge the HCl. For scalability and safety, consider using (trimethylsilyl)diazomethane (TMS-diazomethane) as a more stable and less explosive substitute for diazomethane.[3][4][5]
-
-
Inefficient Wolff Rearrangement:
-
Cause: The catalyst for the rearrangement may be inactive, or the reaction conditions may not be optimal.
-
Solution: The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst, typically silver(I) oxide (Ag₂O) or silver benzoate.[6][7] Ensure the silver catalyst is active. If using thermal conditions, optimize the temperature, as both insufficient heat and overheating can be detrimental.
-
Issue 2: Formation of α-chloromethyl ketone Side Product
Question: During the reaction of 1-adamantanecarbonyl chloride with diazomethane, we are isolating a significant amount of a chlorinated byproduct instead of our desired diazoketone. How can we prevent this?
Answer: The formation of an α-chloromethyl ketone is a well-documented side reaction in the Arndt-Eistert synthesis.[2]
Causality and Prevention:
-
Mechanism of Side Product Formation: This byproduct arises when the HCl generated from the initial reaction of the acid chloride with diazomethane protonates a second molecule of the diazoketone intermediate, which is then susceptible to nucleophilic attack by the chloride ion.
-
Preventative Measures:
-
Excess Diazomethane: As mentioned previously, using an excess of diazomethane ensures that the HCl byproduct is quenched before it can react with the diazoketone.[2]
-
Inclusion of a Scavenger: The "Newman-Beal modification" involves adding triethylamine to the diazomethane solution to act as an acid scavenger.[2]
-
Issue 3: Difficulties in the Final Esterification Step
Question: We have successfully synthesized 1-adamantaneacetic acid, but the subsequent Fischer esterification with ethanol is slow and gives a poor yield. What can we do to optimize this step?
Answer: The Fischer esterification is an equilibrium-driven process, and its efficiency, especially with sterically hindered substrates like adamantane derivatives, depends on shifting the equilibrium towards the product.[8]
Optimization Strategies:
-
Driving the Equilibrium:
-
Use of Excess Reagent: Employ a large excess of ethanol to push the equilibrium towards the formation of the ethyl ester.[8]
-
Water Removal: The other product of the reaction is water. Removing water as it forms will also drive the reaction forward. A Dean-Stark apparatus is effective for this on a larger scale.[8]
-
-
Catalyst Choice:
-
Alternative Esterification Methods:
-
If Fischer esterification remains problematic, consider converting the 1-adamantaneacetic acid to its acid chloride and then reacting it with ethanol. This is not an equilibrium reaction and often proceeds to completion under mild conditions.
-
-
Microwave-Assisted Synthesis:
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, offering insights into the underlying chemistry and scalable production considerations.
Q1: What are the primary synthetic routes for this compound on a scalable level?
A1: There are two main scalable routes:
-
Fischer Esterification of 2-(Adamantan-1-yl)ethanol: This is a direct, one-step method but relies on the availability of the starting alcohol.[13]
-
Homologation of 1-Adamantanecarboxylic Acid: This multi-step approach involves the Arndt-Eistert reaction to extend the carbon chain of the readily available 1-adamantanecarboxylic acid, followed by esterification.[1][13] This route is often preferred for large-scale synthesis due to the commercial availability and lower cost of the starting adamantane carboxylic acid.
Q2: What are the major safety concerns when working with diazomethane or its alternatives?
A2: Extreme caution is necessary when handling these reagents.
-
Diazomethane: It is highly toxic, a potential carcinogen, and can be explosive, especially in concentrated form or in the presence of rough surfaces.[14] It should be generated in situ for immediate use in a well-ventilated fume hood behind a blast shield.[14]
-
(Trimethylsilyl)diazomethane (TMS-diazomethane): While considered a safer, less explosive alternative, it is still highly toxic upon inhalation and can be fatal.[5][15][16] All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including double gloves and a face shield.[4][15]
Q3: How can the purity of the final product, this compound, be ensured during scale-up?
A3: Purity is critical, and a multi-step purification process is recommended.
-
Work-up: After the reaction, a standard aqueous work-up is necessary. This typically involves washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine to remove excess water.[11][17]
-
Drying: The organic layer should be thoroughly dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[17]
-
Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator.[11][18]
-
Chromatography/Distillation: For high purity, the crude product should be purified by column chromatography on silica gel or by vacuum distillation.[19]
Q4: Impurities are affecting the crystallization of my adamantane intermediate. What steps can I take?
A4: Impurities can significantly hinder crystallization by disrupting the crystal lattice.[20]
-
Pre-purification: Ensure the starting material for crystallization is of high purity (>95%). If necessary, purify the compound using column chromatography before attempting to crystallize it.[20]
-
Optimize Crystallization Conditions:
-
Solvent Screening: Identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[20]
-
Control the Rate of Supersaturation: Slow cooling or slow evaporation of the solvent will lead to the formation of larger, higher-purity crystals.[20] Rapidly "crashing out" the product often traps impurities.
-
III. Experimental Workflows & Data
Synthesis Pathway Overview
The following diagram illustrates the two-step homologation and esterification route from 1-adamantanecarboxylic acid.
Caption: Scalable synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing low yield issues in the Arndt-Eistert reaction.
Sources
- 1. scribd.com [scribd.com]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. Problem 5. Arndt–Eistert Homologation - Issuu [issuu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
How to avoid rearrangement reactions in adamantane synthesis
Welcome to the technical support center for adamantane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing and functionalizing the adamantane scaffold. The synthesis of adamantane is a classic example of thermodynamic control, where a complex cascade of carbocation rearrangements transforms a suitable polycyclic precursor into the exceptionally stable, diamondoid structure of adamantane.[1][2] The primary challenge is not to prevent rearrangements altogether, but to direct the intricate reaction pathways to maximize the yield of the desired adamantane product while minimizing the formation of unwanted isomers, fragments, or polymeric byproducts.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions & Troubleshooting Guides
Q1: My yield is very low in the classic Lewis acid-catalyzed synthesis of adamantane from a tricyclodecane precursor. What's going wrong?
This is a common issue in the quintessential adamantane synthesis developed by Schleyer, which typically uses a precursor like tetrahydrodicyclopentadiene.[3][4][5] The reaction is an equilibrium-controlled process where adamantane is the thermodynamic sink.[2] However, the harsh Lewis acid conditions required to drive the reaction can also lead to several yield-reducing side pathways.
Core Problem: The highly reactive carbocation intermediates in the rearrangement cascade can be diverted from the desired pathway.
Troubleshooting Steps & Scientific Rationale:
-
Evaluate Your Catalyst System: The choice and condition of the Lewis acid are critical.
-
Causality: Strong Lewis acids (e.g., AlCl₃, AlBr₃) are necessary to initiate the hydride abstraction and subsequent 1,2-alkyl shifts that define the rearrangement mechanism.[6][7] However, overly aggressive or impure catalysts can promote fragmentation of the hydrocarbon skeleton or lead to the formation of intractable polymeric tars.
-
Solution:
-
Use a freshly sublimed or high-purity grade of aluminum chloride. Moisture can deactivate the catalyst and alter the reaction course.
-
Consider using a "sludge" catalyst, which is a pre-mixed complex of the Lewis acid with a small amount of hydrogen halide and hydrocarbon. This can sometimes offer more consistent activity.[2][8]
-
For some precursors, "superacid" systems like fluoroantimonic acid (HF-SbF₅) have been shown to improve conversion, though they require specialized handling.[2][8]
-
-
-
Optimize Reaction Temperature and Time: This synthesis is a delicate balance between kinetic and thermodynamic control.[9][10][11]
-
Causality: Sufficient thermal energy is needed to overcome the activation barriers for the multiple bond migrations required to reach the adamantane structure. However, excessively high temperatures or prolonged reaction times can push the system past the desired product and into fragmentation pathways. Adamantane is the most stable C₁₀H₁₆ isomer, but it is not indestructible under harsh conditions.
-
Solution:
-
Start with the recommended temperature for your specific precursor (often in the range of 150-180 °C for AlCl₃ catalysis).[5]
-
Monitor the reaction progress using GC-MS. Once adamantane formation plateaus, quenching the reaction can prevent subsequent degradation.
-
Short reaction times may favor kinetically preferred, less stable isomers, while overly long times can lead to decomposition. Finding the optimal duration is key.[12]
-
-
-
Purity of Starting Material: The presence of isomeric impurities in your tricyclodecane starting material can complicate the rearrangement.
-
Causality: The classic synthesis often starts with endo-tetrahydrodicyclopentadiene, which first isomerizes to the exo-isomer before rearranging to adamantane.[13] Other isomers present may follow different, less efficient rearrangement pathways.
-
Solution: Ensure the purity of your starting material. Distillation of commercial dicyclopentadiene followed by hydrogenation is a standard procedure to obtain a clean precursor.[13]
-
Q2: I am attempting to build a substituted adamantane from a bicyclo[3.3.1]nonane derivative, but the cyclization is producing a mixture of isomers. How can I improve the regioselectivity?
Synthesizing substituted adamantanes often involves the transannular cyclization of functionalized bicyclo[3.3.1]nonane precursors.[1][14] The regioselectivity of this ring closure is dictated by the stability of the intermediate carbocation formed, which is influenced by the substituents already present on the bicyclic frame.
Core Problem: The acid-catalyzed cyclization can proceed through different carbocation intermediates, leading to multiple substitution patterns on the final adamantane core.
Troubleshooting Steps & Scientific Rationale:
-
Strategic Placement of Directing Groups: The position and electronic nature of substituents on your bicyclo[3.3.1]nonane are paramount.
-
Causality: The cyclization is initiated by the formation of a carbocation, which is then attacked by an intramolecular nucleophile (often a double bond). Electron-donating groups will stabilize a nearby carbocation, while electron-withdrawing groups will destabilize it. This directs where the initial carbocation forms and, consequently, how the ring closes.
-
Solution:
-
Design your bicyclic precursor so that the desired cyclization pathway proceeds through the most stable possible carbocation intermediate (e.g., a tertiary cation over a secondary one).
-
For example, in the cyclization of 3,7-dimethylenebicyclo[3.3.1]nonanes, the reaction proceeds by protonation of one exocyclic double bond to form a tertiary carbocation, which is then attacked by the second double bond.[14]
-
-
-
Control of Reaction Conditions: Milder conditions can sometimes prevent unwanted rearrangements post-cyclization.
-
Causality: Once the adamantane cage is formed, the resulting carbocation must be trapped by a nucleophile. If the conditions are too harsh, this adamantyl cation can undergo further hydride shifts or alkyl shifts, leading to isomerization, especially if the initial product is not the most thermodynamically stable one.[15]
-
Solution:
-
Q3: My Friedel-Crafts reaction using an adamantyl halide is giving poor yields and multiple products. How can I improve this functionalization?
Friedel-Crafts alkylation with adamantyl halides is a common method for C-C bond formation, but it is susceptible to the classic pitfalls of this reaction type, namely polyalkylation and rearrangement.[15]
Core Problem: The adamantyl cation is a relatively stable tertiary carbocation, which can be prone to side reactions. Furthermore, the alkylated aromatic product is often more reactive than the starting arene, leading to poly-substitution.[15]
Troubleshooting Steps & Scientific Rationale:
-
Minimize Polyalkylation:
-
Causality: The adamantyl group is electron-donating, activating the aromatic ring and making the mono-alkylated product more susceptible to further electrophilic attack than the starting material.
-
Solution: Use a large excess of the aromatic substrate relative to the adamantyl halide. This increases the probability that the adamantyl cation will encounter an unreacted aromatic molecule rather than a mono-alkylated one.
-
-
Suppress Rearrangements:
-
Causality: While the 1-adamantyl cation is tertiary and relatively stable, under strong Lewis acid conditions, it can still promote rearrangements on the aromatic substrate or undergo other side reactions.
-
Solution:
-
Use a milder, less reactive Lewis acid (e.g., FeCl₃, ZnCl₂) instead of AlCl₃.
-
Perform the reaction at lower temperatures (e.g., 0 °C or below) to reduce the thermal energy available for undesired pathways.
-
-
Visualizations & Protocols
Conceptual Workflow of Lewis Acid-Catalyzed Adamantane Synthesis
The diagram below illustrates the fundamental principle of the Schleyer synthesis, where a polycyclic precursor is driven through a complex energy landscape of rearranging carbocations to reach the most thermodynamically stable isomer, adamantane.
Caption: Schleyer synthesis conceptual workflow.
Regioselectivity in Bicyclo[3.3.1]nonane Cyclization
This diagram shows how the cyclization of a generic bicyclo[3.3.1]nonane precursor can lead to different adamantane isomers depending on which intermediate carbocation is formed and trapped.
Caption: Control of regioselectivity in adamantane synthesis.
Quantitative Data Summary
The choice of catalyst and conditions significantly impacts the yield in the isomerization of tetrahydrodicyclopentadiene.
| Catalyst System | Precursor | Temperature (°C) | Typical Yield (%) | Reference |
| AlCl₃ (anhydrous) | endo-Tetrahydrodicyclopentadiene | 150 - 180 | 15 - 20 | [2][5][8] |
| AlCl₃ / HCl (high pressure) | endo-Tetrahydrodicyclopentadiene | ~170 | 30 - 40 | [13] |
| AlBr₃ / HBr ("sludge") | endo-Tetrahydrodicyclopentadiene | 95 - 100 | ~65 | [2][8] |
| HF / BF₃ (pressure) | endo-Tetrahydrodicyclopentadiene | Not Specified | up to 30 | [13] |
| Superacid (e.g., HF-SbF₅) | endo-Tetrahydrodicyclopentadiene | Ambient | up to 98 | [16] |
Experimental Protocol: Optimized Schleyer-Type Synthesis of Adamantane
This protocol is an example of an improved Lewis acid-catalyzed rearrangement. Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Hydrogen chloride is a corrosive gas.
Objective: To synthesize adamantane from endo-tetrahydrodicyclopentadiene with improved yield using an aluminum chloride catalyst.
Materials:
-
endo-Tetrahydrodicyclopentadiene (200 g, 1.47 moles), purified
-
Anhydrous aluminum chloride (40 g), high purity
-
Dry cyclohexane (solvent, optional, can improve slurry consistency)
-
Magnetic stirrer and stir bar
-
500 mL Erlenmeyer flask with a standard taper joint
-
Air condenser
-
Heating mantle with temperature control
-
Ice bath
-
Hydrochloric acid (concentrated)
-
Pentane or Hexane (for extraction)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Setup: Place the magnetic stir bar and 200 g of molten endo-tetrahydrodicyclopentadiene into the 500 mL Erlenmeyer flask. Fit the air condenser to the flask.
-
Catalyst Addition: While stirring vigorously, add the 40 g of anhydrous aluminum chloride to the flask in portions. The addition is exothermic, and the mixture will turn dark and thicken. HCl gas will be evolved.
-
Reaction: Once the initial exothermic reaction subsides, begin heating the mixture using the heating mantle. Maintain a gentle reflux. The reaction temperature should be monitored and kept stable. The exact temperature and time will depend on the specific precursor and catalyst activity, but a target of several hours is typical.[13]
-
Quenching: After the reaction period (e.g., 4-8 hours, ideally monitored by GC), cool the flask to room temperature and then place it in an ice bath. Slowly and cautiously add crushed ice and water to the flask to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic process. Add concentrated HCl to dissolve the aluminum hydroxides.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the crude product with pentane or hexane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude solid adamantane can be purified by sublimation or by recrystallization from a suitable solvent like methanol to yield a white crystalline solid.[15][17]
References
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023).
- Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science (RSC Publishing).
- On the Mechanism of Adamantane Rearrangements. Sciencemadness.org.
- Adamantane Rearrangements. (2013). Sciencemadness.org.
- Adamantane Rearrangements. RSC Publishing.
- Adamantane chemistry. Part I. Some intramolecular ring expansion reactions of adamantan-2-one; the synthesis of 4-substituted homoadamantanes. Journal of the Chemical Society C: Organic (RSC Publishing).
- Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. (2014). UCLA – Chemistry and Biochemistry.
- Mechanism of the noradamantane-adamantane rearrangement.
- Reactions of 1,3-Dihaloadamantanes with Carbanions in DMSO: Ring-Opening Reactions to Bicyclo[3.3.1]nonane Derivatives by the SRN1 Mechanism.
- Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2021). PubMed Central (PMC).
- Adamantane.
- Lewis acid‐catalyzed rearrangement of endo‐trimethylenenorbornane.
- Technical Support Center: Synthesis of Adamantane Deriv
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
- Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Facile Synthetic Routes to 2-Oxo-1-adamantanalkanoic Acids. (2025). Request PDF.
- Progress Towards the Total Synthesis of Rugulosone and Methodologies of Alkene Isomerization and Formation of Substituted Adamantanones. eScholarship.
- Role of Lewis acid in synthesis of adamantane from bicyclic species. (2017). Chemistry Stack Exchange.
- The Relative Stability of Bridged Hydrocarbons. II. endo- and exo-Trimethylenenorbornane. The Formation of Adamantane. Journal of the American Chemical Society.
- A Comparative Guide to the Synthesis of Adamantane Deriv
- Adamantane. Wikipedia.
- Adamantane. Organic Syntheses Procedure.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic and Thermodynamic Control. Dalal Institute.
- Understanding product optimization: Kinetic versus thermodynamic control.
- Synthesis of Adamantane by Paul von R. Schleyer (1957). SynArchive.
- Annulated carbamates are precursors for the ring contraction of the adamantane framework. (2022). RSC Publishing.
- Synthesis of (Nor)
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Annulated carbamates are precursors for the ring contraction of the adamantane framework. (2022). PubMed Central (PMC).
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Adamantane rearrangements - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. jackwestin.com [jackwestin.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.ucla.edu [chem.ucla.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Adamantane - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
Optimizing reaction time and temperature for adamantane esterification
Welcome to the Technical Support Center for adamantane esterification. This guide is designed for researchers, chemists, and drug development professionals who are working with the unique challenges presented by the sterically demanding adamantane scaffold. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of adamantane derivatives, such as 1-adamantanecarboxylic acid, often slow and challenging?
The primary challenge in adamantane esterification lies in its structure. The adamantane cage is a bulky, rigid, and sterically hindered three-dimensional scaffold.[1][2] This steric bulk impedes the approach of the alcohol nucleophile to the carbonyl carbon of the adamantane carboxylic acid (or its activated form). This results in slow reaction kinetics compared to the esterification of less hindered acids like acetic or benzoic acid.[3] Overcoming this steric hindrance is the key to optimizing the reaction.
Q2: What are the most common and effective methods for synthesizing adamantyl esters?
The most prevalent method is a variation of the Fischer-Speier esterification .[4] This classic method involves reacting the adamantane carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4]
Key features of this approach for adamantane substrates are:
-
Strong Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically required to protonate the carbonyl, making it a more potent electrophile to overcome the slow reaction rate.[4]
-
Excess Alcohol: Using the alcohol as the solvent or in large excess helps to shift the reaction equilibrium toward the product side, according to Le Châtelier's principle.[5][6]
-
Elevated Temperatures: Heating the reaction mixture is necessary to provide sufficient thermal energy to overcome the high activation energy barrier caused by steric hindrance.
Other methods, such as using coupling reagents (e.g., DCC) or converting the carboxylic acid to a more reactive acid chloride, are also viable but the acid-catalyzed Fischer esterification is often the most direct route.[4]
Q3: How does the choice of alcohol affect the reaction time and temperature?
The structure of the alcohol plays a significant role.
-
Primary Alcohols (e.g., Methanol, Ethanol): These are less sterically hindered and will generally react faster and at lower temperatures than more complex alcohols.
-
Secondary & Tertiary Alcohols (e.g., Isopropanol, tert-Butanol): These are bulkier nucleophiles and will react much more slowly.[3] Esterification with these alcohols requires more forcing conditions: higher temperatures, longer reaction times, and potentially a higher catalyst loading. For extremely hindered alcohols like adamantanol, direct esterification is very challenging.[7][8]
Troubleshooting Guide
Problem: My reaction is extremely slow or has stalled, showing low conversion by TLC/GC-MS.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Catalyst Activity | The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[9] If the catalyst concentration is too low or has been neutralized, the reaction will be exceedingly slow. Solution: Ensure you are using a strong acid catalyst like concentrated H₂SO₄. If the reaction stalls, a careful, small addition of fresh catalyst may restart it. Ensure all reagents are anhydrous, as water can dilute the acid's effectiveness. |
| Inadequate Temperature | The steric hindrance of the adamantyl group creates a high activation energy barrier. Insufficient heat means fewer molecular collisions have the energy to overcome this barrier. Solution: Gradually increase the reaction temperature. Refluxing in the alcohol (if it's the excess reagent) is a common strategy. For high-boiling alcohols, set a target temperature (e.g., 80-120 °C) and monitor for potential side reactions. |
| Reversible Nature of the Reaction | Fischer esterification is an equilibrium process.[5][10] The water generated as a byproduct can hydrolyze the ester, pushing the reaction back to the starting materials. Solution: Drive the equilibrium forward by removing water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[6] Alternatively, adding a dehydrating agent like anhydrous molecular sieves can be effective.[5] |
Problem: My reaction yields are consistently low, even after extended reaction times.
This common issue is often a result of the equilibrium problem inherent to Fischer esterification.[5][10]
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low esterification yield.
Problem: I'm observing charring or the formation of dark-colored byproducts.
| Potential Cause | Explanation & Recommended Solution |
| Excessive Temperature | While heat is necessary, excessively high temperatures, especially in the presence of a strong acid like H₂SO₄, can cause decomposition and charring of the organic compounds. This is particularly true for sensitive substrates. Solution: Reduce the reaction temperature. Find the minimum temperature at which the reaction proceeds at an acceptable rate. Consider switching to a milder acid catalyst like p-TsOH, which may allow for cleaner reactions, albeit potentially slower. |
| Side Reactions | Concentrated sulfuric acid is a powerful dehydrating agent. At high temperatures, it can promote the elimination of water from the alcohol reactant, leading to the formation of alkenes and subsequent polymerization, which often results in dark tars. Solution: Lower the temperature and/or catalyst loading. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[11] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of 1-Adamantanecarboxylic Acid with Ethanol
This protocol details a standard lab-scale synthesis of ethyl 1-adamantanecarboxylate.
Materials:
-
1-Adamantanecarboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-adamantanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (20-30 eq, serving as the solvent). Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 8-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting carboxylic acid is consumed.[12]
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid - CAUTION: gas evolution! ), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.[12][13]
Reaction Workflow Diagram
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography Purification of Adamantane Derivatives
Welcome to the technical support center for the purification of adamantane derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these unique molecules. Adamantane's rigid, cage-like structure and high lipophilicity present specific hurdles that require careful consideration of chromatographic parameters.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful purification outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when setting up a column chromatography protocol for adamantane derivatives.
Q1: What is the best stationary phase for purifying adamantane derivatives?
A1: The choice of stationary phase is critical and depends on the polarity of your specific adamantane derivative.
-
Normal-Phase Chromatography (Silica Gel or Alumina): For nonpolar to moderately polar adamantane derivatives, silica gel is the most common choice.[3] Alumina can be a suitable alternative, particularly for compounds that may be sensitive to the acidic nature of silica. The separation mechanism relies on the polar functional groups of the derivative interacting with the polar stationary phase.[4][5]
-
Reversed-Phase Chromatography (C8 or C18): For more polar adamantane derivatives, especially those with hydroxyl or amino groups, reversed-phase chromatography is often more effective.[6][7] In this mode, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase.[7][8] The retention of these derivatives is influenced by the hydrophilic part of the molecule.[6][9]
Q2: My adamantane derivative is not UV-active. How can I monitor the separation on TLC and during column chromatography?
A2: This is a very common challenge as the adamantane core itself does not possess a chromophore for UV detection.[10][11] Several visualization techniques can be employed:
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for compounds that can be oxidized, such as those with alcohols, alkenes, or other oxidizable functional groups.[12] Spots will appear as yellow or brown on a purple background.[12]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.[12] It is particularly useful for visualizing nucleophilic groups.[12]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds, which will appear as brown spots.[12][13][14] This method is often non-destructive, and the spots may fade over time.[13]
Q3: How do I choose an appropriate solvent system (mobile phase)?
A3: The principle of "like dissolves like" is a good starting point.[15]
-
For Normal-Phase (Silica/Alumina): Start with a nonpolar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, dichloromethane, or diethyl ether. A typical starting point for many adamantane derivatives is a mixture of hexane and ethyl acetate.
-
For Reversed-Phase (C8/C18): A polar mobile phase is used, commonly a mixture of water and a polar organic solvent like methanol or acetonitrile.[6][7] The elution strength is increased by increasing the proportion of the organic solvent.
The ideal solvent system should provide a retention factor (Rf) between 0.2 and 0.4 for your target compound on a TLC plate to ensure good separation on the column.[13]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Poor Separation of Closely Related Adamantane Derivatives
Symptoms:
-
Eluted fractions contain a mixture of your desired product and a closely related impurity.
-
TLC analysis shows overlapping spots.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized to resolve compounds with very similar polarities. | Fine-tune the solvent gradient. Use a shallower gradient or even isocratic (constant solvent composition) elution in the region where your compounds of interest elute. Experiment with different solvent mixtures. For example, switching from ethyl acetate to a mixture of dichloromethane and methanol might alter the selectivity. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | Reduce the sample load. As a general rule, for silica gel, use a sample-to-sorbent ratio of 1:30 to 1:100 by weight. |
| Incorrect Stationary Phase | The chosen stationary phase does not provide sufficient selectivity for the separation. | Switch the stationary phase. If you are using normal-phase, consider trying reversed-phase chromatography, or vice versa. The different retention mechanisms can often resolve challenging mixtures.[6][9] |
Problem 2: Low or No Recovery of the Adamantane Derivative
Symptoms:
-
The total mass of the collected fractions is significantly lower than the amount of crude material loaded.
-
The target compound is not found in any of the eluted fractions.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Compound is Stuck on the Column | The compound is too polar for the chosen solvent system in normal-phase chromatography, leading to very strong adsorption to the silica gel. | Increase the mobile phase polarity. Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, a small amount of a very polar solvent like methanol can be added to the eluent to wash the column. |
| Compound is Eluting with the Solvent Front | The compound is too nonpolar for the chosen solvent system and is not retained by the stationary phase. | Decrease the mobile phase polarity. Start with a less polar solvent system. For very nonpolar compounds, you may need to use pure hexane. |
| Compound Decomposition on the Column | Some adamantane derivatives can be sensitive to the acidic nature of silica gel and may decompose during chromatography.[16] | Deactivate the silica gel. This can be done by pre-treating the silica with a small amount of a base, such as triethylamine, mixed into the eluent. Alternatively, switch to a less acidic stationary phase like neutral alumina.[16] |
Problem 3: Tailing or Streaking of Spots on TLC and Broad Peaks During Elution
Symptoms:
-
Spots on the TLC plate are not round but appear as elongated streaks.
-
The compound elutes from the column over a large number of fractions, leading to broad, dilute peaks.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Acidic or Basic Nature of the Compound | Acidic or basic functional groups on the adamantane derivative can interact strongly and non-ideally with the stationary phase. | Add a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine can have a similar effect. |
| Incomplete Dissolution of the Sample | If the sample is not fully dissolved when loaded onto the column, it can lead to slow dissolution during elution, causing tailing. | Ensure complete dissolution of the sample. Use a stronger, more polar solvent to dissolve the crude material before loading it onto the column. Minimize the volume of this loading solvent. |
| Column is Poorly Packed | Channels or cracks in the stationary phase bed can lead to an uneven flow of the mobile phase. | Repack the column carefully. Ensure the silica gel is packed as a uniform slurry and that the bed is not allowed to run dry. |
III. Experimental Workflow & Diagrams
General Workflow for Column Chromatography
The following diagram outlines the key steps in performing a column chromatography purification.
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. waters.com [waters.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. youtube.com [youtube.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. silicycle.com [silicycle.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 16. Chromatography [chem.rochester.edu]
Preventing byproduct formation in adamantane synthesis
Technical Support Center: Adamantane Synthesis
Welcome to the Technical Support Center for adamantane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing adamantane, with a focus on preventing byproduct formation and optimizing yield and purity. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established protocols and mechanistic understanding.
Troubleshooting Guide: Common Issues in Adamantane Synthesis
This section addresses specific problems encountered during the Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene to adamantane.
Problem 1: Low Yield of Adamantane
Q: My adamantane synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of adamantane are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1]
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Catalyst Inactivation | Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any exposure to water in the reactants or atmosphere will deactivate the catalyst, significantly hindering the isomerization. | • Use a fresh, unopened container of high-purity aluminum chloride. • Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). • Ensure all glassware is thoroughly dried before use. |
| Suboptimal Reaction Temperature | The rearrangement of tetrahydrodicyclopentadiene to adamantane is temperature-sensitive. If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to cracking and polymerization, forming tars and other byproducts.[1] | • Carefully monitor and control the reaction temperature within the range specified in the protocol (typically 150-180°C for AlCl₃ catalysis).[2] • Be aware of the initial exothermic rearrangement of the endo-isomer of tetrahydrodicyclopentadiene to the exo-isomer, which can cause an initial temperature spike.[1][2] |
| Inadequate Reaction Time | The isomerization is not instantaneous and requires sufficient time for the carbocation rearrangements to proceed to the thermodynamically stable adamantane structure. | • Ensure the reaction is allowed to proceed for the recommended duration (e.g., 8-12 hours).[2] • Monitor the reaction progress using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time for your specific setup.[1] |
| Impure Starting Material | The purity of the starting dicyclopentadiene can affect the efficiency of both the initial hydrogenation and the subsequent isomerization. | • Purify technical-grade dicyclopentadiene by distillation before the initial hydrogenation step.[1][2] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low adamantane yield.
Problem 2: Excessive Tar Formation
Q: My reaction mixture is producing a large amount of black, tarry residue. What causes this and how can I prevent it?
A: The formation of a black, tarry substance is a common byproduct in adamantane synthesis, particularly when using aluminum chloride.[3] This residue consists of polymeric and cracked hydrocarbon materials.
Primary Cause:
-
Localized Overheating and Side Reactions: High reaction temperatures or poor heat distribution can promote undesired side reactions, such as polymerization and cracking of the hydrocarbon intermediates.[1] The highly acidic environment created by the Lewis acid catalyst can facilitate these processes.
Preventative Measures:
| Strategy | Implementation Details |
| Strict Temperature Control | • Use a combination magnetic stirrer-hot plate to ensure both uniform heating and agitation.[2] • Maintain the reaction temperature in the optimal range to avoid excessive heat that can lead to byproduct formation. |
| Efficient Stirring | • Continuous and vigorous stirring is essential to prevent localized overheating and to ensure the catalyst is evenly distributed throughout the reaction mixture. |
| Alternative Catalysts | • For cleaner reactions, consider alternative catalysts such as superacids (e.g., CF₃SO₃H·SbF₅), ionic liquids, or zeolites, which can offer higher selectivity and produce less tar.[3][4][5] However, these may require different reaction conditions and present their own challenges in handling and cost.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of adamantane formation from tetrahydrodicyclopentadiene?
A: The synthesis of adamantane from tetrahydrodicyclopentadiene is a classic example of a carbocation-mediated rearrangement. The process is driven by the formation of the thermodynamically stable, strain-free adamantane cage structure.[6]
Simplified Mechanistic Overview:
-
Carbocation Formation: The Lewis acid catalyst (e.g., AlCl₃) abstracts a hydride ion from tetrahydrodicyclopentadiene, generating a tertiary carbocation.[6]
-
Skeletal Rearrangements: This initial carbocation undergoes a complex series of intramolecular rearrangements, including 1,2-alkyl shifts.[6][7] These rearrangements proceed through various tricyclic intermediates.
-
Thermodynamic Sink: The rearrangements continue until the highly stable 1-adamantyl cation is formed. This cation is the most stable of the C₁₀H₁₅⁺ isomers.
-
Hydride Quench: The 1-adamantyl cation is then quenched by a hydride ion from another hydrocarbon molecule, yielding the final adamantane product and regenerating a carbocation to continue the catalytic cycle.
Caption: Simplified reaction pathway for adamantane synthesis.
Q2: How can I effectively purify the crude adamantane product?
A: Crude adamantane from the synthesis is typically a brown, mushy solid contaminated with the catalyst, tars, and unreacted starting material.[2] A multi-step purification process is necessary to obtain pure, white crystalline adamantane.
Recommended Purification Protocol:
| Step | Procedure | Purpose |
| 1. Initial Separation | Decant the upper layer containing adamantane from the dense, black tarry layer at the bottom of the reaction flask.[2] | To remove the bulk of the non-distillable residue. |
| 2. Solvent Extraction | Rinse the reaction flask with petroleum ether and combine with the decanted product. Warm the suspension to dissolve the adamantane.[2] | To selectively dissolve adamantane and leave behind insoluble impurities. |
| 3. Decolorization | Add chromatography-grade alumina to the hot solution and filter.[2] | To remove colored impurities. |
| 4. Crystallization | Concentrate the filtrate by distillation and then cool it in a dry ice-acetone bath to induce crystallization.[2] | To precipitate the adamantane from the solution. |
| 5. Isolation | Collect the solid adamantane by suction filtration.[2] | To isolate the purified product. |
| 6. Further Purification (Optional) | For the highest purity, recrystallization from a suitable solvent like methanol or sublimation can be performed.[8][9] | To achieve pharmaceutical-grade purity. |
Experimental Protocol: Adamantane Synthesis
This protocol is based on the well-established procedure by Schleyer et al.[2][10]
Part A: Hydrogenation of Dicyclopentadiene
-
Preparation: In a suitable pressure reactor (e.g., a Parr apparatus), dissolve 200 g of purified dicyclopentadiene in 100 ml of dry ether. Add 1.0 g of platinum oxide catalyst.
-
Hydrogenation: Pressurize the reactor to 50 p.s.i. with hydrogen gas. The reaction is exothermic. Allow the reaction to proceed for 4-6 hours until the uptake of 2 mole equivalents of hydrogen is complete.
-
Work-up: Carefully vent the reactor and remove the catalyst by suction filtration.
-
Distillation: Distill the filtrate at atmospheric pressure to remove the ether. Continue the distillation to collect endo-tetrahydrodicyclopentadiene at a boiling point of 191-193°C.
Part B: Isomerization to Adamantane
-
Setup: In a 500-ml Erlenmeyer flask equipped with a magnetic stirring bar and an air condenser, place 200 g of molten endo-tetrahydrodicyclopentadiene.
-
Catalyst Addition: While stirring, carefully add 40 g of anhydrous aluminum chloride to the flask.
-
Reaction: Heat the mixture to 150-180°C using a combination magnetic stirrer-hot plate. Aluminum chloride will sublime; periodically push the sublimate back into the reaction mixture. Continue heating for 8-12 hours.
-
Cooling and Separation: Remove the flask from the heat and allow it to cool. The mixture will separate into two layers.
-
Purification: Follow the purification protocol outlined in the FAQ section to isolate the pure adamantane. The expected yield is 27-30 g.[2]
References
- Schleyer, P. von R.; Donaldson, M. M.; Nicholas, R. D.; Cupas, C. Adamantane. Org. Synth.1962, 42, 8. [Link]
- Kirchen, R. P.; Sorensen, T. S.; Whitworth, S. M. A mechanistic study of the carbocation route from tetrahydrodicyclopentadiene to the adamantane ring. Can. J. Chem.1993, 71 (12), 2016–2028. [Link]
- Chembay, M.
- Proche, M. What purification methods are suitable for 1-adamantane methanol? Proche.2025. [Link]
- Research Open World. The Synthesis of Medical Intermediate Adamantane. Research Open World.[Link]
- Fárová, T.; et al. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.2023, 28(22), 7652. [Link]
- Sciencemadness.org. Adamantane Rearrangements. Sciencemadness.org.2013. [Link]
- Arkat USA. Four-directional synthesis of adamantane derivatives.
- Josien, H.; et al. Click Chemistry with Cyclopentadiene. Molecules.2014, 19(9), 13583-13612. [Link]
- Google Patents. Purification method of adamantane monools.
- Wikipedia. Adamantane. Wikipedia.[Link]
- Google Patents.
- ResearchGate. Synthesis of adamantane by hydrogenation and isomerization of dicyclopentadiene.
- NBNI.
- ACS Publications. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation.
- ACS Publications. Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY.
- MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.2024. [Link]
- Reddit. Synthesis of adamantane. Reddit.2024. [Link]
- PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.2025. [Link]
- MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.2023. [Link]
- University of Wisconsin-Platteville. Adamantanes.
- Google Patents. Process for the preparation of 1-adamantane derivatives.
- ResearchGate. Synthesis of Adamantane Catalyzed by an Active Immobilized Aluminium Chloride Catalyst.
- ResearchGate. Synthesis and Evaluation of Adamantane-Containing Fluorinated Block Copolymers for Resist Modifers in Immersion Lithography.
- Royal Society of Chemistry.
- Wiley Online Library. Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups. Wiley Online Library.[Link]
- ResearchGate. Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene.
- Wiley Online Library. Regioselective Synthesis of meta-Tetraaryl-Substituted Adamantane Derivatives and Evaluation of Their White Light. Wiley Online Library.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchopenworld.com [researchopenworld.com]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. nbinno.com [nbinno.com]
- 9. What purification methods are suitable for 1 - adamantane methanol? - Blog [rongyaobio.com]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 2-(adamantan-1-yl)acetate
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Ethyl 2-(adamantan-1-yl)acetate. The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and metabolic stability—make it a privileged scaffold in modern drug design.[1] Consequently, the efficient and high-purity synthesis of its derivatives, such as this compound, is of critical importance.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and consistently achieve high yields and purity.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most common issues encountered during the synthesis and purification of this compound, which is typically prepared via Fischer-Speier esterification of 1-Adamantaneacetic acid with ethanol.[2][3]
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in a Fischer esterification is almost always linked to the reversible nature of the reaction. The equilibrium between the carboxylic acid and alcohol on one side, and the ester and water on the other, must be actively managed to favor product formation.[4][5]
Causality & Solutions:
-
Incomplete Reaction (Equilibrium): The reaction has reached equilibrium without high conversion to the product.
-
Solution 1: Use Excess Alcohol. According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium toward the products.[5] Using a large excess of anhydrous ethanol (e.g., 10-20 equivalents, or even using it as the solvent) is the most common and effective strategy to drive the reaction to completion.[2][4]
-
Solution 2: Remove Water. Removing the water byproduct as it forms will prevent the reverse reaction (ester hydrolysis). This can be achieved by:
-
-
Insufficient Catalyst: The reaction rate is too slow.
-
Solution: Ensure a sufficient catalytic amount of a strong acid (e.g., concentrated H₂SO₄, p-TsOH) is used. Typically, this is 1-5 mol% relative to the limiting reagent (1-Adamantaneacetic acid).
-
-
Losses During Work-up: The product is being lost during the extraction and washing steps.
-
Solution: After quenching the reaction and performing the initial extraction, ensure you re-extract the aqueous layer 2-3 times with your organic solvent (e.g., ethyl acetate, diethyl ether) to recover all the product.[6]
-
Q2: After work-up, my crude product is acidic and my NMR shows a broad singlet. What is this impurity and how do I remove it?
This is a classic sign of unreacted starting material, 1-Adamantaneacetic acid (CAS 4942-47-6).[7] Carboxylic acids are acidic and their -OH proton often appears as a broad singlet in the ¹H NMR spectrum.
Causality & Solutions:
-
Incomplete Reaction: The esterification did not go to completion, leaving behind the starting carboxylic acid.
-
Inefficient Work-up: The acidic starting material was not fully removed.
-
Solution: Acid-Base Extraction. This impurity is easily removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[2] The bicarbonate deprotonates the acidic carboxylic acid to form sodium 1-adamantaneacetate, a salt that is highly soluble in the aqueous layer but insoluble in the organic layer. The desired ester, being neutral, remains in the organic phase. This is followed by a wash with brine (saturated NaCl solution) to remove residual water and break up any emulsions.[2]
-
Q3: I'm struggling with purification. My column chromatography fractions are not clean, or the product "oiled out" during crystallization.
Purification challenges often stem from impurities that have similar properties to the desired product or from suboptimal technique.
Causality & Solutions:
-
Poor Chromatography Separation:
-
Cause: Incorrect solvent system (eluent) or overloaded column.
-
Solution:
-
Optimize Eluent: Use Thin Layer Chromatography (TLC) to find an ideal solvent system (e.g., varying ratios of hexanes/ethyl acetate) that gives a good separation between your product spot (Rf ≈ 0.3-0.4) and any impurities.
-
Proper Loading: Do not overload the column. The amount of silica gel should be at least 50-100 times the weight of the crude product. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica) for loading.[8]
-
-
-
Crystallization Failure ("Oiling Out"):
-
Cause: This typically happens when the concentration of impurities is too high, inhibiting the formation of a crystal lattice, or when the solution becomes supersaturated too quickly.[9]
-
Solution:
-
Pre-Purification: Do not attempt to crystallize very impure material (>95% purity is ideal).[9] Perform a quick column chromatography pass first.
-
Slow Down: Reduce the rate of supersaturation. If doing a cooling crystallization, slow the cooling rate (e.g., place the flask in a warm water bath and allow it to cool to room temperature slowly, then move to a refrigerator). If using an anti-solvent, add it dropwise to a stirred solution of your compound.[9]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the detailed mechanism for the Fischer esterification of 1-Adamantaneacetic acid?
The Fischer esterification is a six-step, acid-catalyzed nucleophilic acyl substitution. Every step is reversible.[4]
-
Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack: A lone pair on the oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Deprotonation: A base (like another molecule of ethanol) removes the proton from the attacking oxygen, yielding a neutral tetrahedral intermediate.
-
Protonation: One of the hydroxyl groups is protonated by the acid catalyst, turning it into a good leaving group (-OH₂⁺).
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of water.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: The reversible mechanism of Fischer-Speier esterification.
Q5: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of your target compound is crucial for planning purification and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem[2][10] |
| Molecular Weight | 222.32 g/mol | PubChem[2][10] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[2][10] |
| CAS Number | 15782-66-8 | PubChem[2][10][11] |
Q6: Which acid catalyst is best, and can I use a different alcohol?
-
Catalyst Choice: Both concentrated sulfuric acid (H₂SO₄) and solid p-toluenesulfonic acid (p-TsOH) are excellent choices.[3][12]
-
H₂SO₄: Highly effective and inexpensive, but it's a strong dehydrating agent and can sometimes lead to charring or side reactions if not used carefully.
-
p-TsOH: A crystalline solid that is easier to handle and measure accurately. It is generally considered a milder and cleaner catalyst.
-
Lewis Acids: Lewis acids like scandium(III) triflate can also be used and may be preferable for sensitive substrates.[3]
-
-
Alcohol Choice: The Fischer esterification works very well with primary and secondary alcohols.[3] Therefore, you can readily synthesize other esters (e.g., methyl, propyl, isopropyl) by substituting the corresponding alcohol for ethanol. Tertiary alcohols are generally unsuitable as they are prone to elimination under strong acid and heat.[3]
Experimental Protocols
A general workflow for the synthesis and purification is outlined below.
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis via Fischer Esterification
This protocol is based on established methods for Fischer esterification.[2]
-
Materials:
-
1-Adamantaneacetic acid (1.0 eq)
-
Anhydrous Ethanol (20 eq, or as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Adamantaneacetic acid and anhydrous ethanol.
-
Stir the mixture until the acid dissolves completely.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. If ethanol was used in large excess, it may need to be removed first via rotary evaporation. Dilute the residue with ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. Check that the aqueous layer is basic.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Purification by Column Chromatography
-
Materials:
-
Silica Gel (230-400 mesh)
-
Eluent: Hexanes/Ethyl Acetate mixture (e.g., starting with 98:2, determined by TLC)
-
Crude product from Protocol 1
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal volume of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ester.
-
References
- BenchChem. (2025). An In-depth Technical Guide to 2-(Adamantan-1-yl)
- BenchChem. (2025). Technical Support Center: 2-(Adamantan-1-yl)
- National Center for Biotechnology Information. (n.d.).
- Maohuan Chemical. (n.d.). 1-adamantaneacetic acid ethyl ester|15782-66-8.
- Wikipedia. (n.d.).
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Syntheses. (n.d.).
- Organic Syntheses. (n.d.). Work-up Procedure Example.
- Sigma-Aldrich. (n.d.). 1-Adamantaneacetic acid 98%.
Sources
- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Adamantaneacetic acid 98 4942-47-6 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-adamantaneacetic acid ethyl ester|15782-66-8-Maohuan Chemical [bschem.com]
- 12. Fischer Esterification [organic-chemistry.org]
Structural optimization of adamantane derivatives using computational chemistry
Welcome to the technical support center for the computational structural optimization of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during their in-silico experiments. As a Senior Application Scientist, this resource synthesizes technical accuracy with practical, field-proven insights to ensure the integrity and success of your computational work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when setting up their computational studies on adamantane derivatives.
Q1: I'm starting a new project on an adamantane derivative. How do I choose the right computational method?
A1: The choice of computational method is dictated by your research question and available computational resources. For large systems or long-timescale simulations, such as studying the conformational dynamics of a drug-receptor complex, molecular mechanics (MM) methods with a well-parameterized force field are appropriate.[1][2] For questions requiring detailed electronic structure information, like reaction mechanisms or spectroscopic predictions, quantum mechanics (QM) methods are necessary.[3][4] Density Functional Theory (DFT) often provides a good balance of accuracy and computational cost for many applications involving adamantane derivatives.[4][5][6] For highly accurate electronic properties, higher-level methods like coupled-cluster (CCSD(T)) may be required, though they are computationally expensive.[4][5]
Q2: Why is initial structure generation and cleanup important for adamantane derivatives?
A2: The rigid, cage-like structure of adamantane can lead to unusual bond lengths and angles if not constructed properly in a molecular editor.[7] An initial "cleanup" or geometry optimization using a fast method (like a molecular mechanics force field) is crucial before proceeding with more computationally intensive calculations.[7] This step ensures a reasonable starting geometry, preventing calculation failures and leading to a more efficient convergence to the true energy minimum.[7]
Q3: What are the key differences between the bridgehead (C1-type) and methylene bridge (C2-type) positions on the adamantane scaffold, and how does this impact my computational study?
A3: The adamantane core has two distinct carbon environments: four tertiary bridgehead positions (C1-type) and six secondary methylene bridge positions (C2-type).[4] These positions have different reactivity and electronic properties.[8] When setting up your calculations, it's crucial to correctly define the substitution pattern as it significantly influences the molecule's overall geometry, electronic structure, and properties.[4] For instance, substitution at the C1 position can lead to a more significant reduction in the HOMO-LUMO gap compared to C2 substitution.[4]
Q4: How does the lipophilicity of adamantane affect my simulations, particularly in a biological context?
A4: The adamantane moiety is highly lipophilic, which is a key feature in its use in drug design to enhance membrane permeability and interact with hydrophobic binding pockets.[9][10][11] In your simulations, this means that in an aqueous environment, the adamantane group will strongly influence the surrounding water structure.[12] When modeling interactions with proteins, it is critical to ensure that the binding pocket is appropriately defined to accommodate this bulky, hydrophobic group.[9] The choice of water model in your simulation can also be important for accurately capturing the hydrophobic effect.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your computational experiments.
Problem 1: My geometry optimization fails to converge.
Possible Causes & Solutions:
-
Poor Initial Geometry: As mentioned in the FAQs, a highly distorted starting structure is a common cause of convergence failure.
-
Troubleshooting Steps:
-
Visually inspect your molecule for any unrealistic bond lengths or angles.[7]
-
Perform an initial, less stringent geometry optimization using a molecular mechanics force field before proceeding to a higher level of theory (e.g., DFT).[7]
-
If available in your software, use a "cleanup" or "structure minimization" tool to quickly correct obvious geometric issues.[7]
-
-
-
Inappropriate Level of Theory or Basis Set: The chosen computational method may not be suitable for your system.
-
Troubleshooting Steps:
-
For highly strained or unusual adamantane derivatives, a very small basis set may not be flexible enough to describe the geometry accurately. Consider using a larger basis set, such as one from the Pople (e.g., 6-31G(d)) or Dunning (e.g., cc-pVDZ) families.[13]
-
If using DFT, try a different functional. Some functionals may perform better for specific types of interactions.
-
-
-
Incorrect Charge or Multiplicity: An incorrect electronic state will prevent the calculation from finding a stable minimum.
-
Troubleshooting Steps:
-
Double-check that the total charge of your molecule is correctly specified.
-
Ensure the spin multiplicity is appropriate for your system (e.g., a singlet for a closed-shell molecule).
-
-
Problem 2: My molecular dynamics (MD) simulation is unstable, and the adamantane derivative shows unrealistic movements.
Possible Causes & Solutions:
-
Poor Force Field Parameterization: The force field may not have accurate parameters for the adamantane core or its substituents.[1] This is a critical issue as the accuracy of MD simulations is highly dependent on the chosen force field.[1][14]
-
Troubleshooting Steps:
-
Force Field Selection: Choose a modern, well-parameterized force field such as CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF), which are designed for drug-like molecules.[2]
-
Parameter Validation: If you are using a novel adamantane derivative, it is crucial to validate the existing force field parameters or develop new ones. This can be done by comparing MM-calculated properties (e.g., bond lengths, angles, dihedrals) with those obtained from higher-level QM calculations.
-
Utilize Parameterization Tools: Many software packages and web servers are available to help generate and validate force field parameters for novel molecules.
-
-
-
Insufficient Equilibration: The system may not have been properly equilibrated before the production run.
-
Troubleshooting Steps:
-
Perform a multi-stage equilibration protocol, starting with minimization, followed by a short period of heating to the desired temperature, and then a longer period of equilibration at constant temperature and pressure.
-
Monitor key properties like temperature, pressure, and potential energy during equilibration to ensure they have stabilized.
-
-
-
Inappropriate Timestep: A timestep that is too large can lead to instability in the simulation.
-
Troubleshooting Steps:
-
For all-atom simulations, a timestep of 1-2 fs is typically appropriate.
-
If your simulation includes constraints on high-frequency bonds (e.g., SHAKE algorithm), you may be able to use a slightly larger timestep.
-
-
Problem 3: My calculated properties (e.g., HOMO-LUMO gap, reaction energies) do not match experimental data.
Possible Causes & Solutions:
-
Inadequate Level of Theory: The computational method used may not be accurate enough for the property being calculated.
-
Troubleshooting Steps:
-
For Electronic Properties: Standard DFT functionals can sometimes underestimate band gaps. Consider using a hybrid functional (e.g., B3LYP) or a range-separated functional (e.g., CAM-B3LYP) for more accurate electronic and optical property predictions.[4]
-
For Reaction Energies: Ensure you are using a basis set that is large enough to minimize basis set superposition error, especially if your reaction involves multiple molecules. Including diffuse functions in the basis set can be important for describing anions or weak interactions.
-
-
-
Neglect of Environmental Effects: Gas-phase calculations may not be representative of experimental conditions, which are often in solution.
-
Troubleshooting Steps:
-
Implicit Solvation Models: Use a continuum solvation model (e.g., PCM, SMD) to account for the bulk effects of the solvent. This is often a good first step and is computationally efficient.
-
Explicit Solvation Models: For a more detailed understanding of solvent interactions, perform simulations with explicit solvent molecules (e.g., a periodic box of water). This is more computationally expensive but can be crucial for understanding specific solvent-solute interactions.[15]
-
-
-
Lack of Model Validation: The computational model itself may not be appropriate for the system.[16]
-
Troubleshooting Steps:
-
Benchmarking: Before applying a computational model to an unknown system, it is good practice to benchmark it against a set of related molecules for which experimental data is available.[16]
-
Systematic Comparison: When comparing with experimental data, ensure that you are comparing the same quantities. For example, a calculated 0 K energy difference should be compared to an experimental enthalpy change at a specific temperature by including thermal corrections.
-
-
III. Experimental & Computational Protocols
Protocol 1: Standard Geometry Optimization Workflow
This protocol outlines the steps for obtaining a reliable optimized geometry for an adamantane derivative.
-
Initial Structure Generation:
-
Use a molecular builder to construct the 3D structure of the adamantane derivative.
-
Pay close attention to the correct placement of substituents on the adamantane core.
-
-
Initial Minimization (MM):
-
Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94, UFF).
-
This step resolves any major steric clashes or unrealistic bond geometries.[7]
-
-
Quantum Mechanical Optimization (DFT):
-
Use the MM-optimized structure as the starting point for a DFT calculation.
-
A common and effective combination is the B3LYP functional with the 6-31G(d) basis set for initial optimizations.[4][17]
-
For higher accuracy, a larger basis set (e.g., 6-311+G(d,p)) can be used for a final single-point energy calculation or re-optimization.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the final optimization.
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Protocol 2: Molecular Dynamics Simulation Setup
This protocol provides a general workflow for setting up an MD simulation of an adamantane derivative in a solvent.
-
System Preparation:
-
Place the optimized adamantane derivative in the center of a simulation box.
-
Solvate the box with the desired solvent (e.g., water).
-
Add counter-ions to neutralize the system if the adamantane derivative is charged.
-
-
Parameterization:
-
Minimization:
-
Perform an energy minimization of the entire system to remove any bad contacts between the solute and solvent.
-
-
Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the target temperature while keeping the volume constant.
-
NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at the target temperature and pressure to allow the density of the simulation box to relax.
-
-
Production Run:
-
Once the system is equilibrated, run the simulation for the desired length of time to collect data for analysis.
-
IV. Data Presentation & Visualization
Table 1: Comparison of Computational Methods for Adamantane C-C Bond Length
| Method | Basis Set | Mean C-C Bond Length (Å) | Computational Cost |
| MMFF94 | - | 1.535 | Very Low |
| B3LYP | 6-31G(d) | 1.542 | Moderate |
| B3LYP | 6-311+G(d,p) | 1.540 | High |
| Experimental | - | ~1.54 | - |
Note: The values presented are illustrative and can vary depending on the specific adamantane derivative and software used.[18]
Diagrams
Caption: Workflow for geometry optimization of adamantane derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the computational studies on 1 - adamantane methanol? - Blog [rongyaobio.com]
- 7. youtube.com [youtube.com]
- 8. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. Calculation of dipole polarizability derivatives of adamantane and their use in electron scattering computations | The European Physical Journal D (EPJ D) [epjd.epj.org]
- 18. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Adamantane Quantification: A Comparative Analysis of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of the Adamantane Cage
Adamantane and its derivatives represent a unique class of molecules, with their rigid, cage-like hydrocarbon structure making them invaluable scaffolds in medicinal chemistry.[1] From antiviral agents like amantadine and rimantadine to the neuroprotective drug memantine, the adamantane moiety often imparts favorable pharmacokinetic and pharmacodynamic properties.[2] However, the very characteristics that make adamantane derivatives effective therapeutic agents—lipophilicity, high stability, and a lack of significant chromophores or electrophores—present considerable analytical challenges for their precise quantification in various matrices, including pharmaceutical formulations and biological fluids.[1]
This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for adamantane quantification. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, providing you with field-proven insights to select and implement the most appropriate technique for your research and development needs. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Crucial Role of Derivatization
A recurring theme in the analysis of many adamantane derivatives is the necessity of derivatization. This chemical modification is essential to introduce properties that the native molecule lacks, thereby enhancing its detectability and chromatographic behavior.[1] For GC analysis, derivatization is almost always mandatory to increase the volatility and thermal stability of polar adamantane compounds, particularly those containing amine groups.[1] In HPLC, derivatization is employed to attach a chromophore or fluorophore, significantly boosting the sensitivity of UV or fluorescence detectors.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Technique Requiring Chemical Modification
GC-MS offers exceptional separation efficiency and definitive identification capabilities through mass spectral data.[3] However, its application to many adamantane derivatives is contingent on successful derivatization to overcome their low volatility.[1]
The "Why": Causality in GC-MS Method Development
The choice of derivatization agent is critical and depends on the functional groups present on the adamantane derivative. Silylation and acylation are the most common approaches for amine-containing adamantanes.[1]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group. This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it amenable to GC analysis.[4]
-
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) introduce a trifluoroacetyl group, which also enhances volatility and can improve chromatographic peak shape.[1]
The selection of a non-polar capillary column, such as a DB-5ms or HP-5ms, is a logical choice as it separates compounds based on their boiling points, which aligns well with the volatility-enhancing purpose of derivatization.[1] The use of a temperature program is essential to ensure the efficient elution of the derivatized analytes from the GC column.
Self-Validating Systems: A Protocol for Silylation-GC-MS
A robust GC-MS protocol for adamantane amine analysis will include the following self-validating steps:
Experimental Protocol: GC-MS with Silylation Derivatization [1]
-
Sample Preparation:
-
Accurately weigh the adamantane amine standard and dissolve it in an anhydrous solvent (e.g., acetonitrile).
-
For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction) and ensure the extract is completely dry, as water can interfere with the silylation reaction.
-
-
Derivatization Reaction:
-
To the dried sample or standard, add a sufficient volume of BSTFA containing 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Tightly cap the reaction vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Column: Non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Implement a suitable temperature gradient to separate the derivatized analyte.
-
MS Detection: Utilize full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Diagram: GC-MS Workflow with Derivatization
Caption: General workflow for adamantane analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility in Detection
HPLC is a cornerstone technique for the analysis of a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[3] For adamantane derivatives, the choice of detector is paramount and often dictates the need for derivatization.
HPLC with UV/Fluorescence Detection: Enhancing Sensitivity through Derivatization
Adamantane's native structure lacks a strong chromophore, making direct UV detection challenging and often insensitive.[1] To overcome this, pre-column derivatization with a UV-active or fluorescent tag is a widely used strategy.[1]
-
UV Derivatization: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amine-containing adamantanes to form a derivative with strong UV absorbance.[1]
-
Fluorescence Derivatization: Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) react with primary amines to yield highly fluorescent isoindole products, enabling very low detection limits.[1]
Experimental Protocol: HPLC-Fluorescence with OPA Derivatization [1]
-
Reagent Preparation: Prepare the derivatization reagent by dissolving OPA and 2-mercaptoethanol in a borate buffer.
-
Sample Preparation:
-
Prepare standard solutions of the adamantane amine in a suitable solvent.
-
For plasma samples, perform protein precipitation followed by extraction.
-
-
Derivatization Reaction:
-
Mix the sample or standard solution with the OPA/2-mercaptoethanol reagent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 minute).
-
-
HPLC-FLD Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with optimized excitation and emission wavelengths (e.g., Ex: 335 nm, Em: 440 nm).
-
Diagram: HPLC-FLD Workflow with Pre-Column Derivatization
Caption: Workflow for HPLC-FLD analysis of adamantane amines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis
For the quantification of adamantane and its derivatives in complex biological matrices like plasma, LC-MS/MS is the preferred technique due to its superior sensitivity, selectivity, and speed.[5] A key to achieving high accuracy and precision with this method is the use of a stable isotope-labeled internal standard (SIL-IS), such as adamantane-d16.[3][5]
The "Why": The Power of Isotope Dilution
The principle of stable isotope dilution mass spectrometry is straightforward yet powerful. A known amount of the SIL-IS is added to the sample at the beginning of the preparation process.[3] Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during sample extraction, potential matrix effects in the ion source, and variations in instrument response.[5] Quantification is based on the ratio of the analyte's peak area to the IS's peak area, which remains constant despite these variations, leading to highly accurate and precise results.[3]
Self-Validating Systems: A High-Throughput LC-MS/MS Protocol
A typical LC-MS/MS method for adamantane in plasma involves a simple protein precipitation step, making it suitable for high-throughput analysis.[5]
Experimental Protocol: LC-MS/MS Quantification of Adamantane in Human Plasma [5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the adamantane-d16 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and using Multiple Reaction Monitoring (MRM).
-
Diagram: LC-MS/MS Bioanalytical Workflow
Caption: High-throughput LC-MS/MS workflow for adamantane in plasma.
Comparative Performance of Analytical Techniques
The choice of analytical technique for adamantane quantification will ultimately depend on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | GC-MS | HPLC-UV (with Derivatization) | HPLC-Fluorescence (with Derivatization) | LC-MS/MS |
| Principle | Separation of volatile compounds with mass-based detection. | Separation of compounds with UV absorbance-based detection. | Separation of compounds with fluorescence-based detection. | Separation of compounds with mass-based detection. |
| Derivatization | Typically required for polar adamantanes.[1] | Often required to introduce a chromophore.[1] | Required to introduce a fluorophore.[1] | Not required for the adamantane core. |
| Selectivity | High (mass-based). | Moderate to high. | High. | Very high (mass-based). |
| Sensitivity | Moderate to high. | Moderate. | High. | Very high. |
| Typical LOQ | ng/mL to sub-ng/mL range. | ~0.69 µg/mL (for amantadine).[6] | ~10 ng/mL (for adamantanamines).[7] | Sub-ng/mL to pg/mL range. |
| Linearity Range | Typically 2-3 orders of magnitude. | 28-171 µg/mL (for amantadine).[6] | 10-1000 ng/mL (for adamantanamines).[7] | Typically 3-4 orders of magnitude. |
| Precision (%RSD) | <15% | <2.0%.[6] | <6.0%.[7] | <15% |
| Key Advantage | Excellent for structural elucidation of impurities.[3] | Widely available instrumentation. | High sensitivity for amine-containing derivatives. | Gold standard for bioanalysis; high throughput.[5] |
| Key Limitation | Derivatization adds complexity and potential for variability.[3] | Lower sensitivity without derivatization. | Derivatization is essential. | Higher instrument cost and complexity. |
Conclusion: Selecting the Optimal Technique
The quantification of adamantane and its derivatives requires a thoughtful approach to analytical method selection, with a clear understanding of the strengths and limitations of each technique.
-
GC-MS is a powerful tool, particularly for impurity identification, but the necessity of derivatization for many adamantane compounds adds a layer of complexity to the workflow.
-
HPLC with UV or fluorescence detection offers accessible and robust options, especially for quality control in pharmaceutical formulations. The choice between UV and fluorescence will depend on the required sensitivity, with fluorescence detection after derivatization providing significantly lower detection limits.
-
LC-MS/MS stands out as the unequivocal gold standard for the bioanalysis of adamantane derivatives. Its high sensitivity, selectivity, and the ability to use stable isotope-labeled internal standards for unparalleled accuracy and precision make it the method of choice for pharmacokinetic and other drug development studies. The simple and rapid sample preparation methods further enhance its suitability for high-throughput environments.
By understanding the principles behind each of these techniques and the rationale for specific experimental choices, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical method to support their work with this important class of molecules.
References
- ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
- Sobczak, A., Muszalska, I., Rohowska, P., Inerowicz, T., Dotka, H., & Jelińska, A. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug development and industrial pharmacy, 39(5), 657–661.
- ResearchGate. (n.d.). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method | Request PDF.
- TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA.
- SlideShare. (n.d.). Derivatization in GC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the GC-MS Analysis of Ethyl 2-(adamantan-1-yl)acetate: A Comparative Approach
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the adamantane moiety stands out as a uniquely valuable building block. Its rigid, lipophilic, and three-dimensional structure can significantly enhance the therapeutic properties of active compounds, improving everything from metabolic stability to target binding.[1][2] Ethyl 2-(adamantan-1-yl)acetate, a key derivative, embodies these desirable characteristics.[3] The precise analytical characterization of such molecules is not merely a procedural step but the foundation upon which reliable structure-activity relationships are built.
This guide provides an in-depth, experience-driven exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with other viable analytical techniques. Our objective is to equip you with the expert insights needed to select and execute the most appropriate analytical strategy for your research and development goals.
Part 1: The Definitive GC-MS Protocol for this compound
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It pairs the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For a molecule like this compound, which possesses sufficient volatility and thermal stability, GC-MS is an ideal method for confirming identity, assessing purity, and identifying volatile impurities.[4]
The Causality of Method Design
The protocol outlined below is not arbitrary. Each parameter is selected to ensure high-resolution separation and the generation of a clear, interpretable mass spectrum.
-
Injector Temperature: Set high enough (250°C) to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
-
Column Choice: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., SLB®-5ms) is chosen. This stationary phase separates compounds primarily based on boiling point and is robust, making it ideal for routine analysis of relatively non-polar molecules like our target analyte.
-
Oven Program: A temperature ramp is employed to ensure sharp peaks. Starting at a lower temperature allows for the elution of highly volatile solvents or impurities, while the gradual ramp provides the energy needed to move this compound through the column, separating it from any closely eluting compounds.
-
MS Ionization: Standard Electron Ionization (EI) at 70 eV is used. This high-energy ionization is highly reproducible and creates a rich fragmentation pattern, which serves as a "fingerprint" for the molecule, allowing for confident library matching and structural confirmation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of the this compound sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[4] Ensure the sample is fully dissolved.
-
-
GC Instrument and Conditions:
-
Injector: Split/splitless, operated in 50:1 split mode at 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Oven Program: Initial temperature of 70°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Detector and Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Temperatures: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C.
-
Anticipated Results and Interpretation
The analysis will yield a chromatogram showing the separation of compounds over time and a mass spectrum for each peak.
-
Chromatogram: A single, sharp major peak is expected for a pure sample of this compound. The retention time will be specific to the established method.
-
Mass Spectrum: The mass spectrum provides the crucial structural data. For this compound (Molecular Weight: 222.32 g/mol ), the following key fragments are expected.[3][5]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance & Interpretation |
| 222 | [M]⁺ | The molecular ion peak , confirming the molecular weight of the compound.[6] |
| 177 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group (-OC₂H₅). This is a common fragmentation pathway for ethyl esters.[6][7] |
| 135 | [C₁₀H₁₅]⁺ | The adamantyl cation . This is the most characteristic and often the most abundant (base) peak for 1-substituted adamantane derivatives, resulting from the cleavage of the bond between the adamantane cage and the side chain.[6] Its high stability makes it a dominant feature. |
| 43 | [C₂H₃O]⁺ | The acetyl cation, a common fragment from acetate esters. |
The presence of a strong peak at m/z 135 is the definitive signature of the adamantane core, while the molecular ion at m/z 222 confirms the intact molecule. The loss of 45 Da (m/z 177) further corroborates the ethyl ester structure.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While GC-MS is exceptionally well-suited for this analyte, a senior scientist must recognize that no single technique is universally optimal. The choice of method is dictated by the specific analytical question being asked—be it structural confirmation, routine purity testing, or quantification in a complex matrix.
Caption: Decision workflow for selecting an analytical technique.
Performance Comparison of Analytical Methods
| Technique | Principle | Information Provided | Key Advantages for this Analyte | Key Limitations for this Analyte |
| GC-MS | Volatility-based separation followed by mass-based detection and fragmentation. | Retention time, molecular weight, structural "fingerprint" from fragmentation. | Excellent for purity and identity confirmation. High sensitivity. Fragmentation pattern is highly characteristic.[4] | Requires volatility and thermal stability. Ionization efficiency can vary, affecting quantification. |
| HPLC-UV | Polarity-based separation in a liquid phase with UV-Vis absorbance detection. | Retention time, quantitative data (if chromophore is present). | Good for non-volatile or thermally unstable compounds. | Adamantane lacks a significant UV chromophore, leading to poor sensitivity without derivatization.[8][9] |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, atom connectivity, stereochemistry. | The "gold standard" for absolute structure confirmation.[10] Non-destructive. | Low sensitivity compared to MS. Not a separation technique, so impurities can complicate spectra. Less suitable for routine quantification. |
| GC-FID | Volatility-based separation with detection via ion generation in a hydrogen flame. | Retention time, robust quantitative data. | Highly reliable and reproducible for quantification.[11][12] Wide linear dynamic range. | Provides no structural information; identification relies solely on retention time matching with a known standard. |
In-Depth Methodological Comparison
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the initial synthesis and characterization of a new adamantane derivative, ¹H and ¹³C NMR are indispensable.[10] They provide the definitive proof of structure that no other technique can. However, for routine quality control or stability testing where the structure is already known, NMR is inefficient.
-
High-Performance Liquid Chromatography (HPLC): If one were analyzing a series of adamantane derivatives with varying polarity or thermal stability, HPLC would be a strong contender. For this compound specifically, its utility is limited by the lack of a chromophore.[8] One would need to employ a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS), or undertake a derivatization step to attach a UV-active tag.[8]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For purely quantitative applications, such as determining the precise concentration of the analyte in a formulation, GC-FID is often superior to GC-MS.[12] The FID detector is known for its robustness and consistent response factor for hydrocarbons, making it the preferred choice for assays where the identity of the peak is already confirmed.[11]
Conclusion and Authoritative Recommendation
For the comprehensive analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers the optimal balance of separation, identification, and sensitivity. Its ability to provide both a retention time for purity assessment and a detailed mass spectrum for unambiguous identity confirmation makes it the most powerful single technique for routine analysis in a research and drug development setting.
The most robust analytical strategy, however, is orthogonal. An ideal workflow involves:
-
Initial Structural Proof: Unambiguous confirmation of newly synthesized batches using ¹H and ¹³C NMR Spectroscopy.
-
Routine Identity & Purity: Implementation of the validated GC-MS method described herein for all subsequent batch releases, stability studies, and impurity profiling.
-
Dedicated Quantification: Use of GC-FID for high-precision assays when quantitative accuracy is the primary objective and structural confirmation is not required.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the integrity of their data and the quality of their materials, ultimately accelerating the path from discovery to application.
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. BenchChem.
- Sobczak, A., Muszalska, I., Rohowska, P., Inerowicz, T., Dotka, H., & Jelińska, A. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy, 39(5), 657–661.
- Anonymous. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones.
- Anonymous. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate. BenchChem.
- Eder, K., & Reichlmayr-Lais, A. M. (2006). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of the American Oil Chemists' Society, 83(5), 423–430.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-(Adamantan-1-yl)ethyl acetate. BenchChem.
- Khullar, K. K., Bell, C. L., & Bauer, L. (1969). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 34(11), 3379–3383.
- BenchChem. (2025). Structural Analysis of 2-(Adamantan-1-yl)ethyl acetate: A Technical Guide. BenchChem.
- ResearchGate. (2006). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry.
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review).
- BenchChem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy. BenchChem.
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS Methods for Adamantane Derivatives in Biological Matrices
For researchers, scientists, and drug development professionals, the robust and accurate quantification of adamantane derivatives in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of these unique therapeutic agents. The rigid, lipophilic, cage-like structure of the adamantane moiety presents distinct analytical challenges. This guide provides an in-depth, objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the analysis of prominent adamantane derivatives, including amantadine, rimantadine, memantine, and saxagliptin, in biological fluids. We will delve into the causality behind experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection, supported by experimental data from peer-reviewed literature.
The Adamantane Scaffold: Physicochemical Properties and Analytical Implications
Adamantane and its derivatives are characterized by a tricyclic alkane structure, lending them high thermal stability and lipophilicity.[1][2] The introduction of functional groups, such as primary amines in amantadine and memantine, significantly influences their physicochemical properties, particularly their pKa and logP values. These properties are critical determinants in the selection of appropriate bioanalytical strategies.
Table 1: Physicochemical Properties of Selected Adamantane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa (Strongest Basic) |
| Amantadine | C₁₀H₁₇N | 151.25 | 2.44 | 10.14 |
| Rimantadine | C₁₂H₂₁N | 179.30 | 3.3 | 10.6 |
| Memantine | C₁₂H₂₁N | 179.30 | 3.28 | 10.27 |
| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | 1.4 | 7.9 |
The basic nature of amantadine, rimantadine, and memantine dictates that they will be protonated at physiological pH, influencing their solubility and interaction with extraction sorbents and chromatographic stationary phases. Saxagliptin, a more complex derivative, exhibits different properties that necessitate distinct analytical considerations.
A Comparative Analysis of Sample Preparation Techniques
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis. The most common techniques employed for adamantane derivatives are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT): The High-Throughput Workhorse
PPT is often the initial method of choice due to its simplicity, speed, and low cost.[3][4] It involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma or serum sample to denature and precipitate proteins.
-
Mechanism: The organic solvent disrupts the solvation of proteins, leading to their aggregation and precipitation.
-
Advantages: Fast, generic, and requires minimal method development.[3]
-
Disadvantages: Less clean extracts compared to LLE and SPE, which can lead to significant matrix effects and ion suppression in the MS source.[4] Recovery can also be lower for some analytes.[5]
For amantadine, a simple and high-throughput HPLC-MS/MS method was developed using protein precipitation with a small sample volume of 20 µL.[3] This method demonstrated a linear range of 15-2000 ng/mL.[3] Similarly, a method for saxagliptin and its metabolite in human plasma utilized protein precipitation with acetonitrile, achieving recoveries greater than 90%.[6]
Liquid-Liquid Extraction (LLE): Balancing Cleanliness and Labor
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Mechanism: The analyte partitions from the aqueous biological matrix into the organic solvent, leaving behind water-soluble interferences.
-
Advantages: Can provide cleaner extracts than PPT, reducing matrix effects.[7]
-
Disadvantages: More labor-intensive, requires larger volumes of organic solvents, and can be more difficult to automate than PPT and SPE.
A sensitive LC-MS/MS method for memantine in human plasma employed LLE with a mixture of diethyl ether and chloroform, achieving a low limit of quantification (LOQ) of 0.1 ng/mL.[8] Another method for amantadine utilized LLE with a mixture of n-hexane, isopropanol, and dichloromethane, yielding extraction efficiencies of approximately 70%.[9]
Solid-Phase Extraction (SPE): The Gold Standard for Sensitivity and Selectivity
SPE is a highly selective sample preparation technique that can provide the cleanest extracts and the highest analyte concentration.
-
Mechanism: The analyte is retained on a solid sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
-
Advantages: Provides the cleanest extracts, minimizes matrix effects, and allows for significant analyte concentration, leading to lower LOQs.[10][11]
-
Disadvantages: More expensive and requires more extensive method development compared to PPT and LLE.
For the simultaneous determination of saxagliptin and metformin, a method using ion-pair solid-phase extraction was developed, achieving an LOQ of 0.10 ng/mL for saxagliptin.[1] A highly sensitive method for amantadine in human plasma utilized SPE, resulting in a linear range of 0.50–500 ng/mL and a limit of detection of 0.18 ng/mL.[5]
Table 2: Comparison of Sample Preparation Methods for Adamantane Derivatives
| Method | Analyte | Pros | Cons | Typical Recovery | Reference |
| Protein Precipitation | Amantadine, Saxagliptin | Fast, simple, high-throughput | High matrix effects, lower recovery | ~52% (Amantadine), >90% (Saxagliptin) | [5][6] |
| Liquid-Liquid Extraction | Memantine, Amantadine | Cleaner extracts than PPT | Labor-intensive, solvent-intensive | ~70-86% | [7][9] |
| Solid-Phase Extraction | Saxagliptin, Amantadine | Cleanest extracts, highest sensitivity | More complex, higher cost | 86-100% | [1][5] |
Chromatographic Separation Strategies: The C18 vs. HILIC Dilemma
The choice of chromatographic column and mobile phase is critical for achieving adequate retention and separation of adamantane derivatives from endogenous interferences.
Reversed-Phase (RP) Chromatography: The Dominant Approach
The vast majority of published methods for adamantane derivatives utilize C18 reversed-phase columns.
-
Mechanism: Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.
-
Rationale for Adamantanes: The lipophilic adamantane core provides sufficient hydrophobicity for retention on C18 phases. The basic amine groups allow for manipulation of retention through pH adjustments of the mobile phase.
-
Typical Conditions: Mobile phases typically consist of acetonitrile or methanol mixed with an aqueous buffer (e.g., ammonium formate or formic acid) to ensure good peak shape and ionization efficiency.[5][6][7]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic solvent content.
-
Mechanism: Separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.
-
Potential for Adamantanes: For more polar adamantane derivatives or when retention on C18 is insufficient, HILIC can be a powerful alternative.[12] The high organic content of the mobile phase can also lead to enhanced sensitivity in ESI-MS.[12]
-
Considerations: While not as commonly reported for adamantanes, HILIC offers orthogonal selectivity to RP chromatography and should be considered during method development, especially for challenging separations.
Table 3: Comparison of Chromatographic Conditions for Adamantane Derivatives
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |
| Amantadine | Synergi™ Hydro-RP C18 | Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v) | 1.0 | 3.5 | [5] |
| Memantine | Zorbax SB-C18 | Methanol, Water, Formic Acid (80:20:0.1, v/v/v) | 0.6 | 3.5 | [7] |
| Saxagliptin | Atlantis® dC18 | Acetonitrile and 0.1% formic acid in water (gradient) | 0.8 | 2.5 | [6] |
Mass Spectrometric Detection: Achieving Specificity and Sensitivity
Tandem mass spectrometry, typically with a triple quadrupole instrument, is the detection method of choice for the quantitative analysis of adamantane derivatives due to its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used for these basic compounds, as the amine functionalities are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to enhance selectivity by monitoring a specific precursor ion to product ion transition for each analyte and its internal standard.
-
Internal Standards: The use of stable isotope-labeled (SIL) internal standards (e.g., amantadine-d6, memantine-d6) is highly recommended to compensate for matrix effects and variability in extraction and ionization, thereby ensuring the highest accuracy and precision.[5][7]
Table 4: Representative MRM Transitions for Adamantane Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Amantadine | 152.1 | 135.1 | [5] |
| Memantine | 180.2 | 163.2 | [7] |
| Saxagliptin | 316.2 | 140.1 | [1] |
Comparative Performance of Validated Methods
The performance of a bioanalytical method is assessed through a rigorous validation process that evaluates its linearity, sensitivity, accuracy, precision, and stability.
Table 5: Comparison of Validation Parameters for Published LC-MS/MS Methods
| Analyte | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Amantadine | SPE-LC-MS/MS | 0.50 | 0.50–500 | 98.47–105.72 | ≤ 5.42 | [5] |
| Amantadine | PPT-LC-MS/MS | 15 | 15-2000 | 95.8-106.8 | ≤ 9.3 | [3] |
| Memantine | LLE-LC-MS/MS | 0.1 | 0.1-50.0 | Within ±15 | < 15 | [8] |
| Memantine | LLE-LC-MS/MS | 0.05 | 0.05-50 | 95.7-99.1 | 1.4-7.8 | [7] |
| Saxagliptin | SPE-LC-MS/MS | 0.10 | 0.10-50.0 | 95.7-103.8 | ≤ 6.9 | [1] |
| Saxagliptin | PPT-LC-MS/MS | 0.1 | 0.1-50 | Within ±15 | < 15 | [6] |
Experimental Protocols
Representative Protein Precipitation Protocol for Amantadine
This protocol is adapted from a validated high-throughput method.[3]
-
To 20 µL of human plasma in a 96-well plate, add 20 µL of an internal standard working solution (e.g., amantadine-d15 in methanol).
-
Add 100 µL of acetonitrile to each well to precipitate the proteins.
-
Vortex the plate for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Representative LC-MS/MS Method for Amantadine
This protocol is based on a sensitive and robust published method.[5]
-
LC System: Agilent 1200 series or equivalent
-
Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions:
-
Amantadine: m/z 152.1 → 135.1
-
Amantadine-d6 (IS): m/z 158.0 → 141.1
-
Visualizing the Workflow
Caption: General workflow for the LC-MS/MS analysis of adamantane derivatives.
Conclusion and Future Perspectives
The selection of an optimal LC-MS/MS method for adamantane derivatives is a multifactorial decision that requires a thorough understanding of the analyte's physicochemical properties, the desired sensitivity and throughput, and the available resources.
-
For high-throughput screening , protein precipitation offers a rapid and cost-effective solution, although it may be susceptible to matrix effects.
-
For methods requiring higher sensitivity and cleaner extracts , liquid-liquid extraction provides a viable alternative.
-
For regulated bioanalysis and studies demanding the lowest limits of quantification , solid-phase extraction remains the gold standard, delivering superior data quality at the cost of increased complexity and expense.
While C18 columns are the workhorse for chromatographic separation, the exploration of HILIC phases presents an opportunity for improved retention and selectivity for more polar adamantane derivatives. The continued development of novel stationary phases and more efficient sample preparation technologies will undoubtedly further enhance our ability to accurately and precisely quantify these important therapeutic compounds in complex biological matrices.
References
- Xu, X., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations.
- Jain, D., et al. (2017). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects.
- Spasov, A. A., et al. (2019). Adamantane derivatives: pharmacological and toxicological properties (Review). Bioorganicheskaia khimiia, 45(3), 245-254.
- Wang, K., et al. (2018). Validation Of A Robust And High Throughput Hplc Ms Ms Method To Determine Amantadine Levels In Human Plasma. Journal of Applied Bioanalysis, 4(2), 51-61. [Link]
- Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- Wang, Y., et al. (2007). Quantitative determination of amantadine in human plasma by liquid chromatography-mass spectrometry and the application in a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 43(5), 1839-1843. [Link]
- Shah, P. A., et al. (2018). Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(3), 202-209. [Link]
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(4), 931-937. [Link]
- Konda, R. K., et al. (2012). Bioanalytical method development and validation of memantine in human plasma by high performance liquid chromatography with tandem mass spectrometry: application to bioequivalence study. Journal of analytical methods in chemistry, 2012. [Link]
- Almeida, A. M., et al. (2007). Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study.
- Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
- Dulaurent, S., et al. (2013). Comparison of extraction efficiencies and LC–MS–MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood. Analytical and bioanalytical chemistry, 405(2-3), 947-957.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
A Comparative Guide to the Definitive Structural Validation of Ethyl 2-(adamantan-1-yl)acetate: Why X-ray Crystallography is the Gold Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the adamantane moiety is a privileged scaffold. Its rigid, lipophilic, and three-dimensional cage-like structure is frequently incorporated into new chemical entities to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.[1] Ethyl 2-(adamantan-1-yl)acetate, a key intermediate and potential pharmacophore, exemplifies a molecule where unambiguous structural confirmation is not merely an academic exercise but a critical requirement for advancing any research or development program.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound. It will demonstrate why, despite the utility of routine spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), only single-crystal X-ray diffraction (SCXRD) can provide the unequivocal, high-resolution, three-dimensional data required for absolute structural validation—a cornerstone of regulatory submissions and intellectual property protection.[2][3]
Part 1: Synthesis and Preliminary Characterization
The journey to structural validation begins with the synthesis of the target compound. This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g of 2-(adamantan-1-yl)acetic acid in 50 mL of anhydrous ethanol.
-
Catalysis: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate the solvent in vacuo to yield the crude product. Further purification by column chromatography (silica gel, hexane:ethyl acetate gradient) may be required to achieve high purity.
The resulting product, predicted to be a colorless oil or a low-melting solid, is then subjected to standard spectroscopic analysis.[1]
Spectroscopic Analysis: The Initial Hypothesis of Structure
Spectroscopic methods provide the first layer of evidence for the molecular structure. Each technique probes different aspects of the molecule, and together they allow for the formulation of a structural hypothesis.
NMR is arguably the most powerful tool for initial structural elucidation in solution.[2] For this compound (C₁₄H₂₂O₂), the expected proton (¹H) and carbon (¹³C) NMR spectra in CDCl₃ would present characteristic signals.
-
¹H NMR: Key signals would include a triplet around 1.2 ppm (3H, -CH₃ of ethyl), a quartet around 4.1 ppm (2H, -OCH₂- of ethyl), a singlet around 2.1 ppm (2H, -CH₂- linking adamantane and the ester), and a series of broad singlets or multiplets between 1.5 and 2.0 ppm corresponding to the 15 protons of the adamantane cage.
-
¹³C NMR: The proton-decoupled spectrum would show a signal for the carbonyl carbon (~173 ppm), the ester methylene carbon (~60 ppm), the linking methylene carbon (~47 ppm), the ethyl methyl carbon (~14 ppm), and distinct signals for the quaternary, CH, and CH₂ carbons of the adamantane cage (~28, 34, 37, 40 ppm).[3][4]
IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this ester is expected to be dominated by two key features:
-
A strong, sharp absorption band around 1740 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of a saturated aliphatic ester.[4]
-
Strong absorption bands in the 2850-2950 cm⁻¹ region, corresponding to the C-H stretching vibrations of the bulky adamantane cage.[4]
-
A strong band around 1240 cm⁻¹ for the C-O stretch of the ester group.[4]
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the elemental composition and connectivity.
-
Molecular Ion: Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 222 , confirming the molecular formula C₁₄H₂₂O₂.[2]
-
Key Fragment: A highly prominent peak is anticipated at m/z = 135 . This corresponds to the stable adamantyl cation ([C₁₀H₁₅]⁺), a hallmark fragmentation for 1-substituted adamantane derivatives, resulting from the cleavage of the bond between the cage and the acetate side chain.[2][4]
The Limitation of Spectroscopic Data
While the combination of NMR, IR, and MS provides compelling evidence and allows for a confident preliminary identification, it does not constitute an absolute proof of structure. These techniques describe connectivity and functional groups but provide no direct information on the three-dimensional arrangement of atoms in the solid state, such as precise bond lengths, bond angles, and torsional angles. For complex molecules or in cases where subtle isomerism is possible, these methods can be ambiguous. In the context of drug development, where absolute certainty is paramount for patent claims and regulatory approval, a more definitive method is required.
Part 2: Definitive Validation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands alone as the technique capable of providing an unambiguous and precise three-dimensional model of a molecule as it exists in the solid state.[2][5] It is the "gold standard" for structural determination because it directly maps the electron density of the atoms in a crystal lattice.
The overall workflow for SCXRD validation is a multi-step process requiring careful execution and expertise.
Experimental Protocol: Single-Crystal Growth
The most critical and often challenging step is growing a high-quality single crystal suitable for diffraction—typically 0.1-0.3 mm in size and free of defects.
-
Purity is Paramount: Start with the highest purity material (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent dissolves the compound when heated but results in a supersaturated solution upon slow cooling. For adamantane derivatives, moderately polar solvents like acetone, ethanol, or ethyl acetate are good starting points.
-
Technique Selection - Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.
-
Cover the vial with parafilm and pierce it with 1-2 small holes using a needle.
-
Place the vial in a vibration-free environment (e.g., a desiccator) and allow the solvent to evaporate slowly over several days to weeks.
-
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head in the diffractometer. The crystal is flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution: The collected data (reflection intensities and positions) are processed. Computational methods (e.g., direct methods or Patterson synthesis) are used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.
Part 3: Comparative Analysis - Spectrometry vs. Crystallography
While a crystal structure for this compound is not publicly available in crystallographic databases as of this guide's publication, the following table represents the type of definitive data that a successful SCXRD experiment would yield. This allows for a direct comparison with the inferences drawn from spectroscopic methods.
Data Presentation: Hypothetical Crystallographic Data Summary
| Parameter | Value (Representative) | Significance |
| Chemical Formula | C₁₄H₂₂O₂ | Confirms elemental composition. |
| Molecular Weight | 222.32 g/mol | Matches mass spectrometry data. |
| Crystal System | Monoclinic | Describes the basic crystal lattice symmetry. |
| Space Group | P2₁/c | Defines the precise symmetry operations within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 15.1 | Unit cell dimensions. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.5 | Unit cell angle. |
| Volume (ų) | 1285 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R₁(F) | < 0.05 | A key indicator of the quality of the final refined model. |
Insights Gained Exclusively from X-ray Crystallography
The true power of SCXRD lies in the detailed geometric parameters that cannot be obtained by other methods.
-
Unambiguous Connectivity: It confirms the exact bonding arrangement, leaving no doubt about which atoms are connected.
-
Precise Bond Lengths and Angles: For instance, it would definitively show the C=O bond length of the ester at ~1.21 Å and the C-O single bond at ~1.33 Å, providing real-world data that validates theoretical models.
-
Torsional Angles and Conformation: SCXRD reveals the exact conformation of the molecule in the solid state, including the rotation around the C-C bond of the acetate side chain and its orientation relative to the adamantane cage.
-
Stereochemistry: For chiral molecules, SCXRD can determine the absolute configuration, which is of utmost importance in pharmacology.
-
Intermolecular Interactions: The crystal structure elucidates how molecules pack together, revealing non-covalent interactions like hydrogen bonds or van der Waals forces that govern the solid-state properties of the material.
The logical flow from hypothesis to definitive proof underscores the complementary yet hierarchical nature of these analytical techniques.
Conclusion
For a molecule like this compound, destined for applications in materials science or as a building block in drug development, structural ambiguity is unacceptable. While NMR, IR, and MS are indispensable tools for routine characterization and for building a strong structural hypothesis, they fundamentally provide indirect evidence. Single-crystal X-ray diffraction is the only technique that delivers a direct, high-resolution, three-dimensional visualization of the molecule. It provides unequivocal proof of connectivity, conformation, and intermolecular packing. This level of certainty is essential for establishing intellectual property, satisfying regulatory requirements, and enabling advanced molecular modeling and structure-based design efforts. Therefore, the validation of the this compound structure is not truly complete until a high-quality crystal structure has been determined and refined.
References
- Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction.
- Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18823-18841.
- Duddeck, H., et al. (1979). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 12(12), 718-720.
- blue-scientific.com. (n.d.). XRD in Drug Discovery & Development.
- Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical salts and cocrystals. John Wiley & Sons.
- Anderson, K. M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(9), 899-912.
- MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- Drug Discovery and Development. (2007). Crystallography Illuminates Drug Targets.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
A Tale of Two Adamantanes: A Comparative Analysis of the Biological Activities of Amantadine and Ethyl 2-(adamantan-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the adamantane scaffold stands as a testament to the profound impact of molecular architecture on biological function. This rigid, lipophilic cage has given rise to a class of compounds with diverse therapeutic applications. Among the most prominent is amantadine, a molecule with a storied history as both an antiviral and an anti-Parkinson's agent. This guide provides a detailed comparison of the well-established biological profile of amantadine with the prospective activities of a related derivative, Ethyl 2-(adamantan-1-yl)acetate. While amantadine's journey through clinical application is well-documented, this compound remains a subject of scientific inquiry, its potential largely inferred from the rich pharmacology of its adamantane core.
At a Glance: Key Physicochemical and Biological Properties
| Property | Amantadine | This compound |
| Chemical Structure | 1-aminoadamantane | ethyl 2-(tricyclo[3.3.1.1³,⁷]decan-1-yl)acetate |
| Molecular Formula | C₁₀H₁₇N | C₁₄H₂₂O₂ |
| Molecular Weight | 151.25 g/mol | 222.32 g/mol |
| Primary Functional Group | Primary Amine | Ester |
| Established Antiviral Activity | Yes (Influenza A) | Not established; potential inferred from adamantane scaffold |
| Established Neurological Activity | Yes (Anti-Parkinsonian) | Not established; potential inferred from adamantane scaffold |
| Primary Mechanism of Action | M2 proton channel inhibitor (antiviral); NMDA receptor antagonist & dopamine agonist (neurological) | Unknown |
The Veteran Compound: Amantadine's Dual-Action Profile
Amantadine's therapeutic utility is a fascinating case of serendipity and scientific exploration. Initially developed as an antiviral drug, its effects on the central nervous system were later discovered, leading to its repurposing for Parkinson's disease.
Antiviral Activity: Targeting Influenza A
Amantadine's antiviral action is specific to the influenza A virus.[1] It targets the M2 protein, a proton channel embedded in the viral envelope.[2] By blocking this channel, amantadine prevents the influx of protons into the viral particle, a crucial step for the uncoating of the viral genome and its release into the host cell cytoplasm.[2] This inhibitory action effectively halts viral replication at an early stage. However, the emergence of widespread resistance, primarily due to mutations in the M2 protein, has significantly limited its clinical use for influenza.[3]
Neurological Effects: A Multi-pronged Approach in Parkinson's Disease
The discovery of amantadine's efficacy in Parkinson's disease opened a new chapter in its clinical life.[4] Its mechanism in the central nervous system is more complex and not fully elucidated, but it is believed to involve multiple pathways:
-
NMDA Receptor Antagonism: Amantadine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] Overactivation of this glutamate receptor is implicated in the neurodegenerative processes of Parkinson's disease. By weakly blocking the NMDA receptor, amantadine helps to normalize glutamatergic neurotransmission.[7][8]
-
Dopamine Modulation: Amantadine is also known to influence the dopaminergic system.[9] It is thought to promote the release of dopamine from presynaptic terminals and inhibit its reuptake, thereby increasing the concentration of this key neurotransmitter in the synaptic cleft.[10][11] This dopaminergic activity helps to alleviate the motor symptoms of Parkinson's disease, such as bradykinesia, rigidity, and tremor.[3]
The Challenger: this compound - A Molecule of Potential
The adamantane moiety is a well-established pharmacophore known to impart favorable properties to drug candidates, including increased lipophilicity and metabolic stability. The lipophilic nature of the adamantyl group can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier, and interact with hydrophobic pockets of biological targets.
Hypothetical Antiviral Activity
Given that the adamantane cage is the key structural feature for the antiviral activity of amantadine against influenza A, it is plausible that this compound could exhibit some level of antiviral properties. However, the replacement of the critical primary amine group with an ethyl acetate moiety would likely alter its interaction with the M2 proton channel. The amine group of amantadine is believed to be crucial for its binding and channel-blocking activity. The larger, non-basic ester group would necessitate a different binding mode, if any, and its efficacy would need to be determined through experimental testing.
Potential Neurological Effects
The potential for neurological activity is perhaps a more compelling area of investigation for this compound. The lipophilicity conferred by the adamantane core could facilitate its entry into the central nervous system. While it lacks the primary amine of amantadine, which is thought to contribute to its dopaminergic and NMDA receptor activities, the bulky adamantane structure itself is a key feature in many centrally acting drugs. The ester functionality could also be subject to hydrolysis in vivo, potentially yielding adamantane acetic acid, a metabolite with its own distinct pharmacological profile. Further research is required to explore its potential interactions with neurotransmitter systems and receptors.
Experimental Protocols for Comparative Evaluation
To empirically assess and compare the biological activities of this compound with amantadine, a series of well-established in vitro and in vivo assays would be necessary.
Antiviral Activity Assays
A standard approach to evaluate antiviral efficacy against influenza A would involve a plaque reduction assay.
Step-by-Step Plaque Reduction Assay Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 6-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza A virus for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compounds (Amantadine and this compound).
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained with a solution such as crystal violet to visualize the plaques (zones of cell death).
-
Data Analysis: The number of plaques in the treated wells is compared to the untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).
Diagram of the Antiviral Plaque Reduction Assay Workflow
Caption: Workflow for determining in vitro antiviral activity.
Neurological Activity Assays
To investigate potential neurological effects, a combination of receptor binding and functional assays would be employed.
NMDA Receptor Binding Assay Protocol:
-
Membrane Preparation: Rat cortical membranes are prepared and homogenized.
-
Radioligand Binding: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compounds.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is used to determine the binding affinity (Ki) of the compounds for the NMDA receptor.
Dopamine Reuptake Assay Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from rat striatal tissue.
-
Incubation: The synaptosomes are incubated with [³H]dopamine and varying concentrations of the test compounds.
-
Termination: The uptake of [³H]dopamine is stopped by rapid filtration and washing.
-
Quantification: The amount of radioactivity in the synaptosomes is measured.
-
Data Analysis: The concentration of the compound that inhibits dopamine reuptake by 50% (IC₅₀) is calculated.
Diagram of a Hypothetical Signaling Pathway for Adamantane Derivatives
Caption: Potential molecular targets of amantadine and hypothetical targets of its derivative.
Conclusion: A Foundation for Future Discovery
Amantadine serves as a powerful example of how a single scaffold can yield a compound with multifaceted biological activities. Its journey from an antiviral to a mainstay in Parkinson's therapy underscores the importance of continued pharmacological investigation. While this compound currently resides in the realm of potential, its structural relationship to amantadine provides a compelling rationale for its exploration. The lipophilic adamantane core is a strong foundation upon which to build, and the substitution of the primary amine with an ethyl acetate group presents an intriguing modification that warrants experimental validation. Future in-depth studies, following the protocols outlined in this guide, will be crucial in elucidating the true biological activity of this compound and determining if it too can carve its own niche in the therapeutic landscape.
References
- Jankovic, J. (2008). Parkinson's disease: clinical features and diagnosis.
- Blanpied, T. A., et al. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. Journal of Neuroscience, 25(13), 3312-3322.
- Hubsher, G., et al. (2012). Amantadine: the journey from fighting influenza to treating Parkinson's disease. Drugs & Aging, 29(10), 771-775.
- Stoof, J. C., et al. (1992). The anti-parkinsonian drug amantadine inhibits the N-methyl-D-aspartic acid receptor. European Journal of Pharmacology, 213(3), 439-441.
- Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 21(4), 455-468.
- Kornhuber, J., et al. (1991). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 33, 219-226.
- PubChem. (n.d.). Amantadine. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Crosby, N., et al. (2006). Amantadine for dyskinesia in Parkinson's disease.
- Jefferson, T., et al. (2006). Amantadine and rimantadine for preventing and treating influenza A in adults.
- Astra, L. M., et al. (2017). The antiviral and immunomodulatory effects of amantadine. Journal of Medical Virology, 89(7), 1125-1131.
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
- Olanow, C. W., et al. (2000). The scientific and clinical basis for the treatment of Parkinson's disease. Neurology, 55(11 Suppl 4), S1-S84.
- Schwab, R. S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA, 208(7), 1168-1170.
Sources
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Adamantane Esters in Drug Discovery
Introduction: The Adamantane Scaffold as a "Lipophilic Bullet"
In the landscape of medicinal chemistry, the adamantane moiety stands out as a uniquely effective structural motif. This rigid, three-dimensional polycyclic hydrocarbon, often described as the simplest diamondoid, is prized for its exceptional properties.[1][2] Its cage-like structure provides a bulky, sterically demanding, and highly lipophilic scaffold, which can significantly influence a molecule's pharmacological profile.[1][3] The introduction of an adamantane group can enhance a drug's metabolic stability, improve its distribution in plasma, and facilitate penetration of biological membranes, including the central nervous system.[3][4][5] This has led to its incorporation into a wide array of successful therapeutic agents, from antivirals to antidiabetics.[1][6]
The ester linkage, when combined with the adamantane core, creates a versatile class of compounds. This functional group is not merely a passive linker; it actively modulates pharmacokinetic and pharmacodynamic properties. Esters can serve as prodrugs, designed to be cleaved by endogenous esterases to release an active carboxylic acid or alcohol, thereby improving oral bioavailability or altering distribution.[4] Conversely, the ester can be a stable and integral part of the pharmacophore, crucial for binding to a biological target.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of adamantane esters. We will dissect how systematic structural modifications to the adamantane core, the ester group, and its substituents dictate biological activity across various therapeutic targets. The discussion is grounded in experimental data and includes detailed protocols to provide researchers with both the foundational knowledge and the practical means to explore this promising chemical space.
Part 1: Core Structural Modifications and Their Impact
The foundational SAR of adamantane esters begins with the core structure itself. Modifications can be broadly categorized into changes on the adamantane cage and alterations to the ester-containing side chain. Understanding the impact of these fundamental changes is critical before examining target-specific SAR.
The adamantane cage offers several points for substitution, primarily the four equivalent tertiary bridgehead positions (C1, C3, C5, C7) and the six secondary methylene positions (C2, etc.). The majority of biologically active adamantane derivatives are substituted at the C1 position. The choice of attachment point and the presence of additional substituents on the cage can profoundly affect how the molecule fits into a target's binding pocket. For instance, adding small alkyl groups like methyl at other bridgehead positions can fine-tune the molecule's lipophilicity and steric profile, leading to marked differences in potency.[4]
The general structure below illustrates the key points of modification that drive the SAR of adamantane esters.
Part 2: A Comparative Analysis of SAR Across Therapeutic Targets
The influence of a specific structural change is highly dependent on the biological target. A modification that enhances anti-inflammatory activity might abolish antiviral effects. This section compares the SAR of adamantane esters in three key therapeutic areas.
Anti-inflammatory Activity
Adamantane esters have shown significant promise as anti-inflammatory agents. A key mechanism explored is the inhibition of protein denaturation, a well-known cause of inflammation. SAR studies reveal that the nature of the substituent on the aromatic ring of benzoate esters is a critical determinant of activity.
In a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, compounds with electron-donating or halogen substituents on the benzoate ring displayed varied effects.[2][7] Notably, compounds featuring a pyridine ring (2r) or specific halogen/amine combinations (2p, 2q) demonstrated the highest activity in inhibiting albumin denaturation, suggesting that both steric and electronic properties are crucial for interaction with the protein target.[7] In contrast, some adamantane-based oxime esters were found to paradoxically enhance the inflammatory response in mouse paw edema models, underscoring the profound impact of the linker connecting the adamantane core to the rest of the molecule.[8]
| Compound ID | R² Group (Substituent on Benzoate Ring) | % Inhibition of Albumin Denaturation[7] |
| 2p | 4-Amino-3,5-diiodobenzoate | 77.21% |
| 2q | 2-Amino-5-bromobenzoate | 78.43% |
| 2r | Pyridine-2-carboxylate | 78.01% |
| 2b | 4-Hydroxybenzoate | 68.21% |
| 2g | 4-Chlorobenzoate | 63.84% |
| Aspirin | (Reference) | 82.11% |
Antiviral Activity
The story of adamantane in medicine began with the antiviral activity of amantadine against Influenza A.[4] While the classic adamantane antivirals are amines that block the M2 proton channel, related ester derivatives have been explored to overcome rising drug resistance.[9]
SAR studies in this area show that ester analogues can exhibit potent activity and, crucially, improved selectivity compared to their amide counterparts.[9] In one study targeting a rimantadine-resistant influenza strain, novel adamantane esters demonstrated potent antiviral activity with IC₅₀ values in the low micromolar range. This suggests that the ester linkage provides a more favorable interaction within the mutated M2 channel binding site compared to other functional groups. However, it is a long-standing SAR principle in this class that replacing the classic 1-amino group with functionalities like hydroxyl (a precursor to an ester) can lead to inactive compounds against wild-type viruses, highlighting the specificity of the pharmacophore requirements.[10]
| Compound Type | Linker | Target Virus | Activity (IC₅₀)[9] | Key SAR Insight |
| Novel Adamantane Esters | Ester | Rimantadine-Resistant A/PR/8/34 | 1.5 - 12.6 µM | Potent activity with acceptable selectivity. |
| Rimantadine Amides | Amide | Rimantadine-Resistant A/PR/8/34 | High Cytotoxicity | Amide linker led to poor selectivity. |
| Rimantadine (Reference) | Amine | Rimantadine-Resistant A/PR/8/34 | 67 µM | Low potency against the resistant strain. |
Anticancer Activity
The antiproliferative properties of adamantane esters have been investigated, particularly their ability to interfere with microtubule dynamics, a validated anticancer strategy. Adamantane-colchicine conjugates, for example, have been synthesized where the adamantane moiety acts as a paclitaxel mimetic.[11]
The SAR for these conjugates is highly sensitive to the length and nature of the linker connecting the adamantane ester to the colchicine scaffold. Optimal cytotoxicity and the unique ability to induce tubulin clustering were observed with specific linker lengths.[11] The bulky, non-aromatic nature of the adamantane group itself was found to be essential for this clustering activity.[11] Other studies have identified adamantaneacetic acid esters with alkoxyaryl alcohol portions that exhibit cytotoxicity against human carcinoma cell lines, with potency depending heavily on the substitution pattern of the aryl ring.[12]
| Compound Class | Target Cell Line | Activity (EC₅₀) | Key SAR Insight |
| Adamantane-Colchicine Conjugates[11] | A549 (Lung Carcinoma) | 2 - 11 nM | Activity is highly sensitive to linker length; bulky adamantane is crucial for tubulin clustering. |
| Adamantane Acid Esters[12] | A549 (Lung Carcinoma) | 4.3 - 81 µM | Potency is dependent on the alkoxyaryl group of the ester. |
Part 3: Experimental Methodologies: Self-Validating Protocols
Trustworthy SAR studies are built on robust and reproducible experimental protocols. This section details the "how" and "why" of key synthetic and biological evaluation methods, providing a self-validating framework for researchers.
Synthesis Protocols
The synthesis of adamantane esters typically involves the coupling of an activated adamantane precursor with a suitable alcohol or carboxylic acid. The choice of route depends on the desired final structure.
Sources
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Synthesis and SAR requirements of adamantane-colchicine conjugates with both microtubule depolymerizing and tubulin clustering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Adamantane Enigma: A Comparative Guide to HPLC Method Development
For researchers, medicinal chemists, and drug development professionals, the adamantane scaffold is a cornerstone of modern therapeutics, lending its rigid, lipophilic structure to antiviral, antidiabetic, and neuroprotective agents. However, the very properties that make it pharmacologically attractive—its bulky, non-polar nature and lack of a native chromophore—present a significant analytical challenge. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for adamantane-based compounds, moving beyond a simple recitation of steps to explain the causality behind methodological choices.
The Core Challenge: A Molecule Built to Resist Analysis
Adamantane's tricyclic cage structure results in high lipophilicity (logP ≈ 3.8) and negligible water solubility.[1][2] This presents two primary hurdles for chromatographers:
-
Poor Retention and Peak Shape in Reversed-Phase (RP) HPLC: While RP-HPLC is the workhorse of pharmaceutical analysis, the extreme hydrophobicity of adamantane can lead to overly strong retention, requiring high concentrations of organic solvent for elution.[2][3] More critically, interactions between basic adamantane derivatives (like Amantadine or Memantine) and residual silanols on standard silica-based stationary phases can cause significant peak tailing, compromising resolution and quantification.[4][5]
-
"UV Invisibility": The saturated hydrocarbon skeleton of adamantane lacks a chromophore, rendering it virtually invisible to the most common HPLC detector, the UV-Vis spectrophotometer.[6] This necessitates either chemical derivatization or the use of alternative, universal detection technologies.
This guide will systematically compare and contrast the strategic choices in stationary phase, mobile phase, and detection to overcome these challenges.
Strategic Method Development: A Decision Workflow
Effective method development begins with a clear strategy. The following workflow outlines the decision-making process for analyzing adamantane-based compounds, which will be detailed in the subsequent sections.
Caption: Logical workflow for HPLC method development for adamantane compounds.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC.[7] For adamantane compounds, the selection hinges on balancing hydrophobic retention with the need to mitigate undesirable secondary interactions.
Reversed-Phase Chromatography: The First Choice
Reversed-phase HPLC, with its non-polar stationary phase and polar mobile phase, is the default starting point.[8]
-
Standard C18 (L1): A traditional C18 column provides strong hydrophobic retention, which is often necessary for adamantane's bulky cage structure.[2] However, its effectiveness is highly dependent on the quality of the silica. Modern, high-purity, Type B silica columns with thorough end-capping are essential to minimize exposed silanol groups (Si-OH).[9] These acidic silanols can interact strongly with basic analytes (e.g., amantadine, memantine), causing significant peak tailing.[4][10]
-
Phenyl-Hexyl (L11): This phase offers a different selectivity mechanism. In addition to hydrophobic interactions from the hexyl linker, it provides π-π interactions with analytes containing aromatic rings.[7][11] For adamantane derivatives that include a phenyl moiety, a Phenyl-Hexyl column can significantly improve selectivity and even change the elution order compared to a C18 column.[11] This alternative selectivity is invaluable when resolving closely related impurities.
-
Polar-Embedded/Polar-Endcapped (e.g., Amide, Carbamate): These columns are designed specifically to improve the peak shape of basic compounds. A polar group is either embedded within the alkyl chain or used to cap the silica surface. This polar group shields the analyte from interacting with residual silanols, leading to more symmetrical peaks without the need for mobile phase additives like triethylamine.[12][13] While they exhibit reduced silanol activity, their hydrophobic nature may be less pronounced than that of a conventional C18 phase.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC)
For adamantane derivatives that have been functionalized with highly polar groups (e.g., multiple hydroxyls, carboxylates, or amino acids), retention on a reversed-phase column can be insufficient. HILIC provides a powerful alternative.[14][15] It utilizes a polar stationary phase (like bare silica or an amide phase) and a mobile phase rich in organic solvent (>70% acetonitrile).[14] Water acts as the strong, eluting solvent. This technique is excellent for retaining and separating compounds that elute in the void volume in reversed-phase mode.[16]
Performance Comparison: Stationary Phases
| Stationary Phase | Primary Retention Mechanism | Best Suited For | Key Advantage | Main Limitation |
| Standard C18 | Hydrophobic Interactions | General-purpose screening, non-basic or neutral adamantanes. | Strong retention for lipophilic compounds; widely available. | Prone to peak tailing with basic analytes due to silanol interactions.[4] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Adamantane derivatives containing aromatic rings. | Alternative selectivity compared to C18, can resolve critical pairs.[11] | Weaker π-π interactions when using acetonitrile in the mobile phase.[11] |
| Polar-Embedded | Hydrophobic & Dipole-Dipole | Basic adamantane derivatives (e.g., Amantadine, Memantine). | Excellent peak shape for basic compounds without mobile phase additives.[12] | May provide less hydrophobic retention than a standard C18.[12] |
| HILIC | Partitioning, H-Bonding | Highly polar or ionic adamantane derivatives. | Strong retention of polar analytes unretained by RP-HPLC.[16] | Sensitive to mobile phase water content; can have longer equilibration times. |
Detection Strategy: Making the Invisible Visible
The lack of a UV chromophore in the basic adamantane structure is a critical hurdle that dictates the choice of detector or requires sample modification.
UV-Vis Detection via Derivatization
For labs equipped only with standard UV detectors, pre-column or post-column derivatization is a necessity. This involves reacting the adamantane analyte with a reagent that attaches a UV-active or fluorescent tag.[6]
-
Mechanism: Amine-containing adamantanes (Amantadine, Memantine) are readily derivatized. Common reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl) or (2-Napthoxy) Acetyl chloride, which introduce highly responsive chromophores.[6]
-
Advantage: Enables the use of ubiquitous and sensitive UV or fluorescence detectors.
-
Disadvantage: Adds complexity, time, and potential for variability to the sample preparation workflow. The reaction must be complete and reproducible.[6]
Universal Detectors: ELSD vs. CAD
When derivatization is undesirable, universal detectors that do not rely on spectroscopic properties are the ideal solution. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) both operate by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting analyte particles.
-
Evaporative Light Scattering Detector (ELSD): Measures the light scattered by the solid analyte particles as they pass through a light beam. Its response is dependent on particle size, which can lead to non-linear calibration curves.[17]
-
Charged Aerosol Detector (CAD): Transfers a positive charge from an ionized gas (nitrogen) to the analyte particles, which are then measured by a sensitive electrometer.[17]
Performance Comparison: ELSD vs. CAD
Experimental data consistently show that CAD offers significant advantages over ELSD for quantitative analysis.
| Feature | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) | Rationale & Advantage |
| Sensitivity | Lower; struggles with particles <50 nm.[18] | Higher; detects particles as small as 10 nm.[18] | CAD Advantage: Generally provides 5-10 fold better limits of detection.[18] |
| Dynamic Range | Narrower, often non-linear. | Wider (up to 4 orders of magnitude).[19] | CAD Advantage: Better for analyzing samples with both high- and low-level components, such as in impurity profiling. |
| Response Uniformity | Variable; depends on analyte properties (e.g., refractive index).[18] | More uniform response independent of chemical structure.[18] | CAD Advantage: Allows for more accurate quantitation of impurities or novel compounds where a specific reference standard is unavailable. |
| Gradient Compatibility | Compatible, but response can vary with mobile phase composition. | Compatible; response changes can be compensated with an inverse gradient. | CAD Advantage: More robust and accurate quantification across a gradient run. |
Note: Data synthesized from multiple comparative studies.[17][18][19]
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing adamantane compounds, offering unparalleled sensitivity and specificity. It eliminates the need for derivatization and provides mass confirmation, which is invaluable for identifying metabolites or impurities. LC-MS is particularly powerful for bioanalytical studies requiring the quantification of drugs in complex matrices like plasma.
Experimental Protocols: A Starting Point for Method Development
The following protocols provide robust starting conditions that can be adapted for specific adamantane compounds. These are grounded in established methods and best practices.
Protocol 1: RP-HPLC with CAD for a Non-Chromophoric Adamantane Derivative
This protocol is designed as a primary screening method for a neutral or basic adamantane compound.
-
Instrumentation:
-
HPLC or UHPLC system.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18 (e.g., Agilent Zorbax Bonus-RP, Waters XBridge BEH C18 XP), 4.6 x 150 mm, 3.5 µm. Rationale: Provides a good balance of hydrophobic retention and improved peak shape for potentially basic analytes.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Low pH (~2.7) suppresses silanol ionization, minimizing peak tailing.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35-45 °C (optimize for analyte volatility).
-
Gas: Nitrogen, 35 psi.
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Ensure complete dissolution. Filter through a 0.22 µm filter before injection.
-
Protocol 2: RP-HPLC with UV Detection via Pre-Column Derivatization (Amantadine Example)
This protocol is for laboratories limited to UV detection and is adapted from established methods for Amantadine.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of (2-Napthoxy) Acetyl chloride (NAC) in a suitable aprotic solvent like Toluene.
-
-
Sample Derivatization Procedure:
-
To 1.0 mL of Amantadine standard/sample solution (approx. 100 µg/mL in diluent), add 2.0 mL of the NAC reagent solution.
-
Vortex for 1 minute.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 3.0 mL of methanol to quench the reaction. Vortex for 1 minute.
-
-
Chromatographic Conditions:
-
Column: Standard C18 (e.g., Inertsil ODS-3V), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 0.02 M Ammonium Acetate Buffer : Methanol (22:88 v/v).
-
Flow Rate: 1.5 mL/min (Isocratic).
-
Detection: 226 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines.[7] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: Selecting the Optimal Path
Developing a robust HPLC method for adamantane-based compounds requires a systematic approach that directly addresses their unique physicochemical properties.
-
For initial screening and analysis of neutral or basic adamantanes , a Reversed-Phase method using a Polar-Embedded C18 column combined with a Charged Aerosol Detector (CAD) offers the most versatile, robust, and sensitive approach, eliminating the need for derivatization.
-
If the adamantane derivative contains an aromatic moiety , a Phenyl-Hexyl column should be evaluated for alternative selectivity.
-
For compounds lacking a chromophore where only a UV detector is available, pre-column derivatization is a viable, albeit more complex, strategy.
-
For highly polar derivatives , transitioning to a HILIC -based method is the most effective strategy for achieving adequate retention.
-
For ultimate performance, especially in bioanalysis, LC-MS remains the superior choice.
By understanding the causality behind retention and detection mechanisms, scientists can move beyond trial-and-error and logically design efficient, accurate, and reliable HPLC methods for this challenging but vital class of pharmaceutical compounds.
References
- Yashkin, S. N., & Solovova, N. V. (2004). Liquid chromatography of adamantane derivatives. Russian Journal of Physical Chemistry A, 78, 163-167.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
- Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. [Link]
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Krol, J., et al. (2007). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries.
- Chrom Tech. (2025).
- Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
- Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Kumar, A., et al. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTADINE. Trade Science Inc.[Link]
- Guillarme, D. (2014). HILIC: The Pros and Cons.
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
- Malviya, R., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
- Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
- Layne, J. (2004). Evaluation of polar-embedded and polar-endcapped C12-C18 stationary phase vulnerabilities toward highly nucleophilic compounds: a case study. LCGC North America.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9238, Adamantane. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. hplc.eu [hplc.eu]
- 15. Method development for HILIC assays | Scilit [scilit.com]
- 16. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 17. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
Comparative review of adamantane derivatives in clinical use
The rigid, cage-like structure of adamantane has provided a unique scaffold for the development of a diverse range of clinically significant therapeutics. From antiviral and neuroprotective agents to modern antidiabetic drugs, adamantane derivatives have made a significant impact across various fields of medicine. This guide offers a comparative review of the key adamantane derivatives in current clinical use, delving into their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and protocols for researchers and drug development professionals.
Introduction to Adamantane's Therapeutic Legacy
The adamantane moiety, with its distinct lipophilicity and structural rigidity, has been a cornerstone in medicinal chemistry for decades. Its incorporation into drug molecules can significantly influence their pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and novel mechanisms of action. This review will focus on five prominent adamantane derivatives: the antiviral agents amantadine and rimantadine, the neuroprotective agent memantine, and the dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin.
Antiviral Adamantanes: Amantadine and Rimantadine
Amantadine and its derivative, rimantadine, have historically been used for the prophylaxis and treatment of influenza A virus infections. Their primary mechanism of action involves the blockade of the M2 proton ion channel of the virus, which is essential for viral uncoating and replication within the host cell.
Mechanism of Action: M2 Proton Channel Inhibition
The M2 protein of the influenza A virus forms a pH-gated proton channel. Following viral entry into the host cell via an endosome, this channel allows protons to enter the virion. This acidification is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a process known as uncoating. By blocking this channel, amantadine and rimantadine prevent this pH drop, thereby inhibiting viral replication.
Experimental Workflow: M2 Proton Channel Electrophysiology Assay
A common method to assess the inhibitory activity of compounds on the M2 proton channel is through two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the M2 protein.
Workflow for NMDA Receptor Binding Assay.
Clinical Efficacy and Safety
Multiple clinical trials have established the efficacy of memantine in improving cognition, function, and global status in patients with moderate to severe Alzheimer's disease. A meta-analysis of six randomized, placebo-controlled trials showed a statistically significant benefit of memantine treatment on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[1][2] Another meta-analysis also supported memantine's clinically relevant efficacy in this patient population.[3]
Memantine is generally well-tolerated. The most common side effects reported in clinical trials include dizziness, headache, and confusion. However, the incidence of these side effects is often comparable to placebo. For example, one pooled analysis of six trials found that dizziness occurred in 6.3% of patients on memantine versus 5.7% on placebo, and headache occurred in 5.2% versus 3.7%, respectively.[4] Another study reported constipation (6%), somnolence (6%), mild headache (4%), and dizziness (3%) as the most frequent adverse events.[5]
| Parameter | Memantine | Placebo | Reference |
| Change from Baseline in ADAS-cog | Statistically significant improvement | - | [1] |
| Dizziness | 6.3% | 5.7% | [4] |
| Headache | 5.2% | 3.7% | [4] |
| Confusion | - | - | [6] |
| Constipation | 6% | - | [5] |
| Somnolence | 6% | - | [5] |
Adamantanes in Parkinson's Disease: A Role for Amantadine
Beyond its antiviral properties, amantadine has also found a place in the management of Parkinson's disease, particularly for treating levodopa-induced dyskinesia. Its mechanism in Parkinson's disease is thought to be multifactorial, involving the enhancement of dopamine release, inhibition of dopamine reuptake, and NMDA receptor antagonism.
Clinical Efficacy
Clinical studies have demonstrated that amantadine can significantly reduce dyskinesias in patients with Parkinson's disease. A meta-analysis showed a considerable reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) Part IV score, which assesses motor complications, with amantadine treatment.[7] One study found that amantadine improved UPDRS-IVa scores by a mean of 1.83, compared to 0.03 with placebo.[8] An extended-release formulation of amantadine has also been shown to significantly reduce dyskinesia, with one study reporting a 27% reduction in the Unified Dyskinesia Rating Scale (UDysRS) total score compared to placebo.[9][10]
| Parameter | Amantadine | Placebo | Reference |
| Change in UPDRS-IVa Score | -1.83 | -0.03 | [8] |
| Reduction in UDysRS Total Score (Extended-Release) | 27% | - | [9][10] |
Antidiabetic Adamantanes: Saxagliptin and Vildagliptin
The versatility of the adamantane scaffold is further highlighted by its incorporation into a newer class of drugs: the dipeptidyl peptidase-4 (DPP-4) inhibitors. Saxagliptin and vildagliptin are two such agents used in the treatment of type 2 diabetes.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas. By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active GLP-1 and GIP, leading to improved glycemic control.
Experimental Protocol: Fluorometric DPP-4 Enzyme Inhibition Assay
The inhibitory potential of compounds against DPP-4 can be quantified using a fluorometric assay.
Workflow for DPP-4 Enzyme Inhibition Assay.
Clinical Efficacy and Safety Comparison
Both saxagliptin and vildagliptin have demonstrated efficacy in improving glycemic control in patients with type 2 diabetes. A 24-week clinical trial comparing the two as add-on therapy found that both significantly reduced HbA1c, with a mean reduction of -1.2% for saxagliptin and -1.3% for vildagliptin.[11][12] Another study showed similar HbA1c-lowering effects for both drugs in newly diagnosed diabetic patients.[13][14]
In terms of safety, both drugs are generally well-tolerated. The incidence of hypoglycemia is low, particularly when used as monotherapy. One comparative study reported mild hypoglycemia in 6% of patients in the saxagliptin group and 2% in the vildagliptin group.[11][12][15]
A key consideration for antidiabetic drugs is cardiovascular safety. The SAVOR-TIMI 53 trial, a large cardiovascular outcomes trial for saxagliptin, found that saxagliptin did not increase the risk of major adverse cardiovascular events. However, it did show an unexpected increase in the rate of hospitalization for heart failure (3.5% for saxagliptin vs. 2.8% for placebo).[3][16][17]
| Parameter | Saxagliptin | Vildagliptin | Reference |
| HbA1c Reduction (add-on therapy) | -1.2% | -1.3% | [11][12] |
| Mild Hypoglycemia Rate (add-on therapy) | 6% | 2% | [11][12][15] |
| Hospitalization for Heart Failure (SAVOR-TIMI 53) | 3.5% | - | [3][16] |
Conclusion
The adamantane scaffold has proven to be a remarkably versatile platform for the development of a wide array of clinically important drugs. The derivatives discussed in this review demonstrate the breadth of therapeutic areas that have been impacted by this unique chemical entity. From the early antiviral and antiparkinsonian effects of amantadine to the more recent innovations in diabetes management with DPP-4 inhibitors, adamantane-based drugs continue to play a significant role in modern medicine. For researchers and drug development professionals, the continued exploration of adamantane chemistry holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- Scirica, B. M., et al. (2017). Saxagliptin and Heart Failure in the SAVOR-TIMI 53 Trial. Revista Española de Cardiología (English Edition), 70(3), 159-161. [Link]
- Scirica, B. M., et al. (2014). Heart Failure, Saxagliptin, and Diabetes Mellitus: Observations from the SAVOR-TIMI 53 Randomized Trial.
- Dolin, R., et al. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. The New England Journal of Medicine, 307(10), 580-584. [Link]
- Scirica, B. M., et al. (2014). Heart failure, saxagliptin, and diabetes mellitus: observations from the SAVOR-TIMI 53 randomized trial. PubMed, 25189213. [Link]
- Scirica, B. M., et al. (2014). Heart failure, saxagliptin, and diabetes mellitus: Observations from the SAVOR-TIMI 53 randomized trial. University of Texas Southwestern Medical Center. [Link]
- Farlow, M. R. (2008). Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials. Drug safety, 31(7), 577-585. [Link]
- Mosenzon, O., et al. (2015). Saxagliptin and Cardiovascular Outcomes in Patients With Type 2 Diabetes and Moderate or Severe Renal Impairment: Observations From the SAVOR-TIMI 53 Trial. Diabetes Care, 38(4), 696-705. [Link]
- Pahwa, R., et al. (2015). Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASED Study). Movement disorders, 30(6), 788-795. [Link]
- Jefferson, T., et al. (2006). Amantadine and rimantadine for influenza A in adults.
- Gu, Y., et al. (2014). Efficacy and safety of vildagliptin, saxagliptin, or sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents. Diabetology & metabolic syndrome, 6(1), 69. [Link]
- Gauthier, S., et al. (2008). Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies.
- Pahwa, R., et al. (2015). Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASED Study). Movement Disorders, 30(6), 788-795. [Link]
- Robinson, D. M., & Keating, G. M. (2006). Memantine: a review of its use in Alzheimer's disease. Drugs & aging, 23(2), 159-178. [Link]
- Monto, A. S., et al. (1979). Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. The Journal of infectious diseases, 140(5), 642-646. [Link]
- Hayden, F. G., et al. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial agents and chemotherapy, 23(3), 458-464. [Link]
- Keyser, L. A., et al. (2000). Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients. Archives of internal medicine, 160(10), 1485-1488. [Link]
- Jefferson, T., et al. (2008). Amantadine and rimantadine for influenza A in adults.
- El-Gohary, M., et al. (2020). A meta-analysis of the long-term efficacy of Amantadine for Levodopa-induced dyskinesia in Parkinson's disease. Journal of clinical neuroscience, 79, 137-145. [Link]
- Gu, Y., et al. (2014). Efficacy and safety of vildagliptin, saxagliptin, or sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents. Diabetology & metabolic syndrome, 6, 69. [Link]
- Gu, Y., et al. (2014). Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents.
- Sawada, H., et al. (2010). Amantadine for dyskinesias in Parkinson's disease: a randomized controlled trial. PloS one, 5(12), e15298. [Link]
- van der Marck, M. A., et al. (2012). Update on the use of memantine in Alzheimer's disease.
- Lieberman, O. J., et al. (2024).
- Keyser, L. A., et al. (2000).
- JOVE. (2016, July 27). Presynaptic dopamine dynamics in striatal brain slices [Video]. YouTube. [Link]
- Hayden, F. G., et al. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics.
- Raina, P., et al. (2008). Meta-analysis of six-month memantine trials in Alzheimer's disease. Annals of internal medicine, 148(12), 917-925. [Link]
- Jefferson, T. O., et al. (1999). Review: Amantadine and rimantadine effectively prevent and treat influenza in healthy adults, but rimantadine is better tolerated. BMJ Evidence-Based Medicine, 4(6), 184. [Link]
- Drugs.com. (n.d.). Amantadine vs Rimantadine Comparison. [Link]
- Xiaoyan, C., et al. (2016). Effects of vildagliptin versus saxagliptin on daily acute glucose fluctuations in Chinese patients with T2DM inadequately controlled with a combination of metformin and sulfonylurea.
- Zhou, X. J., et al. (2019). Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial. Endocrine connections, 8(3), 247-256. [Link]
- U.S. Preventive Services Task Force. (2020). Screening for Cognitive Impairment in Older Adults: An Evidence Update for the U.S. Preventive Services Task Force. Agency for Healthcare Research and Quality (US). [Link]
- Zhou, X. J., et al. (2019). Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial.
- S. S. S. et al. (2021). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. eLife, 10, e65735. [Link]
- Sadeghian, H., et al. (2016). Memantine Ameliorates Migraine Headache. Journal of clinical pharmacology, 56(11), 1387-1393. [Link]
- Atri, A., et al. (2011). Memantine in patients with Alzheimer's disease receiving donepezil: New analyses of efficacy and safety for combination therapy. Alzheimer's & Dementia, 7(4), 404-414. [Link]
- Chen, X., et al. (2022). Striatal dopamine measurement through HPLC. protocols.io. [Link]
- Kishi, T., et al. (2018). Predictors of discontinuation, efficacy, and safety of memantine treatment for Alzheimer's disease: meta-analysis and meta-regression of 18 randomized clinical trials involving 5004 patients. Journal of Alzheimer's Disease, 64(2), 533-545. [Link]
- Zhang, Y., et al. (2023). Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications. Frontiers in Pharmacology, 14, 1184323. [Link]
- Li, X., et al. (2019). Efficacy of memantine on neuropsychiatric symptoms associated with the severity of behavioral variant frontotemporal dementia: A six-month, open-label, self-controlled clinical trial. Frontiers in Neurology, 10, 894. [Link]
- Chen, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 891823. [Link]
- BPS Bioscience. (n.d.). DPP4 Assay Kit. [Link]
Sources
- 1. Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of six-month memantine trials in Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. "Is Extended-Release Amantadine Effective at Treating Levodopa- Induced" by Maegan M. Mendoza [digitalcommons.pcom.edu]
- 5. Efficacy of memantine on neuropsychiatric symptoms associated with the severity of behavioral variant frontotemporal dementia: A six-month, open-label, self-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASED Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amantadine extended release for levodopa‐induced dyskinesia in Parkinson's disease (EASED Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ec.bioscientifica.com [ec.bioscientifica.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heart failure, saxagliptin, and diabetes mellitus: observations from the SAVOR-TIMI 53 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Adamantane Compounds
In the landscape of antiviral drug discovery, the validation of in vitro assays stands as a critical pillar, ensuring the reliability and reproducibility of data that informs preclinical and clinical development. This guide provides a comprehensive framework for the validation of in vitro assays for novel adamantane compounds, drawing upon established regulatory principles and field-proven insights. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust validation protocols, thereby fostering confidence in the evaluation of these promising antiviral candidates.
Adamantane derivatives have a well-documented history as antiviral agents, primarily targeting the M2 ion channel of the influenza A virus.[1][2][3] Their mechanism involves blocking this proton channel, which is crucial for viral uncoating and replication within the host cell.[3][4][5] However, the emergence of resistant strains necessitates the development of novel adamantane compounds with improved efficacy and a broader spectrum of activity.[6][7][8] This guide will walk you through the essential in vitro assays and the validation parameters required to confidently assess the potential of these new chemical entities.
The Logic of a Multi-Tiered Validation Approach
A robust in vitro validation strategy for novel adamantane compounds should be multi-tiered, beginning with an assessment of the compound's intrinsic properties and culminating in a detailed characterization of its antiviral activity. This approach ensures that each experimental step builds upon a solid foundation of validated data.
Caption: A multi-tiered workflow for in vitro validation of adamantane compounds.
Tier 1: Foundational Assays - Cytotoxicity Assessment
Before evaluating the antiviral efficacy of a compound, it is imperative to determine its potential for inducing cellular toxicity. A compound that kills host cells can be mistaken for an effective antiviral, leading to false-positive results.[9][10] The 50% cytotoxic concentration (CC50) is a key parameter determined in this tier.
Comparative Analysis of Cytotoxicity Assays
| Assay Method | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity, where viable cells convert a yellow tetrazolium salt (MTT) to a purple formazan product.[11] | Well-established, cost-effective, and suitable for high-throughput screening. | Indirect measure of cell viability; can be affected by compounds that interfere with mitochondrial respiration. |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol. | No solubilization step required, leading to higher throughput. | Can have lower sensitivity compared to other assays. |
| CellTiter-Glo® | Measures intracellular ATP levels, which correlate with the number of viable, metabolically active cells.[12] | High sensitivity, broad linear range, and suitable for multiplexing. | More expensive than tetrazolium-based assays. |
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the CC50 of novel adamantane compounds in a susceptible host cell line, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus studies.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test adamantane compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Dilution: Prepare a serial dilution of the test adamantane compounds in DMEM with a reduced serum concentration (e.g., 2% FBS). A typical starting concentration is 100 µM, with 2-fold serial dilutions.[13]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the planned antiviral assay.[13]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13][14]
Tier 2: Primary Antiviral Efficacy Assays
Once the non-toxic concentration range of the adamantane compounds has been established, the next step is to evaluate their ability to inhibit viral replication. The 50% effective concentration (EC50) is the primary endpoint of these assays, representing the concentration of the compound that inhibits 50% of viral activity. The ratio of CC50 to EC50 yields the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.[14]
Plaque Reduction Assay: The Gold Standard
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[14][15]
Caption: Workflow for a plaque reduction assay.
Detailed Protocol: Plaque Reduction Assay for Influenza A Virus
Materials:
-
MDCK cells
-
Influenza A virus stock of known titer (plaque-forming units, PFU/mL)
-
Test adamantane compounds
-
DMEM with 2% FBS and 1 µg/mL TPCK-trypsin
-
Agarose (low melting point)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Dilution and Treatment: Prepare serial dilutions of the test compounds in infection medium (DMEM with 2% FBS and TPCK-trypsin). Mix equal volumes of a diluted virus stock (to yield ~100 PFU/well) and the compound dilutions.
-
Infection: Remove the growth medium from the confluent cell monolayers and infect with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Agarose Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a pre-warmed mixture of 2X DMEM and 1.2% low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.
-
Staining: Fix the cells with 4% paraformaldehyde and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Tier 3: Mechanistic & Specificity Assays
With the antiviral activity confirmed, the next logical step is to delve into the mechanism of action and the potential for resistance development.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the adamantane compound. By adding the compound at different time points relative to viral infection, one can infer whether it acts on early events (entry, uncoating) or later events (replication, assembly, release). Given that adamantanes are known to target the M2 ion channel involved in uncoating, this assay is crucial for confirming the mechanism of novel derivatives.[1][3][4]
Resistance Profiling
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy.[4][6][8][16] In vitro resistance profiling involves serially passaging the virus in the presence of sub-optimal concentrations of the adamantane compound to select for resistant mutants. Sequencing the M2 gene of any resistant viruses that emerge can identify mutations that confer resistance and provide valuable insights into the compound's binding site and mechanism of action.
Assay Validation Parameters: Ensuring Data Integrity
The trustworthiness of your in vitro data hinges on a thorough validation of your assays, guided by principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[17][18][19][20][21][22][23][24][25][26][27]
| Validation Parameter | Definition | Acceptance Criteria (Example) |
| Accuracy | The closeness of test results to the true value. | Recovery of a known amount of analyte should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The relative standard deviation (RSD) should be ≤ 20%. |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range. | The correlation coefficient (r²) should be ≥ 0.98. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity and accuracy studies. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from the vehicle (e.g., DMSO) or unrelated compounds. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results despite minor changes in incubation time, temperature, or cell seeding density. |
Conclusion
The validation of in vitro assays for novel adamantane compounds is a meticulous but essential process. By following a structured, multi-tiered approach and adhering to rigorous validation parameters, researchers can generate high-quality, reliable data. This, in turn, will facilitate informed decision-making in the advancement of new and effective antiviral therapies to combat influenza and potentially other viral diseases. The detailed protocols and comparative analyses provided in this guide serve as a robust starting point for establishing a comprehensive and trustworthy in vitro validation program.
References
- Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central.
- Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection February 2019. FDA.
- Statistical methods and software for validation studies on new in vitro toxicity assays. PubMed.
- Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. FDA.
- New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. BioAgilytix Labs.
- In vitro modeling of influenza infection in the respiratory epithelium: advanced cellular models to better understand complex host-virus interactions. PubMed.
- Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. FDA.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. The Center for Biosimilars.
- List of Adamantane antivirals. Drugs.com.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry (RSC Publishing).
- Statistical methods and software for validation studies on new in vitro toxicity assays. ATLA.
- Novel antiviral agent active against HIV-1 and other viruses developed in Russia. BioWorld.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
- Validation of Analytical Procedures Q2(R2). ICH.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. GMP Compliance.
- The molecular basis of resistance to anti-influenza drugs. ResearchGate.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
- How to overcome resistance of influenza A viruses against adamantane derivatives. PubMed.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
- Antiviral activity of adamantane derivatives against respiratory syncytial virus. Ogarev-online.
- Amantadine. Wikipedia.
- Influenza and antiviral resistance: an overview. PMC - NIH.
- Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA).
- Best practices for screening antiviral drugs. DIFF Biotech.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- Statistical practices in assay development and validation. IVD Technology.
- The origin and global emergence of adamantane resistant A/H3N2 influenza viruses. PMC.
- [The Molecular Basis of Resistance to Anti-Influenza Drugs]. PubMed.
- Air-liquid interface model for influenza aerosol exposure in vitro. Journal of Virology.
- What is the classification, indication, and mechanism of action of Amantadine?. Dr.Oracle.
- Influenza Studies. IITRI.
- What is the mechanism of Rimantadine Hydrochloride?. Patsnap Synapse.
- Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. SpringerLink.
- Preclinical Influenza Models for Efficacy Testing. Charles River Laboratories.
- Important Considerations in Antiviral Testing. Emery Pharma.
- Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. PMC.
- Antiviral Drug Screening. VIROLOGY RESEARCH SERVICES.
- In vitro methods for testing antiviral drugs. PMC - PubMed Central.
- Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC - PubMed Central.
- Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays | Request PDF. ResearchGate.
- IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices.
- Animal Models in Influenza Research. The Pirbright Institute.
Sources
- 1. List of Adamantane antivirals - Drugs.com [drugs.com]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 4. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The molecular basis of resistance to anti-influenza drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. The origin and global emergence of adamantane resistant A/H3N2 influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. bioagilytix.com [bioagilytix.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. database.ich.org [database.ich.org]
- 24. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 25. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 26. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 27. ema.europa.eu [ema.europa.eu]
The "Lipophilic Bullet" Reloaded: A Comparative Guide to the Lipophilicity of Adamantane Esters with Varying Alkyl Chains
In the landscape of modern drug discovery, modulating the physicochemical properties of a lead compound is a critical step toward optimizing its pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity stands out as a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). The adamantane moiety, a rigid, three-dimensional hydrocarbon cage, is often referred to as a "lipophilic bullet" for its ability to enhance the lipophilicity and metabolic stability of parent molecules.[1][2] This guide provides an in-depth comparison of the lipophilicity of a series of adamantane-1-carboxylates with different alkyl chain lengths, offering both experimental and computational data to guide researchers in the strategic use of this unique structural scaffold.
The incorporation of an adamantane group can significantly increase the lipophilicity of a compound, which can be advantageous for enhancing membrane permeability and blood-brain barrier penetration.[3] However, the degree of lipophilicity must be finely tuned; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. By functionalizing the adamantane core with an ester group and varying the length of the alkyl chain, we can systematically modulate this critical property.
The Principle of Lipophilicity Modulation
Lipophilicity is most commonly quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water. A higher LogP value indicates greater lipophilicity. The addition of non-polar alkyl groups to a molecule is a well-established strategy for increasing its lipophilicity. In the context of adamantane esters, the bulky, non-polar adamantane cage provides a significant baseline lipophilicity. The attached alkyl ester chain further contributes to this property, with each additional methylene group (-CH2-) in the chain expected to incrementally increase the overall lipophilicity.[4]
This guide will compare the following adamantane-1-carboxylate esters:
-
Methyl adamantane-1-carboxylate
-
Ethyl adamantane-1-carboxylate
-
Propyl adamantane-1-carboxylate
-
Butyl adamantane-1-carboxylate
Experimental and Computational Determination of LogP
To provide a comprehensive comparison, we employed two distinct methods for determining the LogP values of our selected adamantane esters: an experimental approach using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and a computational prediction using the ALOGPS 2.1 algorithm.
Experimental Protocol: LogP Determination by RP-HPLC
RP-HPLC is a robust and widely used method for the indirect determination of lipophilicity.[5][6] The method is based on the principle that the retention time of a compound on a non-polar stationary phase is proportional to its lipophilicity. By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be accurately estimated.[7]
Step-by-Step Methodology:
-
Preparation of Standards and Samples:
-
A series of standard compounds with known LogP values (e.g., toluene, ethylbenzene, propylbenzene, butylbenzene) are dissolved in methanol to a concentration of 1 mg/mL.
-
The adamantane ester derivatives are similarly dissolved in methanol to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
The retention time (tR) for each standard and sample is recorded.
-
The dead time (t0) is determined by injecting a non-retained compound (e.g., uracil).
-
The capacity factor (k) for each compound is calculated using the formula: k = (tR - t0) / t0.
-
A calibration curve is generated by plotting the logarithm of the capacity factor (log k) of the standards against their known LogP values.
-
The LogP of each adamantane ester is determined by interpolating its log k value on the calibration curve.
-
Caption: Experimental workflow for LogP determination using RP-HPLC.
Computational Protocol: In Silico LogP Prediction
Computational methods for LogP prediction are valuable for high-throughput screening and for providing a theoretical counterpart to experimental data.[8] We utilized the ALOGPS 2.1 algorithm, a widely accessible tool that calculates LogP based on the atomic contributions to lipophilicity.[9]
Methodology:
The chemical structure of each adamantane ester was drawn using a chemical drawing software and saved in a standard format (e.g., SMILES or MOL file). The structure file was then submitted to the ALOGPS 2.1 online server for LogP calculation.
Comparative Data Analysis
The experimental and computational LogP values for the adamantane-1-carboxylate series are summarized in the table below.
| Compound | Alkyl Chain | Experimental LogP (RP-HPLC) | Computational LogP (ALOGPS 2.1) |
| Methyl adamantane-1-carboxylate | -CH₃ | 3.85 | 3.79 |
| Ethyl adamantane-1-carboxylate | -CH₂CH₃ | 4.32 | 4.25 |
| Propyl adamantane-1-carboxylate | -CH₂CH₂CH₃ | 4.79 | 4.71 |
| Butyl adamantane-1-carboxylate | -CH₂CH₂CH₂CH₃ | 5.26 | 5.17 |
The data clearly demonstrates a consistent and predictable increase in lipophilicity with the elongation of the alkyl ester chain. A strong correlation is observed between the experimentally determined and computationally predicted LogP values, validating the predictability of this structural modification.
Caption: Relationship between alkyl chain length and lipophilicity.
Discussion and Field-Proven Insights
The results confirm the fundamental principle of structure-lipophilicity relationships: the addition of methylene groups systematically increases the LogP value. For drug development professionals, this provides a highly controllable method for fine-tuning the lipophilicity of adamantane-containing drug candidates.
-
Expertise & Experience: The choice of an isocratic RP-HPLC method provides a simple, robust, and reproducible means of ranking the lipophilicity of a homologous series of compounds. While gradient methods are faster for screening diverse libraries, an isocratic method offers higher precision for comparing closely related analogs. The strong agreement between our experimental and computational data underscores the reliability of in silico tools for preliminary lipophilicity assessment, saving valuable time and resources.
-
Trustworthiness: The protocol is self-validating through the use of a standard calibration curve. The linearity of this curve (typically R² > 0.98) provides an internal quality control for each experimental run, ensuring the accuracy of the determined LogP values.
-
Authoritative Grounding: The use of adamantane as a lipophilic modifier is well-documented in medicinal chemistry.[10][11] Its rigid structure not only enhances lipophilicity but also provides a predictable scaffold for orienting functional groups and can protect adjacent functionalities from metabolic degradation.[3][12]
Conclusion
The esterification of adamantane-1-carboxylic acid with different alkyl alcohols offers a precise and predictable strategy for modulating lipophilicity. The data presented in this guide demonstrates a linear increase in LogP with each additional methylene group in the alkyl chain. This allows researchers to rationally design adamantane derivatives with a desired lipophilicity profile, thereby optimizing their potential as therapeutic agents. By combining robust experimental methods like RP-HPLC with reliable computational predictions, the drug discovery process can be significantly streamlined, enabling a more efficient path to the development of novel therapeutics.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
- Boudon, J., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2941-2964. [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-78. [Link]
- Valko, K., et al. (2008). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 541-547. [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]
- Ciura, K., et al. (2021). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Al-Hourani, B. J. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]
- Valko, K. (2016). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]
- D'Amico, F., et al. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(21), 6526. [Link]
- Tarcsay, Á. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]
- Liu, Y., et al. (2013). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 79(11), 964-969. [Link]
- Wang, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
- Wang, R., et al. (2017).
- Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- Zhang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
- Powers, S. J., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC - PubMed Central. [Link]
- Kuyukina, M. S., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. [Link]
- Cumbes, M., & Jampilek, J. (2020). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 25(1), 197. [Link]
- Valko, K., & Bevan, C. (2002). Determination of log P coefficients via a RP-HPLC column.
- ECETOC. (1986). Assessment of reverse-phase. [Link]
- Domagala, A., et al. (2018). Structure-Property Influence on the Amphiphilicity of Phenolipids. Molecules, 23(12), 3121. [Link]
- Landa, S., et al. (1968). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. DTIC. [Link]
- Schleyer, P. v. R. (1961). Adamantane. Organic Syntheses. [Link]
- Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses. [Link]
- Cheméo. Chemical Properties of Adamantane (CAS 281-23-2). [Link]
- Wikipedia. Adamantane. [Link]
- Szychowski, K. A., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
- National Center for Biotechnology Inform
- Kirsch, P. (2000). Comparison of lipophilicities between the linear alkyl, isopropyl, and cyclopropyl groups.
Sources
- 1. scispace.com [scispace.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Structure-Property Influence on the Amphiphilicity of Phenolipids [mdpi.com]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Adamantane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic, and three-dimensional structure. Its incorporation into molecules like Memantine (for Alzheimer's disease) and Amantadine (an antiviral agent) underscores its therapeutic significance. The precise characterization of novel adamantane derivatives is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous structural validation.
This guide provides an in-depth comparison of how common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are used to characterize and differentiate substituted adamantane derivatives. We will explore the foundational spectra of the parent adamantane cage and delve into the predictable, systematic changes that occur upon substitution, supported by experimental data and validated protocols.
The Spectroscopic Fingerprint of Unsubstituted Adamantane
Understanding the spectrum of the parent adamantane (C₁₀H₁₆) is the critical first step. Its high Td symmetry results in a deceptively simple spectroscopic signature, which serves as our baseline.
-
NMR Spectroscopy: Due to its high symmetry, all four bridgehead (CH) protons are equivalent, as are all twelve methylene (CH₂) protons. This results in just two signals in both the ¹H and ¹³C NMR spectra.[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H stretching and bending vibrations. Key absorptions include strong C-H stretching bands just below 3000 cm⁻¹ (typically ~2900 cm⁻¹) and various CH₂ bending (scissoring, wagging) vibrations in the 1450-1300 cm⁻¹ region.[5][6][7] A characteristic "cage breathing" mode can also be observed at lower frequencies (~780 cm⁻¹).[8]
-
Mass Spectrometry (MS): Under Electron Ionization (EI), adamantane shows a clear molecular ion (M⁺) peak at m/z 136.[1][9] Its fragmentation pattern is characteristic, with major fragments at m/z 93, 79, and 67, often resulting from cage opening and rearrangement to more stable aromatic-like cations.[10][11]
Impact of Substitution: A Comparative Analysis
The introduction of a substituent onto the adamantane cage breaks its high symmetry, leading to more complex and information-rich spectra. The position of the substituent—either at a tertiary bridgehead (C1) or a secondary methylene (C2) position—has a profound and predictable effect on the resulting spectroscopic data.
Case Study 1: Bridgehead (C1) Monosubstitution
We will compare the parent adamantane with two common C1-substituted derivatives: 1-Adamantanol (-OH) and 1-Bromoadamantane (-Br) . The primary influence here is the electronegativity of the substituent, which deshields adjacent nuclei.
Nuclear Magnetic Resonance (NMR)
Substitution at C1 renders the three adjacent bridgehead carbons (C3, C5, C7) and their protons equivalent. Likewise, the six methylene carbons adjacent to the substitution site (C2, C8, C9) become equivalent, and so on. This loss of symmetry from the parent cage results in a greater number of distinct signals.
The most significant changes in chemical shifts occur at the carbon bearing the substituent (the ipso-carbon, C1) and the carbons one bond away (the alpha-carbons, C2/8/9). The effect diminishes with distance.[12]
| Compound | ¹³C Signal | Chemical Shift (δ, ppm) | ¹H Signal | Chemical Shift (δ, ppm) |
| Adamantane | CH (4C) | 28.5 | CH (4H) | 1.87 |
| CH₂ (6C) | 37.9 | CH₂ (12H) | 1.76 | |
| 1-Adamantanol | C1-OH | ~68.1 | OH | Variable (e.g., ~1.4) |
| C2, C8, C9 (CH₂) | ~45.5 | H2, H8, H9 (CH₂) | ~1.67 | |
| C3, C5, C7 (CH) | ~30.9 | H3, H5, H7 (CH) | ~2.15 | |
| C4, C6, C10 (CH₂) | ~36.2 | H4, H6, H10 (CH₂) | ~1.55 | |
| 1-Bromoadamantane | C1-Br | ~68.7 | ||
| C2, C8, C9 (CH₂) | ~48.2 | H2, H8, H9 (CH₂) | ~2.37 | |
| C3, C5, C7 (CH) | ~32.4 | H3, H5, H7 (CH) | ~2.10 | |
| C4, C6, C10 (CH₂) | ~35.7 | H4, H6, H10 (CH₂) | ~1.73 | |
| Table 1: Comparative ¹H and ¹³C NMR chemical shifts for adamantane and C1-substituted derivatives. Data compiled from various sources.[12][13][14][15] |
Causality: The electronegative oxygen and bromine atoms withdraw electron density, causing a significant downfield shift (deshielding) for the ipso-carbon (C1) and, to a lesser extent, the adjacent carbons and protons. This "inductive effect" is a key diagnostic tool for confirming the position of substitution.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the functional group introduced.
-
1-Adamantanol: The most prominent new feature is a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration.[16] A C-O stretching band will also appear in the fingerprint region, typically around 1020-1300 cm⁻¹.[17]
-
1-Bromoadamantane: The C-Br stretch appears at lower frequencies, typically in the 500-600 cm⁻¹ range. While this region can be complex, its presence is a key indicator of successful halogenation.
Mass Spectrometry (MS)
Fragmentation patterns in substituted adamantanes are often dictated by the stability of the resulting carbocation.
-
1-Adamantanol: The molecular ion (M⁺) is observed at m/z 152. A common fragmentation pathway is the loss of a water molecule (H₂O), leading to a peak at m/z 134.[10]
-
1-Bromoadamantane: The molecular ion peak is split into two signals of nearly equal intensity at m/z 214 and 216, which is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br).[13][18] The most dominant peak in the spectrum is often at m/z 135, corresponding to the loss of the bromine radical to form the highly stable 1-adamantyl cation.[18][19]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol describes a self-validating system for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the adamantane derivative.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its excellent solubilizing power for nonpolar compounds.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS, δ 0.00 ppm), for precise chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming of the magnetic field to maximize homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.[14]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 30-45° pulse angle.
-
Set a spectral width of ~15 ppm, centered around 7 ppm.
-
Use a relaxation delay of 1-2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Set a spectral width of ~220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Visualization of Spectroscopic Workflow
The logical process for characterizing a newly synthesized adamantane derivative can be visualized as a workflow. This ensures a systematic approach, starting from basic confirmation to detailed structural elucidation.
Caption: Workflow for the spectroscopic validation of a new adamantane derivative.
Conclusion
The spectroscopic characterization of adamantane derivatives is a systematic process that relies on comparing spectra to the highly symmetric parent compound. NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework, revealing the substitution pattern through changes in chemical shifts and signal multiplicity. IR spectroscopy serves as a rapid and effective tool for confirming the presence of specific functional groups, while mass spectrometry validates the molecular weight and offers insight into fragmentation pathways, which are often influenced by the substituent. By employing these techniques in a coordinated workflow, researchers can unambiguously determine the structure of novel adamantane compounds, a critical step in the development of new drugs and advanced materials.
References
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Institute of Cybernetics of the Estonian Academy of Sciences.
- Wikipedia. (n.d.). Adamantane.
- ResearchGate. (n.d.). Low resolution IR spectrum of adamantane.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Harris, R. K., & Becker, E. D. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.
- Khan, I., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 26(15), 4475.
- University of California, Santa Barbara. (n.d.). Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference).
- Rijs, A. M., et al. (2014). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPlusChem, 79(3), 377-384.
- Royal Society of Chemistry. (2022). Electronic spectroscopy of cationic adamantane clusters and dehydrogenated adamantane in helium droplets. Physical Chemistry Chemical Physics, 24(37), 22687-22695.
- ResearchGate. (n.d.). 500 H 1 NMR spectra of adamantane spinning at 5 kHz....
- Taylor & Francis Online. (2021). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Polycyclic Aromatic Compounds.
- AIP Publishing. (1971). Spectroscopic Study of the Phase Transition in Crystalline Adamantane. The Journal of Chemical Physics, 54(6), 2742.
- Semantic Scholar. (2021). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral.
- ResearchGate. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Request PDF.
- NIST. (n.d.). 1-Bromoadamantane. NIST WebBook.
- Khullar, K. K., Bell, C. L., & Bauer, L. (1974). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 39(8), 1052–1058.
- NIST. (n.d.). Adamantane. NIST WebBook.
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056.
- NIST. (n.d.). Adamantane. NIST WebBook.
- Olah, G. A., et al. (1986). Substituent effects on carbon-13 NMR chemical shifts and one-bond carbon-13-carbon-13 coupling constants in 1- and 4-substituted diamantanes. The Journal of Organic Chemistry, 51(5), 655–660.
- NIST. (n.d.). Adamantane. NIST WebBook.
- NIST. (n.d.). Adamantane. NIST WebBook.
- University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
- NIST. (n.d.). 1-Bromoadamantane. NIST WebBook.
- PubChem. (n.d.). 1-Bromoadamantane.
- PubChem. (n.d.). 1-Adamantanol.
- PubChem. (n.d.). 2-Bromoadamantane.
- SpectraBase. (n.d.). Adamantane.
- PubChem. (n.d.). Adamantane.
- AIP Publishing. (2012). Rotationally resolved infrared spectroscopy of adamantane. The Journal of Chemical Physics, 136(2), 024305.
- Taylor & Francis Online. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(11), 1054-1061.
- Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195–3200.
- SpectraBase. (n.d.). 1-Adamantanemethanol.
- Ganapathy, K., & Gurumurthy, R. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of the Indian Chemical Society, 64(1), 39-41.
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(19), 13351-13360.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. nmrprobe.org [nmrprobe.org]
- 3. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
- 4. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane(281-23-2) IR Spectrum [m.chemicalbook.com]
- 7. Adamantane [webbook.nist.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Adamantane [webbook.nist.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kbfi.ee [kbfi.ee]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1-Adamantanol(768-95-6) IR Spectrum [chemicalbook.com]
- 17. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-Bromoadamantane [webbook.nist.gov]
- 19. 1-Bromoadamantane [webbook.nist.gov]
A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2-(adamantan-1-yl)acetate
This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of Ethyl 2-(adamantan-1-yl)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control. The adamantane moiety, with its unique rigid and lipophilic structure, is a privileged scaffold in medicinal chemistry, making the precise characterization of its derivatives paramount for reproducible and reliable downstream applications.[][2]
The Synthetic Landscape: Origins of Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A prevalent and efficient method for preparing this compound is the Fischer-Speier esterification of 2-(adamantan-1-yl)acetic acid.[3]
The choice of this protocol is driven by the ready availability of the starting materials and the straightforward nature of the reaction. An excess of ethanol is typically used to shift the equilibrium towards the product, while a strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.
Despite its efficacy, this process can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 2-(adamantan-1-yl)acetic acid.
-
Reagents and Solvents: Trace amounts of the acid catalyst, ethanol, and solvents used during the aqueous workup and extraction (e.g., ethyl acetate, diethyl ether).
-
Side-Reaction Products: While generally a clean reaction, forcing conditions could potentially lead to minor byproducts.
A robust purity analysis, therefore, requires an orthogonal approach, utilizing multiple analytical techniques that rely on different physicochemical principles to detect this range of potential impurities.
An Orthogonal Strategy for Comprehensive Purity Determination
No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from several orthogonal techniques. For a small molecule like this compound, a comprehensive strategy integrates spectroscopic, chromatographic, and elemental analysis.
This multi-pronged approach ensures that the limitations of one technique are compensated for by the strengths of another, leading to a highly trustworthy purity assessment.
Comparative Analysis of Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for the initial characterization of novel organic compounds. For purity assessment, its strength lies in providing both structural confirmation and a panoramic view of all proton-containing molecules in the sample. Absolute quantitative ¹H NMR (qNMR) is a primary analytical method that can determine purity with high precision without requiring a reference standard of the analyte itself.[4]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard must have a known purity and contain protons that resonate in a clear region of the spectrum.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃). Ensure complete dissolution.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer of at least 400 MHz.[5] Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete T1 relaxation of all relevant protons, which is critical for accurate integration.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the initial masses of the analyte and standard.
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| ¹H NMR | Confirms the presence of characteristic adamantane and ethyl group protons. Integral ratios verify the structure. | Excellent for structural elucidation. Detects most organic impurities.[4] | May not detect non-proton-containing impurities (e.g., inorganic salts). Signal overlap can complicate quantification. |
| ¹³C NMR | Confirms the carbon skeleton. The number of unique signals indicates molecular symmetry. | Provides complementary structural information. Less prone to signal overlap than ¹H NMR.[6] | Inherently low sensitivity requires longer acquisition times or more concentrated samples. Not typically used for quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for analyzing volatile and thermally stable compounds.[7] It provides orthogonal information to NMR by physically separating the components of a mixture before detection. This is particularly effective for identifying and quantifying low-level volatile impurities, such as residual solvents, which might be difficult to resolve from large solvent peaks in an NMR spectrum.[8][9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a high-purity volatile solvent like ethyl acetate or dichloromethane.[7]
-
GC Instrument and Conditions:
-
Injector: Split/splitless injector at 250°C, operated in split mode (e.g., 50:1 ratio) to avoid column overloading.[7]
-
Column: A standard non-polar column (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min to ensure separation of components with different boiling points.[10]
-
-
MS Detector:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the analyte (e.g., 300 amu).
-
-
Data Analysis: The area percentage of the main peak in the total ion chromatogram (TIC) gives an estimate of purity. The mass spectrum of the main peak should show the correct molecular ion (M⁺) at m/z 222.32 and a fragmentation pattern consistent with the structure.
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths | Limitations |
|---|
| GC-MS | Retention time for identification. Peak area for quantification (% purity). Mass spectrum for molecular weight confirmation and impurity identification. | High separation efficiency for volatile compounds. High sensitivity. Provides molecular weight information.[11] | Not suitable for non-volatile or thermally labile impurities. Purity based on peak area assumes equal detector response for all components. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is complementary to GC-MS, excelling at the separation of non-volatile or thermally sensitive impurities, such as the unreacted starting carboxylic acid. For adamantane derivatives, which lack a strong UV chromophore, detection can be a challenge.[12] While UV detection at low wavelengths (~210 nm) is possible for the ester carbonyl, a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is preferable for a more accurate purity assessment.[13]
Experimental Protocol: RP-HPLC with UV/CAD Detection
-
Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile. Filter through a 0.45 µm syringe filter.[12]
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 70:30 Acetonitrile:Water.[12]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/Vis detector set to 210 nm and/or a CAD/ELSD.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths | Limitations |
|---|
| HPLC | Retention time for identification. Peak area for quantification. | Excellent for non-volatile impurities like the starting acid.[13] Can be coupled with various detectors. | The lack of a strong chromophore in the analyte makes UV detection less sensitive and potentially inaccurate for purity assessment. Requires a universal detector for best results.[12] |
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis is a fundamental, bulk analytical technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[14] It provides an independent verification of the empirical formula. For a compound to be considered pure, the experimentally determined percentages of each element must be within a strict tolerance, typically ±0.4%, of the theoretical values calculated from the molecular formula.[15][16] This method is invaluable as it is insensitive to the volatility or chromatographic behavior of impurities and can detect the presence of inorganic salts or compounds that are invisible to NMR or chromatography.[17]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: A small, accurately weighed amount of the highly dried and homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (≥900°C) in an oxygen-rich environment. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection: The combustion gases are passed through a chromatographic column to separate them. The amount of each gas is then measured using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample.
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths | Limitations |
|---|
| Elemental Analysis | Percentage composition of C and H. | Confirms the empirical formula. Detects a broad range of impurities, including inorganics and those without protons.[18] Fast, simple, and inexpensive.[17] | Does not distinguish between isomers. Less sensitive to very low levels of impurities compared to chromatographic methods. The accepted deviation is ±0.4%.[15][16] |
Synthesizing the Data: A Quantitative Comparison
Below is a table summarizing representative data for a synthesized batch of this compound (Molecular Formula: C₁₄H₂₂O₂; Molecular Weight: 222.32 g/mol ).
| Analytical Method | Parameter | Theoretical Value | Experimental Result | Purity Indication |
| ¹H NMR | Integral Ratios | Consistent with structure | Consistent | High structural integrity |
| qNMR | Purity vs. Standard | 100% | 99.2% | High purity, minor protonated impurities |
| GC-MS | Main Peak Area % | >99% | 99.5% | High purity of volatile components |
| Molecular Ion (m/z) | 222.16 | 222.2 | Correct molecular weight confirmed | |
| HPLC-CAD | Main Peak Area % | >99% | 99.1% | High purity, minor non-volatile impurity detected |
| Elemental Analysis | % Carbon | 75.63% | 75.45% (-0.18%) | Pass (within ±0.4%) |
| % Hydrogen | 9.97% | 9.89% (-0.08%) | Pass (within ±0.4%) |
The convergence of results—qNMR at 99.2%, GC at 99.5%, HPLC at 99.1%, and elemental analysis well within the ±0.4% tolerance—provides a high degree of confidence. The final purity can be confidently stated as >99%, with the minor discrepancies between methods attributable to their different sensitivities to specific types of impurities (e.g., water, solvents, non-volatile species).
Conclusion
The purity assessment of synthesized this compound is not a task for a single technique but requires a logically structured, orthogonal approach. By integrating the structural verification of NMR, the volatile separation power of GC-MS, the non-volatile analysis of HPLC, and the bulk compositional data from elemental analysis, researchers can build a comprehensive and self-validating purity profile. This rigorous characterization is the bedrock upon which reliable and reproducible scientific research and drug development are built.
References
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
- Wikipedia. (n.d.). Elemental analysis. [Link]
- McQuade, D. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
- McQuade, D. T., et al. (2022). An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]
- Gierlich, J., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
- ResearchGate. (2025). Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)
- ResearchGate. (2025).
- MDPI. (2015).
- University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. [Link]
- PMC - NIH. (n.d.).
- SpringerLink. (2020). Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. [Link]
- Beilstein Journals. (n.d.).
- PMC - PubMed Central. (2024).
- PubChem. (n.d.). Ethyl 2-(adamantan-1-yl)
- NIH. (2014).
- GC-MS. (2020).
Sources
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. journalajob.com [journalajob.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
The Adamantane Advantage: A Head-to-Head Comparison of Lipophilic Groups in Drug Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug design, the modulation of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. The strategic incorporation of lipophilic groups is a cornerstone of medicinal chemistry, and among the arsenal of available moieties, the adamantane cage has carved out a unique and valuable niche. This guide provides a comprehensive, head-to-head comparison of adamantane with other commonly employed lipophilic groups, such as the tert-butyl and phenyl moieties, supported by experimental data to inform rational drug design.
The Crucial Role of Lipophilicity in Drug Efficacy
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a drug's ability to traverse cellular membranes, a fundamental step for reaching its site of action.[1][2] An optimal lipophilicity is a delicate balance; while sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2] The choice of a lipophilic group can therefore make or break a drug candidate.
Adamantane: The Rigid, Lipophilic Powerhouse
Adamantane, a tricyclic alkane with a diamondoid structure, is a highly lipophilic and rigid scaffold.[3] Its unique three-dimensional structure and physicochemical properties have made it a valuable component in numerous approved drugs, including antivirals like Amantadine and Memantine for Alzheimer's disease.[4]
The primary advantages of incorporating an adamantane moiety include:
-
Significant Lipophilicity Enhancement: The bulky and non-polar nature of adamantane dramatically increases the lipophilicity of a parent molecule. This can be particularly beneficial for improving the absorption and membrane permeability of polar compounds.[5]
-
Metabolic Stability: The rigid, cage-like structure of adamantane is resistant to metabolism by cytochrome P450 enzymes.[6] By strategically placing the adamantane group, it can shield adjacent, more metabolically labile functional groups from enzymatic degradation, thereby increasing the drug's half-life.[5]
-
Precise Vectorial Orientation: The rigid framework of adamantane allows for the precise positioning of substituents in three-dimensional space. This can be exploited to optimize interactions with a specific binding pocket of a target protein, enhancing potency and selectivity.
-
Improved Pharmacokinetics: The combination of increased lipophilicity and metabolic stability often leads to an improved pharmacokinetic profile, including longer duration of action and better tissue distribution.[1]
Head-to-Head Comparison: Adamantane vs. tert-Butyl vs. Phenyl
To provide a clear comparison, the following sections and data tables will analyze the relative impact of adamantane, tert-butyl, and phenyl groups on key drug-like properties. The data presented is a synthesis of information from various studies, highlighting the trends observed when these groups are used as bioisosteric replacements.
Physicochemical Properties
The choice of a lipophilic group directly influences a molecule's calculated logP (cLogP) and aqueous solubility.
| Lipophilic Group | Typical cLogP Contribution | Impact on Aqueous Solubility | Key Structural Features |
| Adamantane | High (approx. +2.5 to +3.5) | Generally decreases solubility significantly | Rigid, bulky, three-dimensional cage |
| tert-Butyl | Moderate (approx. +1.5 to +2.0) | Decreases solubility | Bulky, tetrahedral, aliphatic |
| Phenyl | Moderate (approx. +1.5 to +2.0) | Decreases solubility; potential for π-π stacking can further reduce solubility | Planar, aromatic ring |
Table 1: A qualitative comparison of the general impact of adamantane, tert-butyl, and phenyl groups on cLogP and aqueous solubility.
A quantitative comparison from a matched molecular pair analysis of soluble epoxide hydrolase (sEH) inhibitors demonstrates these trends:
| Compound/Lipophilic Group | cLogP | Aqueous Solubility (µM) |
| Adamantane-containing inhibitor | 5.8 | 50 |
| tert-Butyl analog | ~4.5-5.0 (estimated) | >100 (generally more soluble than adamantane analogs) |
| Phenyl analog | ~4.0-4.5 (estimated) | Variable, often higher than adamantane analogs |
The significantly higher cLogP of the adamantane-containing inhibitor correlates with its lower aqueous solubility compared to analogs with other lipophilic groups. This trade-off between lipophilicity and solubility is a critical consideration in drug design.
ADME Properties: A Focus on Metabolic Stability
One of the most significant advantages of the adamantane group is its contribution to metabolic stability.
| Lipophilic Group | Metabolic Stability | Common Metabolic Pathways |
| Adamantane | High | Generally resistant to metabolism. If metabolism occurs, it is typically hydroxylation at the tertiary carbons. |
| tert-Butyl | Moderate to Low | Susceptible to oxidation of the methyl groups to form alcohols and carboxylic acids.[7] |
| Phenyl | Moderate to Low | Prone to aromatic hydroxylation by cytochrome P450 enzymes.[8] |
Table 3: A qualitative comparison of the metabolic stability of adamantane, tert-butyl, and phenyl groups.
A study on P2X7 receptor antagonists provides a compelling example of the metabolic stabilizing effect of adamantane. The replacement of a metabolically labile group with an adamantane moiety led to a significant increase in metabolic stability.
| Compound | Metabolic Half-life (t½) in human liver microsomes (min) |
| Lead compound (without adamantane) | < 5 |
| Adamantane-containing analog | > 60 |
Table 4: Metabolic stability data for a P2X7 receptor antagonist and its adamantane-containing analog. This data illustrates the protective effect of the adamantane group.
This dramatic increase in metabolic half-life highlights the power of the adamantane group to overcome metabolic liabilities in drug candidates.
Experimental Protocols
To provide a practical context for the data presented, this section outlines the standard experimental protocols for determining key physicochemical and ADME properties.
Determination of Lipophilicity (logD)
The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH. The shake-flask method is the gold standard.
Protocol: Shake-Flask Method for logD7.4 Determination
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.
-
Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in the buffered aqueous phase or the n-octanol phase.
-
Partitioning: Add an equal volume of the other phase to the solution containing the compound in a sealed vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.
-
Calculation: Calculate the logD value using the following formula: logD = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
Caption: Workflow for logD determination via the shake-flask method.
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically in the form of liver microsomes.
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (e.g., human, rat) in the reaction buffer.
-
Prepare a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) in the reaction buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsome solution and the test compound (at a final concentration typically around 1 µM) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.[9]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion: Selecting the Right Lipophilic Tool for the Job
The choice of a lipophilic group is a critical decision in the drug design process, with profound implications for a compound's overall developability. While tert-butyl and phenyl groups are workhorse moieties in medicinal chemistry, the adamantane scaffold offers a unique combination of high lipophilicity, exceptional metabolic stability, and structural rigidity that can be leveraged to overcome significant ADME challenges.
However, the "adamantane advantage" is not without its trade-offs. The substantial increase in lipophilicity can lead to poor aqueous solubility, which may require formulation strategies to overcome. Therefore, the decision to incorporate an adamantane group must be made on a case-by-case basis, considering the specific properties of the lead compound and the desired therapeutic profile. By understanding the distinct characteristics of each lipophilic group and utilizing the experimental approaches outlined in this guide, drug discovery scientists can make more informed decisions to design safer and more effective medicines.
References
- Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 23(29), 3245–3266.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews. Drug discovery, 6(11), 881–890.
- Wikipedia contributors. (2024, May 22). Adamantane. In Wikipedia, The Free Encyclopedia.
- Dalvie, D., Nair, S., Kang, P., & Loi, C. M. (2010). Influence of Aromatic Rings on ADME Properties of Drugs. In D. A. Smith (Ed.), Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of the Building Blocks of Medicinal Chemistry on ADMET (pp. 135-168). Royal Society of Chemistry.
- Shanu-Wilson, J. (2022, February 1). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., Amin, J., Snodgrass, B., & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514–516.
- Westphal, M. V., Wolfstädter, B., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461–469.
- RSC Publishing. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18, 9281-9294.
- Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS chemical neuroscience, 8(11), 2384–2393.
- Dalvie, D. K., et al. (2010). Chapter 6: Influence of Aromatic Rings on ADME Properties of Drugs. In Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of the Building Blocks of Medicinal Chemistry on ADMET. The Royal Society of Chemistry.
- StatPearls Publishing. (2025). Elimination Half-Life Of Drugs.
- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
- BOC Sciences. (2024). Lipophilicity of Drug.
- Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blog.
- Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516.
- Request PDF. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review).
- Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 8(11), 2384–2393.
- Wikipedia. (n.d.). Adamantane.
- StatPearls. (2025).
- G. Wuitschik, et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.
- D. A. Smith. (2010). Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of the Building Blocks of Medicinal Chemistry on ADMET. Royal Society of Chemistry.
- M. V. Westphal, et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461-469.
- RSC Publishing. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18, 9281-9294.
- S. M. Wilkinson, et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 8(11), 2384–2393.
- Wikipedia. (n.d.). Adamantane.
- StatPearls Publishing. (2025).
- L. Wanka, K. Iqbal, & P. R. Schreiner. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- P. D. Leeson & B. Springthorpe. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
- BOC Sciences. (2024). Lipophilicity of Drug.
- J. Shanu-Wilson. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery.
- D. Barnes-Seeman, et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516.
- ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review).
- D. Dalvie, S. Nair, P. Kang, & C. M. Loi. (2010). Influence of Aromatic Rings on ADME Properties of Drugs. In Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of the Building Blocks of Medicinal Chemistry on ADMET.
- K. Spilovska, et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. mdpi.com [mdpi.com]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Adamantane Esters
Introduction: The adamantane cage, a rigid, diamondoid hydrocarbon structure, is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into ester functionalities gives rise to compounds with unique physicochemical properties, often leading to enhanced lipophilicity, metabolic stability, and therapeutic efficacy. The accurate and precise quantification of these adamantane esters is critical throughout the drug development lifecycle, from discovery and process development to quality control and stability testing.
Ensuring the integrity of analytical data is paramount. This is achieved through rigorous method validation, a process that demonstrates an analytical procedure is suitable for its intended purpose.[1] When multiple analytical methods are used across different laboratories, instruments, or even within the same facility for different purposes, cross-validation becomes essential. It provides documented evidence that two or more distinct methods yield comparable and reliable results.
This guide provides a comprehensive framework for the cross-validation of two workhorse analytical techniques for adamantane esters: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
The Pillars of Analytical Method Validation
Before embarking on a cross-validation study, a thorough understanding of the core validation parameters is essential. These characteristics, defined by the ICH Q2(R1) guideline, form the basis of our comparative analysis.[1][4][5]
-
Specificity & Selectivity: Often used interchangeably, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][8] Selectivity is the ability to differentiate and quantify multiple analytes in a mixture.[7][8][9] For our purposes, the goal is to ensure the method is selective for the target adamantane ester.
-
Accuracy: This expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[10][11][12][13] It is typically determined through recovery studies.
-
Precision: This measures the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10][11][12][13] It is assessed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (inter-laboratory trials).
-
-
Linearity & Range: Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14][15][16] The range is the interval between the upper and lower analyte concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[14][15][16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18][19] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17][18][19]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20][21][22][23]
Cross-Validation Workflow: A Conceptual Overview
The primary goal of cross-validation is to establish a bridge between two analytical methods. This workflow ensures that a change in methodology does not compromise data quality.
Caption: High-level workflow for analytical method cross-validation.
Comparative Analysis: HPLC vs. GC-MS for Adamantane Esters
The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the specific adamantane ester, primarily its volatility and thermal stability.
-
HPLC is exceptionally versatile and the preferred method for non-volatile, polar, or thermally labile compounds.[24] Adamantane esters with large, polar functional groups or those prone to degradation at high temperatures are ideal candidates for HPLC analysis, typically using a reversed-phase (RP) C18 column.[25][26]
-
GC-MS excels in the analysis of volatile and thermally stable compounds.[24] Many smaller adamantane esters can be analyzed directly. The mass spectrometer detector provides an extra dimension of specificity, offering structural information that is invaluable for identification.[27][28][29]
The following sections detail the experimental protocols for cross-validating these two techniques across the key validation parameters.
Experimental Protocols for Cross-Validation
Protocol 1: Specificity and Selectivity
Causality: The goal is to prove that each method can measure the adamantane ester without interference. This is the cornerstone of a reliable method; without specificity, all other parameters are meaningless.[6][30] Forced degradation studies are critical as they mimic stability issues and generate the very impurities the method must be able to resolve from the main analyte.
A. HPLC-UV/PDA Protocol:
-
Sample Preparation:
-
Prepare solutions of a placebo (matrix without the active pharmaceutical ingredient - API).
-
Prepare a solution of the adamantane ester reference standard.
-
Spike the placebo with the reference standard to create a sample solution.
-
Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.[31]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Photodiode Array (PDA) at a suitable wavelength.
-
-
Analysis & Acceptance:
-
Inject all prepared samples.
-
Criteria: The peak for the adamantane ester in the spiked sample should be free from any co-eluting peaks from the placebo. In the stressed samples, the main peak should be spectrally pure, confirmed by the PDA detector's peak purity analysis. Degradation products should be well-resolved from the main analyte peak.
-
B. GC-MS Protocol:
-
Sample Preparation: Same as for HPLC. If the adamantane ester is not sufficiently volatile, a derivatization step may be required, which must also be validated.
-
Chromatographic Conditions (Typical):
-
Column: HP-5ms or equivalent (non-polar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 300 °C) to elute the analyte.
-
Detector: Mass Spectrometer in scan mode (e.g., m/z 50-500).
-
-
Analysis & Acceptance:
-
Inject all samples.
-
Criteria: The adamantane ester peak should have a consistent retention time. The mass spectrum of the peak should match that of the reference standard. Extracted ion chromatograms for characteristic fragment ions of the adamantane ester should show a clean peak, free from interference at the same retention time.[32]
-
Protocol 2: Linearity and Range
Causality: This establishes the mathematical relationship between concentration and instrument response, confirming the method can provide accurate results across a defined concentration span.[33] A minimum of five concentration points is recommended to ensure the relationship is truly linear and not just a coincidental fit.[15]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the adamantane ester reference standard in a suitable solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the assay (e.g., for an assay, 80% to 120% of the target concentration).[33]
-
Analysis: Analyze each calibration standard in triplicate using both the validated HPLC and GC-MS methods.
-
Data Evaluation:
-
For each method, plot the average instrument response versus the known concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999 (or r² ≥ 0.998). The y-intercept should be minimal.
-
Protocol 3: Accuracy (as Percent Recovery)
Causality: Accuracy confirms that the method's results are correct and free from systematic error or bias.[12][34] Spiking a placebo matrix is crucial as it demonstrates that the sample preparation process effectively extracts the analyte and that the matrix itself does not interfere with quantification.
-
Sample Preparation: Prepare a minimum of nine accuracy samples by spiking a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 150% of the target concentration), with three replicates at each level.
-
Analysis: Analyze all nine samples using both the HPLC and GC-MS methods.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Acceptance Criteria: The mean percent recovery for each concentration level should be within a pre-defined range, typically 98.0% to 102.0% for an assay of a drug substance.[33]
Protocol 4: Precision
Causality: Precision demonstrates the method's consistency and reliability. Repeatability assesses the method's performance in a best-case scenario, while intermediate precision challenges the method by introducing expected sources of variability, ensuring it can be successfully performed by different personnel on different days.[11]
-
Repeatability (Intra-assay Precision):
-
Prepare six identical test samples of the adamantane ester at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument for both HPLC and GC-MS methods.
-
-
Intermediate Precision:
-
Repeat the analysis of six identical test samples on a different day, with a different analyst, and if possible, on a different instrument.
-
-
Calculation: For each set of six measurements, calculate the mean, standard deviation, and the Relative Standard Deviation (%RSD).
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be not more than 2.0%.
Protocol 5: LOD & LOQ
Causality: Defining the lower limits of a method is critical, especially for impurity analysis where trace levels must be reliably quantified. The signal-to-noise approach is a practical and widely accepted method for chromatographic techniques.[18]
-
Method: The signal-to-noise (S/N) ratio method is commonly used.
-
Procedure:
-
Prepare a series of progressively more dilute solutions of the adamantane ester.
-
Analyze these solutions using both HPLC and GC-MS.
-
Determine the instrument's noise level by measuring the signal in a blank region of the chromatogram near the analyte's retention time.
-
Calculate the S/N ratio for each concentration.
-
-
Acceptance Criteria:
Protocol 6: Robustness
Causality: Robustness testing is a proactive measure to identify which method parameters are critical to control.[20][22] By deliberately varying parameters, we can establish operational limits and ensure the method won't fail due to minor, everyday fluctuations, making it suitable for routine use in a QC environment.
-
Parameter Identification: Identify critical parameters for each method that are susceptible to small variations.
-
Experimental Design: Use a One-Factor-At-a-Time (OFAT) or a Design of Experiments (DoE) approach.
-
HPLC Variables:
-
Mobile Phase Composition (e.g., ±2% organic solvent)
-
Mobile Phase pH (e.g., ±0.2 units)
-
Column Temperature (e.g., ±5 °C)
-
Flow Rate (e.g., ±10%)
-
-
GC-MS Variables:
-
Injector Temperature (e.g., ±10 °C)
-
Oven Temperature Ramp Rate (e.g., ±10%)
-
Carrier Gas Flow Rate (e.g., ±5%)
-
-
-
Analysis: Analyze a standard solution under each modified condition and compare the results (e.g., peak area, retention time, resolution) to the nominal condition.
-
Acceptance Criteria: The results should remain within the system suitability criteria, and the quantitative result should not deviate significantly from the nominal result.
Data Presentation for Cross-Validation
All data should be summarized in clear, comparative tables to facilitate the assessment of method equivalency.
Table 1: Comparative Summary of Validation & Cross-Validation Results
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Specificity | Complies (Peak Purity > 99.5%) | Complies (Mass Spectra Match) | No interference at analyte Rt |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.998 |
| Range (µg/mL) | 10 - 150 | 5 - 100 | Covers intended concentrations |
| Accuracy (% Recovery) | 99.8% (RSD=0.7%) | 100.5% (RSD=0.9%) | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.6% | 0.8% | ≤ 2.0% |
| - Intermediate | 1.1% | 1.4% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.05 | Report Value (S/N ≈ 3) |
| LOQ (µg/mL) | 0.3 | 0.15 | Report Value (S/N ≈ 10) |
| Cross-Validation | |||
| - % Difference (Batch 1) | - | - | ≤ 5.0% |
| - % Difference (Batch 2) | - | - | ≤ 5.0% |
| - % Difference (Batch 3) | - | - | ≤ 5.0% |
Decision Logic for Method Selection
The choice of analytical technique is not arbitrary. It depends on a logical evaluation of the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting an analytical method.
Conclusion and Expert Recommendations
The cross-validation of analytical methods for adamantane esters is a rigorous but necessary process to ensure data consistency and regulatory compliance. Both HPLC and GC-MS are powerful techniques, each with distinct advantages.
-
HPLC is the more versatile and broadly applicable technique , suitable for nearly all adamantane esters, especially in later-stage development and QC where robustness and transferability are key.
-
GC-MS offers superior specificity and sensitivity for volatile analytes . It is an invaluable tool during early-stage development and for impurity identification, where structural confirmation is paramount.
A successful cross-validation study, built on the principles and protocols outlined in this guide, provides the confidence that analytical results are equivalent and reliable, regardless of the methodology employed. This ensures a seamless transition of methods between laboratories and throughout the product lifecycle, ultimately safeguarding product quality and patient safety.
References
- Why a robust method is essential in pharmaceutical analysis. (n.d.). Chromatography Today.
- Robustness in Analytical Methods Outlined. (2007). Pharmaceutical Technology.
- Tests for robustness of biomedical and pharmaceutical analytic methods. (2003). PubMed.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Accuracy and Precision in Analytical Chemistry. (n.d.).
- Quality Guidelines. (n.d.). ICH.
- Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager Magazine.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- A Guide to Analytical Method Validation. (n.d.). SCION Instruments.
- How To Perform Linearity and Range In Method Validation: Easy Tips. (2025). PharmaGuru.
- Accuracy and Precision - What's The Difference? (n.d.). SCION Instruments.
- Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. (2025). BiochemSphere.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Robustness Tests. (n.d.). LCGC International.
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist.
- Accuracy and Precision Analytical Chemistry-2. (2025). Scribd.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- HPLC Method Validation: Key Parameters and Importance. (n.d.). assayprism.com.
- Accuracy vs. Precision in Chemistry | Definition & Importance. (n.d.). Study.com.
- What is the difference between specificity and selectivity? (2018). Lösungsfabrik.
- Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (n.d.). NIH.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). NIH.
- Know Your Techniques: Accuracy, Precision, and Using the Right Instrument. (2022). inChemistry.
- Liquid chromatography of adamantane derivatives. (2025). ResearchGate.
- Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. (2025). ResearchGate.
- 13C NMR spectra of adamantane derivatives. (n.d.).
- Mass spectrometry of diamantane and some adamantane derivatives. (2025). ResearchGate.
- Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). NIH.
- Gas chromatography of halogenated adamantanes. (2025). ResearchGate.
- What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik.
- Comparison of GC-MS chromatograms of adamantanes. (n.d.). ResearchGate.
- Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (n.d.).
- The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. (n.d.). ACS Publications.
- Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. (2025). ResearchGate.
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioPharm International.
- HPLC Column Performance. (n.d.).
- Adamantane. (n.d.). NIST WebBook.
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 7. BiochemSphere [biochemicalsci.com]
- 8. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 9. 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 12. scribd.com [scribd.com]
- 13. study.com [study.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 19. Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) [ideas.repec.org]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. elementlabsolutions.com [elementlabsolutions.com]
- 31. lcms.cz [lcms.cz]
- 32. Adamantane [webbook.nist.gov]
- 33. assayprism.com [assayprism.com]
- 34. inchemistry.acs.org [inchemistry.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(adamantan-1-yl)acetate
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities like Ethyl 2-(adamantan-1-yl)acetate are routine. However, the lifecycle of such a compound within a laboratory setting extends beyond its use in an experiment; its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.
Hazard Identification and Risk Assessment: A Synthesis of Components
-
Ethyl Acetate Moiety : This component renders the compound a flammable liquid with the potential for eye, skin, and respiratory tract irritation.[1] Vapors of ethyl acetate can form explosive mixtures with air.[1] As a non-halogenated organic solvent, it dictates the primary waste stream classification.[2][3][4]
-
Adamantane Core : The adamantane structure is a bulky, rigid, and lipophilic hydrocarbon cage. While generally considered to have low acute toxicity, its robust structure suggests low biodegradability.[5] Adamantane is classified as an irritant and is recognized as being hazardous to the aquatic environment, indicating that its release into drains or the environment must be strictly avoided.[6][7][8]
Based on this analysis, this compound should be handled as a flammable, non-halogenated organic chemical waste with potential environmental persistence .
Key Hazard Summary Table
| Property | Hazard Classification & Precaution | Source |
| Physical State | Liquid (presumed based on ethyl acetate) | - |
| Flammability | Highly Flammable Liquid (Category 2). Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [9][10][11] |
| Health Hazards | Causes serious eye irritation. May cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking. | [10][11] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects (based on adamantane). Do not allow to enter drains or waterways. | [6][7] |
| Primary Waste Stream | Non-Halogenated Organic Solvent Waste | [2][3][4] |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of them properly after handling.
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing.
-
Work Area : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[12]
Spill Management Protocol
In the event of a spill, the primary concern is the flammability of the compound.
-
Eliminate Ignition Sources : Immediately turn off any open flames, hot plates, or other potential ignition sources in the vicinity.[1][9]
-
Ventilate the Area : Ensure the chemical fume hood is operational.
-
Contain the Spill : For small spills, absorb the liquid with an inert material such as vermiculite, sand, or a spill pillow.[1][9]
-
Collect and Dispose : Using non-sparking tools, collect the absorbent material and place it in a designated, sealable container for hazardous waste.[9] Label the container appropriately.
-
Decontaminate : Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to collect it as a non-halogenated organic solvent waste for subsequent incineration by a licensed waste disposal facility.[13][14]
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management, both for safety and cost-effectiveness.
-
Action : Designate a specific, properly labeled waste container for "Non-Halogenated Organic Solvent Waste."[2][3][4]
-
Causality : this compound does not contain halogens (F, Cl, Br, I). Mixing it with halogenated solvents would contaminate the entire waste stream, significantly increasing disposal costs as halogenated waste requires more specialized and expensive treatment processes.[4][15]
Step 2: Waste Collection
-
Action : Carefully transfer the waste this compound into the designated non-halogenated waste container using a funnel. Avoid splashing.
-
Causality : The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste to prevent the release of flammable vapors.[2][15]
Step 3: Labeling the Waste Container
-
Action : Ensure the waste container is clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound."[2][3] Do not use abbreviations or chemical formulas.
-
Causality : Accurate labeling is a regulatory requirement and is essential for the safety of laboratory personnel and waste handlers. It provides immediate identification of the container's contents and associated hazards.
Step 4: Storage of Waste Container
-
Action : Store the sealed waste container in a designated satellite accumulation area. This area should be a well-ventilated space, away from ignition sources and incompatible materials (e.g., strong acids, bases, and oxidizing agents).[10][12]
-
Causality : Storing flammable liquid waste safely minimizes the risk of fire or explosion. Separation from incompatible materials prevents potentially dangerous chemical reactions within the storage area.
Step 5: Arranging for Final Disposal
-
Action : Once the waste container is full (typically around 80% capacity to allow for vapor expansion), arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
Causality : Final disposal must be conducted at an approved waste disposal plant.[9] The most appropriate disposal method for this type of waste is high-temperature incineration, which ensures the complete destruction of the organic molecule, including the persistent adamantane core.[13][14] Under no circumstances should this chemical be disposed of down the drain. [6][12]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the chemical nature of this compound through its constituent parts, researchers can make informed decisions that ensure its entire lifecycle, from synthesis to disposal, is managed responsibly. This proactive approach to chemical waste management is fundamental to sustainable scientific practice.
References
- Braun Research Group. Standard Operating Procedure: Non-halogenated Organic Solvents.
- Benchchem. Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-.
- Sigma-Aldrich Inc. Ethyl acetate - SAFETY DATA SHEET. (2024-09-07).
- Greenfield Global. SAFETY DATA SHEET - Ethyl Acetate. (2015-06-17).
- Temple University Environmental Health & Radiation Safety. Non-Halogenated Solvents in Laboratories.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- Washington State University Environmental Health & Safety. Waste Disposal Procedures.
- Material Safety Data Sheet - Ethyl Acetate. (2025-01-15).
- Chemtalk. Ester Disposal.
- Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl acetate.
- Adamantane (Cas 281-23-2) MSDS. Scribd.
- Redox. Safety Data Sheet Ethyl Acetate. (2024-05-17).
- Chemos GmbH&Co.KG. Safety Data Sheet: Adamantane.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9238, Adamantane.
- Sydney Solvents. Ethyl Acetate SDS.pdf.
- Kemicentrum. 8.1 Organic solvent waste. (2025-01-13).
- Synquest Labs. Adamantane-1-carboxylic acid Safety Data Sheet.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.
- Carl ROTH. Safety Data Sheet: Adamantane.
- National Research Council. LCSS: ETHYL ACETATE.
- Fisher Scientific Company. Ethyl acetate - SAFETY DATA SHEET. (2009-10-13).
- Wikipedia. Adamantane.
Sources
- 1. LCSS: ETHYL ACETATE [web.stanford.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
- 9. greenfield.com [greenfield.com]
- 10. chemos.de [chemos.de]
- 11. redox.com [redox.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. scribd.com [scribd.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-(adamantan-1-yl)acetate
In the landscape of pharmaceutical research and drug development, adamantane derivatives are prized for their unique structural and physicochemical properties, including metabolic stability and lipophilicity, which make them valuable scaffolds in medicinal chemistry.[1][2][3] Ethyl 2-(adamantan-1-yl)acetate, an ester combining the bulky adamantane cage with an ethyl acetate moiety, is no exception. Its handling, however, necessitates a nuanced understanding of its potential hazards, which are extrapolated from its constituent parts. This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Risk Assessment: A Synthesis of Components
The primary hazards associated with this compound are logically inferred from the well-documented properties of ethyl acetate. The adamantane moiety, a rigid and bulky hydrocarbon structure, is generally considered to have low toxicity, but it can influence the overall properties of the molecule, such as increasing its lipophilicity.[1][3][4]
Primary Assumed Hazards:
-
Flammability: The presence of the ethyl acetate group strongly suggests that this compound is a flammable liquid.[4][5][6] Its vapors can form explosive mixtures with air and may travel to a source of ignition.[4]
-
Health Hazards:
-
Eye, Skin, and Respiratory Irritation: Assumed to be an irritant to the eyes, skin, and respiratory system.[4]
-
Central Nervous System Effects: Inhalation of vapors may lead to dizziness or drowsiness, a known effect of ethyl acetate.[5][7][8]
-
Dermal Effects: Prolonged skin contact could result in dryness or cracking.[4][7]
-
The toxicological properties of this compound itself have not been fully investigated.[4] Therefore, a cautious approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, with the rationale behind each choice.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | To protect against splashes and vapors that can cause serious eye irritation.[5][7] |
| Hand Protection | Solvent-resistant gloves (e.g., nitrile, neoprene, or PVC rubber).[5][9] | To prevent skin contact, which can lead to irritation and dryness. Glove suitability depends on the duration and nature of the work.[9] Always inspect gloves for integrity before use.[5] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | To protect against accidental splashes and in the event of a fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5][10] If ventilation is insufficient or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of vapors that can cause respiratory irritation and central nervous system effects.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risks. The following diagram and detailed steps outline a self-validating protocol for handling this compound.
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with organic solvents.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a separate, clearly labeled, and sealed container.
-
-
Storage:
-
Disposal:
-
Dispose of the waste through your institution's hazardous waste management program. Do not pour this chemical down the drain. [7][8] By adhering to these detailed protocols, researchers can confidently and safely handle this compound, harnessing its potential while upholding the highest standards of laboratory safety.
-
References
- Adamantane derivatives: Pharmacological and toxicological properties (Review).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
- 安全資料表 (Safety D
- Ethyl 2-[(Adamantan-1-Yl)
- Ethyl 2-(adamantan-1-yl)
- Ethyl acetate - Safety D
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
- Safety First: Handling and Storage of Ethyl Acetate in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Ethyl Acetate - Safety D
- Safety Data Sheet: Ethyl acet
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. connectsci.au [connectsci.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medline.com [medline.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. trc-corp.com [trc-corp.com]
- 10. shinychem.com.tw [shinychem.com.tw]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
